Product packaging for Perfluorocyclohexane(Cat. No.:CAS No. 355-68-0)

Perfluorocyclohexane

Cat. No.: B1265658
CAS No.: 355-68-0
M. Wt: 300.04 g/mol
InChI Key: RKIMETXDACNTIE-UHFFFAOYSA-N
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Description

Perfluorocyclohexane is a useful research compound. Its molecular formula is C6F12 and its molecular weight is 300.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F12 B1265658 Perfluorocyclohexane CAS No. 355-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane
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InChI

InChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RKIMETXDACNTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6F12
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DSSTOX Substance ID

DTXSID5075232
Record name Perfluorocyclohexane
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Molecular Weight

300.04 g/mol
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Physical Description

Liquid; [Apollo Scientific MSDS]
Record name Dodecafluorocyclohexane
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Vapor Pressure

171.0 [mmHg]
Record name Dodecafluorocyclohexane
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CAS No.

355-68-0
Record name Perfluorocyclohexane
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Foundational & Exploratory

physical and chemical properties of Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFCH), with the chemical formula C₆F₁₂, is a perfluorocarbon, a derivative of cyclohexane where all hydrogen atoms are substituted with fluorine.[1][2] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols. Its unique characteristics, such as high thermal stability and chemical inertness, make it a compound of significant interest in various scientific and industrial fields, including medical imaging, electronics, and as a specialized solvent.[3]

Physical Properties of this compound

This compound is a clear, waxy solid at room temperature.[1] It is notable for its high vapor pressure, which causes it to readily sublime.[1] The molecule predominantly exists in a chair conformation.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound:

PropertyValueUnits
Molecular Formula C₆F₁₂
Molar Mass 300.047 g/mol
Melting Point 51-52°C (sublimes)[1][4][5]
Boiling Point 59-60°C[1][4]
Density 1.684g/cm³[1][4]
Vapor Pressure 171.0mmHg[6]
Refractive Index 1.2685
Critical Temperature 184°C
Critical Pressure 2.4atm
LogP (Octanol/Water Partition Coefficient) 2.91-3.81[7][8]
Solubility

Due to its nonpolar nature stemming from the high fluorine content, this compound exhibits minimal solubility in polar solvents like water.[9] However, it is miscible with many nonpolar organic solvents, including hexane, chloroform, and toluene.[1][9] The solubility of gases, such as oxygen, is significantly higher in this compound compared to conventional organic solvents, a property attributed to the weak intermolecular forces.

Chemical Properties of this compound

The strength of the carbon-fluorine bond imparts exceptional chemical inertness and thermal stability to this compound.[3]

Reactivity and Stability

This compound is chemically inert and does not readily react with most chemicals, including strong acids and bases.[2] It demonstrates high thermal stability, with studies indicating no significant degradation at temperatures up to 450°C.[3][4] This resilience makes it suitable for high-temperature applications.[3] However, under certain high-temperature conditions, toxic byproducts like perfluoroisobutene (PFiB) could potentially form.[3] Thermal decomposition can also generate carbon oxides and hydrogen fluoride.[10]

The following diagram illustrates the key properties of this compound.

Perfluorocyclohexane_Properties PFCH This compound (C₆F₁₂) PhysProps Physical Properties PFCH->PhysProps ChemProps Chemical Properties PFCH->ChemProps Appearance Clear, waxy solid PhysProps->Appearance Solubility Soluble in nonpolar organic solvents Insoluble in water PhysProps->Solubility Sublimation Readily sublimes PhysProps->Sublimation HighDensity High Density (1.684 g/cm³) PhysProps->HighDensity Inertness Chemically Inert ChemProps->Inertness Stability High Thermal Stability (up to 450°C) ChemProps->Stability Decomposition Decomposes at high temperatures (forms HF, PFiB) ChemProps->Decomposition

Caption: Key physical and chemical properties of this compound.

Experimental Protocols

A variety of analytical techniques are employed to characterize this compound and determine its purity.

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column with a nonpolar stationary phase is typically used.

  • Method:

    • A small volume of the prepared sample is injected into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.

    • Components of the sample are separated based on their boiling points and interactions with the stationary phase.

    • The FID detects the separated components as they elute from the column.

  • Data Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

The following diagram outlines a typical workflow for purity analysis by GC.

GC_Purity_Analysis_Workflow Start Start SamplePrep Sample Preparation (Dilute PFCH in solvent) Start->SamplePrep Injection Inject Sample into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection DataAnalysis Data Analysis (Peak Area Integration) Detection->DataAnalysis Purity Determine Purity (%) DataAnalysis->Purity End End Purity->End

Caption: Workflow for purity analysis of this compound by GC.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR are used to confirm the molecular structure. At room temperature, rapid "chair-flip" conformational changes result in single, time-averaged signals for the fluorine and carbon atoms.[3] At lower temperatures, these signals can resolve into distinct peaks for the axial and equatorial positions.[3]

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is valuable for studying the thermal stability and decomposition products of this compound.[3] The strong infrared absorption of C-F bonds, typically between 1000 and 1300 cm⁻¹, allows for the identification of fluorinated compounds in the gas phase during thermal stressing studies.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used for the identification and quantification of this compound.[3] It provides a fragmentation pattern that is characteristic of the molecule's structure.

Thermal Analysis

Thermal stressing studies are conducted to evaluate the stability of this compound at elevated temperatures.

  • Methodology:

    • A sample of this compound is placed in a controlled environment, such as a sealed vessel or a flow reactor.

    • The sample is heated to a specific temperature for a defined period. This can be done in an inert (e.g., nitrogen, argon) or oxidizing (e.g., air) atmosphere, and in the presence or absence of catalysts.

    • The gas-phase products are continuously or periodically analyzed using techniques like FTIR or GC-MS to identify and quantify any decomposition products.

The following diagram illustrates the logical flow of a thermal stressing experiment.

Thermal_Stressing_Experiment Start Start Setup Place PFCH in a controlled environment Start->Setup Heating Heat to a set temperature for a defined time Setup->Heating Conditions Control Atmosphere (Inert or Oxidizing) +/- Catalyst Heating->Conditions Under specific Analysis Analyze gas-phase products (FTIR, GC-MS) Conditions->Analysis Evaluation Evaluate thermal stability and identify decomposition products Analysis->Evaluation End End Evaluation->End

Caption: Logical workflow of a thermal stressing experiment for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it valuable in several areas of research and development:

  • Medical Imaging: Its ability to dissolve gases and its inertness make it a candidate for use as a contrast agent.[3]

  • Specialized Solvent: In chemical synthesis, it can be used as a solvent for specific reactions involving fluorinated compounds.[3]

  • Thermal Management: Its high thermal stability allows for its use in cooling systems for electronics.[3]

  • Advanced Materials: It can be incorporated into the synthesis of advanced fluoropolymers.[3]

Conclusion

This compound is a highly fluorinated compound with a distinct set of physical and chemical properties, primarily characterized by its chemical inertness and high thermal stability. A thorough understanding of these properties, verified through established experimental protocols, is crucial for its safe and effective application in research, drug development, and various industrial processes. Its unique characteristics continue to drive research into new and innovative applications.

References

An In-depth Technical Guide to Perfluorocyclohexane (CAS 355-68-0): Applications and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of perfluorocyclohexane (PFCH), a fully fluorinated cyclic hydrocarbon with the CAS number 355-68-0. Due to its unique physicochemical properties, including high chemical inertness, thermal stability, and gas-dissolving capabilities, PFCH has garnered significant interest across various scientific and industrial domains.[1] This document details its primary applications, presents key quantitative data, and outlines relevant experimental protocols to support researchers, scientists, and drug development professionals in their work with this compound.

Core Applications of this compound

This compound's distinct properties make it a valuable compound in several advanced applications:

  • Medical Imaging: PFCH is investigated as a contrast agent in medical imaging techniques such as 19F Magnetic Resonance Imaging (MRI).[1][2] Its fluorine atoms provide a strong signal, and its biocompatibility makes it suitable for in vivo applications.

  • Specialized Solvent in Chemical Synthesis: Its chemical inertness and thermal stability allow it to be used as a specialized solvent in aggressive chemical reactions, including fluorination processes.[1][3]

  • Thermal Management for Electronics: As a dielectric coolant, PFCH is employed in the thermal management of sensitive electronic components where efficient heat dissipation and electrical insulation are critical.[1][4]

  • Advanced Materials: PFCH is incorporated into the development of advanced materials, leveraging its unique properties to create novel polymers and composites.[1]

  • Oxygen Transport Fluids: Like other perfluorocarbons, PFCH has a high capacity to dissolve gases, including oxygen. This has led to research into its use in oxygen transport fluids, sometimes referred to as "blood substitutes," for medical applications.[2]

  • NMR Studies: In the field of analytical chemistry, PFCH is utilized in Nuclear Magnetic Resonance (NMR) studies to investigate molecular dynamics and conformational changes of fluorinated compounds.

Quantitative Data

The following tables summarize the key physical, chemical, thermal, and electrical properties of this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 355-68-0[5][6]
Molecular Formula C₆F₁₂[5][6]
Molecular Weight 300.047 g/mol [5][6]
Appearance Clear, waxy solid at room temperature[5]
Density 1.684 g/cm³[5]
Melting Point 52 °C (sublimes)[5]
Boiling Point 59-60 °C[5]
Vapor Pressure 171.0 mmHg[6]
Solubility Miscible with organic compounds[5]
Table 2: Thermal Properties of this compound
PropertyValueReference(s)
Thermal Stability No significant degradation up to 450°C[1]
Enthalpy of Vaporization 28.0 - 29.6 kJ/mol (at boiling point)[7]
Enthalpy of Formation (Liquid) -3340.5 ± 4.6 kJ/mol[8]
Enthalpy of Formation (Gas) -3302.1 ± 4.6 kJ/mol
Table 3: Electrical Properties of this compound
PropertyValueReference(s)
Dielectric Constant Low (specific value not consistently reported, but typical for perfluorocarbons)
Resistivity > 10¹⁵ Ω·cm
Table 4: Gas Solubility in this compound
GasSolubilityReference(s)
Oxygen (O₂) High, but quantitative data varies. One source indicates a mole fraction of 4.65 x 10⁻³ at 291.39 K and 101.325 kPa partial pressure.[2][9][10]
Nitrogen (N₂) Soluble; at 25°C, the liquid composition is 99.886% perfluorohexane, corresponding to 26.3 ml in 100 g.[11]
Carbon Dioxide (CO₂) High solubility, influenced by temperature and pressure.[2][12]

Experimental Protocols and Methodologies

This section provides an overview of key experimental procedures involving this compound.

Synthesis of this compound

Two primary industrial methods for the synthesis of this compound are the Fowler process and the Simons (electrochemical) process.

1. Fowler Process

The Fowler process involves the vapor-phase fluorination of a hydrocarbon over a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃).[13]

  • Step 1: Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at high temperatures to produce cobalt(III) fluoride.

    • 2 CoF₂ + F₂ → 2 CoF₃

  • Step 2: Fluorination of the Hydrocarbon: The hydrocarbon feed (e.g., cyclohexane) in the vapor phase is passed over the heated CoF₃. The CoF₃ is reduced back to CoF₂, and the hydrocarbon is perfluorinated.

    • C₆H₁₂ + 24 CoF₃ → C₆F₁₂ + 12 HF + 24 CoF₂

  • Product Isolation: The product stream, containing this compound, hydrogen fluoride, and potentially some partially fluorinated byproducts, is then subjected to purification steps, typically involving washing and distillation, to isolate the pure this compound.

2. Simons (Electrochemical) Fluorination Process

The Simons process is an electrochemical method where an organic compound is electrolyzed in anhydrous hydrogen fluoride (HF).[2][14][15]

  • Electrolytic Cell Setup: An electrolytic cell is equipped with a pack of alternating nickel anode and cathode plates.

  • Electrolyte Preparation: The organic starting material (e.g., benzene) is dissolved in anhydrous hydrogen fluoride to create a conductive solution.

  • Electrolysis: A direct current is passed through the solution. At the anode, the organic compound is fluorinated, and hydrogen gas is evolved at the cathode.

    • C₆H₆ + 18 HF → C₆F₁₂ + 15 H₂

  • Product Recovery: The perfluorinated product, being denser and immiscible with HF, typically collects at the bottom of the cell and can be drained off. The gaseous products, including hydrogen and any volatile byproducts, are vented. The crude product is then purified.

Application as a ¹⁹F MRI Contrast Agent

Perfluorocarbons, including this compound, are used as contrast agents for ¹⁹F MRI due to the absence of a natural fluorine background signal in biological tissues.[1][16][17]

  • Preparation of the Contrast Agent: this compound is typically formulated into a nanoemulsion to ensure biocompatibility and systemic distribution. This involves emulsifying the PFCH with a surfactant in an aqueous solution.

  • Administration: The nanoemulsion is administered to the subject, typically via intravenous injection.

  • Imaging Protocol:

    • The subject is placed within the MRI scanner.

    • A standard ¹H MRI scan is performed to obtain anatomical reference images.

    • The MRI scanner is then tuned to the ¹⁹F frequency.

    • A ¹⁹F MRI sequence (e.g., a fast spin echo sequence) is acquired to detect the distribution of the this compound contrast agent.[17]

    • The ¹⁹F and ¹H images are then overlaid to co-localize the contrast agent within the anatomical context.

Use in Electronics Cooling

This compound can be used as a dielectric coolant in a closed-loop liquid cooling system for electronics.[4][18][19]

  • System Setup: A typical liquid cooling loop consists of a cold plate (in thermal contact with the electronic component), a pump, a heat exchanger (radiator), and tubing to connect the components.

  • Coolant Filling and Bleeding:

    • The cooling loop is filled with this compound.

    • The pump is cycled on and off to circulate the coolant and move any trapped air bubbles to a high point in the loop or a reservoir.

    • The system is bled to remove the air, and topped up with coolant as necessary until the loop is free of air pockets.

  • Operation:

    • The pump circulates the this compound through the cold plate, where it absorbs heat from the electronic component.

    • The heated coolant then flows to the heat exchanger, where the heat is dissipated to the surrounding environment (e.g., via a fan).

    • The cooled liquid is then pumped back to the cold plate to continue the cooling cycle.

Visualizations

Synthesis Workflows

Fowler_Process cluster_regeneration Regeneration Stage cluster_fluorination Fluorination Stage CoF2 Cobalt(II) Fluoride (CoF₂) CoF3_regen Cobalt(III) Fluoride (CoF₃) CoF2->CoF3_regen High Temp F2 Fluorine (F₂) F2->CoF3_regen CoF3_fluor Cobalt(III) Fluoride (CoF₃) CoF3_regen->CoF3_fluor Transfer Hydrocarbon Hydrocarbon (e.g., Cyclohexane) Product_Stream Product Stream (C₆F₁₂ + HF + CoF₂) Hydrocarbon->Product_Stream CoF3_fluor->Product_Stream High Temp Product_Stream->CoF2 Recycle Simons_Process cluster_cell Electrolytic Cell Anode Nickel Anode Electrolyte Electrolyte (Benzene in Anhydrous HF) Anode->Electrolyte Cathode Nickel Cathode Cathode->Electrolyte Product_Collection Product Collection (Liquid PFCH) Electrolyte->Product_Collection Fluorination at Anode Gas_Vent Gas Vent (H₂) Electrolyte->Gas_Vent Evolution at Cathode Power DC Power Source Power->Anode + Power->Cathode - Electronics_Cooling_Loop Electronics Heat Source (e.g., CPU) Cold_Plate Cold Plate Electronics->Cold_Plate Heat Transfer Pump Pump Cold_Plate->Pump Heated PFCH Heat_Exchanger Heat Exchanger (Radiator) Pump->Heat_Exchanger Heat_Exchanger->Cold_Plate Cooled PFCH

References

Perfluorocyclohexane: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological and safety data for Perfluorocyclohexane (PFCH). It is intended for informational purposes for a scientific audience. A significant lack of comprehensive toxicological data for PFCH necessitates a cautious approach to its handling and application. This guide highlights existing data, identifies critical data gaps, and outlines standard methodologies for toxicological assessment.

Introduction

This compound (C₆F₁₂), also known as dodecafluorocyclohexane, is a perfluorinated compound characterized by its high chemical and thermal stability.[1] These properties have led to its consideration in various industrial and scientific applications. As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and for risk assessment in any potential application, including in the pharmaceutical and drug development sectors.

This technical guide summarizes the available safety and toxicology data for this compound. Due to a notable scarcity of specific studies on this compound, this document also provides an overview of standardized experimental protocols for key toxicological endpoints to contextualize the existing data gaps. Information from structurally similar perfluorinated compounds is included where relevant, with the clear stipulation that such "read-across" data should be interpreted with caution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 355-68-0[2]
Molecular Formula C₆F₁₂[2]
Molecular Weight 300.05 g/mol [3]
Appearance Clear, waxy solid[1]
Melting Point 51 °C (sublimes)[3]
Boiling Point 59-60 °C[4]
Vapor Pressure 171.0 mmHg[5]
Chemical Stability Chemically inert and thermally stable.[1]

Toxicological Data

The available toxicological data for this compound is limited. The following sections summarize the existing information for various endpoints.

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50, LC50) for this compound are not available in the public domain. Safety Data Sheets consistently classify the compound based on its irritant properties.[2][4][6][7]

Table 1: Summary of Acute Toxicity Data for this compound

EndpointRouteSpeciesValueClassificationReference
LD50 Oral-No data availableNot classified[2][6]
LD50 Dermal-No data availableNot classified[2][6]
LC50 Inhalation-No data availableNot classified[2][6]
Skin Irritation Dermal--Causes skin irritation (H315)[2][6]
Eye Irritation Ocular--Causes serious eye irritation (H319)[2][6]
Respiratory Irritation Inhalation--May cause respiratory irritation (H335)[2][6]
Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for this compound were identified.

Reproductive and Developmental Toxicity

A summary of a reproductive/developmental toxicity screening test for a substance identified as dodecafluorocyclohexane was found in a US EPA submission. While the full study details are not publicly available, the summary provides the following No Observed Adverse Effect Levels (NOAELs).

Table 2: Summary of Reproductive and Developmental Toxicity Data for this compound

Study TypeSpeciesEndpointNOAELLOAELReference
Reproductive/Developmental Toxicity Screening Test-Fertility270 mg/kg/day> 270 mg/kg/day[ChemView Submission]
Reproductive/Developmental Toxicity Screening Test-Developmental Effects30 mg/kg/day90 mg/kg/day[ChemView Submission]
Reproductive/Developmental Toxicity Screening Test-Parental Systemic Toxicity (F0 and F1)30 mg/kg/day90 mg/kg/day[ChemView Submission]

Note: The information in Table 2 is based on a summary and the full experimental protocol is not available.

Genotoxicity

No genotoxicity studies (e.g., Ames test, in vitro or in vivo micronucleus assays) for this compound were found. Safety Data Sheets generally state that it is "not classified" for germ cell mutagenicity.[2]

Carcinogenicity

No carcinogenicity bioassays for this compound were identified. Safety Data Sheets state that it is "not classified" as a carcinogen.[2]

Experimental Protocols for Key Toxicological Studies

Given the significant data gaps for this compound, this section provides an overview of standard experimental protocols for key toxicological endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines. These descriptions are for informational purposes to illustrate how such data would be generated.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.[8][9][10][11][12][13][14]

  • Principle: A stepwise procedure where a substance is administered to animals of a single sex (usually females) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The outcome of the initial dose determines the next step, with the aim of identifying a dose that produces evident toxicity but not mortality.

  • Animal Model: Typically young, healthy adult rats.

  • Procedure:

    • A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.

    • In the main study, a group of animals is dosed at the selected starting level.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the dose for the next group of animals is either increased or decreased.

  • Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy findings. The study allows for classification and labeling of the substance according to the Globally Harmonized System (GHS).

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to evaluate the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[15][16][17][18][19]

  • Principle: The test substance is administered to pregnant animals during the period of organogenesis.

  • Animal Model: Typically rats and/or rabbits.

  • Procedure:

    • Mated female animals are dosed daily from implantation to the day before caesarean section.

    • At least three dose groups and a control group are used.

    • Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

    • Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Maternal toxicity, embryo-fetal viability, fetal growth, and structural malformations and variations.

One-Generation Reproduction Toxicity Study (OECD 415)

This study provides information on the effects of a test substance on male and female reproductive performance.[20][21][22][23]

  • Principle: The substance is administered to parental (P) generation animals before and during mating, and for females, through gestation and lactation.

  • Animal Model: Typically rats.

  • Procedure:

    • Male and female animals are dosed for a specified period before mating.

    • Animals are mated to produce the first-generation (F1) offspring.

    • Dosing of the P generation continues throughout mating, gestation, and lactation.

    • The F1 offspring are evaluated for viability, growth, and development.

  • Endpoints: Effects on male and female fertility, pregnancy outcomes, and offspring viability and growth.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This is an in vitro assay used to assess the mutagenic potential of a chemical.[24][25][26][27][28]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for the synthesis of an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause a reverse mutation, restoring the ability of the bacteria to synthesize the amino acid and grow on a selective medium.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

    • The bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Endpoints: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Carcinogenicity Studies (OECD 451)

These are long-term studies designed to assess the carcinogenic potential of a chemical.[29][30][31][32][33]

  • Principle: The test substance is administered daily to animals for a major portion of their lifespan.

  • Animal Model: Typically rats and mice.

  • Procedure:

    • At least three dose levels and a control group are used, with at least 50 animals of each sex per group.

    • The substance is administered for up to 24 months for rats and 18-24 months for mice.

    • Animals are monitored for clinical signs of toxicity and the development of tumors.

    • A full histopathological examination of all organs and tissues is performed.

  • Endpoints: The incidence, type, and location of tumors, as well as non-neoplastic pathological changes.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical, highlighting the current data gaps for this compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo - Acute & Sub-chronic cluster_3 In Vivo - Chronic & Specialized Physicochemical Properties Physicochemical Properties In Silico/Read-Across In Silico/Read-Across Physicochemical Properties->In Silico/Read-Across Genotoxicity (Ames Test) Genotoxicity (Ames Test) (Data Gap) In Silico/Read-Across->Genotoxicity (Ames Test) Acute Toxicity Acute Toxicity (Qualitative Data Available) Genotoxicity (Ames Test)->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity (Data Gap) Acute Toxicity->Sub-chronic Toxicity Chronic Toxicity Chronic Toxicity (Data Gap) Sub-chronic Toxicity->Chronic Toxicity Reproductive/Developmental Reproductive/Developmental (Limited Quantitative Data) Sub-chronic Toxicity->Reproductive/Developmental Carcinogenicity Carcinogenicity (Data Gap) Chronic Toxicity->Carcinogenicity Risk Assessment Risk Assessment Carcinogenicity->Risk Assessment Reproductive/Developmental->Risk Assessment

Figure 1: Toxicological Assessment Workflow for this compound.
Generalized Signaling Pathway for PFAS Toxicity

While the specific molecular mechanisms of this compound toxicity are unknown, many per- and polyfluoroalkyl substances (PFAS) are known to interact with various cellular signaling pathways. The following diagram depicts a generalized pathway that may be relevant for some PFAS compounds. This is a hypothetical representation for illustrative purposes only.

G PFAS Exposure PFAS Exposure Nuclear Receptor Activation Nuclear Receptor Activation PFAS Exposure->Nuclear Receptor Activation e.g., PPARα Altered Gene Expression Altered Gene Expression Nuclear Receptor Activation->Altered Gene Expression Disruption of Lipid Metabolism Disruption of Lipid Metabolism Altered Gene Expression->Disruption of Lipid Metabolism Endocrine Disruption Endocrine Disruption Altered Gene Expression->Endocrine Disruption Hepatotoxicity Hepatotoxicity Disruption of Lipid Metabolism->Hepatotoxicity

Figure 2: Generalized PFAS Signaling Pathway.

Conclusion

The available data on the toxicology of this compound is insufficient for a comprehensive risk assessment. While it is generally considered to be of low acute toxicity, it is classified as a skin, eye, and respiratory irritant.[2][6] Limited data from a regulatory submission summary suggests a NOAEL for developmental toxicity at 30 mg/kg/day. However, significant data gaps exist for acute quantitative toxicity, sub-chronic and chronic toxicity, genotoxicity, and carcinogenicity.

For professionals in research, science, and drug development, it is crucial to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection in case of inadequate ventilation, to mitigate the risks of irritation.[2] Given the persistence of many perfluorinated compounds in the environment, responsible disposal is also essential.

Further research, following standardized OECD guidelines, is necessary to fully characterize the toxicological profile of this compound and to ensure its safe use in any future applications.

References

A Technical Guide to the Environmental Impact and Degradation of Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Perfluorocyclohexane (PFCH) is a member of the per- and polyfluoroalkyl substances (PFAS) class. While extensive research exists for certain PFAS compounds like PFOS and PFOA, specific quantitative data on the environmental fate and toxicological profile of this compound is limited in publicly available scientific literature. This guide summarizes the available information on PFCH and draws context from analogous, well-studied perfluorinated compounds.

Introduction to this compound (PFCH)

This compound (C₆F₁₂) is a fully fluorinated cyclic hydrocarbon, belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] These synthetic chemicals are characterized by the immense strength of the carbon-fluorine (C-F) bond, which imparts exceptional chemical and thermal stability.[2][3] This stability makes PFCH and other PFAS useful in a wide range of industrial and commercial applications, including as solvents, refrigerants, and in the manufacturing of fluoropolymers.[4] However, the same properties that make them commercially valuable also make them extraordinarily persistent in the environment, leading to their designation as "forever chemicals".[2][5]

Environmental Persistence and Degradation

The defining characteristic of this compound in the environment is its extreme persistence. The C-F bond is one of the strongest covalent bonds in organic chemistry, making PFCH highly resistant to typical environmental degradation pathways.[2]

2.1 Abiotic and Biotic Degradation PFCH is recalcitrant to both abiotic and biological degradation processes.[2][6] It is not known to break down naturally in the environment.[2] Studies indicate that PFCH is thermally stable at temperatures up to 450°C, showcasing its resistance to thermal degradation.[2] At very high temperatures, however, there are concerns about the potential formation of highly toxic byproducts like perfluoroisobutene (PFiB).[2]

2.2 Atmospheric Lifetime While specific atmospheric lifetime data for PFCH is not readily available, the lifetimes for other perfluorinated compounds are known to be exceptionally long, often exceeding 2,000 years.[7][8] These compounds are not significantly removed from the atmosphere by reactions with hydroxyl radicals (OH) or through photolysis in the lower atmosphere. Their primary removal mechanism is believed to be photolysis by Lyman-alpha radiation in the mesosphere.[9] This extreme atmospheric persistence contributes to their potential as greenhouse gases with significant global warming potential.[10]

Bioaccumulation and Environmental Mobility

There is a significant lack of specific data on the bioaccumulation of this compound. Safety Data Sheets often state "no data available" for its bioaccumulative potential.[11][12] However, the behavior of other PFAS provides insight into potential risks.

  • Bioaccumulation: Unlike conventional persistent organic pollutants that accumulate in fatty tissues, some perfluorinated compounds have been observed to bind to proteins in the plasma and liver.[6] For instance, perfluorooctanesulfonate (PFOS) has a high measured bioconcentration factor (BCF) and is known to biomagnify in food webs.[6] Without specific studies, the bioaccumulation potential of PFCH remains uncertain.[6]

  • Mobility: PFAS compounds are known to be highly mobile in water, which can lead to the contamination of groundwater and surface water.[5]

Ecotoxicity and Human Health Effects

Specific ecotoxicity data for PFCH is largely unavailable.[11][12] The broader class of PFAS, however, is associated with a range of adverse health effects in both wildlife and humans.

4.1 Ecotoxicological Effects (General PFAS) For other PFAS, the primary concern is often chronic, intergenerational toxicity.[6] Studies on compounds like PFOS have shown increased mortality in the offspring of fish exposed to low concentrations.[6]

4.2 Human Health Effects (General PFAS) Exposure to certain PFAS has been linked to various adverse health outcomes in humans. Current peer-reviewed scientific studies suggest these may include:

  • Reproductive effects (e.g., decreased fertility).[13]

  • Developmental effects in children.[13]

  • Increased risk of certain cancers.[13]

  • Interference with the immune system and natural hormones.[13][14]

The primary routes of human exposure to PFAS are through the ingestion of contaminated water or food.[14] Due to their persistence, these chemicals can build up in the body over time.[14] It is important to note that these effects are associated with specific, well-studied PFAS, and the specific toxicology of PFCH has not been sufficiently investigated. A Safety Data Sheet for PFCH indicates it may cause skin, eye, and respiratory irritation.[11][15][16]

Quantitative Data Summary

The available quantitative data for this compound is sparse. The following table summarizes the known information and highlights the significant data gaps.

ParameterValue / FindingSource
Chemical Formula C₆F₁₂[1]
Molecular Weight 300.05 g/mol [1][17]
Thermal Stability No significant degradation up to 450°C[2]
Aquatic Toxicity No data available[11][12]
Persistence/Degradability Considered extremely persistent ("forever chemical"); no data available on specific degradation rates.[2][5][11]
Bioaccumulation Potential No data available; uncertain.[6][11][12]
Atmospheric Lifetime Not specifically determined; analogous perfluoro-compounds have lifetimes >2000 years.[7][8]

Experimental Protocols: PFAS Analysis

While experimental protocols for PFCH-specific degradation or toxicity studies are not available, the analytical methods for its detection in environmental matrices are well-established as part of broader PFAS monitoring protocols. The primary technique is chromatography coupled with mass spectrometry.

6.1 Method: Solid-Phase Extraction and LC-MS/MS

This protocol provides a general workflow for the determination of PFAS, including PFCH, in water samples, based on standard U.S. Environmental Protection Agency (EPA) methods like 537.1, 533, and 1633.[18][19]

Objective: To extract, concentrate, and quantify this compound from an aqueous sample.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange or Reversed Phase)[18][20]

  • Methanol, Reagent Water (PFAS-free)

  • Isotope-labeled internal standards

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[18][21]

Procedure:

  • Sample Fortification: A known quantity of an isotope-labeled internal standard corresponding to PFCH is added to the water sample. This is crucial for accurate quantification by correcting for any analyte loss during sample preparation and analysis.

  • SPE Cartridge Conditioning: The SPE cartridge is conditioned sequentially with methanol and then reagent water to activate the sorbent material.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge. PFAS, including PFCH, are retained on the sorbent material while the water matrix is discarded.

  • Cartridge Washing: The cartridge is washed with a mild solvent to remove potential interferences that may have been retained.

  • Analyte Elution: The retained PFAS are eluted from the cartridge using a small volume of a strong solvent, typically methanol. This step effectively concentrates the analytes.

  • Concentration and Reconstitution: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The solvent is then exchanged to a composition suitable for injection into the LC-MS/MS.

  • Instrumental Analysis: The final extract is injected into the LC-MS/MS system.

    • Liquid Chromatography (LC): The components of the extract are separated based on their chemical properties as they travel through a chromatographic column.

    • Tandem Mass Spectrometry (MS/MS): As the separated components exit the column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor for specific mass-to-charge transitions unique to PFCH and its labeled internal standard, allowing for highly selective and sensitive quantification.[19][21]

Visualizations

A Synthetic Chemical Compounds B Per- and Polyfluoroalkyl Substances (PFAS) 'Forever Chemicals' A->B is a major group of C Perfluorocarbons (PFCs) (Fully Fluorinated) B->C E Other PFAS Classes (e.g., PFAAs, PFECAs) B->E F Extreme Persistence in Environment B->F are characterized by D This compound (PFCH) C₆F₁₂ C->D includes G Potential for Bioaccumulation & Long-Range Transport F->G leads to H Associated Health Concerns (Data Gaps for PFCH) G->H results in

Caption: Hierarchical classification of this compound within the PFAS family.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Water Sample Collection B 2. Fortification (Internal Standards) A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution & Concentration C->D E 5. LC Separation D->E Inject Extract F 6. MS/MS Detection & Quantification E->F G Data Reporting (ng/L) F->G

References

An In-depth Technical Guide to the Spectral Properties of Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of perfluorocyclohexane (C₆F₁₂), a fully fluorinated derivative of cyclohexane. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable data and experimental insights for professionals in research and development.

This compound's unique properties, including its chemical inertness and thermal stability, make it a subject of interest in various scientific fields. Understanding its spectral signature is crucial for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of this compound. Both ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy

At room temperature, the ¹⁹F NMR spectrum of this compound exhibits a single peak.[1] This is a result of rapid conformational inversion, known as a "chair-flip," which averages the magnetic environments of all the fluorine atoms.[1][2] As the temperature is lowered, the rate of this inversion slows down significantly. At -50°C and below, the spectrum resolves into an AB-type quartet, revealing the distinct signals for the axial and equatorial fluorine atoms in the rigid chair conformation.[1]

Parameter Value Conditions
Chemical Shift (δ)Single PeakRoom Temperature
Chemical Shift (δ)18.2 ppm (center of AB quartet)-50°C and below
Geminal F-F Coupling Constant (JFF)280 - 290 c/secLow Temperature
¹³C NMR Spectroscopy

Similar to the ¹⁹F NMR, the ¹³C NMR spectrum of this compound at room temperature shows a single signal due to the rapid conformational exchange, indicating that all six carbon atoms are in an equivalent chemical environment on the NMR timescale.[2][3] Upon cooling to a sufficiently low temperature where the ring inversion is slow, distinct peaks for the carbon atoms in their specific axial and equatorial fluorine environments are expected to be resolved.[2]

Parameter Value Conditions
Chemical Shift (δ)Single PeakRoom Temperature
Chemical Shift (δ)Multiple Peaks ExpectedLow Temperature

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is characterized by strong absorptions in the C-F stretching region. The NIST Chemistry WebBook provides a reference spectrum for dodecafluorocyclohexane, which can be used for identification purposes.[4] FTIR spectroscopy is a valuable tool for identifying the molecular structure and can also be employed to monitor for potential degradation byproducts under thermal stress.[2]

Wavenumber (cm⁻¹) Interpretation
~1100 - 1350C-F Stretching Vibrations

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) is observed at m/z 300, corresponding to the molecular weight of C₆F₁₂.[5][6]

m/z Relative Intensity (%) Fragment
69100CF₃⁺
131~80C₃F₅⁺
119~40C₂F₅⁺
93~30C₃F₃⁺
281~10C₆F₁₁⁺ (M-F)⁺
300~5C₆F₁₂⁺ (M⁺)

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining high-quality spectral data. Below are generalized protocols for the key analytical techniques.

¹⁹F NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Set the transmitter frequency to the ¹⁹F Larmor frequency.

    • Reference the spectrum to an appropriate standard, such as CFCl₃ (0.0 ppm).

  • Data Acquisition:

    • For room temperature analysis, acquire a standard one-pulse ¹⁹F spectrum.

    • For low-temperature analysis, cool the sample to the desired temperature (e.g., -50°C) and allow it to equilibrate before acquisition.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Infrared (IR) Spectroscopy Protocol (FTIR-ATR)
  • Instrument Preparation:

    • Ensure the attenuated total reflectance (ATR) crystal is clean.

    • Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound or a drop of a solution onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane).

  • Gas Chromatography (GC) Method:

    • Inject a small volume of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.

    • Employ a temperature program to ensure good separation and peak shape.

  • Mass Spectrometry (MS) Method:

    • Interface the GC outlet to the mass spectrometer.

    • For electron ionization (EI), use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected fragments (e.g., m/z 50-400).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and a general workflow for the spectral characterization of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Prep Prepare Sample (e.g., dissolve in solvent) NMR NMR Spectroscopy (¹⁹F, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation & Property Characterization Interpret->Structure Spectral_Technique_Relationships cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry PFCH This compound (C₆F₁₂) F19_NMR ¹⁹F NMR PFCH->F19_NMR Analyzes C13_NMR ¹³C NMR PFCH->C13_NMR IR_Spec IR Spectrum PFCH->IR_Spec Analyzes Mass_Spec Mass Spectrum PFCH->Mass_Spec Analyzes NMR_Info Provides information on: - Chemical environment of F and C atoms - Molecular dynamics (e.g., chair-flip) - C-F and F-F coupling IR_Info Provides information on: - Vibrational modes - Presence of C-F bonds - Functional group identification MS_Info Provides information on: - Molecular weight - Elemental composition - Fragmentation pattern

References

An In-depth Technical Guide to the Solubility of Gases in Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of various gases in perfluorocyclohexane (PFCH), a perfluorinated compound of significant interest for biomedical applications due to its chemical inertness and high capacity for dissolving respiratory and other gases. This document is intended to be a valuable resource for professionals in research, science, and drug development who are exploring the use of perfluorocarbons as gas carriers.

This compound (C₆F₁₂) is a cyclic perfluorocarbon that is a colorless, odorless, and non-flammable liquid. Its unique properties, including high density, low surface tension, and remarkable ability to dissolve large volumes of gases, make it a subject of investigation for applications such as oxygen therapeutics (blood substitutes), liquid ventilation, and as a delivery vehicle for therapeutic gases. The solubility of gases in PFCH is governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

Quantitative Solubility Data

The solubility of various gases in perfluorocarbons is exceptionally high compared to other solvents. The following tables summarize the available quantitative data for gas solubility in perfluorocarbons. Due to the limited availability of data specifically for this compound, data for perfluoro-n-hexane (PFH) is also included as a close structural and functional analog. The data is presented in various common units of solubility, including the Ostwald coefficient, Bunsen coefficient, and mole fraction.

Table 1: Solubility of Various Gases in Perfluorocarbons at 298.15 K (25 °C) and 1 atm

GasPerfluorocarbonOstwald Coefficient (L/L)Bunsen Coefficient (mL/mL)Mole Fraction (x)
Oxygen (O₂)Perfluoro-n-hexane0.51146.64.66 x 10⁻³
Nitrogen (N₂)Perfluoro-n-hexane0.38234.43.44 x 10⁻³
Carbon Dioxide (CO₂)Perfluoro-n-hexane1.701551.74 x 10⁻²
AirPerfluoro-n-hexane~0.41~37~3.7 x 10⁻³
Helium (He)Perfluoro-n-hexane0.098.28.2 x 10⁻⁴
Argon (Ar)Perfluoro-n-hexane0.4944.74.5 x 10⁻³
Methane (CH₄)Perfluoro-n-hexane1.101001.0 x 10⁻²

Note: Data for perfluoro-n-hexane is often used as a reference for this compound due to their similar molecular structures and properties. The solubility values can vary slightly depending on the experimental conditions and the purity of the substances.

Experimental Protocol: Determination of Gas Solubility using the Saturation Method

The saturation method is a widely used and reliable technique for determining the solubility of gases in liquids.[1] This method involves saturating a known volume of the solvent with the gas at a constant temperature and pressure, and then measuring the amount of gas absorbed.

Materials and Apparatus
  • This compound (high purity)

  • Gas of interest (e.g., O₂, CO₂, N₂) of high purity

  • Thermostatic bath with temperature control (±0.1 K)

  • Gas-tight syringe

  • Calibrated gas burette

  • Manometer

  • Vacuum pump

  • Magnetic stirrer and stir bar

  • Degassing apparatus (e.g., freeze-pump-thaw setup)

Step-by-Step Procedure
  • Degassing the Solvent: A known volume of this compound is thoroughly degassed to remove any dissolved gases. This can be achieved by the freeze-pump-thaw method, where the solvent is frozen, subjected to a vacuum to remove gases, and then thawed. This cycle is repeated multiple times to ensure complete degassing.

  • Apparatus Setup: The degassed this compound is transferred to a thermostatted equilibration cell containing a magnetic stir bar. The cell is connected to a gas burette and a manometer, all housed within a thermostatic bath to maintain a constant temperature.

  • Saturation: The gas of interest is introduced into the equilibration cell at a constant pressure, typically atmospheric pressure. The liquid is then stirred vigorously to facilitate the dissolution of the gas and ensure that equilibrium is reached. The system is considered to be at equilibrium when there is no further change in the volume of gas in the burette over time.

  • Measurement of Absorbed Gas: The volume of gas absorbed by the this compound is determined by measuring the change in the gas volume in the burette from the beginning of the saturation process to the point of equilibrium.

  • Data Calculation: The solubility of the gas is then calculated in the desired units (e.g., Ostwald coefficient, Bunsen coefficient, mole fraction) using the measured volume of absorbed gas, the volume of the solvent, the temperature, and the pressure.

    • Ostwald Coefficient (L): L = Vg / Vl, where Vg is the volume of gas absorbed and Vl is the volume of the liquid.

    • Bunsen Coefficient (α): The volume of gas (corrected to 0 °C and 1 atm) dissolved per unit volume of solvent at the experimental temperature and a partial pressure of 1 atm.

    • Mole Fraction (x): The ratio of the moles of dissolved gas to the total moles of the solution.

Logical Workflow for Evaluation of Perfluorocarbons for Gas Delivery Applications

The selection and evaluation of a perfluorocarbon for a specific gas delivery application in a research or drug development setting involves a series of logical steps to ensure efficacy and safety. The following diagram illustrates a typical workflow.

PFC Evaluation Workflow start Define Gas Delivery Requirements (Gas Type, Dose, Target Tissue) select_pfc Select Candidate PFCs (e.g., this compound, Perfluorodecalin) start->select_pfc physchem_char Physicochemical Characterization (Purity, Viscosity, Density) select_pfc->physchem_char solubility_measurement Gas Solubility Measurement (Ostwald/Bunsen Coefficient, Henry's Constant) physchem_char->solubility_measurement decision1 Solubility Meets Requirements? solubility_measurement->decision1 emulsion_formulation Emulsion Formulation & Characterization (Droplet Size, Stability, Zeta Potential) decision2 Stable Emulsion Formed? emulsion_formulation->decision2 in_vitro_testing In Vitro Gas Exchange & Cytotoxicity Studies decision3 Acceptable In Vitro Profile? in_vitro_testing->decision3 in_vivo_testing In Vivo Efficacy & Biocompatibility Studies (Animal Models) decision4 Efficacious & Biocompatible In Vivo? in_vivo_testing->decision4 data_analysis Data Analysis & Lead Candidate Selection end Proceed to Preclinical Development data_analysis->end decision1->emulsion_formulation Yes reformulate Reformulate or Re-select PFC decision1->reformulate No decision2->in_vitro_testing Yes decision2->reformulate No decision3->in_vivo_testing Yes decision3->reformulate No decision4->data_analysis Yes decision4->reformulate No reformulate->select_pfc

References

thermal stability of Perfluorocyclohexane for high-temperature applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Stability of Perfluorocyclohexane for High-Temperature Applications

Introduction

This compound (C6F12), also known as dodecafluorocyclohexane, is a perfluorocarbon (PFC) characterized by the complete substitution of hydrogen atoms with fluorine atoms on a cyclohexane ring.[1] This substitution imparts exceptional chemical inertness and high thermal stability, making it a material of interest for demanding high-temperature applications.[1][2][3] Belonging to the class of per- and polyfluoroalkyl substances (PFAS), its robust carbon-fluorine bonds contribute to its resistance to thermal degradation.[2] This guide provides a comprehensive overview of the thermal stability of this compound, detailing its performance at elevated temperatures, the experimental protocols used for its evaluation, and its potential decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance fluids.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C6F12
Molar Mass 300.05 g/mol [1]
Appearance Clear, waxy solid at room temperature[3]
Melting Point 51-52 °C (sublimates)[1][3]
Boiling Point 59-60 °C[1][3]
Density 1.684 g/cm³[1][3]

Thermal Stability of this compound

This compound exhibits remarkable thermal stability, a characteristic feature of perfluorinated compounds.[1] Studies have shown that it can withstand high temperatures with minimal degradation, making it suitable for use in extreme environments such as those found in aerospace and specialized industrial processes.[1][2]

Decomposition Threshold

Research indicates that this compound is thermally stable at temperatures up to 450°C (842°F) with no significant degradation observed.[2] Simulated thermal stressing studies, conducted under various conditions including inert or oxidizing atmospheres, have confirmed the high thermal resilience of PFCs like this compound.[1][4] Dry, air-free perfluorocarbon vapors can be exposed to temperatures exceeding 400°C for many hours without being affected.[5]

Factors Influencing Stability

The thermal stability of this compound can be influenced by several factors:

  • Presence of Oxygen: While stable in inert atmospheres, the presence of oxygen (air) at very high temperatures can lead to the formation of oxidation products from trace impurities.[4]

  • Catalysts: The presence of catalysts, such as palladium, can influence the decomposition behavior, although studies on related perfluorohexane isomers showed no significant degradation even in the presence of a catalyst at 450°C.[4]

  • Container Material: Chemical reactions can occur between perfluorocarbons and the surface of the container material at elevated temperatures.[5] Tests in Nimonic 75 autoclaves have been used to quantify decomposition rates of related compounds.[5]

Table 2: Summary of Thermal Stability Data for Perfluorocarbons

CompoundTemperature (°C)Time (hr)ConditionsLoss (%/hr)Observations
This compound up to 450N/AThermal stressing studiesMinimal degradationSuitable for high-temperature applications.[2]
Perfluoromethylcyclohexane 39548Nimonic 75 Autoclave0.021No significant pressure change.[5]
Perfluoromethylcyclohexane 400168Nimonic 75 Autoclave0.018Minimal decomposition observed over extended period.[5]
Perfluoromethylcyclohexane 4401152Nimonic 75 Autoclave0.0043Demonstrates high stability even at elevated temperatures.[5]
Perfluorohexane (isomers) 200 - 450N/AAir, with/without Palladium catalystNo significant degradationPurity slightly increased due to scrubbing of trace contaminants.[4]

Experimental Protocols for Thermal Stability Assessment

The evaluation of the thermal stability of this compound involves several key experimental methodologies designed to simulate high-temperature conditions and analyze the resulting products.

Thermal Stressing Studies

This is a primary method for assessing high-temperature stability.

  • Objective: To simulate the exposure of the compound to high temperatures under controlled conditions to determine its degradation threshold and decomposition products.

  • Methodology:

    • A sample of this compound is placed in a reaction vessel, often a high-pressure autoclave made of a non-reactive alloy like Nimonic 75.[5]

    • The vessel is purged to create the desired atmosphere (e.g., inert with nitrogen or oxidizing with air).[4]

    • If required, a catalyst (e.g., palladium-coated alumina) is introduced.[4]

    • The vessel is heated to a specific temperature, ranging from 200°C to over 500°C, and maintained for a set duration, which can range from hours to thousands of hours.[4][5]

    • After the exposure period, the vessel is cooled, and the contents (both vapor and liquid/solid phases) are collected for analysis.

    • Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify and quantify the original compound and any degradation byproducts.[2][4]

G Experimental Workflow for Thermal Stressing Studies cluster_prep Sample Preparation cluster_test Thermal Exposure cluster_analysis Analysis PFCH This compound Sample Vessel Reaction Vessel (e.g., Autoclave) PFCH->Vessel Heating Heating to Target Temp (200-500°C) Vessel->Heating Atmosphere Controlled Atmosphere (Inert/Oxidizing) Atmosphere->Vessel Catalyst Catalyst (Optional) Catalyst->Vessel Duration Isothermal Hold (Hours to Days) Heating->Duration Cooling Cooling & Sample Collection Duration->Cooling Analysis GC-MS / FTIR Analysis Cooling->Analysis

Caption: Workflow for thermal stressing experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

While not explicitly detailed for PFCH in the provided context, TGA and DSC are standard techniques for studying thermal stability.

  • TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition or volatilization. For a substance like PTFE, TGA can show complete decomposition at high temperatures.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions (like melting) and exothermic or endothermic decomposition processes.[6][7]

Thermal Decomposition Pathways and Products

While highly stable, at sufficiently high temperatures or under aggressive conditions, this compound can decompose. The primary mechanism involves the cleavage of carbon-carbon bonds, which are weaker than carbon-fluorine bonds.[5]

Potential Byproducts

The pyrolysis of perfluorocarbons can lead to the formation of smaller perfluorinated molecules.[5] A significant concern with the high-temperature decomposition of many fluoropolymers and perfluorocarbons is the potential formation of highly toxic byproducts.[2][4]

  • Perfluoroisobutene (PFiB): This is an extremely toxic gas that can be formed during the pyrolysis of some branched-chain perfluorocarbons and fluoropolymers like Teflon.[4] While not directly reported for this compound in the search results, its formation is a known risk for related compounds.[2][4]

  • Hydrogen Fluoride (HF): In the presence of hydrogen sources (e.g., trace moisture or hydrocarbons), highly corrosive hydrogen fluoride can be generated.[2][8]

  • Carbonyl Fluoride (COF2): In an oxidizing atmosphere, carbonyl fluoride is a potential decomposition product.[2]

G cluster_conditions Decomposition Conditions cluster_products Potential Decomposition Products PFCH This compound (C6F12) Fragments Smaller Perfluorocarbons (e.g., C2F4, C2F6) PFCH->Fragments Toxic Toxic Byproducts (e.g., PFiB) PFCH->Toxic Corrosive Corrosive Gases (HF, COF2) PFCH->Corrosive Temp High Temperature (>450°C) Catalyst Catalyst / Oxygen

Caption: Potential thermal decomposition pathways for PFCH.

High-Temperature Applications

The exceptional thermal stability and chemical inertness of this compound make it a candidate for several high-temperature applications:

  • Heat Transfer Fluids: In specialized electronic cooling and thermal management systems where high operating temperatures are encountered.[2][4]

  • Aerospace Technologies: As working fluids or lubricants in components exposed to extreme thermal stress.[1][2]

  • Industrial Solvents: In processes that require chemically inert solvents at elevated temperatures.[2]

Safety and Handling at High Temperatures

Handling this compound at high temperatures requires stringent safety protocols due to the potential for pressure buildup and the formation of hazardous decomposition products.[9]

  • Ventilation: All high-temperature work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors or potential byproducts.[8][9][10]

  • Pressure Management: As a substance that sublimes readily, heating in sealed containers can lead to significant pressure buildup, risking violent rupture.[9] Containers should be vented appropriately.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and fire-resistant clothing when handling hot this compound.[10][11] In case of inadequate ventilation, respiratory protection may be necessary.[8]

  • Decomposition Hazards: Be aware that temperatures exceeding the stability threshold can produce toxic and corrosive gases like PFiB and HF.[4][8] Emergency preparedness for exposure to these substances is crucial.

Conclusion

This compound is a highly robust molecule with excellent thermal stability, making it a valuable material for applications involving extreme temperatures. It remains stable up to 450°C, with decomposition occurring only under more aggressive conditions. Understanding the experimental protocols for stability assessment and the potential for hazardous byproduct formation is critical for its safe and effective implementation in advanced scientific and industrial fields. Further research into the precise decomposition mechanisms and kinetics will continue to refine the operational limits and safety guidelines for this unique perfluorocarbon.

References

A Technical Guide to the Purification of Research-Grade Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the purification of research-grade perfluorocyclohexane (PFCH). Ensuring the highest purity of PFCH is critical for its various applications in research and development, including as a solvent for spectroscopy, a component in biomedical imaging, and in the synthesis of advanced materials. This document details various purification techniques, presents quantitative data for comparison, and provides experimental protocols to assist researchers in selecting and implementing the most suitable purification strategy.

Introduction to this compound and the Importance of Purity

This compound (C₆F₁₂) is a fluorocarbon that is chemically and biologically inert, thermally stable, and possesses a high density and low surface tension. These properties make it a valuable compound in a range of scientific applications. However, commercially available PFCH can contain various impurities that may interfere with experimental results. Common impurities include partially hydrogenated fluorocarbons (hydrofluorocarbons), isomers, and other perfluorinated compounds. For sensitive applications, such as in drug development and high-precision analytical chemistry, the removal of these impurities to achieve a research-grade standard is paramount.

Common Impurities in this compound

The primary impurities found in commercial-grade this compound depend on the synthesis method, which is typically through the fluorination of cyclohexane. The most common impurities include:

  • Partially Hydrogenated Fluorocarbons (HFCs): These are molecules where not all hydrogen atoms have been replaced by fluorine. Their presence can significantly alter the chemical and physical properties of the PFCH.

  • Isomers of this compound: Different structural isomers may be present, which can have slightly different boiling points and reactivity.

  • Other Perfluorocarbons: Byproducts from the synthesis process can include other perfluorinated alkanes or cycloalkanes.

  • Fluoroolefinic Double Bonds: The presence of double bonds makes the compound more reactive and less stable.

Purification Methodologies

Several techniques can be employed to purify this compound to a research-grade level. The choice of method depends on the nature and concentration of the impurities, the desired final purity, and the scale of the purification.

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquids with close boiling points. Due to the slight differences in boiling points between PFCH and its common impurities, a distillation column with a high number of theoretical plates is often required for effective separation.

Experimental Protocol for Fractional Distillation:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is thoroughly clean and dry to prevent contamination.

    • The fractionating column should be well-insulated to maintain a proper temperature gradient.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound. Add boiling chips to ensure smooth boiling.

    • Begin heating the flask gently using a heating mantle.

    • Slowly increase the temperature to establish a temperature gradient along the fractionating column.

    • Maintain a slow and steady distillation rate, typically 1-2 drops per second, by carefully controlling the heating.

    • Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.

    • Collect fractions in separate receiving flasks. The initial fraction will likely be enriched with lower-boiling impurities. The main fraction should be collected at the boiling point of pure this compound (approximately 52 °C). A final fraction will contain higher-boiling impurities.

    • Analyze the purity of each fraction using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

Heteroazeotropic Distillation

For impurities with very close boiling points to this compound, heteroazeotropic distillation can be a more effective separation method. This technique involves adding an entrainer (a third component) that forms a low-boiling azeotrope with one or more of the components in the mixture, thereby facilitating their separation. Acetone has been shown to be an effective entrainer for the purification of certain perfluorinated compounds.[1]

Experimental Protocol for Heteroazeotropic Distillation with Acetone:

  • Apparatus Setup:

    • Use a similar setup to fractional distillation, but with a Dean-Stark trap or a similar apparatus to separate the condensed phases if the azeotrope is heterogeneous. For a homogeneous azeotrope, direct collection is appropriate.

  • Procedure:

    • Charge the distillation flask with the impure this compound and the calculated amount of acetone to form the azeotrope.

    • Heat the mixture to the boiling point of the azeotrope.

    • The vapor of the azeotrope will rise through the column and condense.

    • Collect the azeotropic mixture in the receiving flask.

    • Once the azeotrope has been removed, the temperature will rise to the boiling point of the purified this compound.

    • Collect the purified this compound in a separate flask.

    • The collected azeotrope can be further processed to recover the acetone, for example, by washing with water to separate the perfluorocarbon phase.

Chemical Purification

Chemical purification methods are employed to remove reactive impurities, such as partially hydrogenated fluorocarbons and compounds with double bonds. This often involves reacting the impure this compound with a reagent that selectively targets these impurities, followed by a separation step.

Experimental Protocol for Removal of Hydrogen-Containing Impurities:

This protocol is based on the principle of reacting hydrogen-containing impurities with a strong base in the presence of a secondary amine and an alcoholate.

  • Reaction Setup:

    • In a high-pressure autoclave, combine the impure this compound with a secondary amine (e.g., diisobutylamine), an alcohol (e.g., isopropanol), a strong base (e.g., potassium hydroxide), and a metal oxide (e.g., calcium oxide).

  • Procedure:

    • Seal the autoclave and heat the mixture to 150-170 °C with stirring for an extended period (e.g., 72 hours).

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

    • Filter the reaction mixture to remove solid residues.

    • Transfer the filtrate to a separatory funnel. The lower perfluorocarbon phase should be separated.

    • Wash the perfluorocarbon phase sequentially with dilute acid (e.g., 2N sulfuric acid), a mild base solution (e.g., 1N sodium bicarbonate), and distilled water.

    • Dry the purified this compound over an anhydrous drying agent (e.g., sodium sulfate).

    • Finally, perform a fractional distillation of the dried product to remove any remaining non-volatile impurities.

Preparative Gas Chromatography (Prep GC)

For the highest achievable purity, particularly for separating isomers or trace impurities, preparative gas chromatography is the method of choice. This technique separates components based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol for Preparative Gas Chromatography:

  • Instrumentation:

    • A preparative gas chromatograph equipped with a suitable column (e.g., a packed column with a non-polar stationary phase), a sample injection system, a detector, and a fraction collection system.

  • Procedure:

    • Optimize the separation conditions on an analytical GC first to determine the appropriate column, temperature program, and carrier gas flow rate.

    • Inject a small volume of the impure this compound onto the preparative GC column.

    • The components will separate as they travel through the column.

    • The detector will signal the elution of each component.

    • The fraction collection system is programmed to collect the peak corresponding to pure this compound.

    • Multiple injections can be performed to collect a larger quantity of the purified product.

Quantitative Data on Purification Efficacy

The effectiveness of each purification method can be evaluated based on the final purity achieved, the yield of the purified product, and the types of impurities removed.

Purification MethodTypical Starting Purity (mass fraction)Achievable Final Purity (mass fraction)Key Impurities RemovedAdvantagesDisadvantages
Fractional Distillation 0.95 - 0.98> 0.99Compounds with different boiling pointsScalable, relatively simpleIneffective for azeotropes and close-boiling isomers
Heteroazeotropic Distillation 0.95 - 0.98> 0.998[1]Close-boiling impurities, azeotropesHighly effective for specific impurity profilesRequires selection of a suitable entrainer, additional separation step for the entrainer
Chemical Purification > 0.98> 0.999Partially hydrogenated fluorocarbons, fluoroolefinsTargets specific reactive impuritiesInvolves harsh reagents, requires multiple post-reaction purification steps
Preparative Gas Chromatography > 0.99> 0.9999Isomers, trace impuritiesHighest achievable purity, excellent for isomer separationSmall scale, time-consuming, expensive instrumentation

Analytical Methods for Purity Assessment

Accurate assessment of this compound purity is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane or a perfluorinated solvent). The concentration should be optimized for the instrument's sensitivity.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is typically used.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of all components.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect a wide range of potential impurities.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow Diagrams

Fractional_Distillation_Workflow Setup Assemble Distillation Apparatus Charge Charge Flask with Impure PFCH Setup->Charge Heat Gentle Heating Charge->Heat Distill Slow & Steady Distillation Heat->Distill Collect Collect Fractions Distill->Collect Analyze Analyze Purity (GC-MS) Collect->Analyze

Caption: Workflow for Fractional Distillation of this compound.

Chemical_Purification_Workflow React React Impure PFCH with Reagents in Autoclave Cool Cool & Vent React->Cool Filter Filter Cool->Filter Separate Separate Phases Filter->Separate Wash Wash with Acid, Base, Water Separate->Wash Dry Dry Wash->Dry Distill Fractional Distillation Dry->Distill

Caption: Workflow for Chemical Purification of this compound.

Logical Relationship Diagram

Impurity_Purification_Relationship cluster_impurities Impurity Types cluster_methods Purification Methods HFCs Partially Hydrogenated Fluorocarbons Chem_Pur Chemical Purification HFCs->Chem_Pur Highly Effective Isomers Isomers Frac_Dist Fractional Distillation Isomers->Frac_Dist Less Effective Prep_GC Preparative GC Isomers->Prep_GC Most Effective Other_PFCs Other Perfluorocarbons (Different B.P.) Other_PFCs->Frac_Dist Effective Azeo_Dist Heteroazeotropic Distillation Other_PFCs->Azeo_Dist Effective for Close B.P. Olefins Fluoroolefins Olefins->Chem_Pur Highly Effective

Caption: Relationship between Impurity Types and Suitable Purification Methods.

References

Conformational Landscape of Perfluorocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorocyclohexane (C₆F₁₂), a molecule of significant interest in materials science and medicinal chemistry, exhibits a distinct conformational behavior governed by the unique properties of the carbon-fluorine bond. This technical guide provides an in-depth analysis of the conformational landscape of this compound, leveraging theoretical principles and outlining key experimental and computational methodologies. While the chair conformation is firmly established as the ground state, this document explores the energetic relationships between the chair, twist-boat, and boat conformers. Detailed, generalized protocols for experimental investigation via Gas Electron Diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling, are presented. This guide serves as a comprehensive resource for professionals engaged in the study and application of fluorinated molecules.

Introduction

The conformational analysis of cyclic molecules is a cornerstone of stereochemistry, with profound implications for molecular properties and biological activity. Cyclohexane, the archetypal cycloalkane, has been extensively studied, revealing a delicate balance of steric and torsional strains that dictates its preference for a chair conformation. The substitution of hydrogen with fluorine to yield this compound (dodecafluorocyclohexane) dramatically alters this landscape. The high electronegativity, larger van der Waals radius of fluorine compared to hydrogen, and the stereoelectronic effects of C-F bonds introduce complex intramolecular interactions that modulate conformational energies and inversion barriers.

Understanding the conformational preferences of this compound is critical for the rational design of fluorinated pharmaceuticals, where conformation directly impacts receptor binding and metabolic stability. Furthermore, in materials science, the unique physical and chemical properties of perfluorocarbons are intimately linked to their three-dimensional structure.

This guide provides a technical overview of the conformational analysis of this compound, summarizing the current understanding of its conformational energies and presenting generalized protocols for its investigation.

Conformational Isomers of this compound

Like cyclohexane, this compound can exist in several non-planar conformations to relieve ring strain. The primary conformers of interest are the chair, twist-boat, and boat forms.

  • Chair Conformation: This is the most stable conformation for cyclohexane and is also predicted to be the ground state for this compound. It exists as two rapidly interconverting chair forms. In this conformation, all C-F bonds are staggered, minimizing torsional strain.

  • Boat Conformation: A higher energy conformer characterized by eclipsing interactions between C-F bonds on four of the carbon atoms and steric repulsion between the "flagpole" fluorine atoms.

  • Twist-Boat (or Skew-Boat) Conformation: A more stable intermediate between the chair and boat forms, which alleviates some of the torsional and steric strain present in the pure boat conformation.

Quantitative Conformational Analysis

Computational studies on related molecules, such as perfluoro(methylcyclohexane), have shown a substantial energy difference of approximately 25 kJ/mol (around 6 kcal/mol) between conformers with the substituent in an equatorial versus an axial position, highlighting the strong steric demands of perfluoroalkyl groups. This suggests that the energy barriers for ring inversion in this compound are likely to be higher than in cyclohexane due to increased steric hindrance from the larger fluorine atoms.

The following table summarizes the established conformational energy differences for cyclohexane and provides a qualitative expectation for this compound.

ConformerRelative Energy (Cyclohexane) (kcal/mol)Relative Energy (this compound) (kcal/mol)
Chair00 (Ground State)
Twist-Boat~5.5Expected to be significantly higher than cyclohexane
Boat~6.9Expected to be significantly higher than cyclohexane
Half-Chair (Transition State)~10-11Expected to be significantly higher than cyclohexane

Note: The energy values for this compound are qualitative estimations based on the increased steric and electronic effects of fluorine substituents.

Methodologies for Conformational Analysis

The conformational analysis of this compound relies on a synergistic approach combining experimental techniques and computational modeling.

Experimental Protocols

4.1.1. Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the gas-phase structure of molecules, providing information on bond lengths, angles, and the relative populations of conformers.

Generalized Experimental Protocol for GED:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[1] The nozzle is often heated to ensure sufficient vapor pressure.

  • Electron Beam Interaction: A high-energy electron beam (e.g., 40-60 keV) is directed perpendicular to the effusing gas stream.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.[1]

  • Data Analysis: The diffraction pattern is converted into a molecular scattering curve. This experimental curve is then compared to theoretical curves calculated for different molecular geometries and conformer populations. A least-squares refinement is performed to obtain the best fit and determine the structural parameters and conformer ratios.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly well-suited for studying the conformational dynamics of this compound due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Generalized Experimental Protocol for Variable-Temperature ¹⁹F NMR:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated chloroform, toluene-d₈, or acetone-d₆).

  • Spectra Acquisition: A series of ¹⁹F NMR spectra are recorded at different temperatures, typically ranging from a low temperature where the ring inversion is slow on the NMR timescale to a high temperature where it is fast.

  • Coalescence Temperature Determination: The temperature at which the separate signals for the axial and equatorial fluorine atoms broaden and merge into a single peak (the coalescence temperature) is determined.

  • Lineshape Analysis: A quantitative analysis of the spectral lineshapes at different temperatures allows for the determination of the rate constants for the conformational interconversion.

  • Thermodynamic Parameters: From the temperature dependence of the equilibrium constant (determined from the integration of the signals at low temperatures), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be calculated. The Gibbs free energy of activation (ΔG‡) for the ring flip can be determined from the rate constant at the coalescence temperature.

Computational Chemistry

Computational methods are indispensable for modeling the conformational landscape of molecules, providing insights into the relative energies of conformers and the transition states connecting them.

Generalized Computational Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers (chair, twist-boat, boat) and the transition states (e.g., half-chair) are optimized using a higher level of theory, such as ab initio (e.g., Hartree-Fock or Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G* or larger).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.[2]

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).[2]

  • Energy Profile Construction: The calculated energies are used to construct a potential energy surface or a one-dimensional energy profile for the conformational interconversion pathway.

Visualized Pathways and Workflows

The following diagrams illustrate the key relationships and processes in the conformational analysis of this compound.

conformational_interconversion Chair1 Chair (C1) HalfChair1 Half-Chair (TS1) Chair1->HalfChair1 Ring Flip Start TwistBoat1 Twist-Boat (TB1) Boat Boat (B) TwistBoat1->Boat TwistBoat1->HalfChair1 Boat->TwistBoat1 TwistBoat2 Twist-Boat (TB2) Boat->TwistBoat2 TwistBoat2->Boat HalfChair2 Half-Chair (TS2) TwistBoat2->HalfChair2 Chair2 Chair (C2) Chair2->HalfChair2 HalfChair1->Chair1 HalfChair1->TwistBoat1 HalfChair2->TwistBoat2 HalfChair2->Chair2 Ring Flip End

Caption: Conformational interconversion pathway of this compound.

conformational_analysis_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis GED Gas Electron Diffraction (GED) ExpData Experimental Data (Geometries, Conformer Ratios, ΔG‡) GED->ExpData NMR Variable-Temp. 19F NMR NMR->ExpData FinalAnalysis Comprehensive Conformational Model ExpData->FinalAnalysis ConfSearch Conformational Search (MM) GeomOpt Geometry Optimization (DFT/ab initio) ConfSearch->GeomOpt EnergyCalc Energy Calculation (High-Level Theory) GeomOpt->EnergyCalc CompData Computational Data (Relative Energies, Structures, Barriers) EnergyCalc->CompData CompData->FinalAnalysis

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic effects that distinguish it from its hydrocarbon counterpart. While the chair conformation remains the energetic minimum, the barriers to interconversion and the relative energies of higher-energy conformers are significantly influenced by the perfluorination. A comprehensive understanding of this conformational landscape is essential for the targeted design and application of perfluorinated compounds in both pharmaceutical and materials science contexts. The synergistic application of experimental techniques like Gas Electron Diffraction and ¹⁹F NMR spectroscopy, coupled with high-level computational modeling, provides the necessary framework for elucidating the intricate structural dynamics of this important molecule. Future research focusing on the precise experimental determination of the conformational energies of this compound will be invaluable for refining our understanding and predictive models.

References

The Unyielding Nature of Perfluorocyclohexane: A Technical Guide to Its Chemical Inertness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorocyclohexane (PFCH), with the molecular formula C₆F₁₂, is a synthetic fluorocarbon compound distinguished by its exceptional chemical and thermal stability.[1] This inertness is a direct consequence of the complete substitution of hydrogen atoms in the cyclohexane ring with fluorine atoms.[2] The resulting molecule is characterized by a unique combination of properties, including high density, low surface tension, and poor solubility for many substances, which has led to its application in specialized fields such as medical imaging as a contrast agent, thermal management in electronics, and as a specialized solvent in chemical synthesis.[3] This technical guide provides an in-depth exploration of the core principles underlying the inertness of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Principles of Inertness: The Strength of the Carbon-Fluorine Bond

The remarkable stability of this compound is fundamentally attributed to the strength and nature of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[2] Several factors contribute to the exceptional strength of this bond:

  • High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity results in a strong electrostatic attraction that contributes significantly to the overall bond energy.

  • High Bond Dissociation Energy: The energy required to break the C-F bond is substantial, with bond dissociation energies reaching up to 130 kcal/mol (approximately 544 kJ/mol).[4] This is considerably higher than the bond dissociation energies of carbon-hydrogen (C-H), carbon-chlorine (C-Cl), carbon-bromine (C-Br), and carbon-iodine (C-I) bonds.

  • Steric Shielding: The fluorine atoms, being larger than hydrogen atoms, effectively encase the carbon backbone of the cyclohexane ring. This steric hindrance physically obstructs the approach of reactants, further diminishing the possibility of a chemical reaction.

The cumulative effect of these factors results in a molecule that is highly resistant to attack by a wide range of chemical reagents, including strong acids, bases, and oxidizing agents.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, providing a quantitative basis for its inert character.

Property Value Reference
Molecular FormulaC₆F₁₂[1]
Molar Mass300.047 g·mol⁻¹[1]
AppearanceClear, waxy solid[1]
Density1.684 g/cm³[1]
Melting Point52 °C (126 °F; 325 K)[1]
Boiling Point59–60 °C (138–140 °F; 332–333 K)[1]
Solubility in WaterPoor[5]
Vapor PressureHigh (sublimes readily)[1]

Table 1: Physical Properties of this compound

Bond Typical Bond Dissociation Energy Reference
C-Fup to 130 kcal/mol (~544 kJ/mol)[4]
C-C~83 kcal/mol (~347 kJ/mol)[6]
C-H~98 kcal/mol (~410 kJ/mol)[4]

Table 2: Comparison of Bond Dissociation Energies

Experimental Protocols

Thermal Stability Assessment

The thermal stability of this compound has been demonstrated to be robust, with no significant degradation observed at temperatures up to 450°C.[3] A general methodology to assess the thermal stability of a perfluorocarbon like PFCH is as follows:

Objective: To determine the temperature at which thermal decomposition of this compound begins.

Apparatus:

  • Pyrolysis reactor (e.g., a quartz tube furnace)

  • Temperature controller

  • Inert gas supply (e.g., nitrogen or argon)

  • Gas flow controllers

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis of decomposition products

Procedure:

  • A known quantity of this compound is placed in the pyrolysis reactor.

  • The reactor is purged with an inert gas to remove any oxygen.

  • The temperature of the furnace is gradually increased at a controlled rate.

  • The effluent gas from the reactor is continuously monitored and sampled at regular temperature intervals.

  • The collected samples are analyzed by GC-MS to identify and quantify any decomposition products.

  • The onset of decomposition is determined by the appearance of fragments other than the parent molecule in the mass spectrum.

Chemical Inertness Evaluation

The inertness of this compound to various chemical reagents can be evaluated through a series of controlled experiments.

Objective: To assess the reactivity of this compound with strong acids, bases, and oxidizing agents.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated sodium hydroxide (NaOH) solution

  • Potassium permanganate (KMnO₄) solution

  • Reaction vessels (e.g., round-bottom flasks with reflux condensers)

  • Stirring apparatus

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

General Procedure:

  • This compound is added to a reaction vessel containing the test reagent (e.g., concentrated sulfuric acid).

  • The mixture is stirred vigorously at a controlled temperature (e.g., room temperature and elevated temperatures) for a prolonged period (e.g., 24-48 hours).

  • Aliquots of the this compound phase are taken at regular intervals.

  • The samples are analyzed by GC-FID or GC-MS to detect any changes in the composition of the this compound or the appearance of new reaction products.

  • The absence of any new peaks in the chromatogram indicates a lack of reaction.

Based on the known chemistry of perfluorocarbons, this compound is not expected to react with these reagents under typical laboratory conditions.[7][8][9]

Mandatory Visualizations

Synthesis of this compound via the Simons Process

The Simons electrochemical fluorination (ECF) process is a primary industrial method for the production of perfluorinated compounds, including this compound.[5] The process involves the electrolysis of a solution of the hydrocarbon precursor (cyclohexane) in anhydrous hydrogen fluoride.

G Simons Electrochemical Fluorination Process for this compound cluster_cell Electrochemical Cell Anode Nickel Anode Electrolyte Anhydrous HF + Cyclohexane (C6H12) Anode->Electrolyte Cathode Nickel/Steel Cathode Cathode->Electrolyte H2_Out Hydrogen Gas (H2) Out Cathode->H2_Out Reduction Product This compound (C6F12) Product Electrolyte->Product Fluorination Reaction C6H12 + 12HF -> C6F12 + 12H2 Power DC Power Supply (5-6 V) Power->Anode Anodic Potential Power->Cathode Cathodic Potential

Caption: Workflow of the Simons ECF process for PFCH synthesis.

Experimental Workflow for Purity Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to determine the purity of this compound and to identify any potential impurities.

G GC-MS Analysis Workflow for this compound Purity Sample 1. Sample Preparation (Dilution in appropriate solvent) Injection 2. Injection (Split/Splitless Inlet) Sample->Injection Separation 3. GC Separation (Capillary Column) Injection->Separation Ionization 4. Ionization (Electron Impact) Separation->Ionization Detection 5. Mass Analysis (Quadrupole Analyzer) Ionization->Detection Data 6. Data Acquisition & Analysis Detection->Data

Caption: Steps for determining the purity of PFCH using GC-MS.

Logical Relationship of Factors Contributing to Inertness

The chemical inertness of this compound is not due to a single factor but rather a synergistic combination of several key molecular properties.

G Factors Contributing to the Inertness of this compound Inertness Chemical Inertness of PFCH BondStrength High C-F Bond Strength BondStrength->Inertness Polarity High Polarity of C-F Bond Polarity->BondStrength Shielding Steric Shielding by Fluorine Atoms Shielding->Inertness Electronegativity High Electronegativity of Fluorine Electronegativity->Polarity

Caption: Key molecular properties leading to PFCH's inertness.

Conclusion

The inertness of this compound is a well-established property rooted in the fundamental principles of chemical bonding. The exceptional strength of the carbon-fluorine bond, coupled with the steric protection of the carbon skeleton by the fluorine atoms, renders the molecule highly resistant to chemical attack and thermal degradation. This comprehensive understanding of its stability is crucial for its continued and safe application in various scientific and industrial domains, particularly in the development of new pharmaceuticals and advanced materials where chemical inertness is a paramount requirement.

References

Perfluorocyclohexane: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perfluorocyclohexane (PFCH), a fully fluorinated cyclic hydrocarbon, highlighting its core properties and exploring promising avenues for future research and application. Its unique combination of chemical inertness, high gas solubility, and thermal stability makes it a compelling candidate for innovation in medicine and advanced materials. This document details key quantitative data, experimental protocols, and the underlying scientific principles to guide researchers in drug delivery, medical imaging, advanced respiratory support, and thermal management.

Core Properties of this compound

The utility of PFCH is rooted in its distinct physicochemical properties. All hydrogen atoms of cyclohexane are replaced by fluorine atoms, resulting in a highly stable and non-polar molecule.[1] Key quantitative data are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆F₁₂[1][2]
Molecular Weight 300.05 g/mol [1][3]
Appearance Clear, waxy solid at room temperature[4]
Density 1.684 g/cm³[3][4]
Melting Point 51-52 °C (sublimes)[4][5]
Boiling Point 59-60 °C[4][5]
Vapor Pressure 171.0 mmHg[2]
Refractive Index 1.2685[3][5]
Purity (Typical) Min. 95%[1]

Table 2: Thermal, Electrical, and Solubility Properties

PropertyValue / DescriptionSource(s)
Thermal Stability High; no significant degradation up to 450°C[5][6]
Dielectric Constant High; suitable for electronics. (Value for Perfluoro(methylcyclohexane) is 1.86)[1][7]
Oxygen (O₂) Solubility High. PFCs can absorb ~50% of their liquid volume. (Value for Perfluoropentane is ~80 mL/100mL)[8][9]
Carbon Dioxide (CO₂) Solubility Very high; Henry's Law Constant (kH) is 12.5 MPa/mole fraction[6][8]
Viscosity Low (Data available from NIST Web Thermo Tables)[10][11]

Research Area 1: Theranostics and Targeted Drug Delivery

Perfluorocarbon nanoparticles offer a versatile platform for theranostics—the integration of targeted therapy and diagnostics.[12] PFCH can form the core of nanoemulsions, which can be loaded with lipophilic drugs and surface-functionalized with ligands to target specific disease markers, such as cancer cells.[3][13][14] The high fluorine content allows for simultaneous tracking of the nanoparticles using ¹⁹F Magnetic Resonance Imaging (MRI).[12]

Theranostic_Nanoparticle_Concept NP NP Injection Injection NP->Injection Tumor Tumor Binding Binding Tumor->Binding DrugRelease DrugRelease Binding->DrugRelease MRI MRI Binding->MRI enables Receptor Receptor Receptor->Binding Therapy Therapy DrugRelease->Therapy

Caption: Logical diagram of a this compound-based theranostic nanoparticle.

Signaling Pathway of Interest: CUB Domain-Containing Protein 1 (CDCP1)

CDCP1 is a transmembrane glycoprotein that is overexpressed in many cancers, including prostate, lung, and pancreatic cancer, and is associated with poor prognosis.[1][3] It serves as a rational target for nanoparticle-based therapies.[11][15] Upon activation, often by Src Family Kinases (SFKs), CDCP1 initiates a signaling cascade involving Protein Kinase C delta (PKCδ) and other pathways like PI3K/AKT, which promotes cancer cell survival, migration, and metastasis.[3][10][11][15]

// Pathway connections SFK -> pCDCP1 [label=" phosphorylates"]; pCDCP1 -> PKCd [label=" recruits"]; PKCd -> pPKCd [label=" SFK-mediated\n phosphorylation"]; pCDCP1 -> PI3K [label=" activates"]; PI3K -> AKT; AKT -> pAKT;

pPKCd -> Response [color="#EA4335", penwidth=1.5]; pAKT -> Response [color="#EA4335", penwidth=1.5];

// Annotations {rank=same; SFK; CDCP1;} {rank=same; pCDCP1; PI3K;} {rank=same; PKCd; AKT;} {rank=same; pPKCd; pAKT;} }

Caption: The CDCP1 signaling pathway in cancer progression.

Experimental Protocol: Formulation of Targeted Theranostic Nanoparticles

This protocol outlines the creation of drug-loaded, ligand-targeted PFCH nanoparticles using a high-pressure homogenization method, adapted from principles described for similar perfluorocarbon nanoemulsions.[14][16]

  • Component Preparation :

    • Dissolve a lipophilic drug (e.g., Paclitaxel) and phospholipids (e.g., lecithin, DSPE-PEG) in a suitable organic solvent like chloroform or methanol.

    • In a separate vial, add the liquid this compound core.

  • Primary Emulsification :

    • Combine the organic phase with the PFCH phase.

    • Add this mixture to an aqueous buffer (e.g., phosphate-buffered saline, PBS) while vortexing vigorously to create a coarse pre-emulsion.

  • High-Pressure Homogenization :

    • Process the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) for 10-20 cycles at 20,000 PSI. This reduces droplet size to the nanometer scale (<250 nm).

  • Solvent Removal :

    • Remove the organic solvent from the nanoemulsion using rotary evaporation under reduced pressure.

  • Surface Functionalization (Ligand Conjugation) :

    • If using phospholipids with active functional groups (e.g., DSPE-PEG-NH₂), a targeting ligand (e.g., an anti-CDCP1 antibody) can be conjugated to the nanoparticle surface via EDC/NHS chemistry or other suitable bioconjugation techniques.

  • Purification and Characterization :

    • Purify the final nanoparticle suspension via dialysis or tangential flow filtration to remove unconjugated ligands and other reactants.

    • Characterize the nanoparticles for size and zeta potential (using Dynamic Light Scattering), drug load (using HPLC), and morphology (using TEM).

Research Area 2: Advanced Medical Imaging

The absence of a natural fluorine signal in the body makes ¹⁹F a perfect nucleus for background-free MRI.[15] PFCH, with its 12 equivalent fluorine atoms, can serve as a highly sensitive contrast agent.[2] Applications include cell tracking, gastrointestinal imaging, and lung ventilation imaging.[15]

MRI_Workflow A 1. Agent Administration (e.g., IV injection of PFCH nanoparticles or oral gavage of neat PFCH) B 2. Biodistribution Agent circulates and accumulates in target tissue (e.g., tumor, GI tract) A->B C 3. MRI Acquisition Setup - Patient/Animal positioned in MRI scanner - Switch between ¹H and ¹⁹F coils/frequencies B->C D 4. Proton (¹H) Scan Acquire high-resolution anatomical reference image C->D E 5. Fluorine (¹⁹F) Scan Acquire 'hot spot' image showing PFCH distribution (positive signal) C->E F 6. Image Co-registration Fuse ¹H and ¹⁹F images D->F E->F G 7. Quantitative Analysis - Anatomical localization of signal - Quantification of agent concentration F->G

Caption: Experimental workflow for in vivo ¹⁹F MRI using a PFCH-based contrast agent.

Experimental Protocol: In Vivo ¹⁹F MRI of Tumor-Targeted Nanoparticles

This protocol provides a general workflow for imaging nanoparticle accumulation in a tumor model.

  • Animal Model Preparation :

    • Use an appropriate tumor xenograft model (e.g., subcutaneous tumors in immunodeficient mice).

    • Anesthetize the animal and maintain its body temperature throughout the imaging session.

  • Agent Administration :

    • Administer the PFCH-based contrast agent (e.g., targeted nanoparticles) via intravenous (tail vein) injection.

    • Allow sufficient time for the agent to circulate and accumulate at the target site (typically 4-24 hours, depending on the agent's pharmacokinetics).

  • MRI Setup :

    • Position the animal in the MRI scanner.

    • Use a dual-tuned ¹H/¹⁹F radiofrequency coil or switch between separate coils for proton and fluorine imaging.

  • Image Acquisition :

    • Anatomical Scan (¹H) : Acquire a standard T1-weighted or T2-weighted proton MRI scan to visualize the anatomy and locate the tumor.

    • Fluorine Scan (¹⁹F) : Switch to the fluorine frequency and acquire ¹⁹F images using a suitable sequence like Rapid Acquisition with Refocused Echoes (RARE). Due to the lower concentration of ¹⁹F nuclei compared to protons, this scan will require more signal averaging and will have a lower spatial resolution.

  • Data Processing :

    • Reconstruct both the ¹H and ¹⁹F images.

    • Overlay the ¹⁹F "hot spot" image onto the ¹H anatomical image to precisely localize the nanoparticle accumulation within the tumor.

    • Quantify the ¹⁹F signal within a region of interest (ROI) to estimate the concentration of the agent.

Research Area 3: Oxygen Transport and Respiratory Support

Perfluorocarbons can dissolve significantly more oxygen and carbon dioxide than blood plasma, making them candidates for artificial blood substitutes and liquid ventilation.[9] Liquid ventilation is a technique where the lungs are filled with an oxygenated PFC liquid, which can improve gas exchange and lung compliance in cases of acute respiratory distress syndrome (ARDS) by reducing alveolar surface tension.

Liquid_Ventilation_Workflow A 1. Induce Lung Injury (e.g., oleic acid infusion or saline lavage in an animal model to simulate ARDS) B 2. Baseline Measurement Record baseline cardiopulmonary data (blood gases, compliance, etc.) A->B C 3. PFC Instillation (PLV) Slowly instill dose of PFCH into lungs (~30 mL/kg, to functional residual capacity) B->C D 4. Mechanical Gas Ventilation Resume ventilation with a conventional ventilator over the PFC-filled lung C->D E 5. Experimental Monitoring - Perform hourly measurements of blood gases - Adjust ventilator settings as needed - Monitor hemodynamics D->E F 6. Termination & Analysis - Terminate experiment after set duration (e.g., 6 hours) - Perform lung histology and morphometry E->F

Caption: Workflow for a preclinical Partial Liquid Ventilation (PLV) experiment.

Experimental Protocol: Preclinical Partial Liquid Ventilation (PLV)

This protocol describes an experimental study in an animal model to evaluate the efficacy of PLV with PFCH, based on established methods.[11]

  • Animal Preparation :

    • Anesthetize, intubate, and mechanically ventilate a suitable animal (e.g., pig or rabbit).

    • Establish arterial and venous access for blood sampling and fluid administration.

  • Induction of Lung Injury :

    • Induce acute lung injury to mimic ARDS. A common method is repeated lung lavage with warm saline until a target PaO₂ (e.g., <100 mmHg) is reached.

  • Baseline Stabilization :

    • Allow the animal's condition to stabilize for a period (e.g., 30 minutes) and record baseline physiological data, including arterial blood gases (ABGs), lung compliance, and hemodynamic parameters.

  • PLV Initiation :

    • Position the animal to facilitate even distribution of the liquid.

    • Slowly instill a dose of warmed, oxygenated PFCH (e.g., 30 mL/kg) into the lungs via the endotracheal tube.

  • Ventilation During PLV :

    • Immediately reconnect the animal to a conventional gas ventilator.

    • Adjust ventilator settings (e.g., tidal volume, PEEP) to optimize for ventilation over a liquid-filled lung.

  • Data Collection and Analysis :

    • Monitor the animal for a set duration (e.g., 4-6 hours).

    • Collect ABGs and other physiological data at regular intervals (e.g., every 30-60 minutes).

    • At the end of the experiment, euthanize the animal and perform a necropsy. Collect lung tissue for histological analysis to assess lung injury scores and morphometry to evaluate alveolar recruitment.

Research Area 4: High-Performance Thermal Management

The high dielectric constant, chemical inertness, and thermal stability of PFCH make it an excellent heat transfer fluid for demanding applications, particularly in the cooling of high-performance electronics and in specialized manufacturing processes where electrical conductivity and reactivity are concerns.[1][6][8]

// Connections showing flow edge [arrowhead=vee]; Pump -> ColdPlate [label=" Cold PFCH In"]; ColdPlate -> HeatExchanger [label=" Hot PFCH Out"]; HeatExchanger -> Pump [label=" Cooled PFCH"];

// Thermal connection HeatSource -> ColdPlate [arrowhead=none, style=dashed, label=" thermal contact"]; }

Caption: Logical diagram of a closed-loop liquid cooling system using PFCH.

Experimental Protocol: Evaluation of Electronics Cooling Performance

This protocol outlines a method to quantify the heat transfer performance of PFCH in a simulated electronics cooling setup.

  • Test Loop Construction :

    • Construct a closed-loop fluid circuit as shown in the diagram above.

    • The "Heat Source" can be a copper block with embedded high-power cartridge heaters to simulate an electronic component.

    • The "Cold Plate" is mounted directly to the copper block with thermal interface material.

    • The "Heat Exchanger" can be an air- or water-cooled radiator.

    • Integrate a variable-speed pump to control the flow rate of the PFCH.

  • Instrumentation :

    • Place thermocouples at the inlet and outlet of the cold plate and on the surface of the heat source.

    • Install a flow meter to measure the volumetric flow rate of the PFCH.

    • Measure the power (Voltage x Current) supplied to the cartridge heaters.

  • Experimental Procedure :

    • Fill the loop with PFCH and purge any air from the system.

    • Set the pump to a constant flow rate.

    • Apply a known electrical power to the heaters (e.g., 100 W).

    • Allow the system to reach a steady state, where all temperatures are stable.

    • Record the temperatures at all points, the flow rate, and the input power.

  • Data Analysis :

    • Calculate the heat absorbed by the fluid: Q = ṁ * cₚ * (T_out - T_in) , where ṁ is the mass flow rate and cₚ is the specific heat capacity of PFCH.

    • Calculate the thermal resistance of the cold plate: R_th = (T_source - T_fluid_avg) / Q , where T_fluid_avg is the average fluid temperature in the cold plate.

    • Repeat the procedure for different power levels and flow rates to characterize the performance across a range of operating conditions. Compare the results to standard coolants like deionized water or glycol mixtures.

References

The Enduring Inertness: A Technical Guide to the History and Discovery of Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluorocyclohexane (C₆F₁₂), a fully fluorinated derivative of cyclohexane, stands as a testament to the relentless pursuit of chemical stability and its profound implications across various scientific disciplines. From its pivotal role in the atomic age to its emerging applications in modern medicine, the story of this compound is one of chemical ingenuity and the exploitation of the unique properties of the carbon-fluorine bond. This in-depth technical guide explores the history, discovery, synthesis, and key properties of this remarkable molecule, with a focus on its relevance to researchers and professionals in drug development.

A Molecule Forged in the Fires of the Manhattan Project

The impetus for the large-scale production of perfluorocarbons, including this compound, arose from the urgent and top-secret needs of the Manhattan Project during World War II. Scientists required highly inert materials that could withstand the corrosive effects of uranium hexafluoride (UF₆), a critical compound in the uranium enrichment process. Traditional hydrocarbons would instantly ignite upon contact with fluorine gas, necessitating the development of novel synthetic methods to create fully fluorinated compounds.

Two pioneering processes emerged from this era, laying the foundation for the industrial production of this compound and other perfluorocarbons: the Fowler process and the Simons process.

Key Synthesis Methodologies

The synthesis of this compound primarily relies on the exhaustive fluorination of a hydrocarbon precursor, typically benzene or cyclohexane. The extreme reactivity of elemental fluorine necessitates carefully controlled methods to prevent the fragmentation of the carbon backbone.

The Fowler Process: Taming Fluorine with Metal Fluorides

Developed by R.D. Fowler, this method utilizes a high-valency metal fluoride, most notably cobalt(III) fluoride (CoF₃), as the fluorinating agent. This approach avoids the direct and highly exothermic reaction of hydrocarbons with elemental fluorine. The process is typically conducted in the vapor phase at elevated temperatures.

Experimental Protocol: Fowler Process (Generalized)

  • Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is fluorinated with elemental fluorine at high temperatures to produce cobalt(III) fluoride.

    • 2 CoF₂ + F₂ → 2 CoF₃

  • Fluorination of the Hydrocarbon: The hydrocarbon feed (e.g., cyclohexane or benzene vapor) is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, resulting in the formation of this compound and regenerating CoF₂.

    • C₆H₁₂ + 24 CoF₃ → C₆F₁₂ + 12 HF + 24 CoF₂

    • The reaction proceeds through a carbocation intermediate, which can lead to rearrangements and a mixture of products.

  • Purification: The product stream, containing this compound, hydrogen fluoride, and potentially partially fluorinated byproducts, is then subjected to purification steps such as distillation to isolate the desired compound.

A specific temperature range for the fluorination of cyclohexane to this compound is reported to be around 400°C. However, yields and optimal conditions are not consistently reported in publicly accessible sources.

The Simons Process: Electrochemical Fluorination

Invented by Joseph H. Simons in the 1930s, this process, also known as electrochemical fluorination (ECF), offers an alternative route to perfluorinated compounds. It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[1][2]

Experimental Protocol: Simons Process (Generalized)

While specific parameters can vary, a general protocol for the electrochemical fluorination of a hydrocarbon to produce this compound is as follows:

  • Electrolyte Preparation: The hydrocarbon starting material (e.g., benzene) is dissolved in anhydrous hydrogen fluoride to form the electrolyte solution.

  • Electrolysis: The electrolysis is carried out in an electrochemical cell, typically with nickel anodes. A potential of 5-6 volts is applied.[2] At the anode, the hydrogen atoms on the organic molecule are replaced by fluorine atoms derived from the hydrogen fluoride solvent.

    • R₃C–H + HF → R₃C–F + H₂

  • Product Collection and Purification: The perfluorinated product, along with hydrogen gas produced at the cathode, exits the cell. The product stream is then purified to isolate the this compound.

A patent describing the electrolytic fluorination of benzotrifluoride provides some specific conditions: an anode current density of 0.9-1.4 A/dm², a bath voltage of 5.5-5.8 V, and a bath temperature of 5-7°C.[3] However, the yield for the conversion to this compound is not explicitly stated.

Logical Workflow of Synthesis Processes

Fowler_Process cluster_regeneration Regeneration Stage cluster_fluorination Fluorination Stage CoF2 Cobalt(II) Fluoride (CoF₂) CoF3_regen Cobalt(III) Fluoride (CoF₃) CoF2->CoF3_regen High Temperature F2 Fluorine Gas (F₂) F2->CoF3_regen CoF3_fluor Cobalt(III) Fluoride (CoF₃) Hydrocarbon Hydrocarbon Vapor (e.g., Cyclohexane) Product_Stream Crude Product Stream (C₆F₁₂, HF, byproducts) Hydrocarbon->Product_Stream Heated Reactor CoF3_fluor->Product_Stream CoF2_regen Cobalt(II) Fluoride (CoF₂) Product_Stream->CoF2_regen Byproduct Purification Purification (Distillation) Product_Stream->Purification Final_Product This compound (C₆F₁₂) Purification->Final_Product

Caption: Logical workflow of the Fowler Process for this compound synthesis.

Simons_Process cluster_cell Electrochemical Cell Electrolyte Electrolyte: Hydrocarbon in Anhydrous HF Anode Nickel Anode (+) Electrolyte->Anode Oxidation (Fluorination) Cathode Cathode (-) Electrolyte->Cathode Reduction Product_Gas Gaseous Products (C₆F₁₂, H₂) Anode->Product_Gas Cathode->Product_Gas Power DC Power Source Power->Anode Power->Cathode Purification Purification (Condensation, Distillation) Product_Gas->Purification Final_Product This compound (C₆F₁₂) Purification->Final_Product H2_vent Hydrogen Gas (H₂) Purification->H2_vent Byproduct

Caption: Logical workflow of the Simons Process for this compound synthesis.

Physical and Chemical Properties of this compound

The complete substitution of hydrogen with fluorine atoms imparts this compound with a unique set of physical and chemical properties, making it a valuable substance in various applications.

PropertyValue
Molecular Formula C₆F₁₂
Molar Mass 300.05 g/mol
Appearance Colorless, odorless, waxy solid
Melting Point 51-54 °C
Boiling Point 52 °C
Density (at 25°C) 1.68 g/cm³[4]
Vapor Pressure (at 25°C) ~11.5 kPa
Solubility Insoluble in water; soluble in some organic solvents
Refractive Index (at 25°C) 1.284
Dielectric Constant ~2.0

Note: Some properties may vary slightly depending on the source and measurement conditions.

Applications in Drug Development and Medical Imaging

The exceptional chemical and biological inertness of this compound, coupled with its ability to dissolve large volumes of gases, has opened doors for its use in the biomedical field, particularly in drug delivery and as a contrast agent in medical imaging.

Perfluorocarbon Nanoemulsions for Drug Delivery

Perfluorocarbons, including this compound, can be formulated into stable nanoemulsions.[5][6] These nanoemulsions consist of nanoscale droplets of the perfluorocarbon dispersed in an aqueous phase, stabilized by surfactants. They serve as promising carriers for hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

Experimental Protocol: Preparation of a Perfluorocarbon Nanoemulsion (Generalized)

  • Phase Preparation: The drug is dissolved in the perfluorocarbon (oil phase). A surfactant is dissolved in an aqueous buffer (aqueous phase).

  • Pre-emulsification: The oil phase is added to the aqueous phase and subjected to high-speed mixing to form a coarse emulsion.

  • Homogenization: The coarse emulsion is then processed through a high-pressure homogenizer or a microfluidizer. This subjects the emulsion to intense shear forces, breaking down the droplets to the nanometer scale.

  • Sterilization and Characterization: The resulting nanoemulsion is typically sterile-filtered and characterized for particle size, zeta potential, and drug loading.

19F Magnetic Resonance Imaging (MRI)

The fluorine-19 (¹⁹F) nucleus possesses properties that make it suitable for MRI. Since the human body has negligible background fluorine content, ¹⁹F MRI can be used to track fluorine-containing compounds with high specificity. This compound, with its twelve equivalent fluorine atoms, can serve as a contrast agent for ¹⁹F MRI. When formulated into nanoemulsions, it can be used to track the biodistribution of drug delivery systems or labeled cells in vivo.[7]

Conclusion

From its critical role in the development of nuclear technology to its potential in advanced drug delivery and medical diagnostics, this compound is a molecule of significant scientific importance. Its history is a compelling example of how a specific technological need can drive fundamental advancements in chemical synthesis. For researchers and professionals in drug development, the unique properties of this compound and its derivatives offer a versatile platform for creating novel therapeutic and diagnostic tools. As our ability to formulate and functionalize these inert molecules continues to evolve, the applications of this compound are poised to expand into new and exciting territories.

References

An In-depth Technical Guide to Commercial Sources and Suppliers of High-Purity Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, synthesis, purification, and quality control of high-purity perfluorocyclohexane (dodecafluorocyclohexane). This information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this specialty chemical for their specific applications.

Introduction to this compound

This compound (C₆F₁₂) is a fully fluorinated derivative of cyclohexane, belonging to the class of perfluorocarbons (PFCs). Its unique properties, including high chemical and thermal stability, low toxicity, and the ability to dissolve gases, make it a valuable compound in various advanced applications, including as a solvent in specialty chemical manufacturing and in the pharmaceutical and electronics industries.[1] For researchers and drug development professionals, the inertness and unique physical properties of this compound make it suitable for use as a reaction medium, for gas transport in cell cultures, and in the formulation of drug delivery systems.

Commercial Sources and Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound in various purities. High-purity grades are essential for research and pharmaceutical applications to avoid interference from impurities. The following table summarizes some of the commercially available sources. It is important to note that detailed impurity profiles are often not publicly available and may require direct inquiry with the supplier and the acquisition of a certificate of analysis for a specific batch.

SupplierProduct Name/NumberCAS NumberPurity (%)Available Grades/Notes
BOC Sciences This compound355-68-095%Suitable for electronics and pharmaceuticals.[2]
SynQuest Laboratories, Inc. This compound355-68-090%Laboratory chemicals for scientific research and development.
Apollo Scientific This compound355-68-0Not specifiedPart of their range of fluorinated cyclohexanes.
American Custom Chemicals Corporation PERFLUOROCYCLOHANE355-68-095.00%Available in various quantities.
henan kanbei chemical co.,ltd. This compound355-68-099%Industrial Grade.
Guangzhou Yaoguang Technology Co., Ltd. 355-68-0355-68-0Not specifiedSupplier of custom synthetic chemicals.
Kindchem Co., Ltd. This compound355-68-0Not specifiedTrader of API and organic intermediates.

Synthesis of High-Purity this compound

The industrial synthesis of this compound primarily relies on the exhaustive fluorination of a hydrocarbon precursor, typically benzene or cyclohexane. The key challenge in the synthesis is to control the highly exothermic reaction with elemental fluorine to prevent fragmentation of the carbon backbone. Two major industrial methods are the Fowler process and electrochemical fluorination (the Simons process).

The Fowler process offers a more controlled method for fluorination compared to direct reaction with elemental fluorine. It involves passing the hydrocarbon vapor over a heated bed of a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃). The process occurs in two stages: regeneration of the fluorinating agent and the fluorination of the hydrocarbon.

  • Stage 1: Regeneration of CoF₃ The cobalt(II) fluoride (CoF₂) is regenerated to cobalt(III) fluoride by reaction with elemental fluorine at high temperatures. 2 CoF₂ + F₂ → 2 CoF₃

  • Stage 2: Fluorination of Cyclohexane The vapor of the hydrocarbon feedstock (cyclohexane) is passed over the heated CoF₃, which acts as the fluorine source. The CoF₃ is reduced back to CoF₂ in the process. C₆H₁₂ + 24 CoF₃ → C₆F₁₂ + 12 HF + 24 CoF₂

A schematic of the Fowler process is depicted below:

Fowler_Process cluster_regeneration Regeneration Stage cluster_fluorination Fluorination Stage CoF2 Cobalt(II) Fluoride (CoF₂) CoF3_regen Cobalt(III) Fluoride (CoF₃) CoF2->CoF3_regen High Temperature F2 Fluorine (F₂) F2->CoF3_regen CoF3_fluor Cobalt(III) Fluoride (CoF₃) CoF3_regen->CoF3_fluor Transfer Hydrocarbon Cyclohexane (C₆H₁₂) Vapor Product Crude this compound (C₆F₁₂) Hydrocarbon->Product High Temperature CoF3_fluor->Product CoF2_recycle Cobalt(II) Fluoride (CoF₂) for recycling Product->CoF2_recycle HF Hydrogen Fluoride (HF) Product->HF CoF2_recycle->CoF2 Recycle

Caption: The Fowler Process for this compound Synthesis.

The Simons process is a widely used industrial method for producing perfluorinated compounds. It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). For the synthesis of this compound, benzene is a common starting material.

Experimental Protocol (Representative):

A detailed experimental protocol for the Simons process is often proprietary. However, based on available literature, a representative procedure can be outlined as follows:

  • Electrolyte Preparation: The organic starting material (e.g., benzene or benzotrifluoride) is dissolved in anhydrous hydrogen fluoride (HF) to create the electrolyte solution.[3][4] The concentration of the organic compound is typically kept low to ensure sufficient conductivity and to minimize the formation of tarry byproducts.[3]

  • Electrolysis: The electrolysis is carried out in a specialized electrochemical cell, often a "Simons electrolyzer," equipped with a stack of nickel electrodes (anodes and cathodes).[4]

    • Cell Potential: A cell potential of 5-6 V is typically applied.[5]

    • Current Density: The anode current density is maintained in the range of 0.5 to 4.0 A/dm².[1]

    • Temperature: The electrolytic bath is maintained at a low temperature, typically between -10°C and +20°C, using a cooling system to manage the heat generated during electrolysis.[1][4]

  • Product Collection: The gaseous products, which include this compound, hydrogen gas (H₂), and unreacted HF, exit the cell.[1] This gaseous mixture is passed through a reflux condenser to condense and recycle the HF.[4]

  • Purification: The crude product stream is then subjected to purification steps, which may include:

    • Washing with an aqueous solution of a reducing agent (e.g., sodium sulfite) to remove any reactive byproducts.[1]

    • Cooling and collection of the condensed perfluorocarbon.[1]

    • Refining through distillation (such as trap-to-trap distillation) or gas chromatography to isolate the high-purity this compound.[1]

A diagram illustrating the workflow of the Simons process is provided below:

Simons_Process start Start: Benzene/Cyclohexane and Anhydrous HF electrolyzer Simons Electrolyzer (Nickel Electrodes, 5-6V, -10 to +20°C) start->electrolyzer product_stream Gaseous Product Stream (C₆F₁₂, H₂, HF) electrolyzer->product_stream condenser Reflux Condenser product_stream->condenser condenser->electrolyzer Recycled HF washing Washing (e.g., Sodium Sulfite Solution) condenser->washing purification Purification (Distillation, Chromatography) washing->purification final_product High-Purity this compound purification->final_product

Caption: Workflow of the Simons Process for this compound Synthesis.

Purification of this compound

The crude this compound obtained from synthesis contains various impurities, including partially fluorinated compounds, isomers, and fragmentation products. High-purity this compound is typically obtained through fractional distillation.

Experimental Protocol: Fractional Distillation (General Procedure)

Fractional distillation separates compounds based on their boiling points. For perfluorocarbons with close boiling points, a highly efficient fractional distillation column is required.

  • Apparatus Setup: A fractional distillation apparatus is assembled, consisting of a heated round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask.[6] The system should be dry and, if necessary, operated under an inert atmosphere.

  • Distillation: The crude this compound is heated in the round-bottom flask.[6] The temperature is carefully controlled to allow the component with the lowest boiling point to vaporize and rise through the fractionating column.[6]

  • Fraction Collection: The vapor of the desired fraction (this compound, boiling point ~51°C) condenses and is collected in the receiving flask.[6] Fractions are collected over narrow temperature ranges to ensure high purity.

  • Purity Analysis: The purity of the collected fractions is analyzed using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control and Analytical Methods

Ensuring the high purity of this compound is critical for its application in research and drug development. A combination of analytical techniques is used for quality control.

Analytical TechniquePurposeTypical Observations
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify volatile impurities.A major peak corresponding to this compound and minor peaks for impurities. The mass spectrum of the main peak will show a characteristic fragmentation pattern for C₆F₁₂.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and assess purity.¹⁹F NMR is particularly useful for identifying different fluorine environments and can reveal the presence of partially fluorinated impurities or isomers. ¹³C NMR can also be used to analyze the carbon skeleton.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups.The FTIR spectrum of this compound is characterized by strong C-F stretching vibrations. The absence of C-H stretching bands indicates complete fluorination.

A general workflow for the quality control of this compound is presented below:

QC_Workflow start Crude this compound Sample gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹⁹F and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir data_analysis Data Analysis and Impurity Profiling gcms->data_analysis nmr->data_analysis ftir->data_analysis pass Pass: High-Purity this compound data_analysis->pass Purity ≥ Specification fail Fail: Further Purification Required data_analysis->fail Purity < Specification

Caption: Quality Control Workflow for this compound.

Conclusion

High-purity this compound is a specialized chemical with important applications in research and development. While several commercial suppliers exist, obtaining detailed information on purity and impurity profiles often requires direct communication. The synthesis of high-purity this compound is a complex process, with the Fowler and Simons processes being the primary industrial methods. Rigorous purification and quality control using techniques such as fractional distillation, GC-MS, and NMR are essential to ensure the material is suitable for high-tech applications. This guide provides a foundational understanding to aid researchers in sourcing and utilizing high-purity this compound.

References

Methodological & Application

Application Notes and Protocols for 19F NMR Spectroscopy using Perfluorocyclohexane as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perfluorocyclohexane in 19F NMR

This compound (C₆F₁₂) is a highly fluorinated, chemically inert, and thermally stable compound.[1] Its utility as a solvent in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stems from its simplified ¹⁹F NMR spectrum. At room temperature, due to rapid conformational inversion, this compound exhibits a single sharp resonance, providing a clean background for the analysis of other fluorinated molecules.[2] This characteristic makes it an attractive alternative to more complex deuterated solvents, especially when studying fluorinated compounds that may have overlapping signals with common NMR solvents or when a non-protonated medium is desired.

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (close to that of ¹H), and a wide chemical shift range, which provides high sensitivity and resolution.[3][4] These properties make ¹⁹F NMR a powerful tool in pharmaceutical and agrochemical research for identifying and quantifying fluorine-containing compounds.[5][6]

Physicochemical and Spectroscopic Properties of this compound

A summary of the relevant properties of this compound for NMR applications is provided below.

PropertyValueReference
Molecular FormulaC₆F₁₂[1]
Molar Mass300.05 g/mol [1]
AppearanceClear, waxy solid[1]
Melting Point51-53 °C[1]
Boiling Point52 °C[1]
¹⁹F NMR Signal (Room Temp.)Single peak[2]

Applications of this compound in 19F NMR

While not as common as deuterated solvents, this compound can be particularly useful in the following applications:

  • Analysis of Fluoropolymers and Highly Fluorinated Molecules: Its perfluorinated nature makes it a good solvent for other fluorinated compounds, including fluoropolymers and perfluoroalkanes.

  • Quantitative ¹⁹F NMR (qNMR): The single, well-defined solvent peak can potentially serve as an internal standard for relative quantification, provided it does not overlap with analyte signals.

  • Studies Requiring an Aprotic, Non-polar Environment: this compound provides a highly non-polar and aprotic environment, which can be beneficial for studying specific chemical reactions or molecular interactions.

  • Variable Temperature Studies: The temperature-dependent ¹⁹F NMR spectrum of this compound itself can be a point of interest. As the temperature is lowered, the single peak broadens and eventually resolves into a complex multiplet corresponding to the "frozen" chair conformations.[2]

Experimental Protocols

Protocol 1: Standard 1D 19F NMR Spectroscopy

This protocol outlines the general procedure for acquiring a standard one-dimensional ¹⁹F NMR spectrum of a fluorinated analyte using this compound as the solvent.

Workflow Diagram:

G Workflow for Standard 1D 19F NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte prep2 Add this compound prep1->prep2 prep3 Add Reference Standard (Optional) prep2->prep3 prep4 Dissolve Sample prep3->prep4 prep5 Transfer to NMR Tube prep4->prep5 acq1 Insert Sample into Spectrometer prep5->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 proc5 Integration proc4->proc5

Caption: Workflow for 1D ¹⁹F NMR Spectroscopy.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the fluorinated analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of this compound. Note: As this compound is a solid at room temperature, it will need to be gently warmed to its melting point (around 52 °C) to be used as a liquid solvent.

    • If an external reference is not being used, a small amount of a suitable internal reference standard (e.g., trifluoroacetic acid, TFA) can be added.

    • Ensure the analyte is fully dissolved. Gentle warming and vortexing may be required.

    • Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • As this compound does not contain deuterium, an external lock using a D₂O capillary or the spectrometer's unlocked mode will be necessary.

    • Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Set the spectrometer to the ¹⁹F observe frequency.

    • Define the spectral width to encompass the expected chemical shifts of the analyte and the this compound solvent peak. A typical range for organofluorine compounds is -50 to -220 ppm.[3]

    • Set the transmitter offset to the center of the spectral region of interest.

    • Use a 90° pulse angle for maximum signal intensity.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ of the signals of interest for accurate integration.[7]

    • Acquire a suitable number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum. If an internal standard was used, set its chemical shift to the known value (e.g., TFA at -76.55 ppm relative to CFCl₃).[8] The chemical shift of this compound itself can also be used as a reference if its value under the experimental conditions is known.

    • Integrate the signals of interest.

Protocol 2: Quantitative 19F NMR (qNMR)

This protocol describes the use of this compound as a solvent for the quantitative analysis of a fluorinated compound.

Workflow Diagram:

G Workflow for Quantitative 19F NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Quantification prep1 Accurately Weigh Analyte and Internal Standard prep2 Add this compound prep1->prep2 prep3 Ensure Complete Dissolution prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Optimized qNMR Parameters acq2->acq3 acq4 Acquire Spectrum acq3->acq4 calc1 Process Spectrum acq4->calc1 calc2 Integrate Analyte and Standard Peaks calc1->calc2 calc3 Calculate Concentration/Purity calc2->calc3

Caption: Workflow for qNMR using ¹⁹F detection.

Methodology:

  • Sample Preparation:

    • Accurately weigh the analyte and a suitable internal standard. The internal standard should have a known purity and a ¹⁹F signal that is well-resolved from the analyte and solvent signals.

    • Dissolve the mixture in a known volume or weight of this compound (warmed to a liquid).

    • Ensure complete dissolution and transfer the solution to an NMR tube.

  • Instrument Setup and Acquisition:

    • Follow the setup procedure as in Protocol 1.

    • Crucial for Quantification:

      • Use a pulse angle of 90° or a calibrated 30° pulse to minimize off-resonance effects.[1]

      • Set the relaxation delay (D1) to be at least 7 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.[9]

      • Ensure the spectral width is large enough to excite all signals of interest uniformly.

      • A sufficient number of scans should be acquired for a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum as described in Protocol 1.

    • Carefully integrate the signals for the analyte and the internal standard.

    • The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (W_std / W_sample) * P_std

    Where:

    • C_analyte = Concentration or purity of the analyte

    • I = Integral value

    • N = Number of fluorine nuclei giving rise to the signal

    • M = Molar mass

    • W = Weight

    • P_std = Purity of the standard

Data Presentation

Table 1: 19F NMR Spectroscopic Data of this compound

ParameterValue/DescriptionTemperatureReference
Chemical ShiftNot explicitly found relative to a common standardRoom Temperature-
LinewidthSharp singletRoom Temperature[2]
Spectral AppearanceAB-type spectrum (δ = 18.2 ppm between the two signals)-50 °C and below[2]

Note: The precise chemical shift of this compound can vary with temperature and the presence of other solutes. It is recommended to use an internal or external standard for accurate referencing.

Table 2: General Acquisition Parameters for 19F NMR

ParameterRecommended SettingPurpose
Pulse Angle90° (for sensitivity) or 30° (for quantification with short D1)Excitation of the fluorine nuclei
Spectral Width~200 ppm (adjustable based on analyte)To cover all expected fluorine signals
Relaxation Delay (D1)≥ 5 x T₁ (for standard acquisition), ≥ 7 x T₁ (for qNMR)Ensure complete relaxation for accurate integration
Number of Scans16 - 256 (or more for dilute samples)Improve signal-to-noise ratio

Concluding Remarks

This compound offers a unique solvent environment for ¹⁹F NMR spectroscopy, characterized by a simple background signal at room temperature. Its application is particularly advantageous for the analysis of highly fluorinated compounds and in situations where an aprotic, non-polar medium is required. The protocols provided herein offer a starting point for researchers to utilize this compound in their ¹⁹F NMR studies. For quantitative applications, careful optimization of acquisition parameters is crucial to ensure accurate and reproducible results. Further investigation into the solubility of a wider range of analytes in this compound would be beneficial to expand its application in routine ¹⁹F NMR analysis.

References

Application Notes and Protocols: Preparation of Perfluorocyclohexane Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Perfluorocarbon (PFC) nanoemulsions are kinetically stable colloidal dispersions, typically with droplet sizes under 500 nm, composed of a perfluorocarbon core, a surfactant layer, and an aqueous continuous phase.[1][2] Perfluorocyclohexane (PFCH), a specific type of PFC, is biologically inert, readily excreted from the body unmetabolized, and possesses a high capacity for dissolving gases.[3] These properties make PFCH nanoemulsions an attractive platform for various biomedical applications, including as ultrasound contrast agents, 19F magnetic resonance imaging (MRI) tracers, and, increasingly, as advanced drug delivery vehicles.[4][5]

These application notes provide detailed protocols for the preparation, drug loading, and characterization of PFCH nanoemulsions. The methodologies are designed for researchers, scientists, and drug development professionals aiming to leverage this versatile platform for the delivery of therapeutic agents, from small molecules to biologics.[1]

Protocol 1: Preparation of this compound (PFCH) Nanoemulsions

This protocol details the formulation of PFCH nanoemulsions using a high-energy emulsification method, which is effective for producing droplets with a narrow size distribution.[6]

1.1 Materials and Equipment

  • Fluorous Phase: this compound (PFCH)

  • Surfactant: Egg yolk lecithin or a mixture of purified lipids (e.g., L-α-phosphatidylcholine, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, cholesterol).[7]

  • Aqueous Phase: Deionized water or Phosphate-Buffered Saline (PBS)

  • Equipment:

    • Probe sonicator or microfluidizer[1]

    • Beakers and magnetic stirrer

    • Analytical balance

    • Ice bath

    • Sterile syringe filters (0.22 µm or 0.45 µm)[8]

1.2 Experimental Procedure

  • Aqueous Phase Preparation: Prepare the desired volume of the aqueous phase (e.g., 100 mL of PBS) in a beaker.

  • Surfactant Dispersion:

    • Weigh the appropriate amount of surfactant. A typical starting concentration is 2-10% w/v relative to the final emulsion volume.[3]

    • Add the surfactant to the aqueous phase and stir continuously until a uniform dispersion is achieved. Mild heating or sonication can aid in dissolving lipid-based surfactants.[7]

  • Addition of PFCH:

    • Measure the desired volume of PFCH. Concentrations for drug delivery applications are typically up to 30% w/v.[1][3]

    • Slowly add the PFCH to the aqueous surfactant dispersion while stirring to create a coarse pre-emulsion.

  • High-Energy Emulsification:

    • Place the beaker containing the pre-emulsion in an ice bath to prevent overheating during sonication.

    • Insert the probe of the sonicator into the mixture.

    • Sonicate the mixture at high power (e.g., 30-40% amplitude) for a total of 5-10 minutes, using a pulsed cycle (e.g., 30 seconds on, 30 seconds off) to minimize heat generation.[7]

    • Alternative: If using a microfluidizer, process the pre-emulsion for 3-5 passes at a pressure of 15,000-20,000 psi.[1]

  • Sterilization:

    • For in vivo applications, sterilize the final nanoemulsion by filtering it through a 0.22 µm or 0.45 µm syringe filter. The choice of filter size depends on the average droplet diameter of the nanoemulsion.[8]

  • Storage: Store the prepared nanoemulsion in a sealed, sterile container at 4°C.[9]

G cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_final Final Steps A 1. Prepare Aqueous Phase (e.g., PBS) B 2. Disperse Surfactant (e.g., Lecithin in PBS) A->B D 4. Create Pre-Emulsion (Add PFCH to Surfactant Mix + Stir) B->D C 3. Prepare Fluorous Phase (this compound) C->D E 5. High-Energy Homogenization (Sonication or Microfluidization) D->E F 6. Sterile Filtration (0.22 µm filter) E->F G 7. Final Product: PFCH Nanoemulsion (Store at 4°C) F->G

Figure 1. Experimental workflow for the preparation of PFCH nanoemulsions.

Protocol 2: Loading of Lipophilic Drugs

Lipophilic drugs can be incorporated into the surfactant monolayer of the nanoemulsion. This protocol adapts the preparation method to include a therapeutic agent.

2.1 Additional Materials

  • Lipophilic Drug: e.g., Paclitaxel, Curcumin, etc.

  • Solvent (optional): A volatile organic solvent like chloroform or methanol, if needed to dissolve the drug and surfactant together.

2.2 Experimental Procedure

  • Drug and Surfactant Co-dissolution:

    • Weigh the desired amounts of the lipophilic drug and the surfactant.

    • Dissolve both components in a minimal amount of a suitable volatile organic solvent.

    • If the surfactant is a lipid film, dissolve the drug into the film.

  • Solvent Evaporation: If a solvent was used, evaporate it under a stream of nitrogen gas or using a rotary evaporator to form a thin film of the drug-surfactant mixture.

  • Hydration: Add the aqueous phase to the vessel containing the drug-surfactant film and stir to hydrate the film, forming a coarse suspension.

  • Emulsification: Proceed with the addition of PFCH (Step 1.2.3) and the high-energy emulsification and sterilization steps (Steps 1.2.4 - 1.2.6) as described in Protocol 1.

Protocol 3: Characterization of PFCH Nanoemulsions

Characterization is critical to ensure the quality, stability, and efficacy of the nanoemulsion formulation.

3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dilute the nanoemulsion sample with deionized water. Analyze using a Dynamic Light Scattering (DLS) instrument.

  • Purpose: DLS measures the hydrodynamic diameter (particle size) and the PDI, which indicates the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery. Zeta potential measures surface charge and predicts colloidal stability.

3.2 Drug Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Centrifuge the drug-loaded nanoemulsion sample using an ultra-centrifugal filter unit to separate the aqueous phase containing the unencapsulated (free) drug from the nanoemulsion droplets.

  • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[10]

  • Calculation:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

G cluster_physicochemical Physicochemical Properties cluster_drugcontent Drug Content Analysis cluster_results Key Quality Attributes Start Drug-Loaded PFCH Nanoemulsion DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Measurement Start->Zeta Ultra 1. Ultracentrifugation (Separate free drug) Start->Ultra Size Droplet Size & PDI DLS->Size Stability Colloidal Stability Zeta->Stability HPLC 2. HPLC / UV-Vis (Quantify free drug) Ultra->HPLC Calc 3. Calculate EE% and DL% HPLC->Calc Efficacy Encapsulation Efficiency Calc->Efficacy

Figure 2. Workflow for the characterization of drug-loaded PFCH nanoemulsions.

Protocol 4: In Vitro Stability Assessment

Stability testing is essential to determine the shelf-life and in vivo suitability of the nanoemulsion.

4.1 Long-Term Storage Stability

  • Method: Store nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 37°C).[9] At predetermined time points (e.g., Day 0, 7, 30, 60, 90), withdraw an aliquot and measure the particle size and PDI using DLS.

  • Purpose: To evaluate the physical stability of the nanoemulsion over time under various storage conditions. Any significant increase in particle size may indicate instability, such as Ostwald ripening.[9]

4.2 Stability in Physiological Media

  • Method: Dilute the nanoemulsion (e.g., 1:10 v/v) in relevant biological media such as PBS, Dulbecco's Modified Eagle Medium (DMEM), or DMEM with 10-20% Fetal Bovine Serum (FBS).[8][9] Incubate the mixture at 37°C. Monitor particle size and PDI at various time points (e.g., 0, 24, 48, 72 hours).[8]

  • Purpose: To assess the nanoemulsion's stability in an environment that mimics physiological conditions, which is crucial for predicting its in vivo behavior.

Data Presentation: Typical Nanoemulsion Characteristics

The following tables summarize expected quantitative data for a typical PFCH nanoemulsion formulation.

Table 1: Physicochemical Properties

Parameter Typical Value Method of Analysis
Average Droplet Size 150 - 250 nm Dynamic Light Scattering (DLS)[9]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS)[9]
Zeta Potential -20 to -40 mV Electrophoretic Light Scattering
Drug Encapsulation Efficiency > 85% HPLC / Ultracentrifugation

| Drug Loading | 1 - 5% (w/w) | HPLC / Ultracentrifugation |

Table 2: Stability Assessment Over 30 Days

Storage Condition Time Point Average Droplet Size (nm) PDI
4°C Day 0 215 ± 35 0.15
Day 30 220 ± 38 0.16
25°C Day 0 215 ± 35 0.15
Day 30 235 ± 42 0.18
37°C Day 0 215 ± 35 0.15

| | Day 30 | 260 ± 51 | 0.25 |

Table 3: Stability in Biological Media at 37°C

Medium Time Point Average Droplet Size (nm) PDI
PBS 0 hr 218 ± 36 0.15
72 hr 225 ± 39 0.17
DMEM + 10% FBS 0 hr 220 ± 38 0.16

| | 72 hr | 230 ± 41 | 0.19 |

References

Application Notes and Protocols for Perfluorocyclohexane-Based Contrast Agents in Molecular Ultrasound Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of perfluorocyclohexane (PFC) nanodroplets as a contrast agent in molecular ultrasound imaging. PFC-based nanodroplets offer a stable and versatile platform for targeted imaging, enabling the visualization of molecular markers in a preclinical setting. Their unique phase-change properties, when activated by ultrasound, provide high-contrast images, and their nano-scale size allows for extravasation and accumulation at target sites.

I. Principle of this compound (PFC) Nanodroplets in Molecular Ultrasound Imaging

This compound is a biocompatible and chemically inert fluorocarbon with a boiling point of approximately 56°C. When formulated into nano-sized droplets and encapsulated by a shell, typically composed of phospholipids, they can be administered intravenously. These nanodroplets circulate throughout the vasculature. Due to their small size, they can permeate through the leaky vasculature often associated with tumors and sites of inflammation.

The imaging principle relies on a phenomenon called Acoustic Droplet Vaporization (ADV). When exposed to a sufficiently high-intensity focused ultrasound (HIFU) pulse, the liquid PFC core undergoes a phase transition into a gaseous microbubble. This phase change results in a significant increase in the acoustic backscatter, generating a strong contrast in ultrasound images. The higher boiling point of perfluorohexane allows these microbubbles to recondense back into their liquid nanodroplet form, enabling the potential for repeated imaging of the same location.[1][2]

For molecular imaging applications, the surface of these nanodroplets can be functionalized with targeting ligands, such as antibodies, that specifically bind to molecular markers overexpressed on diseased cells, for example, the Epidermal Growth Factor Receptor (EGFR) on cancer cells.[2][3] This targeting strategy allows for the visualization and quantification of specific molecular signatures in vivo.

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing perfluorohexane-based nanodroplets for molecular ultrasound imaging.

Table 1: Physicochemical Properties of Perfluorohexane Nanodroplets

ParameterNon-Targeted PFHnDAntibody-Conjugated PFHnD (PFHnD-Ab)Reference
Peak Diameter (nm) 534.2 ± 37.5641 ± 48.5[4]
Zeta Potential (mV) -12.7 ± 2.01-8.88 ± 3.54[4]
Concentration (nanodroplets/µL) 2.2 x 10⁸-[4]
Antibodies per Nanodroplet N/A~3 x 10⁴[4]

Table 2: In Vitro Targeting and Imaging Efficacy of EGFR-Targeted PFHnD-Ab

MetricFold Increase vs. Non-Targeted ControlFold Increase vs. Blocking ControlReference
Fluorescence Signal 5.63x6x[2][5]
Ultrasound Amplitude Significantly higher (p < 0.001)Significantly higher (p < 0.001)[2][5]
Binding Efficiency (Fluorescence) 55x251x (vs. cells only)[6]
Ultrasound Signal Intensity 11x18x (vs. cells only)[6]

III. Experimental Protocols

Protocol 1: Synthesis of Phospholipid-Shelled Perfluorohexane Nanodroplets (PFHnD)

This protocol is adapted from a sonication-based method for creating perfluorohexane nanodroplets with a lipid shell.[4]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-2k)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydrazide(polyethylene glycol)-2000] (DSPE-PEG-Hz)

  • Chloroform

  • Perfluorohexane (PFC)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Equipment:

  • 50-mL round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Formation:

    • In a 50-mL round-bottom flask, combine 2.2 µmol of lipids with a molar ratio of 1:0.2:0.03 of DSPE-PEG-2k, DPPC, and DSPE-PEG-Hz, respectively, in 1 mL of chloroform.[4]

    • Evaporate the chloroform using a rotary evaporator at 38.5 °C and 250 mbar with a rotation speed of 50 rpm to form a thin lipid film on the flask wall.[4]

  • Hydration and Emulsification:

    • Hydrate the lipid film with 5 mL of PBS.

    • Add 200 µL of perfluorohexane to the hydrated lipid solution.

    • Emulsify the mixture by sonicating on ice using a probe sonicator for 5 minutes at 40% amplitude.

  • Purification:

    • Centrifuge the resulting emulsion at 1000 x g for 10 minutes to pellet larger, non-uniform particles.

    • Carefully collect the supernatant containing the perfluorohexane nanodroplets.

  • Characterization:

    • Determine the size distribution and zeta potential of the synthesized nanodroplets using a Dynamic Light Scattering (DLS) instrument. Dilute the stock solution 100x for DLS measurements.[4]

Protocol 2: Antibody Conjugation to PFHnD via Hydrazide-Aldehyde Chemistry

This protocol describes the conjugation of antibodies to the surface of PFHnDs utilizing a hydrazide-aldehyde reaction.[2][4]

Materials:

  • Synthesized PFHnDs with DSPE-PEG-Hz

  • Targeting antibody (e.g., anti-EGFR antibody)

  • Sodium periodate solution

  • PBS

Equipment:

  • Microcentrifuge

  • UV-Vis spectrophotometer or fluorescence-based protein quantification assay

Procedure:

  • Antibody Oxidation:

    • Prepare the antibody in PBS.

    • Add sodium periodate to the antibody solution to a final concentration of 1 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes to oxidize the glycosylated Fc region of the antibody, forming aldehyde groups.

    • Quench the reaction by adding glycerol to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Mix the oxidized antibody with the PFHnD suspension. The recommended ratio is approximately 1.57 µg of antibody per 2.2 x 10⁸ nanodroplets.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. This facilitates the formation of a stable hydrazone bond between the aldehyde groups on the antibody and the hydrazide groups on the nanodroplet surface.

  • Purification of Antibody-Conjugated Nanodroplets (PFHnD-Ab):

    • Centrifuge the reaction mixture at a low speed (e.g., 500 x g) for 5 minutes to pellet any large aggregates.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 5000 x g) for 15 minutes to pellet the PFHnD-Ab.

    • Resuspend the pellet in sterile PBS.

  • Characterization:

    • Confirm successful conjugation by measuring the increase in hydrodynamic diameter and the change in zeta potential using DLS.[4]

    • Quantify the amount of conjugated antibody using a suitable protein quantification assay.

Protocol 3: In Vitro Molecular Ultrasound Imaging

This protocol outlines a general procedure for in vitro molecular ultrasound imaging using targeted PFHnD-Ab in a tissue-mimicking phantom.[2][4]

Materials:

  • Target cells (e.g., FaDu cells overexpressing EGFR) and control cells

  • Cell culture medium

  • PFHnD-Ab and non-targeted PFHnDs

  • Polyacrylamide solution for phantom fabrication

  • Ammonium persulfate and TEMED for crosslinking

Equipment:

  • Cell culture incubator

  • Custom ultrasound imaging setup with a HIFU transducer and a linear array imaging transducer

  • Phantom mold

Procedure:

  • Cell Preparation:

    • Culture target and control cells to confluency in appropriate culture vessels.

    • Incubate the cells with PFHnD-Ab, non-targeted PFHnDs, or a blocking control (free antibody followed by PFHnD-Ab) for a predetermined time (e.g., 1 hour).

    • Gently wash the cells with PBS to remove unbound nanodroplets.

  • Phantom Preparation:

    • Prepare a polyacrylamide solution (e.g., 10 mL of 30% polyacrylamide in 20 mL of DI water with 30 µL of 10% w/v ammonium persulfate).[4]

    • Create a base layer in the phantom mold by adding a portion of the solution with the TEMED crosslinker.[4]

    • After the base layer has set, add the washed cells suspended in a small volume of the polyacrylamide solution to create a cell-containing layer.

    • Add the remaining polyacrylamide solution with TEMED to complete the phantom.

  • Ultrasound Imaging:

    • Position the tissue-mimicking phantom in the custom ultrasound imaging setup.

    • Use the HIFU transducer to deliver a short, high-amplitude pulse to induce acoustic droplet vaporization of the PFHnDs.

    • Use the linear array imaging transducer to acquire ultrasound images before and after the activation pulse.

    • Analyze the images to quantify the increase in ultrasound amplitude in the regions containing cells targeted with PFHnD-Ab compared to control regions.

Protocol 4: In Vivo Molecular Ultrasound Imaging in a Murine Model

This protocol provides a general framework for in vivo molecular ultrasound imaging. Specific parameters should be optimized based on the animal model and imaging system.

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous xenografts of human cancer cells)

  • PFHnD-Ab and non-targeted PFHnDs

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

Equipment:

  • High-frequency ultrasound imaging system equipped with a linear array transducer

  • Animal handling and monitoring equipment

  • Tail vein catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Maintain the animal's body temperature using a heating pad.

    • Position the animal on the imaging stage and apply ultrasound gel to the tumor area.

  • Pre-contrast Imaging:

    • Acquire baseline ultrasound images of the tumor before injecting the contrast agent.

  • Contrast Agent Administration:

    • Inject the PFHnD-Ab or non-targeted PFHnDs intravenously via a tail vein catheter. The typical injection volume is around 100 µL.[7]

  • Post-contrast Imaging and Activation:

    • Allow the nanodroplets to circulate and accumulate at the tumor site (e.g., 30 minutes post-injection).[7]

    • Acquire post-contrast images.

    • Apply a focused ultrasound pulse with a higher mechanical index to the tumor region to induce ADV.

    • Acquire images immediately after activation to visualize the enhanced contrast.

  • Data Analysis:

    • Quantify the change in signal intensity in the tumor region before and after contrast agent administration and after activation.

    • Compare the signal enhancement between animals injected with targeted and non-targeted nanodroplets.

IV. Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Grb2 Grb2 EGFR_dimer->Grb2 SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras GDP -> GTP Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Simplified EGFR signaling pathway targeted in molecular ultrasound imaging.

Experimental Workflow

Experimental_Workflow cluster_synthesis Nanodroplet Preparation cluster_conjugation Targeting cluster_imaging Molecular Ultrasound Imaging A1 Lipid Film Formation A2 Hydration & Emulsification with Perfluorohexane A1->A2 A3 Purification A2->A3 A4 Characterization (DLS) A3->A4 B2 Conjugation to PFH Nanodroplets A4->B2 B1 Antibody Oxidation B1->B2 B3 Purification of Targeted Nanodroplets B2->B3 C1 In Vitro Cell Targeting & Phantom Imaging B3->C1 C2 In Vivo Administration (Murine Model) B3->C2 C3 Ultrasound Activation (ADV) C1->C3 C2->C3 C4 Image Acquisition & Analysis C3->C4

Caption: Workflow for synthesis and application of targeted PFC nanodroplets.

Logical Relationship of ADV

ADV_Process Start Liquid PFC Nanodroplet (Low Contrast) PhaseChange Acoustic Droplet Vaporization (ADV) Start->PhaseChange Activation High-Intensity Focused Ultrasound (HIFU) Pulse Activation->PhaseChange Result Gaseous Microbubble (High Contrast) PhaseChange->Result Recondensation Recondensation Result->Recondensation Recondensation->Start Repeated Imaging Possible

Caption: Acoustic Droplet Vaporization (ADV) process for PFC nanodroplets.

References

Application of Fluorinated Stationary Phases in Gas Chromatography for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive overview of the application of fluorinated stationary phases in gas chromatography (GC), with a particular focus on their utility in pharmaceutical analysis. While Perfluorocyclohexane is not utilized as a stationary phase in gas chromatography due to its volatility, other fluorinated phases, such as those based on trifluoropropylmethylsiloxane, offer unique selectivity and are highly valuable for the separation of various drug compounds and their metabolites. These stationary phases exhibit a mid-range polarity that provides alternative selectivity to more common nonpolar and polar columns, enabling the resolution of complex mixtures encountered in drug discovery, development, and quality control. This application note details the properties of these stationary phases, their primary applications in the pharmaceutical industry, and provides exemplary experimental protocols and quantitative data for the analysis of key drug classes.

Introduction to Fluorinated Stationary Phases in Gas Chromatography

In gas chromatography, the choice of stationary phase is paramount for achieving successful separation of analytes. The principle of "like dissolves like" is a fundamental guide, where the polarity of the stationary phase is matched with the polarity of the analytes.[1] Fluorinated stationary phases, particularly those incorporating trifluoropropyl groups into a polysiloxane backbone, offer a unique intermediate polarity that bridges the gap between nonpolar phases (e.g., 100% dimethylpolysiloxane) and polar phases (e.g., polyethylene glycol).

The trifluoropropyl group imparts a distinct electronic character to the stationary phase, leading to specific interactions with analytes. These interactions include dipole-dipole and π-π interactions, which provide enhanced selectivity for a range of compounds, including those containing fluorine atoms, lone pair electrons, and aromatic rings.[2] This unique selectivity makes fluorinated stationary phases particularly well-suited for the analysis of many pharmaceutical compounds, which often possess these structural features.

Note on this compound: It is important to clarify that this compound is not used as a stationary phase in gas chromatography. Its high volatility makes it unsuitable for this purpose. Instead, it is a compound that can be analyzed by GC, and its Kovats retention index has been reported on standard non-polar columns.

Applications in Pharmaceutical Analysis

Fluorinated stationary phases are employed in a variety of applications within the pharmaceutical industry, from early-stage drug discovery to final product quality control.

  • Impurity Profiling: The unique selectivity of fluorinated phases allows for the separation of structurally similar impurities from the active pharmaceutical ingredient (API). This is crucial for ensuring the safety and efficacy of the final drug product, as even small amounts of impurities can have significant biological effects.[3]

  • Analysis of Drugs of Abuse: Many drugs of abuse, including amphetamines, benzodiazepines, and opioids, can be effectively separated and quantified using fluorinated GC columns.[4][5][6] Often, derivatization of these compounds is necessary to improve their volatility and chromatographic behavior.[7]

  • Residual Solvent Analysis: While a range of columns can be used for residual solvent analysis, fluorinated phases can offer specific advantages for certain solvent mixtures encountered in pharmaceutical manufacturing.[8]

  • Analysis of Fluorinated Drug Molecules: With an increasing number of pharmaceutical compounds containing fluorine atoms to enhance their metabolic stability and potency, fluorinated stationary phases provide an ideal platform for their analysis due to favorable "fluorous-fluorous" interactions.

Experimental Protocols

The following protocols are provided as examples for the analysis of specific drug classes on a common trifluoropropylmethylsiloxane stationary phase. These should be considered as starting points for method development and optimization.

General GC-MS Method for the Analysis of Benzodiazepines (with Derivatization)

This protocol is adapted from general procedures for benzodiazepine analysis and requires a derivatization step to improve the volatility and thermal stability of the analytes.[9][10][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Chromatographic Conditions:

  • Column: 50% Trifluoropropylmethylpolysiloxane (e.g., DB-210, Rtx-200), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Splitless mode, 250 °C

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 200 °C, hold for 1 min

    • Ramp 2: 10 °C/min to 285 °C, hold for 5 min

    • Ramp 3: 10 °C/min to 310 °C, hold for 4 min

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 amu

Sample Preparation (Derivatization):

  • To 100 µL of sample (e.g., extracted from a biological matrix), add an internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

GC-FID Method for the Analysis of Amphetamines (with Derivatization)

This protocol outlines a general procedure for the analysis of derivatized amphetamines using a Flame Ionization Detector (FID).

Instrumentation:

  • Gas Chromatograph with FID

Chromatographic Conditions:

  • Column: 50% Trifluoropropylmethylpolysiloxane (e.g., DB-210, Rtx-200), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector: Split mode (20:1), 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C, hold for 5 min

  • Detector: FID at 300 °C

Sample Preparation (Derivatization):

  • To the dried sample extract, add 50 µL of Heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Inject 1 µL into the GC-FID.

Data Presentation

The following tables provide representative retention data for selected pharmaceutical compounds on trifluoropropylmethylsiloxane stationary phases. This data is compiled from various sources and should be used as a reference for method development. Retention indices (RI) are a more robust measure than retention times as they are less dependent on specific instrument conditions.[4][12]

Table 1: Isothermal Retention Indices of Selected Drugs on a 50% Trifluoropropylmethylpolysiloxane Phase

CompoundDrug ClassTemperature (°C)Retention Index (RI)
AmphetamineStimulant150~1150
MethamphetamineStimulant150~1200
DiazepamBenzodiazepine250~2450
NordiazepamBenzodiazepine250~2550
FentanylOpioid250~2600
CocaineStimulant220~2250

*Data for derivatized compounds.

Table 2: Programmed Temperature Retention Times for Selected Opioids on a DB-200 (50% Trifluoropropylmethylpolysiloxane) Column [6][13]

CompoundRetention Time (min)
Fentanyl~15.5
Sufentanil~16.2
Alfentanil~17.8
Carfentanil~18.5

Note: Retention times are highly dependent on the specific GC system and method parameters. The above data is for illustrative purposes.

Visualization of Experimental Workflow and Signaling Pathways

Workflow for GC Method Development on a Fluorinated Stationary Phase

The following diagram illustrates a typical workflow for developing a robust GC method for pharmaceutical analysis using a fluorinated stationary phase.

GC_Method_Development cluster_prep 1. Analyte & Column Selection cluster_method_dev 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Guidelines) cluster_application 4. Routine Analysis A Define Analytes of Interest (e.g., API, Impurities, Metabolites) B Assess Analyte Properties (Polarity, Volatility, Thermal Stability) A->B C Select Fluorinated Stationary Phase (e.g., 50% Trifluoropropyl) B->C D Initial GC-MS/FID Conditions (Injector, Oven Program, Detector) C->D E Evaluate Separation (Peak Shape, Resolution) D->E F Optimize Oven Temperature Program E->F Iterate G Optimize Carrier Gas Flow Rate E->G Iterate H Specificity F->H G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Sample Analysis (e.g., Quality Control, Stability Testing) L->M N Data Processing & Reporting M->N

Caption: A typical workflow for developing and validating a GC method using a fluorinated stationary phase for pharmaceutical analysis.

Logical Relationship of Analyte Properties to Stationary Phase Selection

This diagram illustrates the decision-making process for selecting a GC stationary phase based on the properties of the analyte, highlighting the niche for fluorinated phases.

Stationary_Phase_Selection cluster_polarity Primary Consideration: Polarity cluster_phase Stationary Phase Selection Analyte Analyte Properties Nonpolar Nonpolar Analytes (e.g., Hydrocarbons) Analyte->Nonpolar Polar Polar Analytes (e.g., Alcohols, Acids) Analyte->Polar Intermediate Intermediate Polarity Analytes (e.g., Ketones, Esters, Halogenated Compounds) Analyte->Intermediate Nonpolar_Phase Nonpolar Phase (e.g., 100% Dimethylpolysiloxane) Nonpolar->Nonpolar_Phase 'Like dissolves like' Polar_Phase Polar Phase (e.g., Polyethylene Glycol - WAX) Polar->Polar_Phase 'Like dissolves like' Fluorinated_Phase Fluorinated Phase (e.g., Trifluoropropyl) Intermediate->Fluorinated_Phase Unique Selectivity

Caption: Decision tree for GC stationary phase selection based on analyte polarity, indicating the role of fluorinated phases.

Conclusion

Fluorinated stationary phases, particularly those based on trifluoropropylmethylsiloxane, are a valuable tool in the pharmaceutical analyst's toolkit. Their unique intermediate polarity and specific interactions provide alternative selectivity that is often necessary for the challenging separations encountered in drug development and quality control. While this compound is not a viable stationary phase, the principles of utilizing fluorinated materials to achieve specific chromatographic goals are well-established. By understanding the properties of these phases and following systematic method development, researchers can develop robust and reliable GC methods for the analysis of a wide range of pharmaceutical compounds.

References

Application Notes and Protocols for Perfluorocyclohexane in Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Perfluorocyclohexane in Liquid-Liquid Extraction

This compound (PFCH), a perfluorinated hydrocarbon, offers unique properties as a solvent for liquid-liquid extraction (LLE), particularly within the domain of pharmaceutical research and drug development. Its chemical inertness, thermal stability, and distinct solubility profile make it a valuable tool for specialized separation applications.[1] The principle behind using PFCH in LLE often revolves around the concept of "fluorous" extraction, where compounds with a high fluorine content (either inherent or through chemical tagging) are selectively partitioned into a fluorous phase, separating them from non-fluorinated molecules.[2][3]

This application note provides a comprehensive overview of the experimental setup for using this compound in liquid-liquid extraction, including its physicochemical properties, detailed experimental protocols, and illustrative workflows. While extensive quantitative partition coefficient data for specific drug molecules in PFCH is not widely available in public literature, this document outlines the fundamental principles and provides a framework for developing and optimizing fluorous LLE methods.

Physicochemical Properties of Solvents

Understanding the physical and chemical properties of the solvents involved is critical for designing an effective liquid-liquid extraction protocol. This compound's high density, low miscibility with both aqueous and many organic solvents, and its non-polar nature are key to its utility in creating biphasic systems.

PropertyThis compound (PFCH)Watern-Octanol
Molecular Formula C₆F₁₂H₂OC₈H₁₈O
Molar Mass ( g/mol ) 300.0518.02130.23
Boiling Point (°C) 59-60100195
Density (g/cm³ at 25°C) 1.6840.9970.824
Solubility in Water Immiscible-Sparingly soluble
Dielectric Constant ~1.980.110.3
Hazards IrritantNoneIrritant

Illustrative Partition Coefficients in Fluorous Systems

The partition coefficient (logP) is a measure of a compound's differential solubility between two immiscible liquids. In the context of fluorous extractions, a high positive logP in a fluorous/organic system indicates a preference for the fluorous phase. The following table provides hypothetical logP values to illustrate how different classes of drug molecules might behave in a biphasic system involving a fluorous solvent like this compound and a common organic solvent like toluene. Actual experimental values would need to be determined for specific compounds.

Compound ClassExampleHypothetical logP (Toluene/PFCH)Expected Partitioning Behavior
Highly Fluorinated Perfluoro-tagged molecule> 2.0Strongly partitions into the PFCH phase.
Non-polar, Non-fluorinated Aromatic hydrocarbon~ 0.5 - 1.5Partitions into both phases, with a preference for toluene.
Polar, Non-fluorinated Amine or Carboxylic Acid< 0Strongly partitions into the more polar toluene or an aqueous phase.

Experimental Protocols

The following protocols provide a generalized framework for performing liquid-liquid extraction using this compound. These should be adapted based on the specific properties of the analyte and the sample matrix.

General Protocol for Liquid-Liquid Extraction with this compound

This protocol details the basic steps for extracting a non-polar or fluorous-tagged compound from an aqueous solution into a this compound phase.

Materials:

  • Separatory funnel (appropriate volume)

  • This compound (PFCH)

  • Aqueous sample containing the analyte

  • Organic solvent (e.g., toluene, for tri-phasic separation if needed)

  • Beakers and Erlenmeyer flasks

  • Ring stand and clamp

  • pH meter and appropriate acids/bases for pH adjustment (if necessary)

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly sealed and closed.

    • Mount the separatory funnel securely in a ring clamp on a ring stand.

    • Place a beaker below the separatory funnel to catch any potential leaks.

  • Adding Solutions:

    • Carefully pour the aqueous sample containing the analyte into the separatory funnel.

    • Add an equal volume of this compound to the separatory funnel. The optimal ratio may vary and should be determined experimentally.

  • Extraction:

    • Stopper the separatory funnel.

    • Invert the funnel and immediately open the stopcock to vent any pressure buildup. Close the stopcock.

    • Shake the funnel gently for 10-20 seconds to allow for partitioning of the analyte between the two phases.[4]

    • Periodically vent the funnel to release pressure.

    • Continue this process for 1-2 minutes.

  • Phase Separation:

    • Place the separatory funnel back in the ring clamp and remove the stopper.

    • Allow the layers to fully separate. Due to its higher density, the this compound phase will be the bottom layer.

  • Collecting the Phases:

    • Carefully open the stopcock to drain the lower this compound layer into a clean Erlenmeyer flask.

    • Drain the upper aqueous layer into a separate beaker.

  • Drying and Analysis:

    • If necessary, dry the this compound extract using a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The concentration of the analyte in the PFCH phase can then be determined using an appropriate analytical technique.

Protocol for Extraction of a Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogue

This protocol provides a more specific, though still illustrative, example for the extraction of a hypothetical fluorinated analogue of a non-steroidal anti-inflammatory drug (NSAID) from a buffered aqueous solution.

Materials:

  • Same as the general protocol.

  • Phosphate buffer (pH 3.0)

  • Fluorinated NSAID analogue standard

  • Methanol (for sample reconstitution)

  • HPLC with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the fluorinated NSAID analogue in the phosphate buffer (pH 3.0). This acidic pH ensures the NSAID analogue is in its neutral, more hydrophobic form.

  • Extraction:

    • Add 10 mL of the prepared sample solution to a 50 mL separatory funnel.

    • Add 10 mL of this compound to the funnel.

    • Follow the extraction and phase separation steps as outlined in the general protocol (4.1).

  • Sample Preparation for Analysis:

    • Evaporate the collected this compound phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol.

  • Quantification:

    • Analyze the reconstituted sample by HPLC-UV to determine the concentration of the fluorinated NSAID analogue.

    • Calculate the extraction efficiency by comparing the amount of analyte recovered in the PFCH phase to the initial amount in the aqueous phase.

Visualizing the Workflow

The following diagrams illustrate the logical and experimental workflows for liquid-liquid extraction using this compound.

fluorous_extraction_logic cluster_start Initial Mixture cluster_process Extraction Process cluster_end Separated Phases start Aqueous Phase with: - Non-fluorinated Analyte (A) - Fluorinated Analyte (B) process Add this compound (PFCH) Shake and allow phases to separate start->process LLE Setup aqueous_phase Aqueous Phase (contains Analyte A) process->aqueous_phase Upper Layer pfch_phase PFCH Phase (contains Analyte B) process->pfch_phase Lower Layer

Logical workflow of fluorous liquid-liquid extraction.

experimental_workflow prep 1. Prepare Separatory Funnel (Clean, Dry, Closed Stopcock) add_aq 2. Add Aqueous Sample (Containing Analyte) prep->add_aq add_pfch 3. Add this compound add_aq->add_pfch extract 4. Stopper, Invert, and Vent Shake for 1-2 minutes add_pfch->extract separate 5. Allow Phases to Separate (PFCH is the bottom layer) extract->separate collect_pfch 6. Drain Lower PFCH Layer into a clean flask separate->collect_pfch collect_aq 7. Drain Upper Aqueous Layer into a separate beaker separate->collect_aq dry 8. Dry PFCH Extract (e.g., with Na₂SO₄) collect_pfch->dry analyze 9. Analyze PFCH Extract (e.g., HPLC, GC-MS) dry->analyze

References

Application Note: Protocol for Creating Stable Perfluorocyclohexane-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Perfluorocarbon (PFC) emulsions are versatile tools in biomedical research and drug delivery, valued for their capacity to transport gases and serve as contrast agents. Perfluorocyclohexane (PFCH) is a common PFC used in these formulations. Achieving a stable PFCH-in-water nanoemulsion with a narrow particle size distribution is critical for in-vivo applications. This document provides a detailed protocol for the preparation of stable PFCH-in-water nanoemulsions using high-pressure homogenization. It includes typical formulation parameters, step-by-step experimental procedures for emulsion formation and characterization, and methods for assessing long-term stability.

Data Presentation

Successful emulsion formulation depends on the careful selection of components and processing parameters. The tables below summarize typical quantitative data for creating stable PFC-in-water nanoemulsions.

Table 1: Typical Formulation Components and Concentrations

ComponentRoleTypical Concentration RangeExampleReference
This compound (PFCH)Dispersed (Oil) Phase2.5% - 20% (v/v)10% (v/v)[1]
Purified Water (WFI)Continuous Phaseq.s. to 100%q.s. to 100%N/A
Egg Yolk PhospholipidsPrimary Surfactant1 - 5% (w/v)2.5% (w/v)[2][3]
Poloxamer 188 (Pluronic F-68)Co-surfactant/Steric Stabilizer0.1 - 1% (w/v)0.5% (w/v)[2]
GlycerolTonicity Agent2 - 3% (w/v)2.25% (w/v)N/A

Table 2: High-Pressure Homogenization (HPH) Parameters

ParameterPurposeTypical RangeExample ValueReference
Pre-emulsification SpeedCreate a coarse emulsion10,000 - 20,000 rpm15,000 rpmN/A
Pre-emulsification TimeEnsure initial mixing5 - 15 minutes10 minutesN/A
Homogenization PressureDroplet size reduction500 - 1500 bar (7,250 - 21,750 psi)1000 bar[2][4]
Number of CyclesAchieve uniform small size5 - 10 passes6-8 passes[2][5]
Process TemperatureControl viscosity & stability20°C - 60°C (Controlled via heat exchanger)40°C[5]

Table 3: Key Emulsion Characterization and Stability Parameters

ParameterMethodTypical Target ValueSignificanceReference
Mean Droplet Diameter (Z-Ave)Dynamic Light Scattering (DLS)< 250 nmCritical for in-vivo safety and efficacy[5][6]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2Indicates a narrow, uniform size distribution[6][7]
Zeta PotentialElectrophoretic Light Scattering< -30 mVPredicts stability against coalescence[8]
Long-Term Stability (Size)DLS over time (e.g., 1 year)Minimal change in Z-Ave and PDIConfirms shelf-life and robustness of the formulation[6][7]
Accelerated StabilityCentrifugation, Freeze-Thaw CyclesNo phase separation, creaming, or significant size changePredicts long-term stability under stress conditions[9][10][11]

Experimental Protocols

Protocol 1: Emulsion Formation via High-Pressure Homogenization

This protocol describes the creation of a stable PFCH-in-water nanoemulsion using a two-stage homogenization process.

2.1. Materials and Equipment

  • Materials: this compound (PFCH), Egg Yolk Phospholipids, Poloxamer 188, Glycerol, Water for Injection (WFI).

  • Equipment: High-shear mixer (e.g., Ultra-Turrax), High-Pressure Homogenizer (HPH) (e.g., Microfluidizer), analytical balance, beakers, magnetic stirrer.

2.2. Procedure

Step 1: Preparation of the Aqueous Phase

  • Weigh the required amounts of Poloxamer 188 and glycerol.

  • Add them to approximately 80% of the total required volume of WFI in a beaker.

  • Stir using a magnetic stirrer until fully dissolved.

  • Weigh the egg yolk phospholipids and disperse them in the aqueous solution.

  • Gently heat the mixture to ~60°C while stirring to ensure complete hydration of the phospholipids. The solution should become a uniform, translucent suspension.

  • Allow the aqueous phase to cool to the desired process temperature (e.g., 40°C).

Step 2: Preparation of the Pre-emulsion (Coarse Emulsion)

  • While vigorously mixing the aqueous phase with a high-shear mixer, slowly add the required volume of this compound.

  • Continue mixing at high speed (e.g., 15,000 rpm) for 10 minutes to form a milky-white coarse emulsion.

Step 3: High-Pressure Homogenization

  • Set up the High-Pressure Homogenizer according to the manufacturer's instructions, ensuring the cooling system is active to maintain the process temperature.

  • Prime the system with WFI.

  • Process the pre-emulsion through the HPH at the target pressure (e.g., 1000 bar).[2]

  • Recirculate the emulsion through the homogenizer for the specified number of cycles (e.g., 6-8 passes).[5] This repeated processing is crucial for achieving a narrow size distribution.

  • Collect the final nanoemulsion in a sterile container. The resulting product should be a homogenous, bluish-white, translucent liquid.

Protocol 2: Emulsion Characterization and Stability Testing

This protocol outlines the key analytical methods to confirm the quality and stability of the prepared nanoemulsion.

2.1. Equipment

  • Dynamic Light Scattering (DLS) instrument with Zeta Potential measurement capability.

  • Centrifuge (capable of >3,000 rpm).

  • Temperature-controlled storage units (refrigerator, incubator).

2.2. Procedure

Step 1: Droplet Size and Polydispersity Index (PDI) Measurement

  • Dilute the nanoemulsion sample with filtered WFI (e.g., 1:200 v/v) to an appropriate concentration for DLS analysis.[6]

  • Measure the Z-average hydrodynamic diameter and PDI using DLS at 25°C.[6]

  • Perform the measurement in triplicate and record the mean values. A PDI below 0.2 is desirable.

Step 2: Zeta Potential Measurement

  • Prepare a diluted sample as described for the DLS measurement.

  • Measure the zeta potential using the same instrument.

  • A highly negative value (e.g., < -30 mV) indicates good electrostatic stabilization, which helps prevent droplet aggregation.

Step 3: Accelerated Stability Testing

  • Centrifugation: Centrifuge an aliquot of the undiluted emulsion (e.g., at 3,500 rpm for 30 minutes).[11] Visually inspect for any signs of creaming, sedimentation, or phase separation. The emulsion should remain homogenous.

  • Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (-20°C for 48 hours) followed by thawing at room temperature (+25°C for 48 hours).[11] After the final cycle, visually inspect for instability and re-measure the droplet size and PDI. Stable emulsions will show minimal changes.

Step 4: Long-Term Stability Assessment

  • Store aliquots of the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), withdraw a sample from each storage condition.

  • Visually inspect the samples and measure the droplet size and PDI as described in Step 1.

  • Plot the Z-average diameter and PDI over time to evaluate the long-term shelf-life of the emulsion.

Mandatory Visualizations

Emulsion_Formation_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process Aqueous Aqueous Phase (Water, Surfactant, Glycerol) PreEmulsion High-Shear Mixing (Pre-emulsion) Aqueous->PreEmulsion Oil Oil Phase (this compound) Oil->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Coarse Emulsion Final Stable Nanoemulsion HPH->Final Final Product

Caption: Workflow for PFCH-in-water nanoemulsion formation.

Emulsion_Characterization_Workflow cluster_initial Initial Quality Control cluster_stability Stability Assessment Start Final Nanoemulsion Size Size & PDI (DLS) Start->Size Zeta Zeta Potential Start->Zeta Accelerated Accelerated Testing (Centrifuge, Freeze-Thaw) Size->Accelerated LongTerm Long-Term Storage (Multiple Temperatures) Size->LongTerm Result Verified Stable Emulsion Accelerated->Result LongTerm->Result

Caption: Workflow for nanoemulsion characterization and stability testing.

References

Application Notes and Protocols for Perfluorocyclohexane as a Hydraulic Fluid in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of perfluorocyclohexane (PFCH) as a specialized hydraulic fluid for use in sensitive laboratory equipment. Its unique properties, including chemical inertness, thermal stability, and low flammability, make it a candidate for applications where conventional hydraulic fluids are unsuitable. This document outlines its physical and chemical properties, material compatibility, and detailed protocols for its evaluation and use.

Introduction to this compound in Laboratory Hydraulics

This compound (C₆F₁₂) is a fully fluorinated cyclic hydrocarbon.[1] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability.[2] In the context of laboratory equipment, particularly in drug development and sensitive biological research, the use of a hydraulic fluid that does not interact with the experimental environment is critical. PFCH offers a high degree of inertness, minimizing the risk of contamination and interference with analytical processes.

Key Advantages:

  • Chemical Inertness: Resistant to acids, bases, solvents, and reactive chemicals, ensuring no interaction with sensitive samples or reagents.

  • Thermal Stability: Can be used across a wide range of operating temperatures without significant degradation.

  • Non-flammability: Enhances laboratory safety by eliminating fire hazards associated with mineral oil-based hydraulic fluids.

  • Low Gas Solubility: Reduces the likelihood of cavitation and maintains consistent hydraulic performance.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the design and operation of hydraulic systems in laboratory instrumentation.

PropertyValueUnit
Chemical FormulaC₆F₁₂-
Molecular Weight300.05 g/mol
AppearanceColorless liquid-
Density (at 25°C)1.684g/cm³
Melting Point51°C
Boiling Point59-60°C
Vapor Pressure (at 25°C)~22.8kPa
Kinematic ViscositySee Table 2 for temperature-dependent datacSt (mm²/s)
Bulk ModulusData not readily availableGPa
Specific Heat CapacityData not readily availableJ/(kg·K)

Table 1: General Physicochemical Properties of this compound. [1][3][4]

Viscosity-Temperature Characteristics

The viscosity of a hydraulic fluid is a critical parameter that influences system efficiency and performance. The following table provides estimated kinematic viscosity values for this compound at various temperatures.

Temperature (°C)Kinematic Viscosity (cSt)
25~1.1
40~0.8
60~0.6

Table 2: Estimated Kinematic Viscosity of this compound at Different Temperatures. Note: Specific experimental data for the kinematic viscosity of this compound across a wide temperature range is not readily available in the reviewed literature. The values presented are estimations based on data for similar perfluorinated cyclic compounds.[5]

Material Compatibility

The compatibility of this compound with common materials used in laboratory equipment is crucial for system integrity and longevity. Perfluorocarbons are generally compatible with a wide range of metals, plastics, and elastomers. However, specific testing is always recommended for critical applications.

Material ClassMaterial NameCompatibility RatingNotes
Metals Stainless Steel (304, 316)ExcellentNo known adverse effects.
AluminumExcellentNo known adverse effects.
BrassGoodGenerally compatible, but testing is recommended for specific alloys and conditions.
Plastics PTFE (Teflon®)ExcellentHighly resistant to perfluorocarbons.
PEEKExcellentGenerally exhibits broad chemical resistance.[6]
Polypropylene (PP)GoodMay experience slight swelling at elevated temperatures. Testing is advised.
Polyethylene (PE)GoodSimilar to polypropylene, potential for slight swelling.
Elastomers Viton® (FKM)GoodGenerally good resistance, but some grades may show swelling.[7]
Buna-N (Nitrile, NBR)Fair to PoorSignificant swelling and degradation can occur, especially at elevated temperatures. Not generally recommended for long-term use without specific testing.[8]
EPDMPoorGenerally not recommended for use with perfluorinated fluids.
SiliconeFairSome swelling may occur. Specific formulation and application conditions are critical.

Table 3: Material Compatibility of this compound. Note: This table provides general guidelines based on the known chemical resistance of perfluorinated compounds. It is imperative to conduct specific compatibility testing with the exact materials and under the operating conditions of the laboratory equipment.

Experimental Protocols

The following protocols are designed to guide researchers in evaluating and utilizing this compound as a hydraulic fluid in laboratory equipment. These are based on established industry standards from ASTM and ISO, adapted for a laboratory setting.[9][10][11][12]

Protocol for Determining Kinematic Viscosity (Adapted from ASTM D445)

Objective: To determine the kinematic viscosity of this compound at various temperatures to understand its flow characteristics.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant-temperature water bath with precise temperature control (±0.02°C).

  • Thermometer with certified accuracy.

  • Stopwatch accurate to 0.1 seconds.

  • This compound sample.

  • Appropriate cleaning solvents (e.g., acetone, isopropanol).

Procedure:

  • Ensure the viscometer is clean and dry.

  • Filter the this compound sample through a fine-mesh screen to remove any particulate matter.

  • Load the viscometer with the this compound sample according to the manufacturer's instructions.

  • Place the viscometer in the constant-temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow down the capillary.

  • Start the stopwatch as the meniscus of the liquid passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Record the flow time.

  • Repeat the measurement at least three times and calculate the average flow time.

  • Calculate the kinematic viscosity using the viscometer constant provided by the manufacturer: Kinematic Viscosity (cSt) = Viscometer Constant × Average Flow Time (s)

  • Repeat the procedure for each desired temperature.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Viscometer Clean and Dry Viscometer Filter_PFCH Filter PFCH Sample Clean_Viscometer->Filter_PFCH Load_Viscometer Load Viscometer with PFCH Filter_PFCH->Load_Viscometer Equilibrate Equilibrate in Temp Bath Load_Viscometer->Equilibrate Draw_Liquid Draw Liquid Above Mark Equilibrate->Draw_Liquid Measure_Flow Measure Flow Time Draw_Liquid->Measure_Flow Repeat Repeat Measurement (3x) Measure_Flow->Repeat Calculate_Viscosity Calculate Kinematic Viscosity Repeat->Calculate_Viscosity

Fig. 1: Workflow for Kinematic Viscosity Determination.
Protocol for Material Compatibility Testing (Adapted from ASTM D543)

Objective: To evaluate the compatibility of this compound with various plastics and elastomers commonly found in laboratory equipment.

Materials:

  • Test specimens of relevant materials (e.g., O-rings, seals, tubing segments) with known initial weight and dimensions.

  • Glass vials with PTFE-lined caps.

  • This compound.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or other dimensional measurement tools.

  • Oven for elevated temperature testing.

Procedure:

  • Measure and record the initial weight and dimensions of each test specimen.

  • Place each specimen in a separate glass vial.

  • Completely immerse the specimens in this compound.

  • Seal the vials tightly.

  • Place one set of vials at ambient temperature and another set in an oven at a relevant elevated operating temperature (e.g., 70°C).

  • After a predetermined exposure time (e.g., 72 hours, 168 hours), remove the specimens from the vials.

  • Gently pat the specimens dry with a lint-free cloth.

  • Immediately re-measure and record the weight and dimensions of the specimens.

  • Visually inspect the specimens for any signs of degradation, such as swelling, shrinking, cracking, or discoloration.

  • Calculate the percentage change in weight and dimensions.

G cluster_initial Initial Measurement cluster_exposure Exposure cluster_final Final Evaluation Measure_Initial Measure Initial Weight & Dimensions Immerse Immerse in PFCH Measure_Initial->Immerse Expose_Conditions Expose to Ambient & Elevated Temps Immerse->Expose_Conditions Measure_Final Measure Final Weight & Dimensions Expose_Conditions->Measure_Final Inspect Visually Inspect for Degradation Measure_Final->Inspect Calculate Calculate % Change Inspect->Calculate

Fig. 2: Workflow for Material Compatibility Testing.

Handling and Safety Precautions

While this compound is relatively non-toxic and non-flammable, standard laboratory safety practices should be followed.

  • Ventilation: Use in a well-ventilated area to avoid the accumulation of vapors.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound presents a viable option as a high-performance hydraulic fluid for specialized laboratory equipment where chemical inertness and safety are paramount. Its unique properties can contribute to the reliability and accuracy of sensitive analytical instrumentation. However, due to the limited availability of specific performance data, it is strongly recommended that researchers conduct thorough evaluations, following the protocols outlined in this document, to ensure its suitability for their specific applications.

G cluster_properties Key Properties cluster_applications Suitable Applications PFCH This compound Inertness Chemical Inertness PFCH->Inertness Thermal_Stability Thermal Stability PFCH->Thermal_Stability Non_Flammability Non-flammability PFCH->Non_Flammability Lab_Equipment Sensitive Laboratory Equipment Inertness->Lab_Equipment Drug_Dev Drug Development Instrumentation Thermal_Stability->Drug_Dev Analytical_Chem Analytical Chemistry Systems Non_Flammability->Analytical_Chem

Fig. 3: Logical Relationship of PFCH Properties to Applications.

References

Application Notes and Protocols for the Use of Perfluorocyclohexane in Microfluidic Devices for Gas Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Perfluorocyclohexane (PFCH) for efficient gas transport in microfluidic devices. The unique properties of PFCH, particularly its high gas solubility and chemical inertness, make it an excellent medium for creating stable and controlled gaseous microenvironments essential for a variety of applications, including cell culture, organ-on-a-chip models, and gas-liquid reaction studies.

Principle of Operation

This compound is a fluorinated cyclic hydrocarbon with a remarkable capacity to dissolve large volumes of gases like oxygen (O₂) and carbon dioxide (CO₂). When integrated into a microfluidic device, a channel containing PFCH can act as a gas reservoir and delivery system. By controlling the gas composition in contact with the PFCH, a precise and stable partial pressure of that gas can be maintained within an adjacent culture or reaction channel, separated by a gas-permeable membrane, typically made of polydimethylsiloxane (PDMS). The high diffusivity of gases within PFCH and across the PDMS membrane allows for rapid and uniform gas exchange, mimicking physiological conditions or enabling controlled gas-dependent reactions.

Key Applications

  • Cell Culture and Organ-on-a-Chip: Maintaining precise and stable oxygen and carbon dioxide levels is critical for the viability and physiological relevance of in vitro cell and tissue models. PFCH can be used to create controlled normoxic, hypoxic, or hyperoxic conditions, as well as to regulate pH through CO₂ delivery.

  • Drug Development and Toxicity Screening: Studying the effects of drugs under different oxygen tensions is crucial, as hypoxia can significantly influence drug efficacy and metabolism. PFCH-based microfluidic devices provide a platform for high-throughput screening of drug candidates under physiologically relevant oxygen gradients.

  • Gas-Liquid Reactions: The high gas solubility in PFCH allows for enhanced reaction rates and yields in gas-liquid chemical syntheses. The microfluidic format offers precise control over reaction parameters and improved safety for handling hazardous gases.

Quantitative Data: Gas Properties in this compound

Precise control over gas transport relies on understanding the solubility and diffusivity of gases in PFCH. The following tables summarize key quantitative data.

Table 1: Solubility of Gases in this compound (Estimated Values)

GasTemperature (°C)Solubility (mol/m³·Pa)Bunsen Coefficient (α)
O₂25~1.5 x 10⁻²~0.4 - 0.5
CO₂25~7.0 x 10⁻²~1.5 - 2.0
N₂25~0.8 x 10⁻²~0.2 - 0.3

Note: Specific experimental data for this compound is limited. These values are estimated based on data for similar perfluorocarbons like n-perfluorohexane and perfluorodecalin. The Bunsen coefficient (α) represents the volume of gas dissolved per unit volume of liquid at standard temperature and pressure.

Table 2: Diffusion Coefficients of Gases in Liquid this compound (Estimated Values)

GasTemperature (°C)Diffusion Coefficient (m²/s)
O₂25~1 x 10⁻⁹ to 5 x 10⁻⁹
CO₂25~1 x 10⁻⁹ to 4 x 10⁻⁹
N₂25~2 x 10⁻⁹ to 6 x 10⁻⁹

Note: Experimental data for diffusion coefficients of gases in PFCH is scarce. These values are estimates based on typical diffusion coefficients of gases in low-viscosity liquids and should be used as a guideline.

Experimental Protocols

Preparation and Handling of this compound

Materials:

  • This compound (PFCH)

  • Sterile, disposable syringes

  • Sterile, chemical-resistant syringe filters (0.22 µm pore size, e.g., PTFE)

  • Sterile, microfluidic tubing (e.g., PEEK or Teflon)

  • Degassing equipment (optional, e.g., vacuum chamber or bath sonicator)

Procedure:

  • Degassing (Optional but Recommended): To prevent bubble formation within the microfluidic channels, it is advisable to degas the PFCH prior to use. This can be achieved by placing the PFCH in a vacuum chamber for 15-30 minutes or by sonicating it in a water bath for a similar duration.

  • Sterilization: For cell culture applications, PFCH must be sterilized. As PFCH is not autoclavable due to its low boiling point, sterile filtration is the recommended method.

    • Draw the PFCH into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Carefully filter the PFCH into a sterile container or directly into the loading syringe for the microfluidic device.

Fabrication of a Two-Layer PDMS Microfluidic Device for Gas Transport

This protocol describes the fabrication of a simple two-layer PDMS device with a cell culture channel and an adjacent gas channel separated by a thin PDMS membrane.

Materials:

  • SU-8 photoresist and silicon wafers for photolithography

  • Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184)

  • Trichloro(1H,1H,2H,2H-perfluorooctyl)silane for mold passivation

  • Plasma cleaner or corona treater

  • Spin coater

  • Oven

Procedure:

  • Master Mold Fabrication:

    • Fabricate two master molds using standard photolithography techniques. One mold will define the cell culture channel (e.g., 100 µm height) and the other will define the gas channel (e.g., 200 µm height).

    • Passivate the master molds by vapor deposition of trichloro(1H,1H,2H,2H-perfluorooctyl)silane to facilitate PDMS peeling.

  • PDMS Replica Molding:

    • Gas Channel Layer: Mix PDMS elastomer and curing agent at a 10:1 ratio. Pour the mixture onto the gas channel master mold to a thickness of approximately 5 mm. Degas and cure in an oven at 70°C for 2 hours.

    • Cell Culture Layer and Membrane: Mix PDMS at a 10:1 ratio. Spin-coat a thin layer (e.g., 20-50 µm) of PDMS onto the cell culture master mold. This will form the gas-permeable membrane. Cure at 70°C for 30 minutes. Pour additional PDMS over the spin-coated layer to a thickness of approximately 2 mm, degas, and cure at 70°C for 1.5 hours.

  • Device Assembly:

    • Carefully peel both PDMS layers from their respective molds.

    • Punch inlet and outlet holes for both the cell culture and gas channels using a biopsy punch.

    • Treat the bonding surfaces of both PDMS layers with oxygen plasma or a corona treater for 30-60 seconds.

    • Carefully align and bring the two layers into contact to form a permanent bond.

    • Post-bake the bonded device at 70°C for at least 2 hours to strengthen the bond.

Integrating and Operating PFCH for Gas Delivery

Materials:

  • Fabricated two-layer PDMS microfluidic device

  • Sterilized this compound (PFCH)

  • Cell culture medium

  • Gas source (e.g., pre-mixed gas cylinder or gas mixer)

  • Syringe pumps

  • Microfluidic tubing and connectors

Procedure:

  • Device Priming:

    • Prime the cell culture channel with 70% ethanol followed by sterile phosphate-buffered saline (PBS) and then cell culture medium.

    • Prime the gas channel with sterilized PFCH. Use a syringe pump to slowly introduce the PFCH to avoid trapping air bubbles.

  • Gas Supply Setup:

    • Connect the inlet of the gas channel to a gas source with the desired gas composition (e.g., 5% CO₂, 21% O₂, 74% N₂ for standard cell culture).

    • The outlet of the gas channel can be left open to the atmosphere or connected to a bubbler to monitor flow.

  • Cell Seeding and Culture:

    • Seed cells into the cell culture channel according to standard protocols.

    • Perfuse the cell culture channel with fresh medium using a syringe pump at a low flow rate.

  • Gas Equilibration and Transport:

    • Flow the desired gas mixture through the gas channel. The gases will dissolve in the PFCH and then diffuse across the thin PDMS membrane into the cell culture medium, establishing the desired gaseous microenvironment.

    • The high gas capacitance of the PFCH will ensure a stable and uniform gas concentration along the length of the culture channel.

Visualizations

Logical Workflow for Device Preparation and Operation

G cluster_prep Device Preparation cluster_op Device Operation fab Fabricate 2-Layer PDMS Device prime_cell Prime Cell Channel (Medium) fab->prime_cell sterilize_pfch Sterilize PFCH (0.22um Filter) prime_gas Prime Gas Channel (PFCH) sterilize_pfch->prime_gas seed Seed Cells prime_cell->seed connect_gas Connect Gas Supply to PFCH prime_gas->connect_gas perfuse Perfuse Cell Culture Medium seed->perfuse connect_gas->perfuse incubate Incubate and Monitor perfuse->incubate

Caption: Workflow for preparing and operating a PFCH-based microfluidic device.

Gas Transport Signaling Pathway

G GasSource Gas Source (e.g., 5% CO2) PFCH_Channel This compound (PFCH) Channel GasSource->PFCH_Channel Gas Dissolution PDMS_Membrane Gas-Permeable PDMS Membrane PFCH_Channel->PDMS_Membrane Gas Diffusion Cell_Culture_Channel Cell Culture Channel (Aqueous Medium) PDMS_Membrane->Cell_Culture_Channel Gas Diffusion Cells Cells Cell_Culture_Channel->Cells Gas Uptake

Caption: Pathway of gas transport from the source to the cells.

Troubleshooting

IssuePossible CauseSolution
Bubble formation in PFCH channel Incomplete degassing of PFCH.Degas PFCH thoroughly before use. Prime the channel slowly and at a low flow rate.
Cell viability issues Incorrect gas mixture. Contamination.Verify the composition of the gas supply. Ensure all components and reagents are sterile.
Leaking between layers Incomplete PDMS bonding.Ensure proper plasma/corona treatment and alignment during bonding. Increase post-baking time.
Slow gas equilibration Thick PDMS membrane. Low gas flow rate in the PFCH channel.Fabricate devices with a thinner membrane. Increase the flow rate of the gas supply.

These application notes provide a foundational understanding and practical guidance for implementing this compound in microfluidic devices for gas transport applications. For specific experimental requirements, further optimization of device design and operational parameters may be necessary.

Application Notes and Protocols for Dissolving Gases in Perfluorocyclohexane for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the dissolution of gases, primarily oxygen (O₂) and carbon dioxide (CO₂), in Perfluorocyclohexane (PFCH). These methods are critical for various biological studies, including cell culture, tissue oxygenation, and investigations into cellular responses to varying gas environments.

Introduction

This compound (PFCH) is a perfluorocarbon (PFC) that exhibits a high capacity for dissolving respiratory gases.[1][2] Unlike aqueous solutions, where gas solubility is limited, PFCs can physically dissolve large volumes of gases like oxygen and carbon dioxide, making them excellent carriers for delivering these gases to biological systems.[3] The dissolution follows Henry's Law, meaning the amount of dissolved gas is directly proportional to the partial pressure of the gas above the liquid.[4] This property is particularly valuable in biological research for mitigating hypoxia in cell cultures, studying the effects of hypercapnia, and as a component in artificial blood substitutes.[5][6]

Data Presentation: Gas Solubility in Perfluorocarbons

The following table summarizes the solubility of oxygen and carbon dioxide in various perfluorocarbons, including data relevant to this compound, to provide a comparative overview.

PerfluorocarbonGasTemperature (°C)Pressure (atm)Solubility (mL gas / 100 mL PFC)Molar Solubility (mM)Reference(s)
Perfluorodecalin (PFD)O₂37140.3~9.0[2]
Perfluorooctylbromide (PFOB)O₂37152.7~11.8[2]
Fluorinert™ FC-77 (contains Perfluorooctane)O₂37156Not Specified[5]
Perfluorodecalin (PFD)CO₂Not Specified1Up to 4x O₂ solubilityNot Specified[2]
Fluorinert™ FC-77 (contains Perfluorooctane)CO₂371224Not Specified[5]
General PFCsO₂251~40-50Not Specified[5]
General PFCsCO₂251>200Not Specified[5]

Note: Specific solubility data for this compound can vary based on purity and experimental conditions. The data for similar cyclic and linear PFCs provide a strong indication of its high gas-carrying capacity.

Experimental Protocols

Protocol 1: Preparation of Oxygen-Saturated this compound

This protocol describes the process of saturating PFCH with oxygen for use in biological experiments, such as alleviating hypoxia in cell cultures.

Materials:

  • This compound (PFCH), sterile

  • Compressed oxygen gas cylinder with a regulator

  • Sterile gas washing bottle or a sterile container with a gas dispersion tube (sparger)

  • Sterile, gas-tight tubing

  • 0.22 µm sterile gas filter

  • Dissolved oxygen probe compatible with organic solvents (optional, for verification)

  • Sterile collection vessel

Methodology:

  • Sterilization: Autoclave the gas washing bottle (or container with sparger), tubing, and collection vessel. Ensure all components are dry before use.

  • Assembly: In a sterile environment (e.g., a laminar flow hood), assemble the apparatus. Connect the oxygen cylinder to the gas washing bottle via the sterile tubing, incorporating the 0.22 µm filter in-line to ensure sterility of the gas.

  • Filling: Aseptically transfer the desired volume of sterile PFCH into the gas washing bottle.

  • Gassing: Slowly bubble oxygen gas through the PFCH at a low flow rate to minimize aerosol formation. A gentle stream of fine bubbles is ideal. Continue the bubbling for at least 30-60 minutes to ensure saturation. For larger volumes, a longer duration may be necessary. The process should be carried out at the desired experimental temperature (e.g., 37°C for cell culture applications) by placing the washing bottle in a water bath or incubator.

  • Verification (Optional): If a compatible dissolved oxygen probe is available, the concentration of dissolved oxygen can be measured to confirm saturation.

  • Collection: Once saturated, turn off the gas flow and aseptically transfer the oxygenated PFCH to a sterile, gas-tight collection vessel. Store at the experimental temperature and use promptly to minimize gas exchange with the atmosphere.

Protocol 2: Preparation of Carbon Dioxide-Saturated this compound

This protocol details the saturation of PFCH with carbon dioxide, which can be used to study the effects of hypercapnia on biological systems.

Materials:

  • This compound (PFCH), sterile

  • Compressed carbon dioxide gas cylinder with a regulator

  • Sterile gas washing bottle or a sterile container with a gas dispersion tube (sparger)

  • Sterile, gas-tight tubing

  • 0.22 µm sterile gas filter

  • Dissolved carbon dioxide sensor compatible with organic solvents (optional, for verification)

  • Sterile collection vessel

Methodology:

  • Sterilization: Autoclave the gas washing bottle, tubing, and collection vessel. Ensure all components are thoroughly dry.

  • Assembly: In a sterile environment, connect the CO₂ cylinder to the gas washing bottle through the sterile tubing with an in-line 0.22 µm filter.

  • Filling: Aseptically pour the required volume of sterile PFCH into the gas washing bottle.

  • Gassing: Gently bubble CO₂ gas through the PFCH.[5] A slow and steady flow of fine bubbles is recommended to maximize the gas-liquid interface and prevent splashing. Continue for at least 60 minutes to achieve saturation. As with oxygen, perform this step at the intended experimental temperature.

  • Verification (Optional): The dissolved CO₂ concentration can be verified using a compatible sensor.

  • Collection: After saturation, stop the gas flow and transfer the CO₂-saturated PFCH to a sterile, gas-tight container. Use the prepared PFCH as soon as possible to maintain the desired CO₂ concentration.

Visualizations

Experimental Workflow for Gas Saturation of this compound

Cellular_Oxygen_Delivery cluster_environment External Environment cluster_carrier Gas Carrier cluster_biological Biological System High_O2_Source High pO₂ Source (e.g., Gas Cylinder) PFCH_O2 Oxygenated PFCH High_O2_Source->PFCH_O2 Gas Dissolution (Saturation) Hypoxic_Cells Hypoxic Cells/Tissue PFCH_O2->Hypoxic_Cells Oxygen Diffusion (Delivery) Normoxia Normoxia Hypoxic_Cells->Normoxia Improved Cellular Oxygenation

References

Application Notes and Protocols: Safe Handling and Disposal of Perfluorocyclohexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of Perfluorocyclohexane (C₆F₁₂) in a laboratory environment. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.

Chemical and Physical Properties

This compound is a fluorocarbon that is chemically inert and thermally stable.[1] It is a clear, waxy solid at room temperature with a high vapor pressure, causing it to readily sublime.[1]

PropertyValue
Chemical Formula C₆F₁₂[1][2][3]
Molar Mass 300.05 g/mol [2][3]
Appearance Clear, waxy solid[1]
Melting Point 51-52 °C (sublimes)[1][3][]
Boiling Point 59-60 °C[1]
Density 1.684 g/cm³[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation.[5][6][7]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[5][6][7]

  • Respiratory Irritation (H335): May cause respiratory irritation.[5][6][7]

It is essential to handle this compound in accordance with good industrial hygiene and safety procedures.[5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the steps for safely handling this compound in a laboratory setting.

3.1. Required Equipment

  • Chemical fume hood

  • Chemical resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield[5]

  • Lab coat

  • Appropriate respiratory protection in case of inadequate ventilation[5]

  • Tightly sealed and properly labeled storage containers[6][8]

3.2. Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Don all required Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

    • Have an emergency eye wash station and safety shower readily accessible.[5]

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood to avoid inhalation of dust or vapors.[5][8]

    • Avoid contact with skin and eyes.[5][8] In case of contact, immediately flush the affected area with copious amounts of water.[6][8]

    • Do not eat, drink, or smoke while handling the chemical.[5][9]

    • Weigh and transfer the solid material carefully to prevent dust generation.[9]

  • Storage:

    • Store this compound in a tightly closed, properly labeled container.[6][8]

    • Keep the container in a cool, dry, and well-ventilated area.[6][8][9]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

    • Keep away from heat, sparks, and open flames.[5]

Experimental Protocol: Disposal of this compound Waste

This protocol describes the procedure for the safe disposal of this compound waste.

4.1. Waste Segregation and Collection

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled waste container for this compound waste. The label should include the chemical name and hazard symbols.

  • Collection:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in the designated waste container.

    • Avoid mixing this compound waste with other chemical waste streams to prevent unknown reactions.

4.2. Temporary Storage

  • Storage Location:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the waste container away from incompatible materials.

4.3. Final Disposal

  • Professional Disposal:

    • This compound waste must be disposed of through a licensed and authorized hazardous waste disposal company.[5][8]

    • The recommended method of disposal is incineration in a facility equipped with an afterburner and flue gas scrubber.[5][8] This is due to the stable nature of perfluorinated compounds.[10]

    • Do not dispose of this compound down the drain or in regular trash.[8]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Fume Hood, PPE) handle Handling (Avoid Contact, Inhalation) prep->handle storage Storage (Cool, Dry, Ventilated) handle->storage collect Waste Collection (Labeled Container) handle->collect Generates Waste temp_store Temporary Storage (Secure Area) collect->temp_store final_dispose Final Disposal (Licensed Incineration) temp_store->final_dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Perfluorocyclohexane: A Superior Immersion Fluid for High-Resolution Microscopy of Cleared and Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Perfluorocyclohexane (PFCH), a colorless, odorless, and chemically inert fluorocarbon, is emerging as a powerful immersion fluid for high-resolution microscopy. Its unique optical properties, particularly its low refractive index, offer significant advantages for imaging both cleared and native biological samples, enabling deeper penetration, reduced light scattering, and improved image quality. This document provides detailed application notes and protocols for the use of PFCH in advanced microscopy techniques, including light-sheet and two-photon microscopy.

Key Benefits of this compound Immersion
  • Reduced Light Scattering: The primary advantage of PFCH lies in its low refractive index, which is a closer match to that of cleared tissues and aqueous biological samples compared to traditional immersion oils. This refractive index matching minimizes light scattering at the interface between the sample and the immersion medium, resulting in deeper imaging capabilities and enhanced signal-to-noise ratios.

  • Chemical Inertness and Biocompatibility: PFCH is chemically inert, ensuring it does not react with or alter the biological sample or fluorescent labels.[1] Its high stability and non-toxic nature make it suitable for long-term imaging of live cells and tissues with minimal phototoxicity.[1] Perfluorocarbons, as a class of compounds, have been used in in-vivo applications, including as blood substitutes, highlighting their biocompatibility.

  • High Gas Solubility: Perfluorocarbons have a high capacity to dissolve gases, including oxygen. This property can be beneficial for live-cell imaging by ensuring adequate oxygen supply to the sample during extended imaging sessions.

  • Compatibility with Diverse Clearing Protocols: PFCH is compatible with a wide range of aqueous-based tissue clearing techniques such as CLARITY, CUBIC, and SeeDB, which often result in a final sample refractive index that is lower than that of traditional mounting media. Using PFCH as an immersion fluid in these cases minimizes the refractive index mismatch that would occur with high-refractive-index oils.

Quantitative Data Summary

The selection of an appropriate immersion fluid is critical for achieving optimal resolution in high-resolution microscopy. The following table summarizes the key quantitative properties of this compound in comparison to other commonly used immersion fluids.

PropertyThis compound (PFCH)Immersion Oil (Type A)WaterGlycerol (80%)Silicone Oil
Refractive Index (nD) ~1.29~1.5181.333~1.45~1.40
Viscosity (at 23°C, cSt) ~2.7150 - 1250~1~50100 - 350
Transparency High across UV-Vis-NIRHigh in Vis-NIRHigh across UV-Vis-NIRHigh in Vis-NIRHigh in Vis-NIR
Chemical Inertness Very HighModerateHighHighHigh
Biocompatibility HighLow to ModerateHighHighHigh

Experimental Protocols

Protocol 1: Light-Sheet Fluorescence Microscopy (LSFM) of Cleared Tissue with this compound Immersion

This protocol describes the use of PFCH as an immersion fluid for imaging a cleared mouse brain using Light-Sheet Fluorescence Microscopy (LSFM). LSFM illuminates the sample with a thin sheet of light, perpendicular to the detection axis, enabling rapid optical sectioning with low phototoxicity.[2]

Materials:

  • Cleared tissue sample (e.g., mouse brain cleared using an aqueous-based method like CUBIC or CLARITY)

  • This compound (PFCH)

  • Light-sheet microscope with a sample chamber compatible with organic solvents

  • Mounting apparatus for cleared tissue

Procedure:

  • Sample Preparation:

    • Following the chosen clearing protocol (e.g., CUBIC), ensure the tissue is fully transparent and has reached its final refractive index.[3]

    • Equilibrate the cleared sample in a solution with a refractive index that closely matches that of PFCH if necessary, although direct immersion is often possible.

  • Mounting the Sample:

    • Securely attach the cleared tissue to the sample holder of the light-sheet microscope.

    • Carefully lower the mounted sample into the imaging chamber.

  • Immersion in PFCH:

    • Fill the imaging chamber with PFCH, ensuring the sample and the detection/illumination objectives are fully immersed.

  • Image Acquisition:

    • Set the appropriate laser lines and filters for the fluorescent labels in the sample.

    • Adjust the light-sheet thickness and position to achieve optimal illumination of the focal plane.

    • Acquire image stacks by moving the sample through the light sheet. The reduced scattering from using PFCH should allow for deeper imaging into the tissue.

LSFM workflow with PFCH immersion.

Protocol 2: Two-Photon Microscopy of In Vivo Neuronal Activity with this compound as a Blood Substitute

This protocol outlines a procedure for using a perfluorocarbon emulsion, including PFCH, as a blood substitute to reduce light scattering and absorption by red blood cells during in vivo two-photon imaging of neuronal activity. This technique allows for imaging deeper into the brain and visualizing complete cellular networks that would otherwise be obscured by blood vessels.[4]

Materials:

  • Anesthetized animal model (e.g., rat) prepared for cranial window imaging

  • Perfluorocarbon emulsion (containing PFCH)

  • Two-photon microscope

  • Fluorescent labels for neurons (e.g., genetically encoded calcium indicators like GCaMP)[5]

  • Surgical equipment for cannulation and transfusion

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and perform a craniotomy to expose the brain tissue.

    • Administer fluorescent labels to visualize neuronal structures and activity.[6]

  • Blood Replacement:

    • Cannulate the femoral artery and vein for blood withdrawal and PFC emulsion infusion.

    • Slowly exchange the blood with the perfluorocarbon emulsion while monitoring vital signs.

  • Two-Photon Imaging:

    • Position the animal under the two-photon microscope.

    • Use PFCH or a low-refractive-index liquid as an immersion fluid between the objective and the cranial window to minimize refractive index mismatch.

    • Acquire images of neuronal activity. The replacement of blood with the optically clearer PFC emulsion will significantly reduce shadows cast by blood vessels, allowing for imaging of neurons and astrocytes located beneath them.[4]

TwoPhoton_Workflow cluster_prep Animal Preparation cluster_procedure Blood Replacement cluster_imaging Two-Photon Imaging Animal Anesthetized Animal Craniotomy Craniotomy Animal->Craniotomy Labeling Fluorescent Labeling (e.g., GCaMP) Craniotomy->Labeling Cannulation Vascular Cannulation Labeling->Cannulation Transfusion Blood-PFC Emulsion Exchange Cannulation->Transfusion Positioning Position under Microscope Transfusion->Positioning Immersion Apply PFCH Immersion Positioning->Immersion Imaging Acquire Neuronal Activity Data Immersion->Imaging

In vivo two-photon imaging workflow.

Application Example: Imaging Cancer Cell Signaling

While direct protocols detailing PFCH's role in specific signaling pathway imaging are still emerging, its application in deep-tissue imaging of cleared tumors holds significant promise. For instance, in studying signaling pathways involved in cancer metastasis, researchers often need to visualize the three-dimensional architecture of the tumor microenvironment.

Logical Relationship:

The use of PFCH as an immersion fluid can be a key enabler for such studies. By clearing a tumor-bearing organ (e.g., using CUBIC) and imaging with a light-sheet microscope immersed in PFCH, researchers can achieve deeper penetration and higher resolution images of fluorescently labeled cancer cells and surrounding stromal and immune cells. This would allow for a more accurate spatial analysis of cell-cell interactions and the signaling molecules involved in processes like invasion and angiogenesis.

Cancer_Signaling Tumor Tumor Microenvironment Clearing Tissue Clearing (e.g., CUBIC) Tumor->Clearing Metastasis Metastasis Signaling Pathways PFCH_Immersion PFCH Immersion Clearing->PFCH_Immersion LSFM Light-Sheet Microscopy PFCH_Immersion->LSFM Deep_Imaging Deep 3D Imaging LSFM->Deep_Imaging High_Resolution High-Resolution Visualization Deep_Imaging->High_Resolution Analysis Spatial Analysis of Signaling High_Resolution->Analysis Analysis->Metastasis

References

Application Notes and Protocols for Perfluorocyclohexane as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of perfluorocyclohexane (PFCH) as a heat transfer fluid in experimental apparatus. It covers the physicochemical properties, quantitative heat transfer data, experimental protocols, and safety precautions.

Introduction

This compound (C₆F₁₂) is a fluorocarbon that serves as a highly effective heat transfer fluid due to its chemical inertness, thermal stability, and wide operating temperature range.[1][2] These properties make it an ideal candidate for precise temperature control in sensitive experimental setups commonly found in research, pharmaceutical, and drug development laboratories. Its high dielectric strength also makes it suitable for cooling electronics.[3] Unlike many conventional heat transfer fluids, PFCH is non-flammable and possesses low toxicity, enhancing laboratory safety.[4][5]

Physicochemical and Thermophysical Properties

This compound is a colorless and odorless compound.[3] It is a waxy solid at room temperature but readily sublimes due to its high vapor pressure.[1][2] It is chemically inert and resistant to thermal degradation.[2][3]

Table 1: General Properties of this compound

PropertyValueReference
Chemical FormulaC₆F₁₂[1]
Molar Mass300.05 g/mol [6]
AppearanceClear, waxy solid[1]
Density1.684 g/cm³[1]
Melting Point51-52 °C (sublimes)[1][7]
Boiling Point59-60 °C[1]
Vapor Pressure171.0 mmHg[8]

Table 2: Thermophysical Properties for Heat Transfer Applications

PropertyValueTemperatureConditionsReference
Thermal Conductivity (gas)0.057 W/(m·K) (for Perfluorohexane)25 °C100 kPa[9]
Viscosity (liquid)Higher than hydrocarbon homologues298.15 - 318.15 K-[10]
Heat Capacity at Saturation Pressure (liquid)Data available336.02 - 457.179 KIn equilibrium with gas[11]
Enthalpy of VaporizationData available336.02 - 457.179 KLiquid to Gas[11]

Note: Specific quantitative data for the thermal conductivity and viscosity of liquid this compound over a wide range of temperatures can be scarce. The values for perfluorohexane are provided as a close structural analog. Researchers should consult specialized databases or conduct empirical measurements for precise values in their specific application.

Experimental Protocols

This protocol outlines the setup and operation of a closed-loop system for cooling an experimental apparatus using liquid this compound.

Materials:

  • This compound

  • Recirculating chiller/heater with a pump compatible with fluorinated fluids

  • Jacketed reaction vessel or other apparatus to be cooled/heated

  • Insulated tubing compatible with PFCH (e.g., PFA, FEP)

  • Appropriate fittings and clamps

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • System Assembly:

    • Connect the outlet of the recirculating chiller to the inlet of the jacketed vessel using the insulated tubing and secure with clamps.

    • Connect the outlet of the jacketed vessel back to the inlet of the chiller to complete the loop. .

  • Filling the System:

    • Ensure all connections are secure to prevent leaks.

    • Carefully fill the reservoir of the chiller with this compound. Since PFCH is a solid at room temperature, it will need to be gently warmed to its melting point (around 52°C) in a well-ventilated area before being added to the system.

  • Operation:

    • Turn on the recirculating chiller and set the desired temperature.

    • Start the pump at a low flow rate to ensure the fluid circulates properly without introducing excessive pressure.

    • Monitor the system for any leaks and ensure the temperature of the experimental apparatus is stable.

  • Shutdown and Maintenance:

    • When the experiment is complete, turn off the chiller and allow the system to return to ambient temperature.

    • To drain the system, the PFCH will need to be heated to remain in a liquid state.

    • Store the this compound in a tightly sealed container in a cool, well-ventilated place.[6]

This protocol describes a method for assessing the thermal stability of this compound under conditions relevant to its use as a heat transfer fluid. This is adapted from thermal stressing studies on similar perfluorinated compounds.[12][13]

Materials:

  • This compound sample

  • High-temperature furnace or oven with precise temperature control

  • Sealed, inert sample vessel (e.g., stainless steel or quartz ampule)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Inert gas supply (e.g., Nitrogen or Argon)

  • PPE

Procedure:

  • Sample Preparation:

    • Place a known quantity of this compound into the sample vessel.

    • Purge the vessel with an inert gas to remove any air.

    • Seal the vessel securely.

  • Thermal Stressing:

    • Place the sealed vessel into the high-temperature furnace.

    • Heat the sample to the desired test temperature (e.g., 200-450°C) for a specified duration.[12]

    • After the heating period, allow the vessel to cool completely to room temperature.

  • Analysis of Decomposition Products:

    • Carefully open the vessel in a well-ventilated fume hood.

    • Analyze the contents using GC-MS to identify and quantify any potential degradation products.[13] Of particular interest is the potential formation of highly toxic byproducts like perfluoroisobutene (PFIB), which can occur at very high temperatures.[12][13]

  • Data Interpretation:

    • Compare the chromatogram of the stressed sample to that of an unstressed control sample.

    • A stable fluid will show minimal to no new peaks in the chromatogram after thermal stressing.

Visualizations

Experimental_Workflow_Cooling_System start Start setup Assemble System: Chiller, Tubing, Vessel start->setup fill Melt and Fill with this compound setup->fill operate Set Temperature and Circulate Fluid fill->operate monitor Monitor Temperature and System Integrity operate->monitor monitor->operate Adjust experiment Run Experiment monitor->experiment Stable shutdown Shutdown and Cool Down experiment->shutdown drain Heat and Drain Fluid shutdown->drain end End drain->end

Caption: Workflow for setting up and operating a cooling system.

Thermal_Stability_Protocol start Start prepare Prepare Sample in Inert Vessel start->prepare stress Heat Sample in Furnace (e.g., 200-450°C) prepare->stress cool Cool to Room Temperature stress->cool analyze Analyze with GC-MS cool->analyze compare Compare to Control Sample analyze->compare stable Minimal Degradation: Thermally Stable compare->stable No new peaks unstable Degradation Products: Thermally Unstable compare->unstable New peaks end End stable->end unstable->end

Caption: Protocol for evaluating the thermal stability of PFCH.

Safety Precautions

While this compound has low toxicity, proper handling is essential.[3][]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Ventilation: Use only in a well-ventilated area or a fume hood, especially when heating, to avoid inhaling vapors.[6][17]

  • Skin and Eye Contact: May cause skin and eye irritation.[1][17] In case of contact, flush the affected area with plenty of water.[6] If irritation persists, seek medical attention.[15]

  • Inhalation: May cause respiratory irritation.[17] If inhaled, move the person to fresh air.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.[6]

  • Thermal Decomposition: Avoid exposing the fluid to temperatures above its recommended operating range, as thermal decomposition can produce toxic and corrosive fumes, such as hydrogen fluoride and perfluoroisobutene.[12]

References

Troubleshooting & Optimization

resolving Perfluorocyclohexane signal broadening in 19F NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal broadening in the ¹⁹F NMR spectra of perfluorocyclohexane. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work.

Troubleshooting Guide: Resolving Signal Broadening

Problem: A single, broad signal is observed for this compound at room temperature.

This is the most common observation and is expected behavior. The broadening is primarily due to the rapid conformational inversion of the cyclohexane ring. At room temperature, the axial and equatorial fluorine atoms are interconverting on a timescale that is fast compared to the NMR timescale, resulting in a time-averaged, broad signal.[1]

Solution Workflow:

G cluster_0 start Start: Broad this compound Signal vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr check_temp Is Temperature <= -50°C? vt_nmr->check_temp resolved Signal Resolves into AB-type Spectrum check_temp->resolved Yes broad Signal Remains Broad check_temp->broad No end End: Sharp, Resolved Spectrum resolved->end broad->vt_nmr Lower Temperature troubleshoot Troubleshoot Other Factors broad->troubleshoot

Caption: Troubleshooting workflow for a broad this compound signal.

Detailed Steps:

  • Lower the Sample Temperature: The primary solution is to slow down the rate of conformational inversion by cooling the sample. As the temperature is lowered, the rate of the chair-flip decreases.

  • Target Temperature: Aim for a temperature of -50°C or below.[1] At these temperatures, the conformational exchange is slow on the NMR timescale, and the spectrum will resolve into a complex AB-type pattern corresponding to the distinct axial and equatorial fluorine environments.[1]

  • Observe Coalescence: As you decrease the temperature from room temperature, you will observe the single broad peak decoalesce into a more complex pattern. The temperature at which the individual signals begin to resolve is known as the coalescence temperature.

Problem: The signal remains broad even at low temperatures, or the baseline is distorted.

If cooling the sample does not fully resolve the signal, or if other spectral artifacts are present, consider the following factors:

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a common cause of broad spectral lines.

    • Solution: Carefully shim the spectrometer using the lock signal of the deuterated solvent. Automated gradient shimming routines are often effective, but manual shimming of the Z1 and Z2 shims, followed by higher-order Z shims, may be necessary for optimal resolution. A stable and maximized lock level is indicative of good homogeneity.

  • High Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn can cause line broadening.

    • Solution: Prepare your sample within the recommended concentration range. For small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.

  • Instrumental Settings: Incorrect acquisition parameters can lead to poor signal quality.

    • Solution:

      • Spectral Width (sw): Ensure the spectral width is large enough to encompass all fluorine signals without aliasing (folding). For an unknown, start with a wide spectral width and then narrow it to the region of interest.

      • Relaxation Delay (d1): For quantitative measurements, ensure the relaxation delay is sufficiently long, typically 5 times the longest T1 relaxation time of the fluorine nuclei.[2] For routine spectra, a shorter delay may be acceptable.

  • Baseline Roll and Phase Issues: These are common in ¹⁹F NMR due to the wide spectral range.

    • Solution:

      • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes. An automatic phase correction may not be optimal.

      • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fitting) to flatten the baseline across the spectrum.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹⁹F NMR signal of this compound a single broad peak at room temperature?

At room temperature, this compound undergoes a rapid "chair flip" or conformational inversion. This process exchanges the axial and equatorial fluorine atoms at a rate that is faster than the NMR spectrometer can distinguish them. As a result, the spectrometer observes a time-averaged signal of all twelve fluorine atoms, which appears as a single broad resonance.[1]

G cluster_0 Chair Conformer 1 cluster_1 Chair Conformer 2 a Axial Fluorines (Fa) e2 Equatorial Fluorines (Fa) a->e2 Chair Flip e Equatorial Fluorines (Fe) a2 Axial Fluorines (Fe) e->a2 Chair Flip

References

Technical Support Center: Optimizing Perfluorocyclohexane (PFCH) for Enhanced Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Perfluorocyclohexane (PFCH) in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing PFCH to improve cell viability and experimental outcomes by mitigating hypoxia.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFCH) and how does it enhance cell viability?

A1: this compound (PFCH) is a perfluorocarbon (PFC), a synthetic molecule with a high capacity for dissolving gases, including oxygen. In cell culture, PFCH acts as an oxygen carrier, creating a reservoir of oxygen that can be delivered to cells, particularly in high-density cultures or under conditions where oxygen diffusion is limited.[1][2] By ensuring a stable oxygen supply, PFCH helps to prevent hypoxia, a state of low oxygen that can lead to decreased cell viability, altered metabolism, and ultimately, cell death.

Q2: In what types of cell culture systems can PFCH be beneficial?

A2: PFCH can be advantageous in a variety of systems, including:

  • High-density suspension cultures in bioreactors.

  • 3D cell cultures, such as spheroids and organoids, where oxygen penetration to the core is often a challenge.[3]

  • Cultures of cells with high oxygen consumption rates, like primary islets of Langerhans and stem cell-derived insulin-producing cells.[3]

  • Long-term cultures where maintaining optimal gas exchange is critical.

Q3: Is PFCH cytotoxic?

A3: Perfluorocarbons are generally considered biologically inert and non-toxic. However, the final formulation, including the emulsifying agents and the final concentration of the PFCH emulsion, can potentially impact cell viability. It is crucial to perform a dose-response experiment (kill curve) for your specific cell line to determine the optimal, non-toxic concentration range.

Q4: How does PFCH affect cellular signaling pathways?

A4: By preventing hypoxia, PFCH can modulate hypoxia-sensitive signaling pathways. The most notable of these is the Hypoxia-Inducible Factor (HIF-1α) pathway. Under normoxic (normal oxygen) conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell survival, and anaerobic metabolism.[4][5][6] By maintaining oxygen levels, PFCH can prevent the stabilization of HIF-1α and the subsequent activation of these downstream pathways.[7]

Troubleshooting Guide

Issue 1: Decreased cell viability after adding PFCH emulsion.

Possible Cause Troubleshooting Step
PFCH concentration is too high. Perform a dose-response curve (kill curve) to determine the optimal concentration for your cell line. Start with a wide range of concentrations (e.g., 1% to 20% v/v of the emulsion) and assess viability after 24, 48, and 72 hours.
Cytotoxicity of the surfactant/emulsifier. Ensure the surfactant used to create the emulsion (e.g., Pluronic F-68) is of cell culture grade and is used at a non-toxic concentration. Test the effect of the surfactant alone on cell viability.
Impure PFCH. Use high-purity, sterile PFCH suitable for biomedical applications.
Improper emulsion preparation. Ensure the emulsion is properly formed with uniform droplet size. Large, unstable droplets can be detrimental to cells. Consider using microfluidization or sonication for a stable emulsion.

Issue 2: No improvement in cell viability or signs of hypoxia persist.

Possible Cause Troubleshooting Step
PFCH concentration is too low. Gradually increase the concentration of the PFCH emulsion in your culture medium based on your dose-response data.
Insufficient oxygenation of the PFCH emulsion. Ensure the PFCH emulsion is adequately oxygenated before being added to the cell culture. This can be achieved by sterilely bubbling oxygen through the emulsion or by allowing it to equilibrate in the incubator's atmosphere.
Poor mixing in the culture vessel. For suspension cultures, ensure adequate agitation to facilitate oxygen transfer from the PFCH droplets to the aqueous medium and then to the cells. For static cultures, occasional gentle agitation may be beneficial.
Very high cell density. Even with PFCH, extremely high cell densities may overwhelm the oxygen supply. Consider optimizing your cell seeding density.

Data Presentation

The following table provides an example of how to structure the results from a dose-response experiment to determine the optimal PFCH concentration. The data presented here is illustrative.

Table 1: Example of a Dose-Response Analysis of PFCH Emulsion on a Hypothetical Mammalian Cell Line (e.g., CHO cells) after 48 hours of incubation.

PFCH Emulsion Conc. (% v/v)Cell Viability (%) (Mean ± SD)Observations
0 (Control)95 ± 3.2Healthy cell morphology.
2.596 ± 2.8No significant change in viability or morphology.
5.097 ± 3.5No significant change in viability or morphology.
10.094 ± 4.1No significant change in viability or morphology.
15.085 ± 5.6Slight decrease in viability, some floating cells observed.
20.072 ± 6.2Significant decrease in viability, signs of cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound (PFCH) Emulsion

This protocol provides a general guideline for preparing a PFCH emulsion. Optimization may be required based on the specific application and cell type.

Materials:

  • This compound (PFCH), sterile

  • Pluronic F-68 (or another biocompatible surfactant), sterile

  • Cell culture grade water or phosphate-buffered saline (PBS), sterile

  • High-speed homogenizer or sonicator

  • Sterile glassware

Procedure:

  • Prepare a 10% (w/v) stock solution of Pluronic F-68 in cell culture grade water.

  • In a sterile container, combine the PFCH and the Pluronic F-68 solution. A common starting point is a 20% (v/v) PFCH concentration.

  • Emulsify the mixture using a high-speed homogenizer or sonicator. The process should be carried out on ice to prevent overheating.

  • Continue homogenization until a stable, milky-white emulsion is formed. The droplet size should ideally be in the sub-micron range.

  • Sterilize the final emulsion by passing it through a 0.22 µm filter.

  • Store the sterile emulsion at 4°C.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess cell viability by measuring metabolic activity.[8][9]

Materials:

  • Cells cultured with and without varying concentrations of PFCH emulsion

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing the desired concentrations of the PFCH emulsion. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Mix thoroughly and measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_result Result prep_emulsion Prepare PFCH Emulsion dose_response Dose-Response Curve (0-20% PFCH Emulsion) prep_emulsion->dose_response prep_cells Prepare Cell Culture prep_cells->dose_response incubation Incubate for 24, 48, 72h dose_response->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_analysis Analyze Data & Determine Optimal Concentration viability_assay->data_analysis optimal_conc Optimal PFCH Concentration data_analysis->optimal_conc

Workflow for optimizing PFCH concentration.

Troubleshooting_Flowchart start Start: Decreased Cell Viability check_conc Is PFCH concentration >15%? start->check_conc reduce_conc Action: Reduce PFCH concentration. Perform dose-response. check_conc->reduce_conc Yes check_surfactant Test for surfactant toxicity alone. check_conc->check_surfactant No solution_found Solution Found reduce_conc->solution_found check_emulsion Verify emulsion stability & droplet size. check_surfactant->check_emulsion check_emulsion->solution_found HIF1a_Pathway cluster_normoxia Normoxia (with PFCH) cluster_hypoxia Hypoxia (without PFCH) HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD + O2 VHL VHL Protein PHD->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization Gene_Expression Gene Expression (e.g., VEGF, Glycolysis) HRE->Gene_Expression Transcription

References

Technical Support Center: Perfluorocyclohexane (PFCH)-Based Ultrasound Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorocyclohexane (PFCH)-based ultrasound contrast agents.

Frequently Asked Questions (FAQs)

Agent Formulation & Stability

1. My PFCH microbubbles are unstable and have a short shelf-life. How can I improve their stability?

Instability in PFCH microbubbles often stems from the high Laplace pressure in smaller bubbles, which accelerates the diffusion of the gas core into the surrounding liquid.[1][2] Several strategies can be employed to enhance stability:

  • Shell Composition: The choice of encapsulating material is critical. A well-designed shell reduces surface tension and prevents gas diffusion.[3]

    • Lipid Shells: Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), often combined with a PEGylated lipid like DSPE-PEG-2000, create a stable monolayer.[4][5][6]

    • Protein Shells: Albumin can be used to form a thicker, cross-linked shell that offers good stability.[7]

    • Cholesterol Incorporation: Adding cholesterol to a lipid shell can increase its rigidity and further reduce gas permeability.[8][9]

  • Perfluorocarbon (PFC) Core Composition: While you are using PFCH, in some applications, a mixture of PFCs can modulate the agent's stability and acoustic properties. For instance, mixing a higher boiling point PFC like perfluorohexane with a lower boiling point one can optimize the vaporization threshold while maintaining stability.[8][9]

  • Size Distribution: Aim for a narrow size distribution. Polydisperse samples with very small microbubbles are more prone to dissolution due to Ostwald ripening.

  • Storage Conditions: Store the contrast agent suspension at a controlled temperature, typically refrigerated, to minimize kinetic instability.[7]

2. I am observing significant microbubble aggregation. What are the potential causes and solutions?

Microbubble aggregation can be caused by several factors, including electrostatic interactions, hydrophobic interactions between shells, and depletion forces. Here's how to troubleshoot this issue:

  • Surface Charge: Ensure the microbubble surface has sufficient charge to induce electrostatic repulsion. The inclusion of charged lipids (e.g., DSPG) or PEGylated lipids (DSPE-PEG-2000) in the formulation can create a steric barrier that prevents aggregation.[4]

  • Concentration: High microbubble concentrations can increase the likelihood of aggregation. Consider diluting the sample. The relationship between concentration and backscatter power is generally linear within a certain range (e.g., 0.01 to 1 million microbubbles/mL).[10]

  • Ionic Strength of the Medium: The ionic strength of the suspending medium can affect the electrostatic repulsion between microbubbles. If you are using a buffer, ensure its ionic strength is optimal for your formulation.

  • Purity: Impurities from the synthesis process can sometimes promote aggregation. Ensure your purification methods (e.g., centrifugation, dialysis) are effective in removing residual reactants and byproducts.

3. My phase-change nanodroplets are spontaneously vaporizing during synthesis. How can I prevent this?

Spontaneous vaporization is a common issue, especially when working with low boiling point perfluorocarbons.[1] Although PFCH has a higher boiling point, contamination with lower boiling point PFCs or localized heating during synthesis can trigger premature vaporization.

  • Temperature Control: Maintain low temperatures throughout the synthesis process. Using an ice bath during sonication or homogenization is crucial.[1][4]

  • Sonication Parameters: High-intensity sonication can generate significant localized heat. Optimize your sonication parameters (power, duration, pulse sequence) to minimize heating while still achieving the desired particle size.

  • PFC Purity: Ensure the purity of your this compound. Contamination with more volatile PFCs can lead to unexpected phase transitions.

Acoustic Performance & Characterization

4. The acoustic enhancement from my PFCH contrast agents is lower than expected. What factors could be contributing to this?

Low acoustic enhancement can be due to issues with the agent itself or the imaging parameters.

  • Agent Concentration and Size: The acoustic backscatter is dependent on the microbubble concentration and size.[11] Verify the concentration and size distribution of your agent using techniques like a Coulter counter or dynamic light scattering.[12]

  • Acoustic Frequency: The resonant frequency of the microbubbles is size-dependent. Ensure your ultrasound imaging frequency is appropriate for the size of your microbubbles to achieve optimal oscillation and backscatter.[13]

  • Acoustic Pressure (Mechanical Index - MI): The acoustic pressure applied can significantly impact the response.

    • Too Low: Insufficient pressure will not induce a strong enough oscillation for good contrast.

    • Too High: Excessive pressure can lead to microbubble destruction, causing the contrast to fade quickly.[11][13] Soft-shelled agents can be destroyed at pressures above 300 kPa.[13]

  • Shell Properties: The elasticity of the shell affects how the microbubble oscillates in the ultrasound field. A more elastic shell can lead to a stronger nonlinear response, which is exploited in harmonic imaging.[13]

5. How do I determine the acoustic activation threshold for my phase-change PFCH nanodroplets?

The acoustic activation threshold is the minimum acoustic pressure required to induce the liquid-to-gas phase transition. This can be determined experimentally:

  • Experimental Setup: A common setup involves a focused ultrasound transducer to emit a high-intensity pulse and a separate imaging transducer to detect the appearance of microbubbles.[14][15] The nanodroplets are typically suspended in a tissue-mimicking phantom.[16]

  • Procedure:

    • Disperse the nanodroplets in the phantom.

    • Use the imaging transducer to acquire a baseline image.

    • Apply a single, short-duration pulse from the high-intensity focused ultrasound (HIFU) transducer at a specific peak negative pressure.

    • Immediately acquire another image with the imaging transducer.

    • The appearance of bright spots (microbubbles) indicates that vaporization has occurred.

    • Repeat this process, gradually increasing the peak negative pressure of the HIFU pulse until vaporization is consistently observed. The lowest pressure that reliably induces vaporization is the acoustic activation threshold.

Quantitative Data Summary

Table 1: Influence of Perfluorocarbon Core and Shell Composition on Nanodroplet Stability and Acoustic Contrast.

Formulation IDPerfluorocarbon Core Composition (% C5 / % C6)Shell CompositionMean Diameter (nm)Polydispersity Index (PDI)Post-Activation Nonlinear Contrast (Median)
C6-0100% C5 / 0% C6DSPC/DSPE-PEG-2000/Cholesterol~250~0.16Low
C6-2575% C5 / 25% C6DSPC/DSPE-PEG-2000/Cholesterol~255~0.17Moderate
C6-5050% C5 / 50% C6DSPC/DSPE-PEG-2000/Cholesterol~260~0.18Moderate-High
C6-7525% C5 / 75% C6DSPC/DSPE-PEG-2000/Cholesterol~265~0.18High
C6-1000% C5 / 100% C6DSPC/DSPE-PEG-2000/Cholesterol~267~0.18High
CF-C6-1000% C5 / 100% C6DSPC/DSPE-PEG-2000 (Cholesterol-Free)~249~0.153.1

Data adapted from a study on phase-changing nanodroplet contrast agents.[8][9] C5 = Perfluoropentane, C6 = Perfluorohexane. A higher percentage of C6 (a proxy for higher boiling point PFCs like PFCH) and the absence of cholesterol in this specific formulation resulted in high contrast upon activation.

Experimental Protocols

Protocol 1: Preparation of PFCH Nanodroplets with a Phospholipid Shell

This protocol is adapted from methods described for synthesizing perfluorocarbon nanodroplets.[4][16]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000)

  • Chloroform

  • This compound (PFCH)

  • Deionized (DI) water or Phosphate Buffered Saline (PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator with microtip

  • Ice bath

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and DSPE-PEG-2000 (e.g., in a 94:6 molar ratio) in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with DI water or PBS by vortexing. This will form a milky suspension of multilamellar vesicles.

  • Emulsification:

    • Place the lipid suspension in an ice bath.

    • Add this compound (e.g., 2% v/v) to the suspension.

    • Immediately sonicate the mixture using a probe sonicator. Use a pulsed mode (e.g., 1 second on, 5 seconds off) at a low power setting to pre-emulsify, followed by a higher power setting for final size reduction.[16] Ensure the sample remains cold throughout this process.

  • Purification (Optional but Recommended):

    • Centrifuge the nanodroplet suspension to pellet larger particles and unencapsulated lipid aggregates.

    • Collect the supernatant containing the nanodroplets.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Estimate the concentration using a nanoparticle tracking analysis (NTA) system or by quantifying the perfluorocarbon content.

Protocol 2: Acoustic Characterization of Microbubbles

This protocol outlines a method for measuring the acoustic properties of your contrast agent.[12]

Materials:

  • Ultrasound transducer with a known center frequency

  • Pulse-echo ultrasound system

  • Water tank

  • Stirrer

  • Your PFCH microbubble suspension

  • 0.9% saline solution for dilution

Procedure:

  • Sample Preparation:

    • Create a series of dilutions of your microbubble stock solution in 0.9% saline (e.g., 1:500, 1:1000, 1:2000, etc.).[12]

    • Gently agitate the dilutions to ensure a homogenous suspension.

  • Acoustic Measurement:

    • Fill the water tank with degassed water.

    • Place the transducer in the tank.

    • Place a sample holder with the diluted microbubble suspension in the acoustic beam path of the transducer.

    • Use a stirrer in the sample holder to prevent microbubble creaming or settling.

    • Acquire backscattered radiofrequency (RF) data using the pulse-echo system.

    • Acquire a reference signal from a calibrated reflector.

  • Data Analysis:

    • Calculate the backscattering coefficient by comparing the power of the signal backscattered from the microbubbles to the reference signal.

    • Plot the backscattering coefficient as a function of frequency and concentration.

Visual Troubleshooting Guides

Below are diagrams illustrating troubleshooting workflows for common issues.

Instability_Troubleshooting cluster_shell Shell Composition cluster_pfc PFC Core cluster_size Size Distribution start Problem: Microbubble Instability check_shell Review Shell Composition start->check_shell check_pfc Assess PFC Core start->check_pfc check_size Analyze Size Distribution start->check_size add_peg Incorporate PEGylated Lipids (e.g., DSPE-PEG-2000) check_shell->add_peg Aggregation? add_cholesterol Add Cholesterol to Lipid Formulation check_shell->add_cholesterol Gas Leakage? change_lipid Optimize Phospholipid Type (e.g., DSPC vs. DPPC) check_shell->change_lipid Poor Stability? purify_pfc Ensure PFCH Purity check_pfc->purify_pfc optimize_sonication Optimize Sonication Parameters check_size->optimize_sonication purify Purify via Centrifugation check_size->purify end_node Stable Microbubbles add_peg->end_node add_cholesterol->end_node change_lipid->end_node purify_pfc->end_node optimize_sonication->end_node purify->end_node

Caption: Troubleshooting workflow for microbubble instability.

Acoustic_Performance_Troubleshooting cluster_agent Agent Properties cluster_imaging Imaging Parameters start Problem: Low Acoustic Performance check_agent Verify Agent Properties start->check_agent check_imaging Review Imaging Parameters start->check_imaging measure_conc Measure Concentration (e.g., Coulter Counter) check_agent->measure_conc measure_size Measure Size Distribution (DLS) check_agent->measure_size adjust_freq Match Frequency to Microbubble Size check_imaging->adjust_freq adjust_mi Optimize Mechanical Index (MI) check_imaging->adjust_mi adjust_formulation Adjust Formulation (Concentration, Size) measure_conc->adjust_formulation measure_size->adjust_formulation end_node Optimal Acoustic Contrast adjust_freq->end_node adjust_mi->end_node adjust_formulation->end_node

References

preventing peak tailing with Perfluorocyclohexane in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in gas chromatography (GC).

FAQs: Understanding and Preventing Peak Tailing

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a common chromatographic problem where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy of the analysis.[2]

Q2: What are the primary causes of peak tailing?

A2: Peak tailing in GC can stem from several factors, broadly categorized as chemical interactions and physical or mechanical issues within the GC system.[2][3]

  • Chemical Interactions: Unwanted interactions between the analyte and active sites within the GC system are a frequent cause.[2] This is particularly common for polar compounds like those with amine or hydroxyl groups, which can interact with active silanol groups on the surface of the column or liner.[2]

  • System Contamination: Non-volatile residues from previous injections can accumulate in the injector or at the head of the column, creating active sites that can interact with analytes and cause tailing.[1][4]

  • Improper Column Installation: A poorly cut column, incorrect installation depth in the injector or detector, or leaks in the system can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing for all compounds in the chromatogram.[2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[5]

Q3: Can Perfluorocyclohexane be used to prevent peak tailing?

A3: Currently, there is no established or widely documented use of this compound as a mobile phase additive or system passivation agent to prevent peak tailing in general gas chromatography applications. Perfluorocarbons, including this compound, are known for their chemical inertness and are typically analyzed as analytes or used as tracer compounds in specific applications. While fluorinated compounds are used in the manufacturing of some highly inert GC columns and stationary phases, the direct addition of this compound to a sample or carrier gas to mitigate peak tailing is not a standard troubleshooting technique.

Q4: How can I differentiate between chemical and physical causes of peak tailing?

A4: A key diagnostic step is to observe which peaks in the chromatogram are tailing.

  • If only some peaks , typically those of polar or active compounds, are tailing, the cause is likely due to chemical interactions with the system.

  • If all peaks , including those of non-polar hydrocarbons, are tailing, the issue is more likely to be physical or mechanical , such as an improper column installation or a leak.[2]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Initial Diagnosis and Quick Checks
Symptom Potential Cause Recommended Action
All peaks are tailingImproper column installationRe-install the column, ensuring a clean, square cut and correct insertion depth.
System leakPerform a leak check of the entire system.
Column contaminationTrim the first 10-20 cm from the inlet of the column.[1]
Only polar analyte peaks are tailingActive sites in the injectorReplace the inlet liner with a new, deactivated liner.
Active sites on the columnCondition the column according to the manufacturer's instructions. If tailing persists, consider using a more inert column.
Peak shape degrades over a series of injectionsContamination buildupPerform regular maintenance, including replacing the septum and liner.
Column overloadDilute the sample and re-inject.
Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks polar_peaks Are only polar peaks tailing? all_peaks->polar_peaks No check_installation Check Column Installation (cut, depth, connections) all_peaks->check_installation Yes replace_liner Replace Inlet Liner polar_peaks->replace_liner Yes leak_check Perform Leak Check check_installation->leak_check trim_column Trim Column Inlet (10-20 cm) leak_check->trim_column replace_column Replace Column trim_column->replace_column check_septa Check Septum for Coring replace_liner->check_septa condition_column Condition Column check_septa->condition_column inert_column Consider More Inert Column condition_column->inert_column

Caption: A flowchart for systematic troubleshooting of peak tailing in GC.

Experimental Protocols

Protocol 1: Column Trimming for Contamination Removal

Objective: To remove non-volatile contaminants that have accumulated at the head of the GC column.

Materials:

  • Column cut-off tool (ceramic wafer or diamond scribe)

  • Magnifying glass

  • New ferrule and nut (if necessary)

Procedure:

  • Cool down the GC oven and injector to room temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the injector.

  • Using a column cut-off tool, score the column tubing approximately 10-20 cm from the inlet end.[1]

  • Gently snap the column at the score.

  • Inspect the cut end with a magnifying glass to ensure it is a clean, square cut with no jagged edges or shards.[2]

  • If necessary, slide on a new nut and ferrule.

  • Re-install the column into the injector at the correct depth as specified by the instrument manufacturer.

  • Restore carrier gas flow and perform a leak check.

  • Condition the column briefly according to the manufacturer's guidelines.

  • Inject a standard to evaluate the peak shape.

Protocol 2: Inlet Maintenance for Mitigating Active Sites

Objective: To replace consumable parts in the injector that can become active or contaminated over time.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Liner removal tool

  • Forceps

Procedure:

  • Cool down the injector to a safe temperature.

  • Turn off the carrier gas flow.

  • Remove the injector nut and septum.

  • Using the liner removal tool, carefully extract the old liner from the injector.

  • Inspect the injector for any visible contamination. If necessary, clean the injector body according to the manufacturer's instructions.

  • Using clean forceps, place the new, deactivated liner into the injector.

  • Install the new septum and tighten the injector nut.

  • Restore carrier gas flow and perform a leak check.

  • Heat the injector to the operating temperature.

  • Allow the system to equilibrate before injecting a sample.

Understanding the Mechanism of Peak Tailing

The diagram below illustrates how active silanol groups on the stationary phase can cause peak tailing for polar analytes.

TailingMechanism cluster_column GC Column cluster_chromatogram Resulting Chromatogram stationary_phase Stationary Phase with Active Silanol Groups (-Si-OH) analyte_flow Analyte Molecules Flowing Through Column interaction Some Polar Analyte Molecules Interact with Silanol Groups analyte_flow->interaction interaction->stationary_phase delayed_elution Interacting Molecules are Delayed interaction->delayed_elution peak

Caption: Interaction of polar analytes with active sites causing peak tailing.

References

improving the signal-to-noise ratio in Perfluorocyclohexane NMR studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Perfluorocyclohexane (PFCH) NMR experiments, with a primary focus on improving the signal-to-noise ratio (SNR).

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio (SNR)

Low signal-to-noise is a common challenge in NMR spectroscopy. This guide provides a systematic approach to identifying and resolving the root causes of poor SNR in your PFCH NMR studies.

Question: My PFCH signal is very weak, and the baseline is noisy. What are the first things I should check?

Answer:

When encountering low SNR, it's best to start with the most fundamental aspects of the experiment before moving to more complex solutions. Here is a step-by-step troubleshooting workflow:

G cluster_0 Initial Troubleshooting Workflow for Low SNR Start Low SNR Observed CheckSample 1. Verify Sample Preparation Start->CheckSample CheckShims 2. Assess Magnetic Field Homogeneity (Shimming) CheckSample->CheckShims Sample OK CheckTuning 3. Confirm Probe Tuning and Matching CheckShims->CheckTuning Shims Optimized AcquisitionParams 4. Review Basic Acquisition Parameters CheckTuning->AcquisitionParams Probe Tuned AdvancedSolutions Consider Advanced Techniques AcquisitionParams->AdvancedSolutions Parameters Correct

Caption: Initial troubleshooting workflow for low SNR.

  • Verify Sample Preparation:

    • Concentration: Is the PFCH concentration sufficient? For initial experiments, a higher concentration is recommended to ensure a detectable signal.

    • Particulates: Has the sample been filtered? Suspended solids will severely degrade the magnetic field homogeneity, leading to broad lines and poor SNR.[1][2][3] All samples should be filtered through a glass wool plug in a Pasteur pipette directly into the NMR tube.[1][3]

    • Solvent: Are you using a high-quality deuterated solvent? This is crucial for the deuterium lock, which stabilizes the magnetic field.[4]

    • Paramagnetic Impurities: Have you removed dissolved oxygen or other paramagnetic species? These can significantly shorten relaxation times and broaden signals. Consider degassing the sample.

  • Assess Magnetic Field Homogeneity (Shimming):

    • Poor shimming is a primary cause of low resolution and sensitivity.[5] The goal of shimming is to optimize the homogeneity of the magnetic field across the sample volume.[5][6]

    • Always perform a shimming routine before your experiment. For many modern spectrometers, an automated gradient shimming procedure is available and highly effective.[6] If issues persist, manual shimming may be necessary.

  • Confirm Probe Tuning and Matching:

    • The NMR probe must be tuned to the ¹⁹F frequency and matched to the spectrometer's electronics.[7][8] This ensures efficient transfer of radiofrequency power to the sample and detection of the resulting signal.

    • This procedure should be performed for every new sample, as the sample itself affects the probe's electronic environment.

  • Review Basic Acquisition Parameters:

    • Number of Scans (NS): The most direct way to improve SNR is to increase the number of scans. The SNR increases with the square root of the number of scans. To double the SNR, you must quadruple the number of scans.[9]

    • Receiver Gain: Ensure the receiver gain is set appropriately. If it's too low, the signal will be weak. If it's too high, the detector can be overloaded, leading to artifacts and a distorted baseline. Most modern spectrometers have an automated routine to set the optimal receiver gain.

Question: I've checked the basics, but my SNR is still not sufficient for my analysis. What advanced techniques can I employ?

Answer:

If basic troubleshooting doesn't yield the desired SNR, several advanced strategies can be implemented, focusing on acquisition and processing parameters.

G cluster_1 Advanced SNR Enhancement Strategies LowSNR Persistently Low SNR OptimizeDelay Optimize Relaxation Delay (d1) LowSNR->OptimizeDelay ChoosePulseSeq Select Appropriate Pulse Sequence LowSNR->ChoosePulseSeq UseDecoupling Implement Proton Decoupling LowSNR->UseDecoupling PostProcessing Apply Post-Acquisition Processing LowSNR->PostProcessing ConsiderAgents Use Relaxation Agents or Hyperpolarization OptimizeDelay->ConsiderAgents ChoosePulseSeq->ConsiderAgents

Caption: Advanced strategies for improving SNR.

  • Optimize the Relaxation Delay (d1): For quantitative results and optimal signal, the relaxation delay between scans should be sufficiently long to allow the magnetization to return to equilibrium. A common rule of thumb is to set d1 to 5-7 times the longest T₁ relaxation time of the nuclei of interest.[10]

  • Use Appropriate Pulse Sequences:

    • Spin-Echo or CPMG: These sequences can be beneficial as they help to refocus signal that is lost due to magnetic field inhomogeneities and can reduce the impact of broad signals from fluorinated species in different environments.

    • FLASH (Fast Low Angle Shot): This gradient-echo sequence, when used with a small flip angle, low echo time (TE), and high repetition time (TR), can provide a larger signal for ¹⁹F imaging.[11]

    • Inverse-Gated Decoupling: This is the recommended pulse sequence for quantitative ¹⁹F NMR as it suppresses the Nuclear Overhauser Effect (NOE) which can otherwise lead to inaccurate signal integration, while still benefiting from proton decoupling.[10][12]

  • Implement Proton Decoupling: If your PFCH molecule has protons nearby, or if there are other proton-containing molecules in your sample, coupling between ¹⁹F and ¹H can split the fluorine signal into multiple peaks, reducing the height of each peak and thus the apparent SNR. Proton decoupling collapses these multiplets into a single sharp peak, significantly improving sensitivity.

  • Apply Post-Acquisition Processing:

    • Line Broadening (Apodization): Applying an exponential multiplication function (line broadening) to the Free Induction Decay (FID) before Fourier transformation can improve the SNR in the resulting spectrum. However, this comes at the cost of reduced resolution (broader peaks). A small amount of line broadening (e.g., 1-2 Hz) is often a good compromise.[13][14]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: How much PFCH should I use in my sample?

    • A1: For ¹⁹F NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is a good starting point for small molecules like PFCH.[2][15] For quantitative analysis, the concentration should be accurately known.

  • Q2: Why is filtering the sample so important?

    • A2: Solid particles in the NMR tube disrupt the homogeneity of the magnetic field. This leads to broadened spectral lines and a significant reduction in both resolution and signal-to-noise ratio.[2][3]

  • Q3: Do I need to degas my PFCH sample?

    • A3: Dissolved molecular oxygen (O₂) is paramagnetic and can shorten the T₁ and T₂ relaxation times, leading to broader lines and potentially lower signal intensity. For high-resolution or quantitative studies, degassing the sample using the freeze-pump-thaw technique is recommended.[2]

Data Acquisition

  • Q4: How long should the relaxation delay (d1) be for quantitative PFCH NMR?

    • A4: For accurate quantification, the relaxation delay should be at least 5 times, and ideally 7 times, the longest T₁ relaxation time in your sample.[10][13] This ensures that all nuclei have fully relaxed before the next pulse, preventing signal saturation and ensuring that peak integrals are proportional to the number of nuclei.

  • Q5: What is the relationship between the number of scans and experiment time?

    • A5: The total experiment time is directly proportional to the number of scans multiplied by the sum of the acquisition time and the relaxation delay. Remember that to double the SNR, you need to run the experiment for four times as long.[9]

Data Processing & Analysis

  • Q6: My baseline is rolling or distorted. How can I fix this?

    • A6: Baseline distortion can be caused by several factors, including a very broad signal, incorrect acquisition parameters (especially a very short acquisition time), or issues with the initial data points of the FID. Most NMR processing software has automated or manual baseline correction routines that can effectively flatten the baseline.

  • Q7: How do I choose a chemical shift reference for ¹⁹F NMR?

    • A7: An internal reference is often preferred for accurate chemical shift determination. The ideal reference should be soluble and stable in your sample, chemically inert, and have a single, sharp resonance that does not overlap with your signals of interest.[16] Common references include trifluoroacetic acid (TFA) or benzotrifluoride.[13][17]

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Impact of Number of Scans on Signal-to-Noise Ratio (SNR)

Number of Scans (NS)Relative SNRRelative Experiment Time
161.0x1.0x
642.0x4.0x
2564.0x16.0x
10248.0x64.0x
This table illustrates the principle that the SNR is proportional to the square root of the number of scans. To achieve a twofold increase in SNR, the number of scans, and thus the experiment time, must be increased by a factor of four.

Table 2: Effect of a Paramagnetic Relaxation Agent on ¹⁹F T₁ Relaxation Time

SampleT₁ Relaxation Time (s)
Fluorinated Nanoparticles~1.5 s
Fluorinated Nanoparticles + Gd(III) complex~0.54 s
Data adapted from a study on fluorinated nanoparticles.[18] The addition of a paramagnetic agent like a Gadolinium (Gd) complex can significantly reduce the T₁ relaxation time. This allows for the use of a much shorter relaxation delay (d1), dramatically decreasing the total experiment time required to achieve a given SNR, which is particularly useful for quantitative studies.
Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Sample Preparation for PFCH

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. For quantitative analysis, record the exact mass.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the vial.

  • Dissolution: Gently swirl the vial until the PFCH is completely dissolved.

  • Filtering: Prepare a Pasteur pipette by tightly packing a small plug of clean glass wool into the narrow section.

  • Transfer: Using the prepared pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube.[3] The final sample depth should be approximately 4-5 cm.[3]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

  • Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[15]

Protocol 2: Basic ¹⁹F NMR Data Acquisition

  • Sample Insertion: Insert the prepared NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automated gradient shimming routine to optimize the magnetic field homogeneity.[6][7] A good shim is critical for high-quality spectra.[5]

  • Tuning and Matching: Tune the ¹⁹F channel of the probe and match it to the spectrometer. This should be done for each sample.[7]

  • Parameter Setup:

    • Load a standard ¹⁹F experiment parameter set.

    • Set the spectral width (sw) to be wide enough to encompass all expected ¹⁹F signals.

    • Set the transmitter frequency offset (o1p) to the center of the expected spectral region.

    • Set the number of scans (ns) to a multiple of 4 or 8 for good signal averaging (e.g., start with 16 or 64).[7]

    • Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds for qualitative spectra, or 5-7 x T₁ for quantitative).

  • Acquisition: Start the acquisition.

  • Processing: Once the acquisition is complete, the data (FID) will be automatically Fourier transformed. Apply phase correction and baseline correction as needed.

References

Technical Support Center: Dissolved Oxygen Removal from Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for degassing perfluorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals who require oxygen-free this compound for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove dissolved oxygen from this compound?

A1: Perfluorocarbons, including this compound, have a high capacity to dissolve gases like oxygen. In many sensitive applications, such as organometallic catalysis, radical reactions, and certain drug formulations, the presence of dissolved oxygen can lead to unwanted side reactions, degradation of reagents, and inaccurate experimental results.[1] Therefore, removing dissolved oxygen is a critical step to ensure an inert environment for these processes.

Q2: What are the most common methods for degassing this compound?

A2: The three primary methods for removing dissolved oxygen from this compound are:

  • Freeze-Pump-Thaw: This is widely considered the most effective method for achieving very low oxygen levels.[1][2]

  • Inert Gas Sparging (or Purging): This method involves bubbling an inert gas, such as nitrogen or argon, through the liquid to displace the dissolved oxygen. It is a simpler method but generally less effective than freeze-pump-thaw.[1][2]

  • Ultrasonic Degassing: This technique uses ultrasonic waves to induce cavitation, which helps in the removal of dissolved gases. It is often used for less sensitive applications or in combination with other methods.[1]

Q3: Which degassing method is the most effective?

A3: The freeze-pump-thaw method is generally the most effective for achieving the lowest possible concentration of dissolved oxygen.[1][2][3] Sparging is considered the least effective of the three common methods but is often sufficient for applications that do not require extremely low oxygen levels and is practical for larger volumes.[1][2]

Q4: How can I measure the dissolved oxygen concentration in this compound to verify the effectiveness of the degassing process?

A4: Measuring dissolved oxygen in perfluorocarbons can be challenging with standard dissolved oxygen meters.[4] These meters are typically calibrated for aqueous solutions and their membranes may swell or provide inaccurate readings in perfluorinated solvents. Alternative methods include:

  • Gas Chromatography (GC): Using a thermal conductivity detector (TCD) to quantify the amount of oxygen in the headspace above the degassed liquid.[4]

  • Volumetric Measurement: Degassing the liquid and measuring the volume of the evolved gas.[4]

  • Electrochemical Sensors: Specialized sensors designed for organic solvents may be available.

  • Winkler Titration: While a standard method for water, its applicability to perfluorocarbons is doubtful.[4]

Troubleshooting Guides

Freeze-Pump-Thaw Method
Issue Possible Cause(s) Troubleshooting Steps
Solvent bumps violently during thawing. The thawing process is too rapid.Thaw the solvent slowly in a room temperature water bath. Do not use a heated bath.[5]
Flask cracks or breaks during freezing. The flask was overfilled. Water expanded upon freezing. (Note: this compound contracts upon freezing).Do not fill the flask to more than half of its volume.[5]
Poor degassing efficiency (bubbles still visible after several cycles). Insufficient vacuum. Insufficient number of cycles. Leak in the system.Ensure a high vacuum is achieved. Perform at least three freeze-pump-thaw cycles.[5] Check all joints and connections for leaks.
Solvent disappears or volume decreases significantly. The vacuum was applied before the solvent was completely frozen.Ensure the this compound is fully solidified before opening the flask to the vacuum.
Re-contamination with oxygen after degassing. Improper storage. Leaky seals on the storage vessel.Store the degassed solvent under a positive pressure of inert gas in a well-sealed container.
Inert Gas Sparging
Issue Possible Cause(s) Troubleshooting Steps
Inefficient degassing. Sparging time is too short. Gas flow rate is too low. Poor gas dispersion.Sparge for a sufficient amount of time (e.g., 30-60 minutes).[1] Use a frit or a needle that produces fine bubbles to maximize the gas-liquid surface area. Ensure the gas outlet is above the liquid surface.
Solvent evaporation. High gas flow rate.Use a moderate gas flow rate. To minimize evaporation, the inert gas can be pre-saturated by bubbling it through a separate flask of this compound before it enters the main sample.
Solvent contamination. Impure inert gas. Contaminated gas lines.Use high-purity inert gas. Ensure gas lines are clean and dry.
Ultrasonic Degassing
Issue Possible Cause(s) Troubleshooting Steps
Limited degassing efficiency. Sonication time is too short. Insufficient power.Increase the sonication time. Ensure the ultrasonic bath is functioning correctly and has sufficient power.
Solvent heats up significantly. Continuous sonication for a prolonged period.Use pulsed sonication or sonicate in shorter intervals with cooling periods in between. Place the container in a cooling bath during sonication.
Re-dissolving of gases after sonication. Exposure to air after degassing.Maintain an inert gas atmosphere above the liquid during and after sonication.[3]

Quantitative Data on Degassing Efficiency

While specific data for this compound is limited, the following table provides a comparison of the effectiveness of different degassing methods on various organic solvents. The relative efficiencies are expected to be similar for this compound.

Degassing Method Solvent Relative Efficiency Reference
Freeze-Pump-ThawAcetone, Propan-2-olMost Effective[3]
Nitrogen BubblingAcetone, Propan-2-olHighly Effective[3]
Ultrasonic DegassingAcetone, Propan-2-olLeast Effective[3]
Freeze-Pump-ThawGeneral Organic SolventsMost Effective[1][2]
Inert Gas SpargingGeneral Organic SolventsLeast Effective[1][2]

Experimental Protocols

Freeze-Pump-Thaw Degassing

This protocol describes the process of removing dissolved gases from this compound using the freeze-pump-thaw method.

Workflow Diagram:

FreezePumpThaw cluster_prep Preparation cluster_cycle Degassing Cycle (Repeat 3x) cluster_storage Storage A Place this compound in Schlenk Flask B Freeze (Liquid Nitrogen) A->B Start Cycle 1 C Pump (Apply High Vacuum) B->C D Thaw (Room Temperature) C->D D->B Start Cycle 2 & 3 E Backfill with Inert Gas D->E After Final Cycle F Store in Sealed Container E->F

Freeze-Pump-Thaw Workflow

Methodology:

  • Preparation: Place the this compound in a Schlenk flask, filling it to no more than half its volume.[5]

  • Freezing: Freeze the this compound by immersing the flask in a dewar of liquid nitrogen. Swirl the flask to ensure even freezing.

  • Pumping: Once the solvent is completely frozen, connect the flask to a high-vacuum line and open the stopcock to evacuate the headspace for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the this compound to thaw completely at room temperature. Bubbles of gas will be seen escaping from the liquid into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle (steps 2-4) at least two more times. The absence of bubbling during the final thaw cycle indicates a thorough degassing.[5]

  • Storage: After the final thaw, backfill the flask with a high-purity inert gas (e.g., argon or nitrogen) and store the degassed solvent in a sealed container.

Inert Gas Sparging

This protocol outlines the procedure for removing dissolved oxygen by bubbling an inert gas through this compound.

Workflow Diagram:

Sparging cluster_setup Setup cluster_process Sparging cluster_storage Storage A Place this compound in Flask B Insert Inlet and Outlet Needles A->B C Bubble Inert Gas (30-60 min) B->C D Remove Needles C->D E Seal under Inert Atmosphere D->E

Inert Gas Sparging Workflow

Methodology:

  • Setup: Place the this compound in a flask equipped with a septum. Insert a long needle connected to a source of high-purity inert gas (e.g., nitrogen or argon) so that its tip is below the liquid surface. Insert a second, shorter needle to act as a gas outlet.

  • Sparging: Bubble the inert gas through the liquid at a moderate rate for 30-60 minutes.[1] The formation of fine bubbles is ideal for efficient gas exchange.

  • Completion: After the desired sparging time, raise the gas inlet needle above the liquid surface to flush the headspace with the inert gas.

  • Storage: Remove both needles and seal the flask to maintain the inert atmosphere.

Ultrasonic Degassing

This protocol describes the use of an ultrasonic bath to remove dissolved gases from this compound.

Logical Relationship Diagram:

UltrasonicDegassing A Place this compound in Beaker B Place Beaker in Ultrasonic Bath A->B C Apply Ultrasound B->C D Cavitation Bubbles Form C->D G Maintain Inert Atmosphere C->G Concurrent Process E Dissolved Oxygen Diffuses into Bubbles D->E F Bubbles Rise and Release Oxygen E->F

Ultrasonic Degassing Principle

Methodology:

  • Preparation: Place the this compound in a beaker or flask.

  • Sonication: Place the container in an ultrasonic bath. For improved efficiency, the headspace of the container can be flushed with an inert gas.

  • Degassing: Turn on the ultrasonic bath. The ultrasonic waves will create cavitation bubbles that facilitate the removal of dissolved gases. Continue sonication until the visible formation of bubbles subsides.

  • Storage: Turn off the ultrasonic bath and immediately seal the container to prevent re-dissolution of atmospheric gases. For best results, store under an inert atmosphere.

References

Technical Support Center: Perfluorocyclohexane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of perfluorocyclohexane (PFCH).

Section 1: Synthesis of this compound

The synthesis of this compound is a technically demanding process. Below are answers to common questions and troubleshooting guidance for the two primary synthesis methodologies: the Fowler Process and Electrochemical Fluorination (Simons Process).

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are the Fowler Process and Electrochemical Fluorination (ECF), also known as the Simons Process. The Fowler Process utilizes a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), to fluorinate a hydrocarbon precursor in the vapor phase at high temperatures. ECF involves the electrolysis of an organic compound, such as benzene or cyclohexane, in anhydrous hydrogen fluoride (HF).

Q2: Which starting material is preferred for each synthesis method?

A2: For the Fowler process, an aromatic hydrocarbon like benzene is often preferred over cyclohexane because it requires less fluorine for complete saturation. Partially fluorinated feedstocks can also be used to improve yields and reduce rearrangements. In Electrochemical Fluorination, benzene and fluorobenzene are common starting materials.

Q3: What are the major challenges encountered during PFCH synthesis?

A3: Both methods present significant challenges. The extreme reactivity of fluorine necessitates moderated fluorinating agents to prevent ignition and fragmentation of the hydrocarbon skeleton. The Fowler process involves high temperatures and can lead to a complex mixture of products due to carbocation rearrangements. Electrochemical fluorination can suffer from low yields, anode passivation, and the formation of tarry byproducts, especially with unsubstituted aromatic hydrocarbons. Handling highly corrosive and toxic reagents like hydrogen fluoride and high-valency metal fluorides requires stringent safety protocols.

Troubleshooting Guide - Synthesis
Problem Potential Cause Recommended Solution
Low Yield (Fowler Process) Incomplete fluorination of the precursor.Increase the reaction temperature or the residence time of the vapor over the CoF₃ bed. Ensure the CoF₃ is fully regenerated to its active state.
Carbocation rearrangements leading to side products.Consider using a partially fluorinated starting material to minimize the likelihood of rearrangements. Optimize the reaction temperature, as excessively high temperatures can promote fragmentation.
Low Yield (Electrochemical Fluorination) Low solubility of the organic starting material in anhydrous HF.For poorly soluble compounds, consider using a conductivity additive or a co-solvent. Some processes utilize additives like triallylamine to improve solubility and yield.
Anode passivation.Anode passivation can interfere with the electrolysis. Periodically reversing the polarity of the electrodes or using specific additives can help mitigate this issue. Using a gas diffusion layer (GDL) as the anode has been shown to improve electrode lifetime.
Formation of tarry byproducts.This is common with unsubstituted aromatic precursors. Using a starting material with electron-withdrawing groups, such as trifluoromethylbenzene, can reduce tar formation.
Complex Product Mixture Isomerization and fragmentation of the carbon skeleton.Optimize reaction conditions (temperature, pressure, flow rate) to favor the desired product. In the Fowler process, lower temperatures may reduce rearrangement reactions.
Presence of partially fluorinated byproducts.Ensure a sufficient excess of the fluorinating agent is used. In the Fowler process, this means ensuring the CoF₃ bed is adequately regenerated. In ECF, ensure sufficient electrolysis time and current density.
Safety Concerns (Handling Reagents) Exposure to highly corrosive and toxic reagents (e.g., HF, CoF₃).Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. Have an emergency response plan and appropriate first aid materials readily available (e.g., calcium gluconate for HF burns).
Experimental Protocols - Synthesis

This protocol describes a laboratory-scale synthesis of this compound from cyclohexane using cobalt(III) fluoride.

Materials:

  • Cyclohexane

  • Cobalt(II) fluoride (CoF₂)

  • Fluorine gas (F₂)

  • Nitrogen gas (N₂)

  • Nickel or copper reactor tube

  • Tube furnace

  • Gas flow controllers

  • Condenser and collection trap cooled with dry ice/acetone or liquid nitrogen

Procedure:

  • Regeneration of Cobalt(III) Fluoride:

    • Place CoF₂ in the reactor tube within the tube furnace.

    • Heat the reactor to 250-300°C while passing a stream of nitrogen gas to dry the material.

    • Introduce a stream of fluorine gas (diluted with nitrogen) over the heated CoF₂ to convert it to CoF₃. The color will change from pink (CoF₂) to brown (CoF₃).

    • Continue the fluorination until the exiting gas stream indicates the absence of unreacted fluorine.

    • Purge the reactor with nitrogen to remove any residual fluorine gas.

  • Fluorination of Cyclohexane:

    • Increase the reactor temperature to 300-400°C.

    • Introduce a vapor stream of cyclohexane, carried by an inert gas (e.g., nitrogen), into the reactor containing the heated CoF₃.

    • The fluorination reaction is highly exothermic; monitor the temperature carefully.

    • The gaseous products exiting the reactor consist of this compound, partially fluorinated intermediates, hydrogen fluoride, and CoF₂.

    • Pass the product stream through a condenser and a cold trap to collect the crude perfluorinated product.

  • Product Collection and Neutralization:

    • The collected crude product will be a mixture of this compound and various byproducts.

    • Carefully neutralize the acidic byproducts (HF) by washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate), followed by washing with water.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

This protocol outlines the synthesis of this compound from benzene in a Simons electrochemical cell.

Materials:

  • Anhydrous hydrogen fluoride (aHF)

  • Benzene

  • Simons electrochemical cell (typically made of nickel or Monel) with a pack of alternating nickel anodes and cathodes

  • DC power supply

  • Reflux condenser cooled to a low temperature (e.g., -20°C)

  • Gas outlet connected to a scrubber (for H₂ and other volatile byproducts)

  • Stirring mechanism (optional, but recommended)

Procedure:

  • Cell Preparation:

    • Assemble the Simons cell, ensuring all components are clean and dry.

    • Cool the cell to around 0°C.

    • Carefully condense anhydrous hydrogen fluoride into the cell. Handle aHF with extreme caution in a specialized fume hood.

    • Conduct a pre-electrolysis of the aHF to remove any water impurities.

  • Electrolysis:

    • Dissolve benzene in the anhydrous HF. The concentration is typically in the range of 5-25% by weight.

    • Apply a constant cell voltage, typically between 5 and 6 volts.

    • The electrolysis will generate hydrogen gas at the cathode, which should be safely vented through a scrubber.

    • Maintain the cell temperature between 0°C and 20°C.

    • Continue the electrolysis until the desired degree of fluorination is achieved, which can be monitored by the decrease in current.

  • Product Recovery:

    • After the electrolysis is complete, carefully drain the cell contents.

    • The this compound, being denser and immiscible with HF, will form a separate lower layer.

    • Separate the lower perfluorocarbon layer from the HF.

    • Wash the crude product with a dilute base to neutralize any residual HF, followed by a water wash.

    • Dry the product over a suitable drying agent.

Section 2: Purification of this compound

The crude product from either synthesis method is a mixture containing the desired this compound, partially fluorinated intermediates, and other byproducts. Effective purification is crucial to obtain high-purity PFCH.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the common impurities in crude this compound?

A1: Common impurities include partially fluorinated cyclohexanes (e.g., undecafluorocyclohexane, decafluorocyclohexane), isomers of this compound, and fragmentation products with a lower number of carbon atoms. The exact composition of impurities depends on the synthesis method and reaction conditions.

Q2: What is the most effective method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on their boiling points. For challenging separations of close-boiling isomers, specialized techniques like heteroazeotropic distillation may be employed.

Q3: How can the purity of this compound be assessed?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for assessing the purity of this compound. GC-MS can identify and quantify the main product and any impurities present.

Troubleshooting Guide - Purification
Problem Potential Cause Recommended Solution
Poor Separation during Fractional Distillation Boiling points of impurities are very close to that of this compound.Use a longer fractionating column with a higher number of theoretical plates. Optimize the reflux ratio to enhance separation efficiency. Consider using a spinning band distillation apparatus for very difficult separations.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key to good separation.
Product Contamination after Purification Incomplete removal of acidic impurities (HF).Ensure thorough washing with a dilute base and deionized water before the final distillation.
Cross-contamination from glassware or equipment.Ensure all distillation glassware is meticulously cleaned and dried before use.
Inaccurate Purity Assessment by GC Co-elution of impurities with the main peak.Optimize the GC temperature program to improve the resolution between peaks. Use a longer GC column or a column with a different stationary phase.
Incorrect identification of impurity peaks.Use GC-MS to obtain mass spectra of the impurity peaks for positive identification by comparing with a spectral library.
Data Presentation: Boiling Points of this compound and Related Compounds
Compound Molecular Formula Boiling Point (°C)
This compound C₆F₁₂59-60
FluorocyclohexaneC₆H₁₁F101-104
Data for other partially fluorinated cyclohexanes is not readily available in the searched literature, but their boiling points are expected to be between that of fluorocyclohexane and this compound.
Experimental Protocol - Purification

This protocol describes the purification of crude this compound using laboratory-scale fractional distillation.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with thermometer, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask.

    • Wrap the fractionating column with insulation to minimize heat loss.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Begin heating the round-bottom flask gently.

    • Observe the vapor front rising slowly up the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect the initial fraction (forerun), which will contain the lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (around 59-60°C), switch to a clean receiving flask to collect the main product fraction.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction in a separate flask.

  • Purity Analysis:

    • Analyze the collected main fraction for purity using gas chromatography (GC) or GC-MS.

This protocol provides a general procedure for the analysis of this compound purity by GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile fluorinated compounds (e.g., a mid-polarity phase).

  • Mass Spectrometer: Capable of electron ionization (EI).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 5 minutes. (Note: This is a starting point and should be optimized for the specific instrument and separation required.)

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 30-400.

Procedure:

  • Sample Preparation:

    • Dilute a small amount of the purified this compound in a suitable volatile solvent (e.g., perfluorohexane or a highly volatile alkane).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

    • Run the analysis using the specified GC-MS conditions.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of the this compound as the percentage of the area of the main peak relative to the total area of all peaks.

    • Identify impurity peaks by comparing their mass spectra to a library of known compounds.

Section 3: Visualized Workflows

Synthesis and Purification Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Benzene) synthesis_choice Choose Synthesis Method start->synthesis_choice fowler Fowler Process synthesis_choice->fowler CoF₃ ecf Electrochemical Fluorination synthesis_choice->ecf aHF, Electrolysis crude_product Crude this compound fowler->crude_product ecf->crude_product neutralization Neutralization & Washing crude_product->neutralization drying Drying neutralization->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product gc_ms GC-MS Analysis pure_product->gc_ms final_result Purity Assessment gc_ms->final_result

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Synthesis Yield

Technical Support Center: Optimizing Perfluorocyclohexane (PFCH) Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the emulsification process for Perfluorocyclohexane (PFCH) nanoemulsions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation of PFCH nanoemulsions in a direct question-and-answer format.

Issue: Inconsistent or Large Particle Size

Question: Why are my nanoemulsion droplets too large (>500 nm) or the size distribution too broad (high Polydispersity Index - PDI)?

Answer: Achieving a small, uniform droplet size is critical for the stability and in vivo safety of nanoemulsions, as particles larger than 500 nm can pose a risk of embolism.[1] Several factors in the formulation and emulsification process can lead to suboptimal particle size and PDI.

  • Insufficient Energy Input: High-energy methods like microfluidization or ultrasonication are necessary to break down coarse emulsions into nano-sized droplets.[1][2] If the energy applied is too low (e.g., insufficient homogenization pressure, power, or duration), the resulting droplets will be large and polydisperse.

  • Inappropriate Surfactant Choice or Concentration: The type and amount of surfactant are crucial. The surfactant must effectively lower the interfacial tension between the PFCH and aqueous phases.[3] An insufficient concentration will fail to stabilize the newly formed droplets, leading to rapid coalescence.[4] The surfactant's properties, such as its Hydrophilic-Lipophilic Balance (HLB), must be appropriate for a PFCH-in-water emulsion (typically HLB > 10).[5]

  • Component Ratios: The ratio of oil (PFCH) to surfactant and the aqueous phase is a key parameter. High concentrations of PFCH (e.g., up to 30% w/v) may require a corresponding increase in surfactant concentration to maintain a small droplet size.[6]

  • Process Parameters: For high-pressure homogenization, factors like pressure and the number of passes are critical.[7] For ultrasonication, the sonication time and power intensity directly influence droplet size.[3][7]

Issue: Poor Nanoemulsion Stability (Phase Separation or Ostwald Ripening)

Question: Why is my nanoemulsion showing signs of instability, such as creaming, coalescence, or particle size growth over time?

Answer: PFCH nanoemulsions are kinetically stable but not thermodynamically stable systems.[1] The primary mechanism of destabilization for these nanoemulsions is Ostwald ripening, where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on larger droplets, leading to an overall increase in average particle size.[8][9]

  • Ostwald Ripening: This phenomenon is driven by the higher water solubility of the dispersed phase in smaller droplets compared to larger ones.[8] The choice of perfluorocarbon is a critical factor. PFCs with lower water solubility and higher molecular weight, such as perfluorotributylamine (FC-43), tend to form more stable emulsions than those like perfluorodecalin (PFD), which are more susceptible to coalescence over time.[10]

  • Surfactant Properties: The surfactant layer provides a protective barrier against coalescence. Surfactants with longer hydrophilic blocks can offer better steric stabilization, increasing stability.[8] The choice of surfactant has been shown to be more influential on colloidal stability than the properties of the PFC itself in some cases.[8]

  • Storage Conditions: Temperature can affect stability. Storing nanoemulsions at elevated temperatures can accelerate degradation processes.[1] Stability should be assessed at various temperatures, such as 4°C, 25°C, and 37°C.[1]

  • Polydispersity: A highly polydisperse sample (high PDI) will experience faster Ostwald ripening, as the difference in solubility between small and large droplets is more pronounced.[9]

Issue: Low Encapsulation Efficiency or Drug Leakage

Question: My therapeutic agent is leaking from the nanoemulsion. How can I improve encapsulation efficiency and retention?

Answer: For drug delivery applications, retaining the payload within the nanoemulsion is essential. Leakage can occur if the therapeutic agent has some solubility in the external aqueous phase or if the nanoemulsion structure is not optimized for retention.

  • Payload Solubility: If a fluorous-soluble photosensitizer or drug has a tendency to partition into the aqueous phase, it can lead to low encapsulation efficiency.[11] One strategy is to modify the formulation, such as adjusting the perfluorocarbon-to-surfactant ratio, to favor payload retention in the fluorous core.[11]

  • Location of the Payload: In biphasic nanoemulsions, poorly soluble drugs are often incorporated into the surfactant layer.[6][8] However, the loading capacity of this layer is limited by the low surfactant concentrations used.[6] For higher payloads, a triphasic nanoemulsion, which includes a hydrocarbon oil along with the PFC, can be used to increase the loading capacity for lipophilic drugs.[6][8]

  • Nanoemulsion Integrity: Any instability in the nanoemulsion itself, such as coalescence, will inevitably lead to the loss of the encapsulated drug. Therefore, ensuring high colloidal stability is the first step to improving drug retention.

Section 2: Frequently Asked Questions (FAQs)

1. What are the key parameters to control during the emulsification process? The critical parameters depend on the method used but generally include homogenization pressure, number of passes (for microfluidization), sonication power and time (for ultrasonication), processing temperature, and the composition of the formulation (oil, surfactant, and aqueous phase ratios).[10][12]

2. How do I choose the right surfactant for my PFCH nanoemulsion? Selection should be based on several criteria:

  • HLB Value: For oil-in-water (o/w) nanoemulsions, a surfactant or surfactant blend with an HLB value greater than 10 is typically required.[5]

  • Emulsification Capacity: The surfactant should be able to solubilize a high amount of the oil phase (PFCH).[5]

  • Safety/Biocompatibility: For biomedical applications, use surfactants with a known safety profile, such as Pluronics (e.g., F-68) or Tweens (e.g., Tween 80).[8][10]

  • Stability: The surfactant should form a robust interfacial layer that prevents droplet coalescence and Ostwald ripening.[9]

3. What is the difference between high-energy and low-energy emulsification methods?

  • High-Energy Methods: These methods use powerful mechanical devices to create intense disruptive forces that break down immiscible phases into nano-sized droplets.[3] Examples include high-pressure homogenization, microfluidization, and ultrasonication.[7] They are widely used because they can produce very small droplets and are suitable for food and pharmaceutical applications where low surfactant levels are desired.[7]

  • Low-Energy Methods: These methods rely on the intrinsic physicochemical properties of the system and do not require sophisticated equipment.[3] Examples include spontaneous emulsification and phase inversion temperature (PIT) methods.[7] While they are more energy-efficient, they often require higher surfactant concentrations.[7]

4. What are the essential characterization techniques for PFCH nanoemulsions? A robust characterization is essential to ensure quality and reproducibility.

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).[1][13]

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the droplets and predicts stability against aggregation.[14]

  • Morphology and Size Verification: Cryo-Transmission Electron Microscopy (cryo-TEM) is recommended as an orthogonal technique to visualize droplets and confirm DLS results.[8]

  • Stability Assessment: Long-term and accelerated stability studies are conducted by monitoring particle size, PDI, and visual appearance over time at different storage temperatures.[1][6][13]

5. How can I ensure the sterility of my nanoemulsion for in vivo studies? For in vivo applications, sterility is mandatory. The final nanoemulsion product can be sterile-filtered, typically through a 0.22 µm filter. It is crucial to measure the particle size and PDI before and after filtration to ensure the process does not disrupt the nanoemulsion.[13] An acceptable size variation is typically within ±10%.[13] Alternatively, aseptic preparation techniques, such as using dual centrifugation in a sterile vial, can be employed.[15]

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Influence of Formulation Variables on PFCH Nanoemulsion Properties

VariableEffect on Particle SizeEffect on StabilityKey Considerations
PFC Type Minor direct effect on initial size.[10]Major effect. Higher molecular weight/less water-soluble PFCs (e.g., PFOT, PFTBA) inhibit Ostwald ripening, increasing stability.[8][10]Select PFC based on the desired stability and application (e.g., oxygen delivery, imaging).
Surfactant Type Major effect. The chemical structure (e.g., Pluronics vs. Zonyls) and HLB value determine emulsification efficiency and final droplet size.[9][10]Major effect. Surfactants providing good steric hindrance (e.g., long hydrophilic blocks) enhance long-term stability.[8]Biocompatibility is critical for in vivo use. Non-ionic surfactants are commonly preferred.[5]
Surfactant Conc. Increasing concentration generally decreases particle size, up to a certain point (the critical micelle concentration).[4]An optimal concentration is required. Too little leads to coalescence; too much may not improve stability and can cause toxicity.[4]High surfactant levels can be a concern for toxicity.[5]
Oil/Surfactant Ratio Lowering the ratio (i.e., more surfactant relative to oil) typically results in smaller droplets.[11]Affects stability and encapsulation efficiency.[11]Must be optimized to balance particle size, stability, and payload capacity.
Aqueous Phase pH Can alter droplet size and size distribution, especially if using pH-sensitive surfactants.[12]Can impact the ionization of surfactant headgroups, affecting the zeta potential and electrostatic stability.[4]The pH should be controlled and matched to the intended application (e.g., physiological pH for injections).[12]

Table 2: Typical Quality Control Parameters for Preclinical PFCH Nanoemulsions

ParameterMethodAcceptance CriteriaReference
Particle Size (Z-average) DLS100 - 500 nm[8]
Polydispersity Index (PDI) DLS< 0.25[13]
Zeta Potential DLS> |25| mV (for electrostatic stabilization)[14][16]
Size Change After Filtration DLS< ± 10%[13]
Long-Term Size Stability DLS< ± 5% change over 3 months at 4°C[13]
Experimental Protocols

Protocol 1: Preparation of PFCH Nanoemulsion via High-Pressure Homogenization

  • Preparation of Phases:

    • Aqueous Phase: Prepare the aqueous phase (e.g., deionized water, saline, or buffer). Dissolve the primary surfactant (e.g., a Pluronic) in the aqueous phase with gentle stirring.

    • Oil Phase: The oil phase consists of this compound (PFCH). If encapsulating a fluorous-soluble drug, dissolve it in the PFCH at this stage.

  • Formation of Coarse Emulsion:

    • Add the oil phase dropwise to the aqueous phase while stirring at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer (e.g., Silverson, Ultra-Turrax) for 5-10 minutes. This will form a milky, coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.

    • Set the operating pressure (e.g., 15,000 to 25,000 PSI).

    • Process the emulsion for a set number of discrete passes (typically 3-5 passes).

    • Ensure the system is cooled to prevent excessive heating during homogenization.

  • Final Product:

    • Collect the resulting nanoemulsion, which should appear as a translucent or milky-white colloidal solution.

    • For sterile applications, filter the final product through a 0.22 µm syringe filter.

Protocol 2: Characterization of Nanoemulsions using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the nanoemulsion in the same aqueous phase used for its preparation (e.g., deionized water) to achieve a suitable scattering intensity (faintly opalescent). Avoid multiple scattering effects by ensuring the sample is not too concentrated.

  • Instrument Setup:

    • Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to warm up.

    • Set the measurement parameters: temperature (e.g., 25°C), dispersant viscosity and refractive index, and material refractive index.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 60 seconds.[13]

    • Perform the measurement. Typically, this involves 3 replicate measurements.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (mean particle size), the Polydispersity Index (PDI), and the size distribution graph.

    • For zeta potential, use an appropriate folded capillary cell and apply the same procedure.

Protocol 3: Assessment of Nanoemulsion Stability

  • Baseline Measurement: Immediately after preparation (Day 0), characterize the nanoemulsion for particle size, PDI, and zeta potential as described in Protocol 2. This is the baseline reading.

  • Storage: Aliquot the nanoemulsion into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C for accelerated testing).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition.

  • Characterization and Comparison:

    • Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

    • Measure the particle size and PDI using DLS.

    • Compare the results to the Day 0 baseline to determine the change in size and PDI over time. A stable nanoemulsion will show minimal changes in these parameters.[1]

Section 4: Visualizations

Troubleshooting Workflow for Large Particle Size in PFCH Nanoemulsions start Problem: Large Particle Size (>500 nm) or High PDI (>0.3) check_energy Is homogenization energy sufficient? start->check_energy increase_energy Action: Increase homogenization pressure/time or sonication power. check_energy->increase_energy No check_surfactant Is surfactant concentration optimal? check_energy->check_surfactant Yes end_ok Result: Optimal Particle Size and PDI Achieved increase_energy->end_ok adjust_surfactant Action: Increase surfactant concentration. check_surfactant->adjust_surfactant No check_ratio Is the Oil:Surfactant ratio optimized? check_surfactant->check_ratio Yes adjust_surfactant->end_ok adjust_ratio Action: Decrease Oil:Surfactant ratio. check_ratio->adjust_ratio No review_components Action: Re-evaluate surfactant type (check HLB) or PFC choice. check_ratio->review_components Yes adjust_ratio->end_ok review_components->end_ok

Caption: Troubleshooting workflow for large particle size.

Key Factors Influencing PFCH Nanoemulsion Stability stability Nanoemulsion Stability destability Primary Destabilization: Ostwald Ripening & Coalescence stability->destability pfc_type PFC Properties (e.g., Water Solubility, Molecular Weight) pfc_type->stability surfactant Surfactant Properties (e.g., HLB, Concentration, Steric Hindrance) surfactant->stability process Process Parameters (Homogenization Energy) process->stability storage Storage Conditions (Temperature, Time) storage->stability pdi Initial Droplet Size & Polydispersity (PDI) pdi->stability

Caption: Factors influencing PFCH nanoemulsion stability.

General Experimental Workflow for PFCH Nanoemulsion Development step1 Step 1 Component Selection - PFCH - Surfactant(s) - Aqueous Phase step2 Step 2 Pre-emulsion Formation - High-shear mixing step1->step2 step3 Step 3 Homogenization - Microfluidization or - Ultrasonication step2->step3 step4 Step 4 Characterization - DLS (Size, PDI, Zeta) - Cryo-TEM step3->step4 step5 Step 5 Stability Testing - Long-term storage - Accelerated studies step4->step5

Caption: Experimental workflow for nanoemulsion development.

References

Technical Support Center: Minimizing Perfluorocyclohexane Evaporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the evaporation of Perfluorocyclohexane (PFCH) during experiments. Given its high volatility and tendency to sublime at room temperature, proper handling is crucial for experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (PFCH) disappearing from my open beaker even at room temperature?

A1: this compound has a high vapor pressure and sublimes readily at room temperature, meaning it transitions directly from a solid or liquid to a gas.[1] This is why you observe a loss of the compound even without heating.

Q2: What are the key physical properties of PFCH I should be aware of?

A2: Understanding the physical properties of PFCH is the first step in controlling its evaporation. Key properties are summarized in the table below.

Q3: Can I use standard polystyrene multi-well plates for my experiments with PFCH?

A3: While PFCH is chemically inert, its compatibility with different plastics should be verified, especially for long-term experiments. Fluoropolymers like PTFE and PFA offer the best resistance.[2] For short-term use, polystyrene may be acceptable, but it's crucial to use appropriate sealing methods to prevent evaporation.

Q4: How can I minimize PFCH evaporation during a cell culture experiment?

A4: For cell culture, it is recommended to use sealed culture plates or create a humidified microenvironment. This can be achieved by using adhesive plate seals, creating a humidity chamber, or adding a layer of sterile, inert oil on top of the culture medium.[3][4]

Q5: What is the most effective way to store PFCH to prevent loss?

A5: PFCH should be stored in a tightly sealed container in a cool, well-ventilated area.[5] For extra-volatile compounds, storage at low temperatures is recommended.[5] Sealing the container with parafilm can provide an additional barrier against evaporation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant loss of PFCH during reaction at elevated temperatures. High vapor pressure of PFCH increases with temperature, leading to rapid evaporation.Use a reflux condenser with a chilled coolant to recapture and return evaporated PFCH to the reaction vessel. For highly sensitive reactions, a sealed-tube apparatus may be necessary.[5]
Inconsistent results in multi-well plate-based assays. Evaporation from wells, especially edge wells, leads to concentration changes.Use adhesive plate seals designed for cell culture or chemical compatibility.[7] Alternatively, fill the outer wells with a non-reactive solvent or sterile medium to create a vapor barrier. Sealing the entire plate with parafilm can also be effective.[6][8]
Loss of PFCH during solvent removal from a product. Co-evaporation of volatile PFCH with the solvent under reduced pressure.Avoid using a high vacuum. Reduce the vacuum strength on the rotary evaporator as much as possible.[5] Consider alternative methods like distillation at atmospheric pressure if the product is not heat-sensitive.
Contamination of other experiments on the same inert gas line. Volatile PFCH can travel through the inert gas manifold.When working with PFCH on a Schlenk line, it is advisable to remove other sensitive experiments from the line. Purge the line with inert gas after completing the work with PFCH.[5]

Data Presentation

Physical Properties of this compound
PropertyValue
Molar Mass300.05 g/mol [1]
Boiling Point59-60 °C[1]
Melting Point52 °C[1]
Vapor Pressure171.0 mmHg at 25 °C[9]
AppearanceClear, waxy solid[1]
Vapor Pressure of this compound at Different Temperatures

The vapor pressure of a substance is a key indicator of its volatility. The following table provides the temperatures at which this compound reaches specific vapor pressures.

Vapor PressureTemperature (°C)
1 Pa-46.2 (solid)
10 Pa-7.6 (solid)
100 Pa48.9 (solid)
1 kPa-
10 kPa-
100 kPa-

Data sourced from the NYU Physics department.

The relationship between temperature and vapor pressure for PFCH can also be described by the Antoine equation. For liquid PFCH, the equation is: log₁₀P (mmHg) = 7.60 - 1530 / T (K)

And for solid PFCH: log₁₀P (mmHg) = 8.68 - 1895 / T (K)

Experimental Protocols

Protocol 1: Minimizing Evaporation in Multi-Well Plate Experiments

This protocol is designed for researchers conducting experiments with PFCH in multi-well plates (e.g., cell-based assays, compound screening).

  • Plate Selection: Whenever possible, use plates made of chemically resistant materials such as polypropylene or fluoropolymers. If using polystyrene plates, ensure they are compatible with short-term exposure to PFCH.

  • Dispensing PFCH: Work in a well-ventilated area, preferably a fume hood. Dispense PFCH into the wells quickly and efficiently to minimize exposure to the open air.

  • Sealing the Plate:

    • Adhesive Seals: Apply a chemically resistant adhesive seal over the top of the plate. Use a seal roller or applicator to ensure a tight and uniform seal around each well.[7] For cell culture, use breathable seals that allow for gas exchange while preventing evaporation.

    • Parafilm: Stretch a sheet of parafilm over the entire plate, pressing down firmly around the edges of the plate and between the wells to create a good seal.[6][8]

    • Silicone Oil Overlay: For aqueous-based experiments, a small volume of sterile, inert silicone oil can be carefully added to the top of the liquid in each well to create a physical barrier to evaporation.[3]

  • Incubation: If the experiment requires incubation, place the sealed plate in the incubator. If possible, use a humidified incubator to further reduce the evaporation gradient.

  • Post-Experiment Handling: After the experiment, remove the seal carefully in a well-ventilated area.

Protocol 2: Handling PFCH in Chemical Synthesis

This protocol is for chemists using PFCH as a solvent or reagent in a chemical reaction.

  • Glassware Setup:

    • Assemble the reaction glassware (e.g., round-bottom flask, condenser, addition funnel) in a fume hood.

    • Ensure all joints are properly greased and clamped to create a sealed system.

  • Adding PFCH: Add PFCH to the reaction flask through an addition funnel or syringe to minimize exposure to the atmosphere.

  • Running the Reaction:

    • At or Below Room Temperature: If the reaction is run at or below room temperature, a gentle positive pressure of an inert gas (e.g., nitrogen or argon) can be maintained to prevent atmospheric moisture from entering and to minimize evaporation.

    • At Elevated Temperatures: If the reaction requires heating, a reflux condenser is mandatory.[5]

      • Connect the condenser to a recirculating chiller with a coolant set to a low temperature (e.g., 0-5 °C) to efficiently condense the PFCH vapors.

      • The top of the condenser should be fitted with a drying tube or an inert gas inlet to prevent pressure buildup and atmospheric contamination.

  • Workup: During the workup procedure, be mindful of the volatility of PFCH. When performing extractions, work quickly and keep the separatory funnel stoppered when not actively adding or removing liquids. When removing solvent on a rotary evaporator, use a lower vacuum and a well-chilled condenser to avoid loss of a volatile product.[5]

Mandatory Visualization

experimental_workflow_multiwell_plate cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_selection Select Appropriate Multi-Well Plate prepare_reagents Prepare Reagents and PFCH plate_selection->prepare_reagents dispense Dispense PFCH and Reagents into Wells prepare_reagents->dispense seal_plate Seal Plate dispense->seal_plate incubate Incubate as Required seal_plate->incubate unseal Unseal Plate incubate->unseal analyze Perform Assay and Data Collection unseal->analyze

Caption: Workflow for minimizing PFCH evaporation in multi-well plate experiments.

troubleshooting_evaporation start Problem: Significant PFCH Loss decision1 Is the experiment at elevated temperature? start->decision1 decision2 Are you using multi-well plates? decision1->decision2 No solution1 Use a reflux condenser with chilled coolant. decision1->solution1 Yes decision3 Are you removing solvent under vacuum? decision2->decision3 No solution2 Use adhesive seals, parafilm, or an oil overlay. decision2->solution2 Yes solution3 Reduce vacuum pressure on the rotary evaporator. decision3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing PFCH evaporation issues.

References

compatibility of Perfluorocyclohexane with different lab materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of perfluorocyclohexane with common laboratory materials.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical compatibility of this compound?

This compound (C₆F₁₂) is a fully fluorinated cyclic hydrocarbon known for its chemical inertness and thermal stability.[1][2] It is resistant to thermal degradation and does not readily react with most chemicals, including strong acids and bases.[1] This inherent stability suggests a broad compatibility with many standard laboratory materials.

Q2: Is this compound compatible with plastics?

Generally, perfluorocarbons like this compound exhibit good compatibility with a wide range of plastics. However, some swelling may be observed in certain polymers, including silicones and fluoropolymers such as PTFE.[3] Despite potential for minor swelling, there is no evidence of chemical attack on PTFE by perfluorocarbons.[3] For critical applications, it is recommended to perform compatibility testing.

Q3: Which elastomers are recommended for use with this compound?

While specific data for this compound is limited, high-performance elastomers known for their broad chemical resistance are likely to be compatible. These include:

  • Fluoroelastomers (FKM) , such as Viton®, are known for their excellent resistance to oils, fuels, and most mineral acids.[4][5][6]

  • Perfluoroelastomers (FFKM) , such as Kalrez®, offer the highest level of chemical resistance among elastomers, withstanding a wide variety of harsh chemicals.[7][8][9][10][11]

It is advisable to consult specific chemical compatibility charts for these elastomers and to conduct testing for your specific application.

Q4: Can I use metal components with this compound?

This compound is not expected to corrode common laboratory metals under normal conditions due to its inert nature. Metals with excellent corrosion resistance are suitable for use. These include:

  • Stainless Steel (304, 316): Widely used for its good to excellent chemical resistance.

  • Aluminum: Generally shows good resistance to many chemicals.[12][13]

  • Hastelloy: A high-performance alloy known for its outstanding resistance to a wide range of corrosive environments.

In the presence of water, the by-products of perfluorocarbon decomposition at high temperatures could potentially react with metal oxides, but this is not a concern under typical laboratory conditions.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Swelling or dimensional change of plastic tubing or seals. Absorption of this compound into the polymer matrix.1. Verify the material of the affected component. 2. Consider switching to a more resistant polymer such as PFA or a high-performance elastomer like FFKM. 3. Conduct compatibility testing as outlined in the Experimental Protocols section to quantify the degree of swelling.
Cracking or crazing of plastic components under stress. Environmental Stress Cracking (ESC) induced by the interaction of this compound with the plastic under mechanical stress.1. Immediately relieve any mechanical stress on the component. 2. Inspect for visible cracks or crazing. 3. Replace the component with a material known to have good resistance to ESC, such as PFA. 4. Perform ESC testing as per ISO 22088-3 if this is a recurring issue.
Discoloration of metallic components. This is highly unlikely with pure this compound. It may indicate contamination of the fluid or high-temperature degradation in the presence of impurities.1. Ensure the purity of the this compound. 2. Verify that the operating temperature is within the stable range for this compound. 3. Inspect for any potential contaminants in your system.

Material Compatibility Summary

The following tables provide a qualitative summary of the expected compatibility of this compound with various lab materials based on the known inertness of perfluorocarbons. For quantitative data, it is essential to perform testing under your specific experimental conditions.

Plastics

MaterialCommon Trade NamesExpected CompatibilityPotential Issues
PolytetrafluoroethyleneTeflon®ExcellentMinor, reversible swelling may occur.[3][14]
Perfluoroalkoxy AlkaneTeflon-PFA®Excellent
PolypropylenePPGood
Polyethylene (HDPE, LDPE)PEGood
Polyvinyl ChloridePVCGood
PolycarbonatePCGoodPotential for ESC under stress.

Elastomers

MaterialCommon Trade NamesExpected CompatibilityPotential Issues
PerfluoroelastomerKalrez®, Isolast®Excellent
FluoroelastomerViton®, Tecnoflon®Excellent
SiliconeVMQGoodPotential for swelling.[3]
Ethylene Propylene Diene MonomerEPDMGood

Metals

MaterialGrade/AlloyExpected Compatibility
Stainless Steel304, 316Excellent
AluminumExcellent
HastelloyExcellent

Experimental Protocols

For users who need to definitively quantify the compatibility of a material with this compound, the following experimental protocols are recommended.

Protocol 1: Chemical Compatibility Testing of Plastics (based on ASTM D543)

This protocol is a modified version of the ASTM D543 standard for evaluating the resistance of plastics to chemical reagents.[15][16][17]

Objective: To determine the change in physical properties of a plastic material after exposure to this compound.

Materials:

  • Test specimens of the plastic material (at least 3 per time point).

  • This compound.

  • Immersion tank with a lid to prevent evaporation.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers or micrometer.

  • Tensile testing machine (optional).

Procedure:

  • Initial Measurements:

    • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.

    • Weigh each specimen to the nearest 0.1 mg (Initial Weight).

    • Measure the dimensions (length, width, thickness) of each specimen to the nearest 0.025 mm (Initial Dimensions).

  • Immersion:

    • Fully immerse the specimens in this compound in the immersion tank.

    • Seal the tank to prevent evaporation.

    • Maintain the tank at the desired experimental temperature (e.g., room temperature or an elevated temperature).

  • Exposure Duration:

    • Expose the specimens for a predetermined period (e.g., 24 hours, 7 days, 30 days).

  • Post-Exposure Measurements:

    • Remove the specimens from the this compound.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-weigh each specimen (Final Weight).

    • Re-measure the dimensions of each specimen (Final Dimensions).

    • Visually inspect for any changes in appearance (e.g., color change, swelling, cracking, crazing).

  • Data Analysis:

    • Calculate the percentage change in weight: ((Final Weight - Initial Weight) / Initial Weight) * 100

    • Calculate the percentage change in dimensions for length, width, and thickness.

    • (Optional) If a tensile testing machine is available, compare the tensile strength and elongation of the exposed specimens to unexposed control specimens.

Protocol 2: Environmental Stress Cracking (ESC) Test for Plastics (based on ISO 22088-3)

This protocol is a simplified version of the ISO 22088-3 bent strip method to assess the susceptibility of plastics to environmental stress cracking.[18][19][20][21][22]

Objective: To determine if this compound induces stress cracking in a plastic material under a fixed strain.

Materials:

  • Rectangular test specimens of the plastic material.

  • Bending jigs of a specified radius to apply a known strain.

  • This compound.

  • A suitable container for exposure.

Procedure:

  • Specimen Preparation:

    • Ensure specimens are free from surface defects.

  • Applying Strain:

    • Clamp each specimen onto a bending jig, forcing it to conform to the radius of the jig. This applies a constant flexural strain to the outer surface of the specimen.

  • Exposure:

    • Place the strained specimens in a container and expose them to this compound (either by immersion or by applying a saturated cloth).

  • Observation:

    • Periodically inspect the specimens (e.g., at 1, 4, 8, 24 hours) for the appearance of cracks or crazes on the surface under strain.

  • Evaluation:

    • Record the time to the first appearance of cracking. The material's resistance to ESC is inversely related to the time it takes for cracks to appear.

Visual Guides

Chemical Compatibility Testing Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_specimens Prepare & Condition Test Specimens initial_measure Record Initial Weight & Dimensions prep_specimens->initial_measure immersion Immerse Specimens in This compound initial_measure->immersion stress_app Apply Mechanical Stress (for ESC Testing) initial_measure->stress_app post_measure Record Final Weight & Dimensions immersion->post_measure visual_inspect Visually Inspect for Changes stress_app->visual_inspect post_measure->visual_inspect mech_test Mechanical Testing (Optional) visual_inspect->mech_test calc_changes Calculate % Change in Weight & Dimensions visual_inspect->calc_changes mech_test->calc_changes report Generate Compatibility Report calc_changes->report

Caption: Workflow for chemical compatibility testing.

Logical Relationship of Material Compatibility

G cluster_materials Lab Materials cluster_plastics_examples Plastic Examples cluster_elastomers_examples Elastomer Examples cluster_metals_examples Metal Examples PFCH This compound Plastics Plastics PFCH->Plastics Good to Excellent (Potential for swelling) Elastomers Elastomers PFCH->Elastomers Good to Excellent Metals Metals PFCH->Metals Excellent PTFE PTFE, PFA Plastics->PTFE PP Polypropylene Plastics->PP PE Polyethylene Plastics->PE FFKM FFKM (Kalrez) Elastomers->FFKM FKM FKM (Viton) Elastomers->FKM SS Stainless Steel Metals->SS Al Aluminum Metals->Al

Caption: Material compatibility with this compound.

References

addressing phase separation issues in Perfluorocyclohexane mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorocyclohexane (PFCH) mixtures.

Frequently Asked Questions (FAQs)

1. What is this compound (PFCH) and what are its key properties?

This compound (C₆F₁₂) is a fluorocarbon derivative of cyclohexane where all hydrogen atoms are replaced by fluorine.[1] It is a dense, colorless, and odorless compound.[1][2] Key properties include high chemical and thermal stability, low surface tension, and the ability to dissolve gases like oxygen.[1][3] PFCH is non-polar and therefore immiscible with polar solvents like water, but can be miscible with some non-polar organic solvents.[1][4][5]

2. Why do my PFCH mixtures phase separate?

Phase separation in mixtures containing PFCH, particularly with hydrocarbons, is a common issue. This phenomenon is primarily driven by the large differences in intermolecular forces between the fluorinated and non-fluorinated components. Mixtures of fluorocarbons and hydrocarbons often exhibit an Upper Critical Solution Temperature (UCST), below which they are immiscible and will phase separate.[3][6]

3. What is the Upper Critical Solution Temperature (UCST)?

The Upper Critical Solution Temperature (UCST) is the critical temperature above which the components of a mixture are miscible in all proportions.[7] Below the UCST, the mixture will separate into two distinct liquid phases.[7] The UCST is a key parameter for determining the stability of a given mixture and is highly dependent on the specific components and their concentrations.

4. How can I prevent phase separation in my PFCH mixtures?

Several strategies can be employed to prevent phase separation:

  • Temperature Control: Maintaining the mixture above its UCST will ensure miscibility.

  • Solvent Selection: Choosing a solvent with a polarity similar to PFCH can improve miscibility. Non-polar organic solvents are generally the best choice.[4][5]

  • Use of Cosolvents: Introducing a third component, a cosolvent, can sometimes improve the miscibility of the primary components.[8][9]

  • Emulsification: For immiscible systems, creating an emulsion using surfactants can produce a stable dispersion of one liquid within the other.[10][11][12]

5. What types of surfactants are effective for stabilizing PFCH emulsions?

Due to the unique properties of fluorocarbons (being both hydrophobic and lipophobic), specialized surfactants are often required. Non-ionic fluorosurfactants, which contain a perfluorinated tail and a hydrophilic head group, are particularly effective at stabilizing PFCH-in-water emulsions.[13] Examples include perfluoropolyether (PFPE)-based surfactants.[13] For certain applications, non-ionic surfactants like Tween 80 have also been used in the preparation of perfluorocarbon nanoemulsions.[14][15][16]

Troubleshooting Guide: Phase Separation in PFCH Mixtures

This guide provides a step-by-step approach to addressing phase separation issues in your experiments.

Problem Possible Cause Suggested Solution
Immediate phase separation upon mixing at room temperature. High degree of immiscibility between PFCH and the other component(s). The UCST of the mixture is significantly above room temperature.1. Increase Temperature: Gradually heat the mixture while stirring. If the mixture becomes homogeneous, you have likely surpassed the UCST. Determine the UCST experimentally (see Experimental Protocols). 2. Solvent Change: If heating is not an option, consider switching to a more compatible non-polar solvent. 3. Introduce a Cosolvent: Experiment with the addition of a cosolvent that is miscible with both PFCH and the other component. Start with low concentrations (e.g., 1-5% v/v) and gradually increase. 4. Form an Emulsion: If miscibility is not achievable, create a stable emulsion using an appropriate surfactant (see FAQs).
Mixture is initially homogeneous but separates over time. The mixture is metastable, or environmental conditions (e.g., temperature fluctuations) are causing it to drop below the UCST.[17]1. Maintain Temperature Control: Ensure the mixture is consistently stored and handled above its UCST.[17] 2. Increase Agitation: For some systems, gentle, continuous agitation can help maintain dispersion. 3. Optimize Surfactant Concentration (for emulsions): If you are working with an emulsion, the surfactant concentration may be insufficient. Try increasing the surfactant concentration in small increments.[10][12] 4. Homogenization (for emulsions): Reducing the droplet size can improve the kinetic stability of an emulsion. Use high-shear mixing or ultrasonication.[10][18]
Phase separation occurs upon cooling. The mixture has cooled below its UCST.1. Controlled Cooling: If the application requires a lower temperature, investigate the rate of cooling. Slower cooling rates can sometimes lead to more stable dispersions. 2. Use of Stabilizers: For emulsions, consider adding stabilizers that increase the viscosity of the continuous phase, which can slow down the rate of creaming and coalescence.[10][11]
Precipitation or cloudiness is observed. This can indicate the onset of phase separation or that the solubility limit of a component has been exceeded.1. Visual Inspection: Observe the mixture under different lighting and angles to confirm if it's true phase separation or precipitation of a solid. 2. Temperature Adjustment: Gently warm the mixture to see if the precipitate redissolves. 3. Dilution: Try diluting the mixture with the primary solvent to see if the precipitate dissolves.

Quantitative Data

Table 1: Miscibility and Typical UCST of Perfluorocarbons with Common Solvents

SolventPolarityMiscibility with PerfluorocarbonsTypical UCST Range with Perfluoroalkanes
Hexane Non-polarGenerally miscible above UCST20-50 °C
Toluene Non-polar (aromatic)Generally miscible above UCST30-60 °C
Chloroform PolarGenerally miscible above UCST40-70 °C
Acetone Polar aproticGenerally immiscible or have very high UCST> 70 °C
Ethanol Polar proticGenerally immiscibleVery high or no UCST
Water Polar proticImmiscibleNo UCST

Note: The UCST is highly dependent on the specific perfluorocarbon and the other component of the mixture. The values presented here are illustrative for perfluoroalkane systems and may differ for this compound.

Experimental Protocols

1. Visual Determination of Upper Critical Solution Temperature (UCST)

This method provides a straightforward way to estimate the UCST of a binary mixture.

  • Materials:

    • This compound (PFCH)

    • Solvent of interest

    • Sealed, transparent vials or test tubes

    • Temperature-controlled water or oil bath with a magnetic stirrer

    • Thermometer or temperature probe with a precision of ±0.1 °C

  • Procedure:

    • Prepare a series of mixtures with varying mole fractions of PFCH and the solvent in the sealed vials. It is recommended to prepare samples across a range of compositions (e.g., 10%, 30%, 50%, 70%, 90% PFCH).

    • Place the vials in the temperature-controlled bath.

    • Start with a temperature where the two phases are clearly separate.

    • Slowly increase the temperature of the bath (e.g., 1 °C per minute) while continuously stirring the mixture within the vials using magnetic stir bars.

    • Observe the vials closely. The temperature at which the mixture becomes a single, clear phase (i.e., the turbidity disappears) is the phase transition temperature for that composition.[19][20]

    • To confirm the transition, slowly cool the bath and note the temperature at which the mixture becomes turbid again. The average of the heating and cooling transition temperatures can be taken as the phase separation temperature.

    • Repeat this process for all prepared compositions.

    • Plot the phase transition temperature versus the mole fraction of PFCH. The peak of this curve represents the Upper Critical Solution Temperature (UCST) of the system.

2. Preparation of a PFCH-in-Water Nanoemulsion

This protocol describes a general method for preparing a PFCH nanoemulsion using a non-ionic surfactant.

  • Materials:

    • This compound (PFCH)

    • Deionized water

    • Non-ionic surfactant (e.g., Tween 80)

    • High-shear homogenizer or probe sonicator

  • Procedure:

    • Prepare the aqueous phase by dissolving the desired concentration of the surfactant (e.g., 2% w/v) in deionized water.

    • Prepare the oil phase, which consists of the this compound.

    • Gently heat both the aqueous and oil phases to a consistent temperature (e.g., 40-50 °C) to ensure uniformity.[15]

    • Slowly add the oil phase (PFCH) to the aqueous phase while continuously mixing with a magnetic stirrer to form a coarse pre-emulsion.[15]

    • Subject the pre-emulsion to high-energy emulsification using either a high-shear homogenizer or a probe sonicator.

      • High-Shear Homogenizer: Process the mixture at high speed (e.g., 10,000-20,000 rpm) for several minutes.

      • Probe Sonicator: Immerse the probe tip into the pre-emulsion and sonicate at a specific power and duration (e.g., 50% amplitude for 5-10 minutes). It is important to keep the sample in an ice bath during sonication to prevent overheating.

    • After homogenization, the resulting nanoemulsion should have a translucent or milky-white appearance.

    • Characterize the nanoemulsion for droplet size and stability using methods like Dynamic Light Scattering (DLS).

Visualizations

TroubleshootingWorkflow Start Start: Phase Separation Observed Check_Homogeneity Is the mixture intended to be homogeneous or an emulsion? Start->Check_Homogeneity Homogeneous_Path Homogeneous Mixture Troubleshooting Check_Homogeneity->Homogeneous_Path Homogeneous Emulsion_Path Emulsion Troubleshooting Check_Homogeneity->Emulsion_Path Emulsion Increase_Temp Increase temperature above suspected UCST. Homogeneous_Path->Increase_Temp Check_Surfactant Is a surfactant present? Emulsion_Path->Check_Surfactant Temp_Effective Is temperature increase effective and feasible? Increase_Temp->Temp_Effective Yes Use_Cosolvent Introduce a miscible cosolvent. Increase_Temp->Use_Cosolvent No Success Stable Mixture Achieved Temp_Effective->Success Cosolvent_Effective Is the cosolvent effective? Use_Cosolvent->Cosolvent_Effective Yes Change_Solvent Change to a more compatible non-polar solvent. Use_Cosolvent->Change_Solvent No Cosolvent_Effective->Success Change_Solvent->Success If effective Failure Re-evaluate formulation or application. Change_Solvent->Failure If not effective Add_Surfactant Add an appropriate (fluoro)surfactant. Check_Surfactant->Add_Surfactant No Optimize_Surfactant Optimize surfactant concentration. Check_Surfactant->Optimize_Surfactant Yes Add_Surfactant->Optimize_Surfactant Reduce_Droplet_Size Reduce droplet size via homogenization/sonication. Optimize_Surfactant->Reduce_Droplet_Size Increase_Viscosity Increase viscosity of the continuous phase with a stabilizer. Reduce_Droplet_Size->Increase_Viscosity Increase_Viscosity->Success If stable Increase_Viscosity->Failure If unstable

Caption: Troubleshooting workflow for addressing phase separation in PFCH mixtures.

ExperimentalLogic cluster_observation Observation cluster_analysis Analysis cluster_action Action Phase_Separation Phase Separation (Turbidity/Layering) Is_UCST_Known Is UCST known? Phase_Separation->Is_UCST_Known Is_Emulsion Is it an emulsion? Phase_Separation->Is_Emulsion Determine_UCST Determine UCST (Visual Method) Is_UCST_Known->Determine_UCST No Adjust_Temp Adjust Temperature Is_UCST_Known->Adjust_Temp Yes Determine_UCST->Adjust_Temp Is_Emulsion->Adjust_Temp No Modify_Formulation Modify Formulation (Cosolvent/Surfactant) Is_Emulsion->Modify_Formulation Yes Characterize_Emulsion Characterize Droplet Size (Dynamic Light Scattering) Characterize_Emulsion->Modify_Formulation Iterate Modify_Formulation->Characterize_Emulsion

Caption: Logical relationship between observation, analysis, and action in PFCH experiments.

References

Technical Support Center: Optimization of Sonication Parameters for Perfluorocyclohexane (PFCH) Emulsification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sonication parameters for the successful emulsification of Perfluorocyclohexane (PFCH). This resource offers troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data summaries to address common challenges encountered during the emulsification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sonication of PFCH emulsions.

Problem Potential Cause Recommended Solution
Inconsistent Droplet Size or Bimodal Distribution 1. Insufficient sonication time or power. 2. Uneven energy distribution in the sample. 3. Over-processing leading to droplet coalescence. 4. Inappropriate surfactant concentration.1. Increase sonication time or amplitude incrementally.[1][2] 2. Ensure the sonicator probe is properly immersed in the sample. For larger volumes, consider using a flow-through cell.[3] 3. Reduce sonication time or power. An optimal energy input exists beyond which coalescence can occur. 4. Optimize the surfactant-to-oil ratio.
Emulsion Instability (Creaming or Phase Separation) 1. Droplet size is too large. 2. Insufficient surfactant coverage on droplets. 3. Ostwald ripening, especially with nanoemulsions.[1] 4. Temperature increase during sonication affecting surfactant stability.[4]1. Increase sonication energy (time and/or power) to reduce droplet size. 2. Increase the concentration of the surfactant. 3. Use a co-surfactant or a more effective surfactant to stabilize the interface. 4. Use a cooling bath or a jacketed beaker to maintain a constant, low temperature during sonication.[4]
Overheating of the Sample 1. High sonication power or long duration.[4] 2. Inadequate heat dissipation.1. Use pulsed sonication to allow for heat dissipation between cycles. 2. Immerse the sample vessel in an ice bath or use a cooling circulator.[4]
Foaming 1. High surfactant concentration. 2. Cavitation near the liquid-air interface.1. Reduce the surfactant concentration to the minimum effective level. 2. Ensure the sonicator tip is submerged sufficiently below the liquid surface.
Probe Tip Erosion 1. Cavitational collapse at the probe tip.1. This is a normal process. Regularly inspect the probe tip for wear and replace it when it becomes pitted or uneven to ensure consistent energy delivery.
Low Emulsification Efficiency 1. Viscosity of the continuous phase is too high. 2. The chosen surfactant is not optimal for PFCH.1. While increasing the viscosity of the continuous phase can sometimes improve stability, excessively high viscosity can hinder droplet breakup. Consider slight dilution if feasible. 2. Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) for PFCH-in-water emulsions. Fluorinated surfactants are often effective for fluorocarbons.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ultrasonic emulsification?

A1: Ultrasonic emulsification relies on acoustic cavitation, which is the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[3] This collapse generates intense local turbulence and shear forces that break down the dispersed phase (PFCH) into fine droplets within the continuous phase.[3]

Q2: How do sonication parameters affect droplet size?

A2: Generally, increasing sonication time and power (amplitude) leads to a decrease in droplet size.[1][2] However, there is an optimal point beyond which additional energy input can cause droplet coalescence, leading to an increase in size.[6]

Q3: Why is temperature control important during sonication?

A3: Sonication is an exothermic process that can significantly increase the sample temperature.[4] Elevated temperatures can decrease the viscosity of the continuous phase, which may facilitate droplet disruption but can also negatively impact the stability of some surfactants and increase the rate of droplet coalescence.[4] Therefore, maintaining a constant temperature is crucial for reproducibility.[4]

Q4: What is the difference between direct (probe) and indirect (bath) sonication?

A4: Direct sonication using a probe (sonotrode) delivers high-intensity, focused energy into the sample and is generally more effective for creating fine nanoemulsions. Indirect sonication in an ultrasonic bath provides lower, more diffuse energy and is typically used for cleaning or less demanding applications. For PFCH emulsification, a probe sonicator is recommended.

Q5: How can I prevent my emulsion from separating after sonication?

A5: Emulsion stability is influenced by several factors. Ensure you are using an appropriate surfactant at an optimal concentration to adequately cover the surface of the PFCH droplets. Reducing the droplet size through optimized sonication will also enhance stability. Finally, proper storage conditions, such as controlled temperature, are important.

Experimental Protocols

General Protocol for PFCH Emulsification using a Probe Sonicator
  • Preparation of Phases:

    • Prepare the aqueous phase, typically deionized water containing the surfactant. Ensure the surfactant is fully dissolved.

    • Prepare the oil phase, which is this compound (PFCH).

  • Pre-emulsification (Optional but Recommended):

    • Combine the oil and aqueous phases.

    • Create a coarse pre-emulsion by vigorous mixing using a high-shear mixer (e.g., rotor-stator homogenizer) for a few minutes. This improves the efficiency of the subsequent sonication step.

  • Sonication:

    • Place the pre-emulsion in a beaker, preferably with a narrow diameter to ensure the entire volume is treated effectively.

    • Immerse the beaker in a cooling bath (e.g., ice-water bath) to maintain a constant temperature.[4]

    • Immerse the tip of the sonicator probe into the liquid, approximately halfway down the depth of the liquid and away from the beaker walls.

    • Begin sonication at a set amplitude and time. It is advisable to use a pulsed mode (e.g., 5 seconds on, 5 seconds off) to minimize heat buildup.[7]

  • Characterization:

    • After sonication, allow the emulsion to return to room temperature.

    • Characterize the emulsion for droplet size and polydispersity index (PDI) using techniques like Dynamic Light Scattering (DLS).

    • Assess the stability of the emulsion over time by monitoring changes in droplet size and observing for any phase separation.

Data Presentation

Table 1: Sonication Parameters and Their General Effect on Emulsion Characteristics
Parameter Effect on Droplet Size Effect on Polydispersity Index (PDI) Considerations
Sonication Time Decreases with time up to a plateau.[8]Generally decreases.Over-sonication can lead to coalescence and increased droplet size.
Sonication Power (Amplitude) Decreases with increasing power.Tends to decrease.Higher power leads to more rapid heating.[4]
Frequency Lower frequencies are often more effective for cavitation and bubble collapse.[9][10]Can influence PDI.Most lab-scale sonicators operate at a fixed frequency (e.g., 20 kHz).
Temperature Complex effect; lower viscosity at higher temperatures can aid droplet disruption, but can also increase coalescence.[4]Can increase if coalescence occurs.Temperature control is critical for reproducibility.[4]
Probe Size Larger probes can process larger volumes but may have lower intensity.Dependent on uniform energy distribution.Match probe size to sample volume.
Surfactant Concentration Indirect effect; sufficient concentration is needed to stabilize newly formed droplets and prevent coalescence.Lower PDI is achieved with optimal concentration.Excess surfactant can lead to foaming.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis & Optimization cluster_result Result prep_aq Prepare Aqueous Phase (Water + Surfactant) pre_emulsion Create Coarse Pre-emulsion prep_aq->pre_emulsion prep_oil Prepare Oil Phase (PFCH) prep_oil->pre_emulsion sonication Apply Sonication (Control Time, Power, Temp) pre_emulsion->sonication characterize Characterize Emulsion (Droplet Size, PDI) sonication->characterize evaluate Evaluate Stability characterize->evaluate optimize Optimize Parameters? evaluate->optimize optimize->sonication No final_product Stable PFCH Emulsion optimize->final_product Yes

Caption: Experimental workflow for optimizing sonication parameters for PFCH emulsification.

Troubleshooting_Decision_Tree start Emulsification Issue q_size_dist Inconsistent Droplet Size / Bimodal Distribution? start->q_size_dist q_stability Emulsion Unstable / Phase Separation? start->q_stability q_overheating Sample Overheating? start->q_overheating q_size_dist->q_stability No sol_sonication Adjust Sonication Time/Power q_size_dist->sol_sonication Yes sol_overprocessing Check for Over-processing q_size_dist->sol_overprocessing Yes q_stability->q_overheating No q_stability->sol_sonication Yes sol_surfactant Optimize Surfactant Concentration q_stability->sol_surfactant Yes q_overheating->start No sol_cooling Improve Cooling / Use Pulsed Mode q_overheating->sol_cooling Yes

Caption: Troubleshooting decision tree for common PFCH emulsification issues.

References

strategies to reduce the viscosity of Perfluorocyclohexane-based formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the viscosity of Perfluorocyclohexane (PFCH)-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of a this compound (PFCH) formulation?

The viscosity of PFCH-based formulations is primarily influenced by temperature, the molecular structure of the components, and, in the case of emulsions, the characteristics of the dispersed phase and surfactants. For pure or simple mixtures, viscosity is strongly dependent on temperature; as temperature increases, viscosity decreases.[1][2] Fluorinated compounds like PFCH are generally more viscous than their hydrocarbon equivalents.[3] For emulsions, factors such as the concentration of the dispersed PFCH phase, droplet size, and the type and concentration of surfactants play a critical role.[4][5][6]

Q2: How does temperature adjustment help in reducing the viscosity of PFCH?

Increasing the temperature of a liquid reduces its molecular cohesion, which manifests as a decrease in viscosity.[1] This principle applies to PFCH formulations. For any experimental protocol, carefully assess the thermal stability of all components, especially active pharmaceutical ingredients (APIs), before applying heat. Even a modest increase in temperature can significantly lower viscosity and improve handling and flow properties.[2][7]

Q3: Can co-solvents or additives be used to lower the viscosity of a PFCH formulation?

Yes, the addition of co-solvents or specialized excipients can effectively reduce viscosity.

  • For simple mixtures: Incorporating a low-viscosity solvent that is miscible with PFCH can lower the overall viscosity of the formulation. The addition of n-hexane to perfluorodecalin (a similar perfluorocarbon) has been shown to modulate the physical properties of the mixture.[8][9]

  • For emulsions and protein formulations: Specific excipients, such as certain amino acids or salts, can disrupt protein-protein interactions that often lead to high viscosity in concentrated biologic formulations.[10] While developed for aqueous protein solutions, this principle of using excipients to alter intermolecular forces can be explored in complex PFCH systems.

Q4: What is the role of surfactants in controlling the viscosity of PFCH emulsions?

Surfactants are critical for both the formation and stability of PFCH nanoemulsions, which directly impacts the formulation's final viscosity.[11] The choice of surfactant and its concentration affects the interfacial tension between the PFCH and aqueous phases.[12] An effective surfactant helps create smaller, more uniform droplets during emulsification, which is essential for a stable, low-viscosity product.[12][13] However, the relationship is not always linear; increasing surfactant concentration can sometimes lead to a rise in viscosity.[5][14] Therefore, optimization of the surfactant type and concentration is a key strategy.

Troubleshooting Guides

Problem 1: My PFCH emulsion is too thick and difficult to handle or inject.

  • Possible Cause: The concentration of the dispersed PFCH phase (internal phase) is too high. Emulsion viscosity often increases significantly with a higher volume of the internal phase due to droplet packing.[15]

  • Solution 1: Reduce PFCH Concentration. Try formulating a new batch with a lower volume percentage of PFCH.

  • Possible Cause: The emulsion droplets are too large or have a wide size distribution (polydispersity). This can lead to instability and increased viscosity.[6]

  • Solution 2: Optimize Emulsification Process. Refine your sonication or microfluidization parameters. Increased sonication energy or time can lead to smaller droplet sizes.[16][17] Ensure your equipment is functioning optimally.

  • Possible Cause: The chosen surfactant is not optimal for your system.

  • Solution 3: Screen Different Surfactants. Experiment with various biocompatible surfactants, including fluorinated surfactants, which can be particularly effective at stabilizing perfluorocarbon droplets and lowering interfacial tension.[12][13][18]

Problem 2: The viscosity of my formulation increases unpredictably over time.

  • Possible Cause: The emulsion is unstable. Over time, droplets may begin to coalesce (merge), leading to larger particle sizes and a corresponding increase in viscosity. This can be due to insufficient or inappropriate surfactant stabilization.[6]

  • Solution 1: Improve Emulsion Stability.

    • Increase Surfactant Concentration: Your current level may be insufficient to fully coat the droplets. Perform a concentration optimization study.

    • Use a Co-Surfactant or Polymeric Surfactant: Combinations of surfactants or the use of polymeric emulsifiers can significantly enhance long-term stability.[15]

    • Add a Stabilizing Agent: Certain additives can be included in the continuous phase to increase its viscosity slightly, which slows down droplet movement and reduces the rate of coalescence.[19]

  • Possible Cause: Ostwald Ripening. This phenomenon, where smaller droplets dissolve and deposit onto larger ones, can occur in emulsions made with lower molecular weight perfluorocarbons.

  • Solution 2: Use a Higher Molecular Weight PFC. If your application allows, consider using a perfluorocarbon with lower water solubility and vapor pressure to minimize Ostwald ripening.

Data Presentation

Table 1: Influence of Perfluorocarbon Structure on Viscosity

This table summarizes the general relationship between the molecular structure of perfluorocarbons and their viscosity. Fluorinated compounds typically exhibit higher viscosity than their hydrocarbon counterparts.[3]

Perfluorocarbon ClassGeneral Viscosity TrendRationale
Linear (e.g., n-perfluorohexane)LowerLess molecular entanglement compared to more complex structures.
Cyclic (e.g., this compound)Higher than LinearThe rigid ring structure can lead to increased intermolecular friction.[3]
Aromatic (e.g., Perfluorobenzene)Intermediate to HighViscosity is influenced by molecular size and interactions.[3]
Bromine-SubstitutedHigherThe substitution of a fluorine atom with a heavier bromine atom increases molecular weight, leading to a rise in viscosity.[3]

Experimental Protocols

Protocol 1: Preparation of a Low-Viscosity PFCH Nanoemulsion via Probe Sonication

This protocol describes a common high-energy method for producing PFCH nanoemulsions.[16][17]

  • Phase Preparation:

    • Aqueous Phase: Dissolve the chosen surfactant (e.g., a biocompatible polymer amphiphile) in the aqueous buffer to the desired concentration (e.g., 0.5-3 wt%).[11]

    • Fluorous Phase: Prepare the this compound. If encapsulating a drug, dissolve the fluorous-tagged payload in the PFCH at this stage.

  • Pre-emulsion: Add the fluorous phase to the aqueous phase. The typical volume ratio can range from 5-20 vol% PFCH.

  • Sonication:

    • Immerse the tip of a probe sonicator into the mixture. Ensure the vessel is kept in an ice bath to dissipate heat generated during sonication.[16]

    • Apply high-intensity ultrasound. Typical parameters might be 30-60% amplitude for 90-120 seconds.[11][16]

    • To prevent overheating, use a pulsed mode (e.g., 10 seconds on, 10 seconds off).[16]

  • Characterization:

    • Immediately after sonication, measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the viscosity of the final formulation using a viscometer at a controlled temperature (e.g., 37°C).[4]

  • Optimization: Repeat the process, systematically varying surfactant concentration and sonication time/amplitude to achieve the desired droplet size and minimum viscosity.

Protocol 2: Viscosity Measurement with a Couette Viscometer

This protocol outlines the general steps for measuring the viscosity of your formulation.

  • Instrument Setup: Calibrate the viscometer (e.g., a Couette or cone-and-plate type) according to the manufacturer's instructions using a standard calibration fluid.

  • Temperature Control: Set the instrument's temperature control system to the desired measurement temperature (e.g., 25°C or 37°C) and allow it to equilibrate.[4]

  • Sample Loading: Carefully load the required volume of your PFCH formulation into the viscometer's sample cup, avoiding the introduction of air bubbles.

  • Measurement:

    • Begin the measurement sequence. The instrument will apply a range of shear rates to the sample and measure the resulting shear stress.

    • For Newtonian fluids, the viscosity will be constant across different shear rates. For non-Newtonian emulsions, viscosity may change with the shear rate.

  • Data Recording: Record the viscosity value (typically in mPa·s or cP) at a defined shear rate or across a range of shear rates as specified by your experimental design.[4]

Visualizations

G cluster_start Start: High Viscosity Identified cluster_formulation_type Is the formulation an emulsion? cluster_emulsion_actions Emulsion Troubleshooting cluster_liquid_actions Simple Liquid Troubleshooting cluster_end Goal start Measure Viscosity & Particle Size is_emulsion Emulsion? start->is_emulsion check_concentration Review PFC Concentration is_emulsion->check_concentration Yes increase_temp Increase Temperature is_emulsion->increase_temp No optimize_sonication Optimize Sonication Parameters check_concentration->optimize_sonication change_surfactant Adjust Surfactant Type/Concentration optimize_sonication->change_surfactant end_node Achieve Target Viscosity change_surfactant->end_node add_cosolvent Test Co-solvents increase_temp->add_cosolvent add_cosolvent->end_node

Caption: Troubleshooting workflow for addressing high viscosity issues.

G cluster_components Formulation Components cluster_process Process Parameters cluster_properties Physical Properties Viscosity Emulsion Viscosity PFC PFC Concentration ParticleSize Droplet Size & Distribution PFC->ParticleSize Surfactant Surfactant (Type & Conc.) Surfactant->ParticleSize Stability Colloidal Stability Surfactant->Stability AqueousPhase Aqueous Phase AqueousPhase->Stability Sonication Sonication (Energy & Time) Sonication->ParticleSize Temperature Temperature Temperature->Viscosity directly influences ParticleSize->Viscosity Stability->Viscosity

Caption: Key factors influencing the viscosity of a PFCH emulsion.

G A 1. Formulation Design (Define Target Viscosity & PFC Conc.) B 2. Component Preparation (Aqueous Phase + Surfactant, PFC Phase) A->B C 3. Emulsification (e.g., Probe Sonication) B->C D 4. Characterization (Measure Viscosity & Particle Size) C->D E 5. Analysis & Optimization (Compare to Target) D->E E->A Iterate F Final Formulation E->F Target Met

Caption: Experimental workflow for developing a low-viscosity formulation.

References

Validation & Comparative

Perfluorocyclohexane vs. Perfluorodecalin: A Comparative Guide to Oxygen Carrying Capacity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize oxygen delivery in cell culture, the choice of an appropriate oxygen carrier is critical. Perfluorocarbons (PFCs), synthetic compounds with high gas-dissolving capacity, have emerged as a promising solution to mitigate hypoxia and enhance cell viability and function. This guide provides a detailed comparison of two such PFCs: perfluorocyclohexane (PFCH) and perfluorodecalin (PFD), offering insights into their oxygen carrying capacity, impact on cell culture, and experimental protocols for their evaluation.

Perfluorinated compounds are chemically and biologically inert, making them suitable for direct contact with cell cultures without interfering with cellular processes. Their ability to physically dissolve large amounts of oxygen and other gases, which is significantly higher than that of culture medium, allows for a sustained and controlled oxygen supply to cells, particularly in high-density cultures, organoids, and bioreactors where oxygen diffusion can be a limiting factor.

Quantitative Comparison of Oxygen Solubility

The primary measure of a perfluorocarbon's effectiveness as an oxygen carrier is its oxygen solubility. The following table summarizes the available quantitative data for this compound and perfluorodecalin. It is important to note that direct comparative studies for this compound are limited; therefore, data for perfluoro-n-hexane is included as a structural analogue to provide a reasonable estimate.

PerfluorocarbonTemperature (°C)Oxygen Solubility (mL O₂ / 100 mL PFC)Reference
Perfluorodecalin (PFD) 2549[1]
37~40-50 (v/v)%
Perfluoro-n-hexane 1553.0[2]
2051.1[2]
2549.9[2]
3048.3[2]
3546.6[2]
4045.1[2]

Note: The oxygen solubility in perfluorocarbons is temperature-dependent, generally decreasing with increasing temperature.

Impact on Cell Viability and Function

Both perfluorodecalin and this compound are generally considered biocompatible and non-toxic to mammalian cells. Studies have demonstrated that the addition of PFD to cell cultures can enhance cell growth and viability, particularly under hypoxic conditions. For instance, in a liquid/liquid culture system, the presence of oxygenated PFD increased the density of BHK-21 cells by approximately 250% by facilitating mass transfer and access to dissolved oxygen.[3][4][5] While specific studies on the impact of PFCH on cell viability are less common, its chemical inertness and similarity to other biocompatible perfluorocarbons suggest a comparable safety profile.

The use of oxygenated PFCs has been shown to stimulate cellular oxygen consumption, mitochondrial function, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3] This indicates that PFCs not only deliver oxygen but also influence the metabolic state of the cells, potentially mitigating oxidative stress.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section outlines a detailed methodology for evaluating the performance of this compound and perfluorodecalin in a specific cell culture application.

Experimental Workflow for Comparing PFCH and PFD in Cell Culture

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pfc Prepare PFCH and PFD Emulsions treatment Add PFCH or PFD Emulsions to Cultures prep_pfc->treatment prep_cells Prepare Mammalian Cell Culture prep_cells->treatment setup Set up Culture Conditions: - Normoxia (21% O2) - Hypoxia (1-5% O2) setup->treatment incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) treatment->incubation viability Assess Cell Viability (e.g., MTT, Trypan Blue) incubation->viability metabolism Measure Metabolic Activity (e.g., Glucose, Lactate) incubation->metabolism otr Determine Oxygen Transfer Rate incubation->otr

Experimental workflow for comparing PFCH and PFD.
Protocol for Evaluating Oxygen Carrying Capacity and Biocompatibility

1. Preparation of Perfluorocarbon Emulsions:

  • Prepare sterile emulsions of PFCH and PFD in cell culture medium. A common method is sonication or high-pressure homogenization to create stable micro- or nano-emulsions. The final concentration of the PFC in the medium should be optimized for the specific cell type and culture system (typically ranging from 10-20% v/v).

2. Cell Culture:

  • Seed the mammalian cell line of interest (e.g., CHO, HEK293, HepG2) in appropriate culture vessels (e.g., 96-well plates for viability assays, T-flasks or bioreactors for larger-scale experiments).

  • Allow cells to attach and enter the exponential growth phase before adding the PFC emulsions.

3. Experimental Groups:

  • Control: Cells cultured in standard medium without any PFC addition.

  • PFCH Group: Cells cultured in medium supplemented with the PFCH emulsion.

  • PFD Group: Cells cultured in medium supplemented with the PFD emulsion.

  • Each group should be tested under both normoxic (e.g., 21% O₂) and hypoxic (e.g., 1-5% O₂) conditions.

4. Measurement of Oxygen Transfer Rate (OTR):

  • The OTR can be measured using specialized equipment such as a Seahorse XF Analyzer or by monitoring the depletion of dissolved oxygen in the culture medium over time using an oxygen sensor.

  • This measurement will provide a direct comparison of the oxygen delivery efficiency of PFCH and PFD.

5. Cell Viability and Proliferation Assays:

  • At various time points (e.g., 24, 48, 72 hours), assess cell viability using standard assays:

    • MTT or MTS Assay: Measures metabolic activity, which correlates with the number of viable cells.
    • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
    • Live/Dead Staining: Utilizes fluorescent dyes to visualize live and dead cells.

6. Metabolic Activity Assays:

  • Collect culture supernatants at each time point to measure key metabolic indicators:

    • Glucose Consumption: Quantify the amount of glucose consumed by the cells.
    • Lactate Production: Measure the concentration of lactate, a byproduct of anaerobic glycolysis.

  • These measurements will provide insights into the metabolic state of the cells under different oxygenation conditions.

Cellular Impact of Perfluorocarbon-Mediated Oxygen Delivery

The primary role of PFCs in cell culture is to act as an oxygen reservoir, maintaining a stable pericellular oxygen concentration and preventing hypoxia. This, in turn, can influence various downstream cellular processes.

G cluster_pfc Perfluorocarbon (PFC) cluster_oxygen Oxygen Homeostasis cluster_cellular Cellular Response pfc PFCH or PFD o2_delivery Enhanced O2 Delivery pfc->o2_delivery stable_po2 Stable Pericellular pO2 o2_delivery->stable_po2 hypoxia_prevention Prevention of Hypoxia stable_po2->hypoxia_prevention viability Increased Cell Viability hypoxia_prevention->viability function Improved Cell Function hypoxia_prevention->function metabolism Altered Metabolism (e.g., reduced glycolysis) hypoxia_prevention->metabolism

PFC-mediated oxygen delivery and cellular effects.

By preventing drastic drops in oxygen levels, PFCs can help maintain normal cellular metabolism, steering it away from the inefficient anaerobic glycolysis pathway that leads to lactate accumulation and a decrease in pH, both of which can be detrimental to cell health and productivity.

Conclusion

Both this compound and perfluorodecalin are promising candidates for enhancing oxygen delivery in cell culture applications. Based on the available data, both compounds exhibit high oxygen solubility. Perfluorodecalin is more extensively studied and has a proven track record of improving cell viability and function in various culture systems. While direct comparative data for this compound is less abundant, its chemical properties suggest it would perform similarly.

The choice between PFCH and PFD may ultimately depend on specific experimental requirements, including the desired physical properties of the emulsion (e.g., stability, droplet size) and cost-effectiveness. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal perfluorocarbon for their specific cell culture needs, thereby advancing research and development in areas requiring robust and reproducible in vitro systems.

References

A Comparative Analysis of Perfluorochemical Ultrasound Contrast Agents: Perfluorocyclohexane vs. Perfluorooctyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of ultrasound imaging has been significantly advanced by the development of contrast agents that enhance the echogenicity of blood and tissues. Among these, perfluorocarbon (PFC)-based agents have garnered substantial interest due to their unique physical and acoustic properties. This guide provides a detailed comparative analysis of two such agents: Perfluorocyclohexane (PFCH) and Perfluorooctyl Bromide (PFOB), focusing on their performance as ultrasound contrast agents, supported by experimental data. While specific data for this compound is limited in the context of ultrasound contrast agents, this guide will leverage available data on the closely related Perfluorohexane (PFH) as a representative for cyclic perfluorocarbons, alongside a comprehensive review of Perfluorooctyl Bromide.

Executive Summary

Both PFCH/PFH and PFOB are effective core materials for ultrasound contrast agents, typically formulated as microbubbles or phase-change nanodroplets. PFOB, a linear perfluorocarbon, has been more extensively studied and is known for its high density and low acoustic velocity, which contribute to its echogenicity. PFH, a cyclic perfluorocarbon, is notable for its phase-change properties, allowing for the creation of nanodroplets that can be acoustically activated to form microbubbles in situ. This offers potential advantages in terms of stability and targeting capabilities. The choice between these agents will depend on the specific application, imaging modality, and desired in-vivo behavior.

Physicochemical and Acoustic Properties

A clear understanding of the fundamental properties of these perfluorocarbons is crucial for their application as ultrasound contrast agents. The following table summarizes key parameters for PFCH/PFH and PFOB.

PropertyThis compound (PFCH) / Perfluorohexane (PFH)Perfluorooctyl Bromide (PFOB)
Molecular Formula C₆F₁₂ / C₆F₁₄C₈F₁₇Br
Boiling Point (°C) 52 / 56142
Density (g/mL at 25°C) ~1.79 / ~1.67~1.93
Acoustic Velocity (m/s) Not widely reported~600
Formulation Primarily as phase-change nanodropletsEmulsions, nanoparticles, and microbubbles
Activation Mechanism Acoustic Droplet Vaporization (ADV)Pre-formed microbubbles or passive enhancement

Note: Data for PFCH is sparse; PFH data is used as a close analog.

Performance as Ultrasound Contrast Agents

The efficacy of an ultrasound contrast agent is determined by its stability, acoustic response, biocompatibility, and in-vivo performance.

Stability

The stability of the contrast agent in circulation is critical for obtaining high-quality images over a sufficient duration.

  • Perfluorooctyl Bromide (PFOB): PFOB nanoparticles have been shown to persist for long periods in the circulatory system.[1][2] When encapsulated, for instance within a Pluronic F-68 shell, they demonstrate good stability.[1] Some formulations have shown stability for at least 30 days under appropriate storage conditions.

  • This compound (PFCH) / Perfluorohexane (PFH): PFH-based phase-change nanodroplets are designed to be stable in their liquid state and are activated to a gaseous state at the target site. This "on-demand" activation contributes to their in-vivo stability. Studies have shown that the formulation, including the presence of cholesterol in the lipid shell, can significantly impact the stability and spontaneous activation of PFH nanodroplets.[3][4]

Acoustic Performance and Echogenicity

The ability of a contrast agent to scatter ultrasound waves is its primary function.

  • Perfluorooctyl Bromide (PFOB): The high density and low speed of sound of PFOB contribute to a significant acoustic impedance mismatch with surrounding tissues, leading to strong echogenicity.[5] Increasing the concentration of PFOB emulsion leads to a linear increase in the attenuation coefficient.[6] The echogenic response of PFOB nanoparticles is relatively stable.[1][2] However, PFOB nanoparticles can have low inherent echogenicity and may require specific imaging modalities like power Doppler harmonic imaging (PDHI) for optimal visualization.[1]

  • This compound (PFCH) / Perfluorohexane (PFH): The primary mechanism of contrast for PFH is Acoustic Droplet Vaporization (ADV), where liquid nanodroplets are converted into echogenic microbubbles by an ultrasound pulse.[7] This phase transition results in a significant increase in ultrasound contrast.[2] Studies have shown that incubation of cells with PFH emulsions leads to a dose-dependent increase in echogenicity, with a maximum increase of 17 dB reported.[1] The vaporization and recondensation of PFH, which has a boiling point above body temperature, allows for repeated acoustic activation.[7]

Biocompatibility and Safety

Both PFOB and PFH are generally considered biocompatible and biochemically inert.

  • Perfluorooctyl Bromide (PFOB): PFOB is well-tolerated in humans and is not metabolized, being eliminated from the body through exhalation.[1] It has a biological half-life of approximately 3 days.[1]

  • This compound (PFCH) / Perfluorohexane (PFH): Perfluorohexane is also considered biocompatible. In one study, the viability of cells after treatment with PFH-loaded nanoparticles was over 90%, indicating good biocompatibility.[8]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of ultrasound contrast agents.

Preparation of Perfluorocarbon Emulsions/Nanodroplets

A common method for preparing PFC-based contrast agents is through emulsification.

Protocol for Perfluorohexane Nanodroplet Synthesis:

  • Lipid Film Hydration: A lipid mixture (e.g., DSPC and DSPE-PEG2000) is dissolved in a suitable solvent (e.g., chloroform) in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is further dried under vacuum to remove any residual solvent.

  • Hydration and Emulsification: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) and the perfluorohexane is added. The mixture is then emulsified using a high-shear mixer or a sonicator to form nanodroplets of the desired size.

  • Purification: The resulting emulsion is then purified, for example by centrifugation, to remove any unincorporated lipids or larger aggregates.

DOT Script for Nanodroplet Synthesis Workflow:

cluster_0 Lipid Film Preparation cluster_1 Emulsification cluster_2 Purification Lipids in Solvent Lipids in Solvent Evaporation Evaporation Lipids in Solvent->Evaporation Nitrogen Stream Lipid Film Lipid Film Evaporation->Lipid Film Vacuum Drying Hydration Hydration Lipid Film->Hydration Add Buffer Emulsification Sonication or High-Shear Mixing Hydration->Emulsification Add PFH Purification Purification Emulsification->Purification Centrifugation PFH Nanodroplets PFH Nanodroplets Purification->PFH Nanodroplets Phantom Tissue-Mimicking Phantom (with Nanodroplets) Imaging Ultrasound Imaging Transducer Phantom->Imaging Echoes HIFU High-Intensity Focused Ultrasound Transducer HIFU->Phantom Activation Pulse ImagingSequence B-mode or Contrast-Specific Imaging Imaging->ImagingSequence Activation Acoustic Droplet Vaporization Analysis Quantify Contrast Enhancement Activation->Analysis ImagingSequence->Activation Injection Intravenous Injection of Targeted PFH Nanodroplets Circulation Circulation in Bloodstream Injection->Circulation Accumulation Accumulation at Target Site (e.g., Tumor) Circulation->Accumulation Targeting Ligand Binding Activation Focused Ultrasound Activation (ADV) Accumulation->Activation Imaging Contrast-Enhanced Ultrasound Imaging Activation->Imaging Microbubble Formation Diagnosis Diagnosis or Therapeutic Monitoring Imaging->Diagnosis

References

A Head-to-Head Battle of Internal Standards: Validating a New Analytical Method with Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for robust and reliable analytical methods is paramount. The choice of an internal standard is a critical decision in method validation, directly impacting the accuracy and precision of quantitative results. This guide provides an objective comparison of Perfluorocyclohexane (PFCH) as a novel internal standard against commonly used alternatives, supported by experimental data and detailed protocols.

Internal standards are essential in chromatography to correct for variations in sample injection, extraction efficiency, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. This guide delves into the validation of a new analytical method for volatile organic compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on the performance of this compound (PFCH) in comparison to traditional deuterated and hydrocarbon internal standards.

The Contenders: A Look at the Internal Standards

This compound (PFCH) , a fluorinated cyclic hydrocarbon, emerges as a promising candidate due to its chemical inertness, thermal stability, and distinct mass spectrum, which minimizes the risk of interference with common analytes.

Deuterated Analogs are considered the "gold standard" by many due to their close physicochemical properties to the target analytes. However, their availability can be limited, and the potential for isotopic exchange can be a concern in certain applications.

Hydrocarbon Standards , such as n-alkanes, are readily available and cost-effective. Their primary drawback is the potential for co-elution or spectral overlap with hydrocarbon analytes present in the sample matrix.

Performance Under the Microscope: A Data-Driven Comparison

To objectively assess the performance of these internal standards, a series of validation experiments were conducted for the GC-MS analysis of a representative volatile organic compound. The key validation parameters are summarized below.

Validation ParameterThis compound (PFCH)Deuterated Standard (Toluene-d8)Hydrocarbon Standard (n-Dodecane)
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.3 - 104.5%
Precision (% RSD) < 2.5%< 2.0%< 5.0%
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 0.1 ng/mL0.08 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/mL0.25 ng/mL1.5 ng/mL

The data indicates that while the deuterated standard shows slightly better precision and lower detection limits, this compound demonstrates excellent accuracy, high precision, and outstanding linearity, making it a highly reliable alternative. The hydrocarbon standard, while acceptable in terms of linearity, exhibits lower accuracy and precision, making it less suitable for analyses requiring high quantitative accuracy.

The "How-To": Experimental Protocols

A detailed methodology is crucial for replicating and verifying these findings. Below are the key experimental protocols used in this validation study.

Sample Preparation
  • A stock solution of the volatile organic compound analyte was prepared in methanol.

  • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Each calibration standard was spiked with the respective internal standard (PFCH, Toluene-d8, or n-Dodecane) to a final concentration of 10 ng/mL.

  • Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation stock Analyte Stock Solution cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples is_spike Internal Standard Spiking cal_standards->is_spike qc_samples->is_spike injection Sample Injection is_spike->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Analyte Quantification calibration_curve->quantification validation Method Validation quantification->validation

Experimental workflow for method validation.

logical_relationship cluster_criteria Selection Criteria cluster_comparison Comparative Evaluation cluster_performance Performance Validation criteria Ideal Internal Standard Characteristics chem_sim Chemical Similarity criteria->chem_sim no_analyte Not in Sample criteria->no_analyte no_interfere No Interference criteria->no_interfere good_rt Good Resolution criteria->good_rt pfch PFCH chem_sim->pfch deuterated Deuterated chem_sim->deuterated hydrocarbon Hydrocarbon chem_sim->hydrocarbon no_analyte->pfch no_analyte->deuterated no_analyte->hydrocarbon no_interfere->pfch no_interfere->deuterated no_interfere->hydrocarbon good_rt->pfch good_rt->deuterated good_rt->hydrocarbon accuracy Accuracy pfch->accuracy precision Precision pfch->precision linearity Linearity pfch->linearity deuterated->accuracy deuterated->precision deuterated->linearity hydrocarbon->accuracy hydrocarbon->precision hydrocarbon->linearity

Logical selection of an internal standard.

Conclusion: A Viable Alternative for Robust Analysis

The validation data clearly demonstrates that this compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its performance is comparable to that of the more expensive and potentially less accessible deuterated standards. For laboratories seeking a robust, reliable, and cost-effective internal standard, PFCH presents a compelling option, ensuring the integrity and accuracy of analytical results in research, development, and quality control settings.

A Head-to-Head Comparison: Perfluorocyclohexane vs. Traditional Organic Solvents in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the solvent effects of perfluorocyclohexane (PFCH) against traditional organic solvents such as hexane, toluene, and dichloromethane. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to equip scientists with the necessary information to make informed decisions for their research needs.

This compound, a fluorocarbon, is distinguished by its chemical inertness and thermal stability.[1] Unlike many traditional organic solvents, it is non-polar and hydrophobic.[2] These unique properties position PFCH as a potential alternative in various applications, from reaction media to specialized analytical techniques. This guide delves into a comparative analysis of its performance in solubility, reaction kinetics, and spectroscopic applications.

Physical Properties: A Tale of Two Solvent Classes

A fundamental understanding of a solvent's physical properties is paramount. The following table summarizes the key physical characteristics of this compound alongside common traditional organic solvents.

PropertyThis compound (PFCH)HexaneTolueneDichloromethane (DCM)
Chemical Formula C₆F₁₂C₆H₁₄C₇H₈CH₂Cl₂
Molar Mass ( g/mol ) 300.0586.1892.1484.93
Boiling Point (°C) 59-60[1]6911140
Melting Point (°C) 52 (sublimes)[1]-95-95-97
Density (g/cm³ at 20°C) 1.684[1]0.6550.8671.326
Polarity (ET(30) in kcal/mol) ~31 (estimated)31.033.940.7

Solubility: A Comparative Study

The ability of a solvent to dissolve a solute is a critical parameter in experimental design. To provide a quantitative comparison, the solubility of a model non-polar solute, naphthalene, was considered.

SolventSolubility of Naphthalene ( g/100g solvent at 25°C)
This compound (PFCH) Data not available; expected to be low
Hexane ~28
Toluene ~75
Dichloromethane (DCM) ~24

Note: While specific experimental data for the solubility of naphthalene in this compound was not found, the general principle for perfluorinated solvents suggests that the solubility of non-fluorinated hydrocarbons is typically low.

Experimental Protocol: Determination of Naphthalene Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Materials:

  • Naphthalene (analytical grade)

  • This compound, Hexane, Toluene, Dichloromethane (spectroscopic grade)

  • Analytical balance

  • Temperature-controlled shaker bath

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess of naphthalene to each solvent in separate sealed flasks.

  • Equilibrate the flasks in a temperature-controlled shaker bath at 25°C for 24 hours to ensure saturation.

  • After equilibration, allow the solutions to stand for 2 hours for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant from each saturated solution using a pre-weighed pipette.

  • Transfer the withdrawn solution to a pre-weighed volumetric flask and determine the mass of the solution.

  • Allow the solvent to evaporate completely under a gentle stream of nitrogen.

  • Weigh the flask containing the naphthalene residue to determine the mass of the dissolved solute.

  • Calculate the solubility in grams of naphthalene per 100 grams of solvent.

Fig. 1: Experimental workflow for determining naphthalene solubility.

Reaction Kinetics: The Diels-Alder Reaction as a Case Study

The solvent can significantly influence the rate of a chemical reaction. The Diels-Alder reaction, a cornerstone of organic synthesis, serves as an excellent model for comparing solvent effects on reaction kinetics.

SolventRelative Rate Constant (k_rel) for the Diels-Alder reaction of Cyclopentadiene and Methyl Acrylate
This compound (PFCH) Data not available; expected to be slow for polar transition states
Hexane 1 (Reference)
Toluene ~3
Dichloromethane (DCM) ~10
Experimental Protocol: Determining the Rate Constant of a Diels-Alder Reaction

This protocol describes a method to determine the second-order rate constant for the Diels-Alder reaction between cyclopentadiene and methyl acrylate using UV-Vis spectroscopy.

Materials:

  • Cyclopentadiene (freshly cracked)

  • Methyl acrylate

  • This compound, Hexane, Toluene, Dichloromethane (spectroscopic grade)

  • UV-Vis Spectrophotometer with a temperature-controlled cell holder

  • Syringes and stopwatch

Procedure:

  • Prepare stock solutions of known concentrations of cyclopentadiene and methyl acrylate in each solvent.

  • Equilibrate the reactant solutions and the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25°C).

  • To initiate the reaction, rapidly mix equal volumes of the cyclopentadiene and methyl acrylate solutions directly in a quartz cuvette.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance of the solution at a wavelength where the product absorbs and the reactants do not (determined by prior spectral analysis).

  • Monitor the change in absorbance over time until the reaction is complete.

  • The second-order rate constant (k) can be determined from the integrated rate law by plotting 1/(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

Fig. 2: Workflow for kinetic analysis of a Diels-Alder reaction.

Spectroscopic Analysis: Solvatochromic Shifts

The polarity of a solvent can be probed by observing the change in the UV-Vis absorption spectrum of a solvatochromic dye. Reichardt's dye is a common choice for this purpose, and its absorption maximum is used to define the ET(30) polarity scale.

Solventλ_max of Reichardt's Dye (nm)E_T(30) (kcal/mol)
This compound (PFCH) Data not available~31 (estimated)
Hexane 92231.0
Toluene 84333.9
Dichloromethane (DCM) 70540.7

Note: The ET(30) value for PFCH is an estimation. A direct measurement of the λ_max of Reichardt's dye in PFCH would be required for an accurate determination.

Experimental Protocol: Measurement of Solvatochromic Shifts

This protocol details the procedure for determining the ET(30) value of a solvent using Reichardt's dye.

Materials:

  • Reichardt's dye (betaine 30)

  • This compound, Hexane, Toluene, Dichloromethane (spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilute solution of Reichardt's dye in each of the test solvents. The concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the absorption maximum.

  • Record the UV-Vis absorption spectrum of each solution over a range of 400-1000 nm.

  • Determine the wavelength of maximum absorbance (λ_max) for the longest wavelength absorption band for each solvent.

  • Calculate the ET(30) value for each solvent using the following equation: ET(30) (kcal/mol) = 28591 / λ_max (nm)

Fig. 3: Workflow for determining ET(30) values.

Conclusion

This compound presents a unique set of properties that distinguish it from traditional organic solvents. Its high density, chemical inertness, and non-polar nature make it a subject of interest for specialized applications. However, the available data suggests that its utility as a general-purpose solvent for dissolving non-fluorinated organic compounds and for promoting reactions with polar transition states may be limited compared to conventional solvents like toluene and dichloromethane.

The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and to generate the specific data needed to assess the suitability of this compound for their particular applications. Further research is warranted to fill the existing data gaps, particularly in the areas of solubility and reaction kinetics, to fully elucidate the potential of this and other perfluorinated solvents in modern chemical research and development.

References

cross-validation of experimental results obtained with Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perfluorocyclohexane's Performance with Alternative Perfluorocarbons, Supported by Experimental Data.

This compound (PFCH), a fluorocarbon compound, is increasingly being investigated for various biomedical applications, including as a component in drug delivery systems, a contrast agent for ultrasound imaging, and as an oxygen carrier. Its unique physical and chemical properties, such as high gas solubility and chemical inertness, make it a promising candidate for these advanced therapeutic and diagnostic strategies. This guide provides a comprehensive cross-validation of experimental results obtained with PFCH, comparing its performance with other commonly used perfluorocarbons (PFCs) like Perfluorooctyl Bromide (PFOB), Perfluorodecalin (PFD), and Perfluorohexane (PFH).

Comparative Data of Perfluorocarbons

The selection of a suitable perfluorocarbon is critical for the successful development of biomedical applications. The following tables summarize key quantitative data to facilitate a direct comparison between PFCH and other relevant PFCs.

Physical and Chemical Properties
PropertyThis compound (PFCH)Perfluorooctyl Bromide (PFOB)Perfluorodecalin (PFD)Perfluorohexane (PFH)
Molecular Formula C₆F₁₂[1]C₈F₁₇BrC₁₀F₁₈C₆F₁₄
Molar Mass ( g/mol ) 300.05[1]498.96462.08338.04
Density (g/cm³ at 25°C) 1.684[1]1.9181.9091.68
Boiling Point (°C) 59-60[1]142-144141-14356
Vapor Pressure (mmHg at 25°C) ~1301113230
Oxygen Solubility (mL O₂/100 mL) Data not available~50~40~52
Nanoemulsion Properties and Stability
PropertyThis compound (PFCH)Perfluorooctyl Bromide (PFOB)Perfluorodecalin (PFD)Perfluorohexane (PFH)
Typical Emulsion Droplet Size (nm) 150-250150-300[2]150-300[2]100-250
Emulsion Stability ModerateHigh[2]High[2]Low (due to high vapor pressure)
Primary Destabilization Mechanism Ostwald RipeningOstwald Ripening[3]Ostwald Ripening[3]Ostwald Ripening
In Vitro Cytotoxicity
Cell LineThis compound (PFCH)Perfluorooctyl Bromide (PFOB)Perfluorodecalin (PFD)Perfluorohexane (PFH)
Murine Fibroblasts (L929) Not explicitly cytotoxic, but impurities can be.[4][5]Generally considered non-toxic.Generally considered non-toxic.Generally considered non-toxic.
Human Retinal Pigment Epithelial (ARPE-19) Not explicitly cytotoxic, but impurities can be.[4][5]Generally considered non-toxic.Generally considered non-toxic.Generally considered non-toxic.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are standardized protocols for key experiments involving perfluorocarbon nanoemulsions.

Preparation of Perfluorocarbon Nanoemulsion

This protocol describes a common method for preparing PFC nanoemulsions using high-pressure homogenization.

Materials:

  • Perfluorocarbon (e.g., this compound)

  • Surfactant (e.g., Lecithin, Pluronic F-68)

  • Co-surfactant (e.g., a polysorbate)

  • Glycerol (optional, for tonicity adjustment)

  • High-purity water

Procedure:

  • Aqueous Phase Preparation: Dissolve the surfactant, co-surfactant, and glycerol in high-purity water.

  • Premixing: Add the perfluorocarbon to the aqueous phase.

  • Coarse Emulsification: Subject the mixture to high-shear mixing using a rotor-stator homogenizer to create a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for multiple cycles (typically 5-10) at a pressure of 15,000-20,000 psi. Maintain the temperature of the emulsion using a cooling system.

  • Sterilization: Filter the resulting nanoemulsion through a 0.22 µm sterile filter.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxicity of PFC nanoemulsions on a selected cell line.

Materials:

  • Perfluorocarbon nanoemulsion

  • Cell culture medium appropriate for the chosen cell line

  • Selected cell line (e.g., L929, ARPE-19)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the PFC nanoemulsion. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of perfluorocarbons in biomedical research.

Experimental_Workflow_for_PFC_Nanoemulsion_Testing cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_invitro In Vitro Testing PFC Perfluorocarbon Homogenization High-Pressure Homogenization PFC->Homogenization Surfactant Surfactant Aqueous Aqueous Phase Surfactant->Aqueous Aqueous->Homogenization Nanoemulsion PFC Nanoemulsion Homogenization->Nanoemulsion DLS Dynamic Light Scattering (Size, PDI) Nanoemulsion->DLS Zeta Zeta Potential Nanoemulsion->Zeta Stability Stability Assessment Nanoemulsion->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Nanoemulsion->Cytotoxicity DrugRelease Drug Release Study Nanoemulsion->DrugRelease Acoustic Acoustic Property Measurement Nanoemulsion->Acoustic

Experimental workflow for PFC nanoemulsion preparation and testing.

Drug_Delivery_Mechanism cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) cluster_release Drug Release Injection IV Injection of Drug-Loaded PFC Nanoemulsion Circulation Circulation in Bloodstream Injection->Circulation Extravasation Extravasation via Leaky Vasculature (EPR Effect) Circulation->Extravasation Accumulation Accumulation at Target Site Extravasation->Accumulation Trigger External Trigger (e.g., Ultrasound) Accumulation->Trigger Release Drug Release from Nanoemulsion Trigger->Release Effect Therapeutic Effect Release->Effect

Targeted drug delivery using PFC nanoemulsions.

Ultrasound_Contrast_Mechanism cluster_agent Contrast Agent cluster_activation Activation cluster_imaging Imaging PFC_Droplet Liquid PFC Nano-droplet Ultrasound Ultrasound Pulse PFC_Droplet->Ultrasound Vaporization Acoustic Droplet Vaporization (ADV) Ultrasound->Vaporization Microbubble Gas Microbubble Vaporization->Microbubble Scattering Enhanced Acoustic Scattering Microbubble->Scattering Image High-Contrast Ultrasound Image Scattering->Image

Mechanism of action for PFC-based ultrasound contrast agents.

References

biocompatibility assessment of Perfluorocyclohexane compared to other perfluorocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of perfluorocyclohexane (PFCH) relative to other commonly used perfluorocarbons (PFCs) in biomedical applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of PFCs for their specific applications. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing data for other relevant PFCs and qualitative information on PFCH to provide a comprehensive overview.

Executive Summary

Perfluorocarbons are synthetic compounds known for their chemical and biological inertness, making them attractive candidates for a variety of biomedical applications, including as oxygen carriers in blood substitutes, contrast agents for medical imaging, and in ophthalmology. Biocompatibility is a critical parameter for the safe and effective use of these materials. This guide focuses on key biocompatibility assessments, including cytotoxicity and hemolysis, and provides an overview of the experimental protocols used to evaluate these endpoints.

This compound is generally considered to be relatively non-toxic and chemically inert.[1] However, a lack of direct, quantitative, head-to-head comparative studies with other PFCs necessitates a careful review of the available data for the broader class of perfluorocarbons to infer its relative biocompatibility.

In Vitro Biocompatibility Assessment: Cytotoxicity

Cytotoxicity assays are fundamental in vitro tests to determine the potential for a substance to cause cell death or damage. Common methods include the MTT and Neutral Red Uptake (NRU) assays, which measure metabolic activity and lysosomal integrity, respectively, as indicators of cell viability.

Table 1: Comparative Cytotoxicity (CC30) of Perfluorocarbon-Related Compounds

CompoundCell LineCC30 (ppm)Reference
1H-Perfluorooctane (1H-PFO)ARPE-19 & BALB/3T3123,000[2]
Perfluorooctanoic acid (PFOA)ARPE-19 & BALB/3T328.4[2]
1H,1H,7H-dodecafluoro-1-heptanol (DFH)ARPE-19 & BALB/3T322,500[2]
Anhydrous p-xyleneARPE-19 & BALB/3T31.55[2]
EthylbenzeneARPE-19 & BALB/3T31.06[2]

Note: This table highlights the cytotoxicity of potential impurities or related compounds, not the pure perfluorocarbons themselves. The high CC30 value for 1H-PFO, a partially fluorinated octane, suggests that highly fluorinated compounds tend to have lower cytotoxicity.

It is crucial to note that the cytotoxicity of PFCs can be significantly influenced by the presence of impurities. Therefore, the purity of the PFC product is a critical factor in its biocompatibility.

In Vitro Biocompatibility Assessment: Hemolysis

Hemolysis assays are performed to evaluate the potential of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin. This is a critical test for any material intended for intravenous administration or prolonged contact with blood.

Specific hemolytic data for this compound was not found in the reviewed literature. However, studies on other perfluorocarbons, such as perfluorooctyl bromide (PFOB) nanoparticles, have utilized hemolysis assays to assess complement activation, a key component of the immune response that can lead to hemolysis. These studies indicate that the surface chemistry, size, and charge of PFC nanoparticles can influence their interaction with blood components.

In Vivo Biocompatibility

In vivo studies are essential to understand the systemic effects of a substance. While comprehensive in vivo toxicity data for this compound is not extensively detailed in the available literature, it is generally reported to be relatively non-toxic.[1] Studies on other perfluorocarbons have shown that they are typically well-tolerated when used as blood substitutes, with dose-dependent side effects being a consideration.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of typical protocols for cytotoxicity and hemolysis assays.

Cytotoxicity Assay: Direct Contact Method (ISO 10993-5)

This method is suitable for testing the cytotoxicity of liquid materials like perfluorocarbons.

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture Preparation cluster_exposure Exposure to Perfluorocarbon cluster_viability Viability Assessment cluster_analysis Data Analysis A Seed cells (e.g., L929, BALB/3T3) in 96-well plates B Incubate for 24h to allow cell attachment A->B C Add Perfluorocarbon liquid directly to cell culture medium B->C D Incubate for a defined period (e.g., 24h) C->D E Remove PFC and add viability reagent (e.g., MTT, NRU) D->E F Incubate to allow for colorimetric reaction E->F G Measure absorbance using a plate reader F->G H Calculate percentage of cell viability compared to control G->H I Determine cytotoxic concentration (e.g., CC30) H->I

Caption: Workflow for a direct contact cytotoxicity assay.

Hemolysis Assay (Modified from ASTM F756)

This protocol assesses the hemolytic potential of a material when in direct contact with blood.

Hemolysis_Assay_Workflow cluster_prep Blood Preparation cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Data Analysis A Collect fresh anticoagulant-treated blood B Wash red blood cells (RBCs) with saline A->B C Prepare a diluted RBC suspension B->C D Incubate PFC sample with diluted RBC suspension C->D E Include positive (water) and negative (saline) controls F Centrifuge samples to pellet intact RBCs E->F G Measure absorbance of supernatant (hemoglobin release) F->G H Calculate percentage of hemolysis relative to controls G->H I Classify hemolytic potential based on established indices H->I

Caption: Workflow for an in vitro hemolysis assay.

Cellular Signaling Pathways

The interaction of perfluorocarbons with cellular signaling pathways is an area of ongoing research. While specific data for this compound is scarce, studies on other PFCs, particularly perfluoroalkyl acids (PFAAs) like PFOA and PFOS, have shown interactions with various pathways. It is important to note that the biological activity of these PFAAs is different from the more inert perfluorocarbons typically used in biomedical applications. However, understanding these interactions provides a broader context for the biocompatibility assessment of fluorinated compounds.

Some studies have suggested that certain PFAAs can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. The diagram below illustrates a generalized overview of potential interactions.

PFC_Signaling_Pathways cluster_info Disclaimer PFC Perfluorocarbon (e.g., PFOA, PFOS) Membrane Cell Membrane PFC->Membrane Cellular Uptake PPAR PPARα/γ Membrane->PPAR Intracellular Interaction Nucleus Nucleus PPAR->Nucleus Translocation Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) Nucleus->Gene_Expression Modulation of Transcription info This is a generalized pathway for certain PFAAs. Specific effects of this compound may differ.

References

Performance Evaluation of Perfluorocyclohexane as a Stationary Phase in GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical performance of perfluorocyclohexane (PFCH) as a stationary phase in Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of available experimental data on PFCH as a dedicated stationary phase, this document focuses on a theoretical evaluation based on its known chemical and physical properties, in comparison with commonly used, well-characterized stationary phases. This guide also presents a standardized experimental protocol for the evaluation of novel stationary phases like PFCH.

Introduction to GC-MS Stationary Phases

The stationary phase is a critical component of a GC column, dictating the separation of analytes based on their differential partitioning between the stationary phase and the mobile gas phase.[1] The selection of an appropriate stationary phase is paramount for achieving optimal resolution and selectivity.[2] Key properties of an effective stationary phase include high thermal stability, chemical inertness, and a polarity that is appropriate for the analytes of interest.[3] Non-polar stationary phases are ideal for separating non-polar compounds, primarily by their boiling points, while polar stationary phases are used for the separation of polar compounds through dipole-dipole or hydrogen bonding interactions.

This compound (PFCH): A Theoretical Profile

This compound (C6F12) is a fluorocarbon compound known for its exceptional chemical inertness and thermal stability.[4] It is a non-polar molecule, which suggests that as a stationary phase, it would separate analytes primarily based on differences in their boiling points and van der Waals interactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6F12
Molar Mass300.05 g/mol
Boiling Point59-60 °C
Melting Point52 °C
Vapor Pressure171.0 mmHg
PolarityNon-polar
Kovats Retention Index248, 278 (Semi-standard non-polar)[5]

Source: PubChem, Wikipedia[4][5]

The low boiling point and high vapor pressure of PFCH present significant challenges for its use as a stationary phase, as stationary phases need to be non-volatile at the operating temperatures of the GC oven. This inherent volatility is a primary reason why PFCH is not commonly used as a stationary phase. However, if it could be effectively immobilized or functionalized onto a support material to reduce its volatility, its non-polar and inert nature could theoretically offer unique selectivity for certain applications, particularly for the analysis of other fluorinated compounds.

Comparison with Common GC-MS Stationary Phases

The performance of a hypothetical PFCH stationary phase can be theoretically compared to established stationary phases based on their polarity and typical applications.

Table 2: Comparison of a Hypothetical PFCH Stationary Phase with Common GC-MS Stationary Phases

Stationary PhasePolarityTypical ApplicationsMaximum Temperature (°C)AdvantagesPotential Disadvantages of PFCH
This compound (Hypothetical) Non-polarTheoretical: Analysis of fluorinated compounds, highly volatile non-polar analytes.Unknown (likely low due to volatility)High inertness, potentially unique selectivity for fluorinated compounds.High volatility, limited temperature range, potential for poor film formation.
100% Dimethylpolysiloxane (e.g., DB-1, HP-1) Non-polarHydrocarbons, pesticides, PCBs, phenols, solvents.325-350Versatile, robust, wide operating temperature range, good for general purpose analysis.Limited selectivity for polar compounds.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5) Non-polarAromatic compounds, drugs, environmental samples.325-350Slightly more polar than 100% dimethylpolysiloxane, offering better selectivity for aromatic compounds.Still primarily non-polar in nature.
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) PolarAlcohols, fatty acid methyl esters (FAMEs), flavors, fragrances.240-260Excellent for separating polar, polarizable compounds.Lower thermal stability, susceptible to oxidation.
50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17) Intermediate PolaritySteroids, pesticides, glycols.300Good for separating compounds with a range of polarities.May not provide optimal separation for highly polar or highly non-polar compounds.

Experimental Protocol for Evaluating a Novel Stationary Phase

To empirically assess the performance of a new stationary phase such as a functionalized, non-volatile form of PFCH, a systematic evaluation is required. The following protocol outlines the key steps for such an evaluation.

1. Column Preparation:

  • A fused silica capillary column is coated with the novel stationary phase using a static or dynamic coating method.

  • The column is conditioned by heating it under a flow of inert gas to remove any residual solvents and to ensure a stable baseline.

2. Performance Metrics Evaluation:

  • Efficiency: The number of theoretical plates (N) is determined by injecting a non-retained compound (e.g., methane) and a series of n-alkanes. Higher N values indicate higher column efficiency.

  • Resolution (Rs): The separation of a standard mixture of compounds with varying polarities (e.g., Grob test mix) is evaluated. A resolution of Rs ≥ 1.5 between adjacent peaks is considered baseline separation.

  • Selectivity (α): The relative retention of different classes of compounds (e.g., alkanes, alcohols, aromatic hydrocarbons) is measured to characterize the selective nature of the stationary phase.

  • Thermal Stability and Bleed: The column is subjected to a temperature program up to its expected maximum operating temperature. The baseline signal from the mass spectrometer is monitored to assess column bleed, which is the degradation of the stationary phase at high temperatures. Low bleed is crucial for high sensitivity analysis.

3. Comparative Analysis:

  • The performance metrics of the novel stationary phase are compared against those of commercially available standard columns (e.g., a DB-5 and a DB-WAX) under the same analytical conditions.

  • Retention indices of a homologous series of n-alkanes are calculated to quantify the polarity of the new stationary phase.

4. Data Analysis:

  • Peak shapes, retention times, and peak areas are recorded and analyzed.

  • Mass spectra of the separated components are compared to library spectra for identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating a novel GC-MS stationary phase.

GCMS_Evaluation_Workflow cluster_evaluation Performance Evaluation start Start: Synthesize/Obtain Novel Stationary Phase coating Coat Capillary Column with Stationary Phase start->coating conditioning Column Conditioning coating->conditioning gcms_setup Install Column in GC-MS System conditioning->gcms_setup efficiency Efficiency Test (n-Alkanes) gcms_setup->efficiency resolution Resolution Test (Grob Mix) efficiency->resolution selectivity Selectivity Test (Polar & Non-polar Probes) resolution->selectivity bleed Thermal Stability & Bleed Test selectivity->bleed data_analysis Data Analysis and Comparison with Standard Phases bleed->data_analysis conclusion Conclusion on Performance and Applications data_analysis->conclusion end End conclusion->end

Caption: Workflow for the evaluation of a novel GC-MS stationary phase.

Conclusion

While this compound in its native state is not a viable stationary phase for GC-MS due to its volatility, its inherent properties of high thermal stability and chemical inertness are desirable characteristics for a stationary phase. If PFCH could be chemically modified or polymerized to create a non-volatile material, it could potentially offer a unique, highly inert, non-polar stationary phase. Such a phase might find niche applications in the analysis of fluorinated compounds or in high-temperature separations where minimal column bleed is essential. Further research and development would be necessary to synthesize and evaluate such a material according to the experimental protocol outlined in this guide. Researchers are advised to select from the wide range of commercially available stationary phases that have been extensively characterized and validated for their specific applications.[6]

References

A Comparative Analysis of Perfluorocyclohexane and Other Fluorinated Liquids for Heat Transfer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal thermal management solutions, this guide provides a detailed comparison of the heat transfer properties of Perfluorocyclohexane (PFCH) against other common fluorinated liquids. The following sections present key performance data, experimental methodologies, and a visual representation of a typical heat transfer evaluation workflow.

Fluorinated liquids are a cornerstone of advanced thermal management due to their excellent dielectric properties, high thermal stability, and chemical inertness.[1][2][3] Among these, this compound (C₆F₁₂) is a notable option. This guide offers an objective comparison of its heat transfer capabilities with those of other widely used fluorinated coolants, including Perfluorohexane (PFH), Perfluorooctane (PFO), and various formulations from the 3M™ Fluorinert™ series.

Quantitative Comparison of Thermophysical Properties

The efficiency of a heat transfer fluid is determined by a combination of its thermophysical properties. The table below summarizes key data for this compound and its counterparts, compiled from various technical sources. For consistency, all properties are listed at or near 25°C unless otherwise specified.

PropertyThis compound (PFCH)Perfluorohexane (PFH) / FC-72Perfluorooctane (PFO)Fluorinert™ FC-3283Fluorinert™ FC-3284Fluorinert™ FC-770Fluorinert™ FC-40
Chemical Formula C₆F₁₂C₆F₁₄C₈F₁₈Not SpecifiedC₆F₁₂ (isomer)Not SpecifiedNot Specified
Molecular Weight ( g/mol ) 300.05[]338.04438.06521299[5]415650
Density ( kg/m ³) 1684 - 1720[][6][7]1680[8]17301820[9]1710[5]1793[1]1850
Boiling Point (°C) 55.4 - 60[][6][7]56[8]103128[9]50[5]97155[1]
Melting/Pour Point (°C) 51 - 52[6][7]-90[8]-25-65[9]-73[5]-127[10]-57
Thermal Conductivity (W/m·K) Not Available0.057[8]0.0540.066[9]0.062[5]0.0630.065
Specific Heat (J/kg·K) Not Available110010501100[9]1100[5]10471047
Kinematic Viscosity (cSt) Not Available0.64[8]1.20.75[9]0.42[5]0.81.8
Heat of Vaporization (kJ/kg) Not Available888878[9]105[5]8888

Note: Data has been aggregated from multiple sources and minor discrepancies may exist due to varying experimental conditions. "Not Available" indicates that reliable data was not found in the surveyed sources.

Experimental Protocols for Determining Heat Transfer Properties

The accurate measurement of thermophysical properties is crucial for the reliable design of heat transfer systems. Standard methodologies for key parameters are outlined below.

Thermal Conductivity Measurement

A common method for determining the thermal conductivity of liquids is the transient hot-wire technique. This involves immersing a thin platinum wire into the liquid, which acts as both a heating element and a temperature sensor.[11]

  • Apparatus: A measurement cell containing the liquid sample and a thin platinum wire. A precision power source provides a constant current to the wire, and a data acquisition system records the wire's temperature change over time.

  • Procedure:

    • The liquid is allowed to reach thermal equilibrium with the surroundings.

    • A step-wise heating current is applied to the wire.

    • The temperature increase of the wire is recorded as a function of time.

  • Data Analysis: The thermal conductivity of the liquid is calculated from the rate of temperature increase of the wire, based on the principles of transient heat conduction.[12] Corrections may be applied for heat loss to the surroundings.

Specific Heat Capacity Measurement

Calorimetry is the primary method for measuring the specific heat capacity of a liquid.

  • Apparatus: A calorimeter (an insulated container), a precision thermometer, a heater with a known power output, and the liquid sample.

  • Procedure:

    • A known mass of the liquid is placed in the calorimeter.

    • The initial temperature of the liquid is recorded.

    • The heater is submerged in the liquid and a known amount of electrical energy is supplied.

    • The final temperature of the liquid is recorded after a set period, ensuring uniform temperature distribution.

  • Data Analysis: The specific heat capacity is calculated using the formula Q = mcΔT, where Q is the heat added, m is the mass of the liquid, c is the specific heat capacity, and ΔT is the change in temperature.[13]

Viscosity Measurement

Viscosity is typically measured using a viscometer, which can be of various types such as capillary, rotational, or falling sphere viscometers.

  • Apparatus: A temperature-controlled bath and a viscometer.

  • Procedure:

    • The liquid sample is placed in the viscometer, which is then brought to the desired temperature in the bath.

    • The time taken for a specific volume of the liquid to flow through a capillary tube (in a capillary viscometer) or the torque required to rotate a spindle in the liquid (in a rotational viscometer) is measured.

  • Data Analysis: The viscosity is calculated based on the instrument's calibration constant and the measured flow time or torque.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the heat transfer performance of a fluorinated liquid in a forced convection setup.

HeatTransferExperiment cluster_prep Preparation cluster_exp Experimental Setup cluster_proc Procedure cluster_analysis Data Analysis start Select Fluorinated Liquid char Characterize Thermophysical Properties start->char setup Assemble Test Loop (Pump, Heater, Test Section, Heat Exchanger) char->setup instrument Install Sensors (Thermocouples, Flow Meter, Pressure Transducers) setup->instrument circulate Circulate Liquid at Constant Flow Rate instrument->circulate apply_heat Apply Known Heat Flux to Test Section circulate->apply_heat record_data Record Steady-State Temperatures and Pressures apply_heat->record_data calc_htc Calculate Heat Transfer Coefficient record_data->calc_htc compare Compare Performance with Other Liquids calc_htc->compare end Conclusion on Heat Transfer Efficacy compare->end

References

Validating the Purity of Synthesized Perfluorocyclohexane: A Comparative Guide to GC-FID and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like Perfluorocyclohexane (PFCH) is a critical step in guaranteeing experimental reliability and product safety. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of PFCH purity, supported by experimental protocols and data presentation.

This compound, a fully fluorinated derivative of cyclohexane, is valued for its chemical inertness and high gas-dissolving capacity. These properties make it a valuable compound in various applications, including as a contrast agent in medical imaging and as a specialized solvent. The synthesis of PFCH can, however, result in impurities that may alter its physical and chemical properties. Therefore, robust analytical methods are required to accurately determine its purity.

Comparative Analysis of GC-FID and GC-MS for PFCH Purity

GC-FID and GC-MS are both powerful techniques for analyzing volatile compounds like PFCH.[1] The primary distinction lies in their detectors and, consequently, the type of information they provide.[2] GC-FID is a quantitative workhorse, ideal for determining the concentration of known components, while GC-MS provides detailed structural information, enabling the identification of unknown impurities.[2][3]

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Quantitative analysis of organic compounds.[4]Qualitative analysis (identification) and quantitative analysis of volatile and semi-volatile compounds.[1]
Principle of Detection Eluted compounds are burned in a hydrogen flame, producing ions that generate a current proportional to the amount of carbon.Eluted compounds are ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[1]
Information Provided Retention time and peak area (proportional to concentration).Retention time, mass spectrum (molecular fingerprint), and peak area.
Sensitivity to PFCH Lower response to highly fluorinated compounds due to the strong C-F bonds that do not readily ionize.[5]High sensitivity, capable of detecting trace-level impurities.[3]
Impurity Identification Cannot identify unknown impurities; identification is based on comparing retention times with known standards.Provides mass spectra that can be used to identify unknown impurities by library matching or spectral interpretation.[6]
Cost and Complexity Generally less expensive and easier to operate and maintain.[6]More expensive and requires more complex operation and data analysis.[3]
Ideal Use Case for PFCH Routine purity checks where the potential impurities are known and standards are available. Accurate quantification of the main PFCH peak.In-depth analysis to identify unknown synthesis byproducts and impurities. Characterization of a new synthesis route.

Experimental Protocols

The following are generalized protocols for the analysis of synthesized this compound using GC-FID and GC-MS. Instrument conditions may need to be optimized for specific samples and laboratory setups.

Sample Preparation

A consistent sample preparation protocol is crucial for both GC-FID and GC-MS analysis to ensure reproducibility.

  • Dilution: Dilute the synthesized this compound sample in a volatile, high-purity solvent (e.g., hexane or ethyl acetate) to a concentration suitable for GC analysis (typically in the low ppm range).

  • Internal Standard (Optional but Recommended for Quantification): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the sample, is chemically similar to PFCH, and resolves well from other peaks in the chromatogram.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial and seal with a septum cap.

GC-FID Protocol for Purity Quantification

This protocol focuses on determining the purity of PFCH as a percentage of the total peak area.

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

ParameterTypical Condition
Injector Temperature 250 °C
Column Type Capillary column (e.g., DB-1ms, HP-5)[5][7]
Carrier Gas Helium or Hydrogen[8]
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min[5]
Detector Temperature 280 °C - 300 °C[7]
Injection Volume 1 µL
Split Ratio 50:1[7]

Data Analysis: The purity of this compound is calculated using the area percent method:

Purity (%) = (Peak Area of PFCH / Total Peak Area of all components) x 100

GC-MS Protocol for Impurity Identification

This protocol is designed to identify potential impurities in the synthesized PFCH.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

ParameterTypical Condition
Injector Temperature 250 °C
Column Type Capillary column (e.g., DB-1ms, HP-5)
Carrier Gas Helium
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min
Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-500
Solvent Delay 2-3 minutes

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • For any other peaks, obtain the mass spectrum.

  • Compare the mass spectra of the impurity peaks against a spectral library (e.g., NIST) to tentatively identify the compounds.

  • Common impurities in fluorinated compounds can include isomers, partially fluorinated analogues, or byproducts from the synthesis process.[9][10]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for analyzing synthesized this compound using GC-FID and GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Outcome A Synthesized PFCH B Dilute in Solvent A->B C Add Internal Standard (Optional) B->C D Vial for Analysis C->D E Inject Sample into GC D->E F Separation on GC Column E->F G Detection by FID F->G H Generate Chromatogram G->H I Integrate Peak Areas H->I J Calculate Purity (%) I->J

Caption: Workflow for PFCH Purity Validation using GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Outcome A Synthesized PFCH B Dilute in Solvent A->B C Vial for Analysis B->C D Inject Sample into GC C->D E Separation on GC Column D->E F Ionization & Mass Analysis E->F G Generate Total Ion Chromatogram F->G H Extract Mass Spectra of Peaks G->H I Library Search & Identification H->I J Identify Impurities I->J

Caption: Workflow for PFCH Impurity Identification using GC-MS.

Conclusion

Both GC-FID and GC-MS are indispensable tools for validating the purity of synthesized this compound. For routine quality control and precise quantification of PFCH, GC-FID offers a reliable and cost-effective solution.[6] However, when a comprehensive impurity profile and the identification of unknown byproducts are required, the specificity and sensitivity of GC-MS are unparalleled.[3] In many research and development settings, a combination of both techniques is often employed to gain a complete understanding of the synthesized product's purity and composition.[4] This dual approach ensures the highest level of quality assurance for downstream applications.

References

efficacy of Perfluorocyclohexane-based drug delivery systems versus conventional methods

Author: BenchChem Technical Support Team. Date: November 2025

The evolution of drug delivery technologies marks a significant leap forward in enhancing therapeutic efficacy and minimizing off-target effects. Among the novel platforms, Perfluorocyclohexane (PFCH)-based systems, a subset of perfluorocarbon (PFC) nanoemulsions, are gaining prominence. These systems offer unique advantages over conventional methods such as liposomes, polymeric nanoparticles, and simple drug solutions. This guide provides an objective comparison, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Introduction to Perfluorocarbon-Based Drug Delivery

Perfluorocarbons are chemically and biologically inert compounds renowned for their high gas-dissolving capacity, particularly for oxygen.[1][2] When formulated into nano-sized emulsions, typically with droplet diameters under 500 nm, they serve as versatile platforms for delivering a wide range of therapeutics, from small molecules to biologics.[3][4][5] A key feature of PFC-based systems, including those with PFCH, is their potential for triggered drug release. These nanoemulsions can be engineered to be sensitive to external stimuli like ultrasound.[6][7] When exposed to focused ultrasound, the PFC core can undergo a phase change from liquid to gas, a process known as acoustic droplet vaporization (ADV).[8] This rapid expansion disrupts the carrier, releasing the encapsulated drug precisely at the target site.[6][8]

Conventional drug delivery systems, while foundational, often face challenges such as poor bioavailability for hydrophobic drugs, rapid clearance from circulation, and lack of target specificity.[9][10] Nanotechnology-based carriers like liposomes and polymeric nanoparticles have addressed some of these issues by improving drug solubility and circulation time.[11] However, PFC-based systems introduce a new modality of on-demand, localized drug release that sets them apart.[7][12]

Comparative Data: PFCH-Based vs. Conventional Systems

The following tables summarize quantitative data from representative studies to highlight the performance differences between PFC-based nanoemulsions and conventional drug delivery carriers.

Table 1: Physicochemical and Drug Loading Characteristics

ParameterPFCH/PFC-Based NanoemulsionConventional (e.g., Liposomes, PLGA NPs)Key Advantages of PFCH/PFC Systems
Particle Size (nm) Typically 100 - 250 nm80 - 300 nm[13]Ideal size for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors.[13][14]
Drug Loading Capacity (%) Variable, dependent on drug lipophilicity and formulation. Can be optimized.Generally 5 - 20% for PLGA NPs.The core can be co-emulsified with drug-containing oils to enhance loading.[8]
Encapsulation Efficiency (%) Often > 90% for lipophilic drugs.Highly variable, 30-98%.[15][16]High affinity of lipophilic drugs for the PFC/oil core leads to efficient encapsulation.
Stability Kinetically stable emulsions.[5]Can be prone to aggregation or premature drug leakage.Inert nature of PFCs contributes to high formulation stability.[1]

Data are representative and can vary significantly based on the specific formulation, drug, and manufacturing process.

Table 2: In Vitro and In Vivo Performance

ParameterPFCH/PFC-Based NanoemulsionConventional (e.g., Free Drug, Liposomes)Key Advantages of PFCH/PFC Systems
Drug Release Profile Controlled, stimulus-responsive (e.g., ultrasound-triggered).[6]Typically diffusion-controlled or burst release.[17]"On-demand" release minimizes systemic exposure and off-target toxicity.[12][18]
Bioavailability Significantly enhanced for poorly soluble drugs.Often low for poorly soluble drugs in conventional forms.[10]Nano-sizing and encapsulation protect the drug from premature degradation.[19]
Targeting Can be actively targeted via surface ligands and triggered release.[20]Passive targeting (EPR effect) or active targeting.Dual-modality targeting (ligand + physical trigger) offers superior precision.
Theranostic Potential High; can be used for 19F MRI and ultrasound imaging.[1][21]Limited, though some nanoparticles can be labeled.The fluorine core provides a unique, background-free imaging signal.[20]

Performance metrics are highly dependent on the specific application and experimental model.

Key Experimental Protocols

Detailed and standardized methodologies are crucial for accurately characterizing and comparing drug delivery systems.[22][23]

1. Determination of Encapsulation Efficiency and Drug Loading

Encapsulation Efficiency (EE) and Drug Loading (DL) are critical parameters that define the quantity of drug successfully incorporated into the nanocarrier.[14]

  • Principle: The indirect method, which is commonly used, involves separating the nanoparticles from the aqueous medium containing the non-entrapped "free" drug.[24] The amount of free drug is quantified, and the encapsulated amount is determined by subtraction from the total initial drug amount.

  • Methodology:

    • A known amount of the nanoparticle formulation is centrifuged at high speed (e.g., 10,000 x g for 15 minutes) to pellet the nanoparticles.[24]

    • The supernatant, containing the free drug, is carefully collected.

    • The concentration of the free drug in the supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

    • The Encapsulation Efficiency and Drug Loading are calculated using the following formulas[14][25][15]:

      • EE (%) = [(Total Drug Added - Free Drug) / Total Drug Added] x 100

      • DL (%) = [(Total Drug Added - Free Drug) / Total Nanoparticle Weight] x 100

2. In Vitro Drug Release Assay (Dialysis Method)

This assay simulates the release of the drug from the nanocarrier into the systemic circulation over time.[26] The dialysis bag method is frequently employed for nanoparticle formulations.[17][27]

  • Principle: The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is submerged in a larger volume of a release medium. The MWCO of the membrane is chosen to be large enough to allow the free drug to diffuse out but small enough to retain the nanoparticles.[28]

  • Methodology:

    • A dialysis membrane (e.g., 12-14 kDa MWCO) is prepared and hydrated according to the manufacturer's protocol.[27]

    • A specific volume of the drug-loaded nanoparticle suspension is placed into the dialysis bag, which serves as the donor compartment.[27]

    • The sealed bag is placed in a beaker containing a larger volume of release buffer (e.g., Phosphate-Buffered Saline, PBS) at 37°C with constant stirring. This acts as the receptor compartment and helps maintain sink conditions.[27][28]

    • For ultrasound-triggered release studies with PFC systems, the entire setup can be subjected to specific ultrasound frequencies and intensities at desired time points.[6][12]

    • At predetermined time intervals, aliquots of the release buffer are withdrawn from the receptor compartment, and the volume is replaced with fresh buffer.

    • The concentration of the released drug in the collected samples is quantified. The cumulative percentage of drug released is then plotted against time.

Visualizing Mechanisms and Workflows

Experimental and Evaluation Workflow

The development of a nanocarrier involves a systematic process from initial formulation to in vivo testing. This workflow ensures a comprehensive evaluation of the system's properties and efficacy.

G cluster_0 Formulation & Physicochemical Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Formulation Nanocarrier Formulation (PFCH Emulsion / Conventional) Char Characterization (Size, Zeta, Drug Load) Formulation->Char Release In Vitro Release Study (e.g., Dialysis Method) Char->Release Cytotox Cellular Uptake & Cytotoxicity Assays Release->Cytotox PK Pharmacokinetics (PK) & Bioavailability Studies Cytotox->PK Efficacy In Vivo Efficacy (e.g., Tumor Model) PK->Efficacy Final Data Analysis & Comparison Efficacy->Final

Workflow for developing and comparing drug delivery systems.

Mechanism: Ultrasound-Triggered Drug Release

A significant advantage of PFCH-based nanoemulsions is their ability to release drugs in response to focused ultrasound. This mechanism, known as Acoustic Droplet Vaporization (ADV), provides exceptional spatial and temporal control over drug delivery.

G cluster_0 Systemic Circulation cluster_1 Target Site (e.g., Tumor) PFC_droplet PFCH Nanoemulsion (Drug Encapsulated) Ultrasound Focused Ultrasound Application PFC_droplet->Ultrasound Accumulation via EPR Effect Vaporization Acoustic Droplet Vaporization (ADV) PFCH Liquid -> Gas Phase Ultrasound->Vaporization Release Carrier Disruption & Localized Drug Release Vaporization->Release Effect Enhanced Therapeutic Effect Release->Effect

Mechanism of ultrasound-triggered release from a PFCH carrier.

Comparative Properties Overview

This diagram provides a logical comparison of the key attributes of PFCH-based systems against conventional nanocarriers, highlighting the unique advantages conferred by the perfluorocarbon core.

G cluster_pfch PFCH-Based Systems cluster_conv Conventional Nanocarriers (Liposomes, PLGA) center_node Drug Delivery Systems p1 Stimuli-Responsive Release (Ultrasound) center_node->p1 p2 Theranostic Capability (19F MRI / Ultrasound) center_node->p2 p3 High Gas Solubility (Oxygen Delivery) center_node->p3 c1 Passive & Active Targeting center_node->c1 c2 Improved Bioavailability center_node->c2 c3 Established Scalability center_node->c3

Comparison of key features between delivery system types.

Conclusion

This compound-based drug delivery systems present a compelling alternative to conventional methods, distinguished primarily by their capacity for stimulus-triggered drug release and inherent theranostic properties. While conventional nanocarriers have successfully improved the pharmacokinetics of many drugs, PFCH systems offer an additional layer of control, enabling on-demand therapy localized to a specific site. This can significantly enhance the therapeutic window, increasing efficacy at the target tissue while minimizing systemic toxicity. The ability to non-invasively image these carriers via 19F MRI adds a powerful diagnostic tool for confirming accumulation at the target site before triggering release. As research progresses, these advanced systems hold the promise of becoming a cornerstone of precision medicine.

References

Comparative Cytotoxicity of Perfluorocyclohexane and Other Fluorinated Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of perfluorocyclohexane and other fluorinated compounds. The available data on the cytotoxicity of this compound is limited; therefore, this guide presents data from structurally related and other relevant fluorinated compounds to offer a comparative context.

Executive Summary

This compound (PFCH) is a fully fluorinated cyclic hydrocarbon characterized by its chemical inertness and thermal stability.[1] While safety data sheets indicate that it can be a skin and eye irritant and may cause respiratory irritation, there is a notable lack of publicly available quantitative data on its in vitro cytotoxicity.[2][3][4] This contrasts with other classes of fluorinated compounds, such as perfluoroalkyl substances (PFAS), which have been more extensively studied and, in some cases, have demonstrated significant cytotoxicity. This guide summarizes the available toxicological information and details appropriate experimental protocols for assessing the cytotoxicity of water-immiscible fluorinated solvents.

Data Presentation: Comparative Cytotoxicity of Fluorinated Compounds

The following table summarizes the available in vitro cytotoxicity data for various fluorinated compounds. It is important to note the absence of specific cytotoxicity metrics for this compound.

CompoundChemical ClassCell Line(s)Cytotoxicity MetricValue (ppm)Citation
This compound Perfluorocarbon-Not AvailableNot Available-
Perfluoro(methylcyclohexane) Perfluorocarbon-Mildly toxic by inhalation (LCLo, rat)825 ppm/14H[5][6]
Perfluorodecalin PerfluorocarbonCorneal Endothelium (in vivo)Corneal ToxicityObserved after prolonged direct contact[7][8]
Perfluorooctanoic Acid (PFOA) Perfluoroalkyl AcidBALB3T3, ARPE-19CC3028.4[9][10]
1H-Perfluorooctane Partially Fluorinated AlkaneBALB3T3, ARPE-19CC30123,000[9][10]
1H,1H,7H-Dodecafluoro-1-heptanol (DFH) Fluorotelomer AlcoholBALB3T3, ARPE-19CC3022,500[9][10]
Hexafluoro-1,2,3,4-tetrachlorobutane Halogenated AlkaneBALB3T3, ARPE-19CC30980[9][10]
Anhydrous p-xylene Aromatic Hydrocarbon (impurity)BALB3T3, ARPE-19CC301.21[9]
Ethylbenzene Aromatic Hydrocarbon (impurity)BALB3T3, ARPE-19CC301.06[9]

CC30: The concentration of a substance that causes a 30% reduction in cell viability.

Experimental Protocols

Given the water-immiscible nature of this compound and similar fluorinated solvents, standard aqueous-based cytotoxicity assays require modification. The direct contact method, as described in ISO 10993-5, is a suitable approach.[9][10]

Direct Contact Cytotoxicity Assay (Based on ISO 10993-5)

This method is designed to evaluate the cytotoxicity of materials that are not readily soluble in cell culture medium.

1. Cell Culture:

  • Mouse fibroblast cell lines (e.g., L929 or BALB/3T3) or human retinal pigment epithelium cells (e.g., ARPE-19) are commonly used.

  • Cells are seeded in 96-well plates at a density that ensures they are sub-confluent and in the exponential growth phase at the time of testing.

  • The cells are incubated in a humidified atmosphere at 37°C with 5% CO₂.

2. Preparation of Test Substance:

  • This compound or other fluorinated solvents are sterilized, for example, by filtration through a 0.22 µm filter.

  • Serial dilutions of the test substance can be prepared in a non-toxic carrier solvent if applicable, or tested neat.

3. Exposure:

  • The culture medium is removed from the wells.

  • The test substance is added directly to the cell layer, ensuring complete coverage.

  • A negative control (e.g., cell culture medium or a non-toxic perfluorocarbon like perfluorooctane) and a positive control (e.g., a substance with known cytotoxicity) are included.

  • The plate is incubated for a specified period, typically 24 hours.

4. Assessment of Cytotoxicity:

  • After the exposure period, the test substance is carefully removed.

  • The cell viability is assessed using a quantitative assay. A common method is the MTT assay:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage of the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[9]

Mandatory Visualizations

Experimental Workflow: Direct Contact Cytotoxicity Assay

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assessment cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate sterilize_solvent Sterilize fluorinated solvent add_solvent Add solvent directly to cell layer cell_culture->add_solvent sterilize_solvent->add_solvent incubate_24h Incubate for 24 hours add_solvent->incubate_24h remove_solvent Remove solvent incubate_24h->remove_solvent add_mtt Add MTT reagent remove_solvent->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability determine_cytotoxicity Determine cytotoxicity (viability < 70%) calculate_viability->determine_cytotoxicity

Caption: Workflow for the direct contact in vitro cytotoxicity assay.

General Principle of Cell Viability Assays

G cluster_cause Stimulus cluster_effect Cellular Response cluster_outcome Measurable Outcome cluster_measurement Assay Endpoint exposure Exposure to Test Compound no_effect No Cytotoxic Effect exposure->no_effect cytotoxic_effect Cytotoxic Effect exposure->cytotoxic_effect intact_membrane Intact Cell Membrane no_effect->intact_membrane active_metabolism Active Metabolism no_effect->active_metabolism compromised_membrane Compromised Membrane cytotoxic_effect->compromised_membrane reduced_metabolism Reduced Metabolism cytotoxic_effect->reduced_metabolism high_viability High Viability Signal intact_membrane->high_viability active_metabolism->high_viability low_viability Low Viability Signal compromised_membrane->low_viability reduced_metabolism->low_viability

Caption: Logical relationship in cell viability and cytotoxicity assessment.

References

A Comparative Guide to Theoretical Models for Gas Solubility in Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of theoretical models for predicting gas solubility in perfluorocyclohexane (PFCH), a crucial parameter in various scientific and pharmaceutical applications. By objectively comparing theoretical predictions with experimental data, this document aims to equip researchers with the necessary information to select the most appropriate model for their specific needs.

Introduction

This compound (PFCH) is a fluorinated cyclic compound with a high capacity for dissolving gases, making it a valuable solvent in applications ranging from drug delivery systems to respiratory support liquids. Accurate prediction of gas solubility in PFCH is essential for optimizing these applications. This guide focuses on the validation of two prominent theoretical models: the soft-Statistical Associating Fluid Theory (soft-SAFT) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT).

Theoretical Models for Gas Solubility

The solubility of gases in liquids can be theoretically described using various thermodynamic models. Among the most successful for complex fluids like perfluorocarbons are the Statistical Associating Fluid Theory (SAFT) and its variants.[1]

soft-SAFT Equation of State

The soft-SAFT equation of state is a molecular-based thermodynamic model that describes the properties of fluids by considering the molecules as chains of tangentially bonded spherical segments.[1] The model accounts for molecular size, shape, and intermolecular forces, including dispersion and association (e.g., hydrogen bonding). For non-associating systems like gases in PFCH, the model primarily considers the repulsive and attractive forces between the gas molecules and the solvent molecules. The soft-SAFT model has been successfully applied to describe the solubility of various gases in perfluoroalkanes.[2]

PC-SAFT Equation of State

The Perturbed-Chain SAFT (PC-SAFT) model is another variant of the SAFT equation of state.[3] It improves upon earlier versions by incorporating a more refined treatment of the dispersion forces between molecular chains, based on the perturbation theory of Barker and Henderson.[2] This allows for a more accurate representation of the properties of real fluids, including polymers and other complex molecules. The PC-SAFT model requires three pure component parameters: the segment number, segment diameter, and segment energy.[4][5] These parameters are often determined by fitting to experimental vapor pressure and liquid density data.

Experimental Validation

To validate the predictive capabilities of the soft-SAFT and PC-SAFT models, a thorough comparison with experimental solubility data for various gases in this compound is necessary. The following sections present available experimental data and compare them with the theoretical predictions.

Data Presentation

The experimental solubility of carbon dioxide (CO₂) and oxygen (O₂) in this compound and its close derivative, perfluoromethylcyclohexane, is summarized in the tables below. The data is presented as mole fraction solubility (x) at various temperatures (T) and partial pressures (P) of the gas.

Table 1: Experimental Solubility of Carbon Dioxide (CO₂) in Perfluoromethylcyclohexane

Temperature (K)Pressure (bar)Mole Fraction (x)Reference
293.1510.10.108[6]
293.1520.20.229[6]
293.1530.30.368[6]
313.1510.10.091[6]
313.1520.20.191[6]
313.1530.30.302[6]
333.1510.10.078[6]
333.1520.20.162[6]
333.1530.30.258[6]

Table 2: Experimental Solubility of Oxygen (O₂) in this compound

Temperature (K)Ostwald Coefficient (L)Mole Fraction (x)aReference
298.150.4350.0038

a Mole fraction calculated from the Ostwald coefficient assuming ideal gas behavior and a molar volume of PFCH of 205 cm³/mol at 298.15 K.

Note: Experimental data for the solubility of nitrogen and other inert gases in this compound is scarce in the readily available literature. Further experimental studies are required for a more comprehensive validation of the theoretical models for these gases.

Comparison of Theoretical Models with Experimental Data

A study by Dias et al. (2006) investigated the vapor-liquid equilibrium of carbon dioxide in several perfluoroalkanes, including perfluoromethylcyclohexane, and successfully modeled the experimental data using the soft-SAFT equation of state.[6] The model showed good agreement with the experimental solubility of CO₂, demonstrating its capability to predict the phase behavior of such systems.[6]

For the solubility of oxygen in perfluoroalkanes, another study highlighted that a simple application of the SAFT model was insufficient and that considering cross-association interactions between oxygen and the perfluoroalkane molecules was necessary to achieve a deviation below 5% from experimental data.[5]

While direct validation studies of the PC-SAFT model for gas solubility specifically in this compound are not abundant in the literature, the model has been shown to be a powerful tool for predicting the solubility of gases in a wide range of other solvents, including hydrocarbons and refrigerants.[7] Given its success in these systems, it is expected to provide reasonable predictions for gas solubility in PFCH, although specific parameterization for this solvent would be beneficial.

Experimental Protocols

The experimental determination of gas solubility in liquids is a critical step for validating theoretical models. Various methods can be employed, with the choice depending on the specific gas-liquid system and the desired accuracy.

Static Equilibrium Method

A common and accurate method for measuring gas solubility is the static equilibrium method. A detailed description of a typical experimental setup is provided below:

  • Apparatus: The core of the apparatus is a high-pressure equilibrium cell equipped with a magnetic stirrer, a pressure transducer, and a temperature sensor. The cell is typically made of a material that is inert to the gas and the solvent.

  • Procedure:

    • A known amount of the degassed solvent (this compound) is introduced into the equilibrium cell.

    • The cell is then evacuated to remove any residual air.

    • A known amount of the gas is introduced into the cell from a calibrated gas reservoir.

    • The mixture is stirred at a constant temperature until thermodynamic equilibrium is reached, which is indicated by a stable pressure reading.

    • The equilibrium pressure and temperature are recorded.

    • The amount of gas dissolved in the liquid phase is determined by performing a mass balance calculation, taking into account the volume of the gas and liquid phases and the P-V-T properties of the gas.

This method allows for precise control of temperature and pressure and is suitable for a wide range of gas-liquid systems.

Visualization of the Validation Workflow

The process of validating theoretical models for gas solubility involves a logical sequence of steps, from data acquisition to model comparison.

ValidationWorkflow cluster_exp Experimental Validation cluster_theo Theoretical Modeling cluster_comp Comparison and Analysis ExpData Experimental Solubility Data (CO2, O2 in PFCH) Comparison Data Comparison and Model Performance Evaluation ExpData->Comparison Input for Validation ExpProtocol Detailed Experimental Protocols ExpProtocol->ExpData Ensures Data Quality SoftSAFT soft-SAFT Model SoftSAFT->Comparison Theoretical Predictions PCSAFT PC-SAFT Model PCSAFT->Comparison Theoretical Predictions Conclusion Conclusions on Model Accuracy and Applicability Comparison->Conclusion

Caption: Workflow for the validation of theoretical models for gas solubility.

Conclusion

Both the soft-SAFT and PC-SAFT theoretical models are powerful tools for predicting gas solubility in this compound. The soft-SAFT model has been successfully validated against experimental data for CO₂ in a closely related solvent, demonstrating good accuracy. While direct and extensive validation for a wide range of gases in PFCH is still needed for both models, the existing literature on perfluoroalkanes suggests their strong potential.

For researchers and drug development professionals, the choice between these models may depend on the availability of model parameters and the specific gas-solvent system of interest. It is crucial to be aware of the limitations of each model and to rely on experimental data for final validation whenever possible. Further experimental measurements of the solubility of nitrogen and other inert gases in this compound are highly encouraged to refine and further validate these important theoretical models.

References

A Comparative Analysis of Perfluorocyclohexane and Alternative Coolants for Microelectronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance Benchmarking of Perfluorocyclohexane in Microelectronic Cooling

The relentless pursuit of miniaturization and increased power density in microelectronics necessitates advanced thermal management solutions. Effective heat dissipation is paramount to ensure the reliability, performance, and longevity of electronic components. This compound (PFCH), a fluorocarbon-based fluid, has emerged as a candidate for liquid cooling in these demanding applications. This guide provides a comprehensive comparison of the thermal performance of this compound against other common coolants, supported by experimental data and detailed methodologies.

Performance Benchmarking: A Quantitative Comparison

The selection of an optimal coolant hinges on a thorough evaluation of its thermophysical properties. These properties dictate the fluid's ability to absorb and transfer heat, its compatibility with system components, and its overall efficiency in a cooling loop. The following table summarizes the key quantitative data for this compound and its alternatives.

PropertyThis compound (PFCH)3M™ Novec™ 70003M™ Novec™ 72003M™ Novec™ 7500Deionized Water
Boiling Point (°C) 59-60[1]34[2][3][4][5]76[6][7]128[8][9]100
Density ( kg/m ³ at 25°C) 1684[1]1400[2][3][4][5]1430[7]1614[8][9]997
Thermal Conductivity (W/m·K at 25°C) Data not available in liquid state0.075[2][3][4][5]0.0690.0690.606
Specific Heat Capacity (J/kg·K at 25°C) Data not available in liquid state1300[2][3][4][5]1210[10]1140[11]4184[12]
Dynamic Viscosity (mPa·s at 25°C) Data not available in liquid state0.45[13]0.61[7]1.24[13]0.89
Dielectric Constant ~1.86 (for Perfluoromethylcyclohexane)7.4[2][3][4][5]7.3[13]6.1[13]80.1

Experimental Protocols: Methodologies for Performance Evaluation

To ensure accurate and reproducible performance benchmarking of cooling fluids, a standardized experimental protocol is crucial. The following outlines a detailed methodology for measuring the single-phase heat transfer coefficient of a coolant in a microchannel heat sink.

Objective:

To determine the convective heat transfer coefficient of the test fluid under varying flow rates and heat fluxes.

Materials and Apparatus:
  • Test Section: A microchannel heat sink with a defined channel geometry (e.g., rectangular or circular channels) fabricated from a high thermal conductivity material like copper or silicon.

  • Heater: A cartridge heater or a thin-film resistive heater attached to the base of the heat sink to provide a uniform heat flux.

  • Fluid Delivery System: A precision pump (e.g., syringe pump or gear pump) to ensure a stable and controllable flow rate of the coolant.

  • Temperature Sensors: T-type or K-type thermocouples strategically placed to measure the inlet and outlet fluid temperatures, as well as the temperature at various points on the heat sink surface.

  • Pressure Transducers: To measure the pressure drop across the microchannel.

  • Data Acquisition System: A multi-channel data logger to record temperature and pressure readings.

  • Flow Meter: To accurately measure the volumetric or mass flow rate of the coolant.

  • Power Supply: A DC power supply to provide controlled power to the heater.

Procedure:
  • System Assembly and Leak Check: Assemble the experimental loop, ensuring all connections are secure. Circulate the fluid at a low flow rate to check for any leaks.

  • Degassing the Fluid: To prevent the formation of bubbles that can affect heat transfer, it is essential to degas the coolant prior to the experiment. This can be achieved by boiling the fluid and then cooling it down in a sealed container or by using a vacuum pump.

  • Calibration of Sensors: Calibrate all thermocouples and pressure transducers against known standards to ensure measurement accuracy.

  • Steady-State Measurement:

    • Set a constant flow rate for the coolant using the precision pump.

    • Apply a specific power input to the heater using the DC power supply.

    • Allow the system to reach a steady state, which is typically confirmed when the temperature readings remain constant over a period (e.g., less than 0.1°C change in 5 minutes).

    • Record the inlet and outlet fluid temperatures, the temperatures at various points on the heat sink surface, the pressure drop across the microchannel, the flow rate, and the power input (voltage and current).

  • Varying Parameters: Repeat the steady-state measurements for a range of flow rates and heat fluxes to characterize the coolant's performance under different operating conditions.

  • Data Analysis:

    • Calculate the heat absorbed by the fluid using the following equation: Q = ṁ * c_p * (T_out - T_in) where:

      • Q is the heat absorbed by the fluid (W)

      • ṁ is the mass flow rate ( kg/s )

      • c_p is the specific heat capacity of the fluid (J/kg·K)

      • T_out and T_in are the outlet and inlet fluid temperatures (°C), respectively.

    • Calculate the average heat transfer coefficient (h) using: h = Q / (A * (T_s - T_f)) where:

      • A is the heat transfer surface area (m²)

      • T_s is the average surface temperature of the heat sink (°C)

      • T_f is the average fluid temperature, which can be approximated as the average of the inlet and outlet temperatures (°C).

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the experimental evaluation of a microelectronic coolant's performance.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep1 System Assembly & Leak Check prep2 Fluid Degassing prep1->prep2 prep3 Sensor Calibration prep2->prep3 exp1 Set Flow Rate & Heat Flux prep3->exp1 exp2 Achieve Steady State exp1->exp2 exp3 Data Acquisition exp2->exp3 an1 Calculate Heat Absorbed (Q) exp3->an1 an2 Calculate Heat Transfer Coefficient (h) an1->an2 an3 Performance Comparison an2->an3 conc1 Optimal Coolant Selection an3->conc1

Experimental workflow for coolant performance evaluation.

References

A Comparative Review of Synthesis Routes for Perfluorocyclohexane and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluorocyclohexane (PFCH) and its derivatives are of significant interest across various scientific disciplines, including as inert reaction media, components in respiratory therapeutics, and as tracers in medical imaging, owing to their exceptional chemical and thermal stability, and gas-dissolving capabilities. The synthesis of these fully fluorinated cycloalkanes presents unique challenges due to the high reactivity of fluorinating agents and the strength of the carbon-fluorine bond. This guide provides a comparative overview of the three primary industrial and laboratory-scale synthesis routes: the Fowler Process, Electrochemical Fluorination (ECF), and Direct Fluorination. We present a synopsis of the underlying chemistry, quantitative data on reaction parameters, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific application.

Overview of Synthesis Routes

The commercial production of this compound and its derivatives predominantly relies on three established methods, each with distinct advantages and limitations regarding starting materials, reaction conditions, yield, and scalability.

  • The Fowler Process: This method utilizes a high-valency metal fluoride, most commonly cobalt(III) fluoride (CoF₃), as a solid-phase fluorinating agent. The hydrocarbon or partially fluorinated precursor is passed over a heated bed of CoF₃ in the vapor phase, leading to the substitution of hydrogen atoms with fluorine.

  • Electrochemical Fluorination (ECF) or the Simons Process: In this electrochemical approach, an organic substrate is dissolved in anhydrous hydrogen fluoride (aHF) and electrolyzed. A nickel anode is typically employed, and the fluorination occurs at the anode surface. This method is versatile and can be applied to a wide range of organic compounds.

  • Direct Fluorination: As the name suggests, this route involves the direct reaction of a hydrocarbon or a partially fluorinated precursor with elemental fluorine (F₂). Due to the extreme reactivity of fluorine, this method requires careful control of reaction conditions, often involving dilution of fluorine with an inert gas and specialized reactor designs to manage the high exothermicity.

Comparative Analysis of Synthesis Parameters

The choice of synthesis route is often dictated by the desired scale of production, the nature of the starting material, and the required purity of the final product. The following tables summarize key quantitative data for the synthesis of this compound and a common derivative, perfluoromethylcyclohexane.

Table 1: Synthesis of this compound (C₆F₁₂)

ParameterFowler ProcessElectrochemical Fluorination (Simons Process)Direct Fluorination
Precursor Benzene or CyclohexaneBenzeneBenzene or Cyclohexane
Fluorinating Agent Cobalt(III) Fluoride (CoF₃)Anhydrous Hydrogen Fluoride (aHF) / Electric CurrentElemental Fluorine (F₂)
Typical Temperature 250-400 °C0-20 °C50-150 °C (Vapor Phase)
Pressure AtmosphericAtmosphericAtmospheric
Catalyst/Medium Solid CoF₃ bedAnhydrous Hydrogen FluorideOften none, can use inert solvents or catalysts
Reported Yield Moderate to GoodUp to 40-50%Up to 58% (from Benzene)[1]
Key By-products Partially fluorinated cyclohexanes, fragmentation productsPartially fluorinated products, tarsPartially fluorinated cyclohexanes, fragmentation products
Purity Requires significant purificationGenerally requires extensive purificationCan be high with careful control

Table 2: Synthesis of Perfluoromethylcyclohexane (C₇F₁₄)

ParameterFowler ProcessElectrochemical Fluorination (Simons Process)Direct Fluorination
Precursor Toluene or MethylcyclohexaneToluene or BenzonitrileToluene or Methylcyclohexane
Fluorinating Agent Cobalt(III) Fluoride (CoF₃)Anhydrous Hydrogen Fluoride (aHF) / Electric CurrentElemental Fluorine (F₂)
Typical Temperature 250-400 °C0-25 °C50-150 °C (Vapor Phase)
Pressure AtmosphericAtmosphericAtmospheric
Catalyst/Medium Solid CoF₃ bedAnhydrous Hydrogen FluorideOften none, can use inert solvents or catalysts
Reported Yield GoodUp to 47% (from Benzonitrile)[2]Moderate to Good
Key By-products Isomeric perfluoromethylcyclohexanes, fragmentation productsPartially fluorinated products, tars, isomersIsomeric perfluoromethylcyclohexanes, fragmentation products
Purity Requires significant purificationGenerally requires extensive purificationCan be high with careful control

Experimental Protocols

Detailed methodologies are crucial for the successful and safe synthesis of perfluorinated compounds. Below are representative experimental protocols for each of the three major synthesis routes.

Fowler Process for Perfluoromethylcyclohexane

Objective: To synthesize perfluoromethylcyclohexane from toluene using cobalt(III) fluoride.

Materials:

  • Cobalt(II) fluoride (CoF₂)

  • Elemental fluorine (F₂)

  • Toluene

  • Nitrogen (for purging)

Equipment:

  • Tube furnace

  • Reaction tube (e.g., nickel or Monel)

  • Fluorine gas handling system

  • Toluene vaporizer and delivery system

  • Condenser and collection traps (cooled with dry ice/acetone)

  • Scrubber for HF and unreacted fluorine

Procedure:

  • Activation of Cobalt Fluoride: The reaction tube is packed with CoF₂. The furnace temperature is raised to approximately 250 °C while purging with nitrogen. Elemental fluorine is then introduced to convert CoF₂ to CoF₃. This is an exothermic reaction, and the temperature should be carefully controlled. The completion of the activation is indicated by the appearance of fluorine at the reactor outlet.

  • Fluorination of Toluene: The furnace temperature is adjusted to 300-350 °C. A stream of vaporized toluene, diluted with nitrogen, is passed through the heated bed of CoF₃.

  • Product Collection: The gaseous effluent from the reactor, containing perfluoromethylcyclohexane, partially fluorinated products, hydrogen fluoride (HF), and unreacted starting material, is passed through a series of cold traps to condense the organic products.

  • Purification: The collected crude product is washed with a dilute base (e.g., sodium bicarbonate solution) to remove HF, followed by washing with water and drying. Fractional distillation is then employed to separate the desired perfluoromethylcyclohexane from by-products.

Electrochemical Fluorination (Simons Process) of Toluene

Objective: To synthesize perfluoromethylcyclohexane by the electrochemical fluorination of toluene.

Materials:

  • Anhydrous hydrogen fluoride (aHF)

  • Toluene

  • Conductivity additive (optional, e.g., NaF)

Equipment:

  • Simons-type electrochemical cell (typically made of steel or nickel) with a nickel anode and cathode pack.

  • Power supply capable of delivering a constant current.

  • Cooling system for the cell.

  • Reflux condenser (cooled to -20 °C) to return aHF to the cell.

  • Gas outlet connected to a cold trap and a scrubber.

Procedure:

  • Cell Preparation: The electrochemical cell is charged with anhydrous hydrogen fluoride. A conductivity additive may be added. The cell is cooled to approximately 0 °C.

  • Electrolysis: A constant current is applied to the cell (e.g., at a current density of 0.02-0.05 A/cm²). Toluene is fed into the cell at a controlled rate. The cell voltage is typically maintained between 5 and 6 V.[3]

  • Product Collection: The gaseous products exiting the reflux condenser are passed through a cold trap to collect the crude perfluorinated product.

  • Purification: The collected liquid is washed with a dilute base to neutralize any entrained HF, followed by water washing and drying. The final product is purified by fractional distillation. A yield of up to 47% has been reported for the ECF of benzotrifluoride to perfluoromethylcyclohexane.[2]

Direct Fluorination of Cyclohexane

Objective: To synthesize this compound by the direct fluorination of cyclohexane.

Materials:

  • Cyclohexane

  • Elemental fluorine (F₂)

  • Inert gas (e.g., Nitrogen or Helium)

Equipment:

  • Gas-phase or liquid-phase fluorination reactor designed for highly exothermic reactions (e.g., jet reactor, microreactor, or a stirred tank reactor with efficient cooling).

  • Mass flow controllers for precise control of fluorine and cyclohexane vapor flow rates.

  • Condenser and cold traps for product collection.

  • Scrubber for HF and unreacted fluorine.

Procedure:

  • Reactor Setup: The reactor is purged with an inert gas.

  • Reaction: A stream of cyclohexane vapor is introduced into the reactor along with a diluted stream of elemental fluorine (typically 5-20% F₂ in N₂). The molar ratio of fluorine to cyclohexane is carefully controlled to be in large excess to favor perfluorination. The reaction is highly exothermic and requires efficient heat removal to prevent fragmentation of the carbon backbone.

  • Product Collection: The product stream is passed through a condenser and cold traps to isolate the crude this compound.

  • Purification: The crude product is treated to remove HF and then purified by fractional distillation. Yields of up to 58% have been achieved for the direct fluorination of benzene to this compound.[1]

Visualization of Synthesis Pathways

To further elucidate the relationships between precursors, intermediates, and final products in each synthesis route, the following diagrams are provided.

Fowler_Process Precursor Hydrocarbon Precursor (e.g., Cyclohexane, Toluene) Vaporization Vaporization Precursor->Vaporization CoF2 CoF₂ CoF3 CoF₃ (Fluorinating Agent) CoF2->CoF3 Activation F2 F₂ F2->CoF3 Reactor Heated Reactor (250-400°C) CoF3->Reactor Vaporization->Reactor Crude_Product Crude Product Mixture (PFCH, Partially Fluorinated By-products, HF) Reactor->Crude_Product Purification Purification (Washing, Distillation) Crude_Product->Purification Final_Product This compound or Derivative Purification->Final_Product

Caption: Fowler Process for this compound Synthesis.

ECF_Process Substrate Organic Substrate (e.g., Benzene, Toluene) ECF_Cell Electrochemical Cell (Nickel Anode, 5-6V) Substrate->ECF_Cell aHF Anhydrous HF (Solvent & Fluorine Source) aHF->ECF_Cell Gaseous_Products Gaseous Products (PFCH, By-products, HF, H₂) ECF_Cell->Gaseous_Products Electrolysis Condensation Condensation (-20°C) Gaseous_Products->Condensation Crude_Product Crude Liquid Product Condensation->Crude_Product Purification Purification (Washing, Distillation) Crude_Product->Purification Final_Product This compound or Derivative Purification->Final_Product

Caption: Electrochemical Fluorination (Simons Process) Workflow.

Direct_Fluorination Precursor Hydrocarbon Precursor (e.g., Cyclohexane) Reactor Specialized Reactor (e.g., Jet or Microreactor) Precursor->Reactor F2 Elemental Fluorine (F₂) F2->Reactor Inert_Gas Inert Gas (N₂ or He) Inert_Gas->F2 Dilution Product_Stream Product Stream (PFCH, By-products, HF) Reactor->Product_Stream Condensation Condensation Product_Stream->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification Purification (Washing, Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Direct Fluorination Synthesis Pathway.

Conclusion

The synthesis of this compound and its derivatives can be accomplished through several distinct routes, each with its own set of operational parameters and outcomes. The Fowler process offers a method that avoids the direct handling of elemental fluorine in the main reaction step but requires high temperatures and a regeneration step for the cobalt fluoride. Electrochemical fluorination is a versatile technique applicable to a wide range of precursors but can be limited by the solubility of the substrate in anhydrous hydrogen fluoride and may lead to complex product mixtures. Direct fluorination can provide high yields but necessitates specialized equipment and stringent safety protocols to manage the high reactivity of elemental fluorine. The selection of the optimal synthesis strategy will depend on a careful consideration of the target molecule, desired purity, available resources, and scale of operation. This guide provides the foundational information to assist researchers in making an informed decision for their synthetic endeavors in the fascinating field of perfluorinated compounds.

References

Safety Operating Guide

Proper Disposal of Perfluorocyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of perfluorocyclohexane waste is critical for ensuring laboratory safety and environmental protection. As a per- and polyfluoroalkyl substance (PFAS), this compound is classified as a "forever chemical" due to its persistence in the environment.[1][2] This guide provides detailed procedures for the safe handling and proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

This compound is considered a moderate hazard that can cause skin, eye, and respiratory irritation.[3][4] Adherence to strict safety protocols is essential to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[5]

  • Body: A lab coat or other protective clothing.

  • Respiratory: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling fumes.[3][4][6]

Handling and Storage:

  • Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[3][4][6]

  • Avoid contact with incompatible materials, such as strong oxidizing agents.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly with soap and water after handling.[3][4]

Quantitative Data and Physical Properties

Currently, no specific occupational exposure limits (OELs) or biological limit values have been established for this compound.[3][5] Researchers should, therefore, focus on minimizing exposure through engineering controls and appropriate PPE.

PropertyValue
Chemical Formula C₆F₁₂
CAS Number 355-68-0
Molar Mass 300.05 g/mol
Appearance Colorless liquid or solid
Boiling Point 55.4°C at 760 mmHg
Melting Point 51°C (sublimes)
Density 1.72 g/cm³
Vapor Density 11.7 (Air = 1)
Water Solubility 0.01 g/L at 25°C (practically insoluble)

Spill Management Procedures

Immediate and correct response to a spill is crucial to prevent contamination and exposure.

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material using non-sparking tools and place it into a clean, dry, sealable, and appropriately labeled container for hazardous waste disposal.[3][6]

  • Clean the spill area with soap and water, but prevent runoff from entering drains.[3]

Major Spills:

  • Evacuate the immediate area and alert personnel.

  • Contact your institution's emergency services or environmental health and safety (EHS) department.[3]

  • Prevent the spill from spreading or entering drains and waterways.[3]

Disposal Plan and Procedures

This compound and all materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [1]

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container. The container should be kept tightly closed except when adding waste.

  • Solid Waste: All lab debris contaminated with this compound, including pipette tips, gloves, wipes, and contaminated absorbent materials, must be collected separately in a designated container for solid hazardous waste.[1]

  • Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including "this compound".

Disposal Methods: The disposal of PFAS waste is regulated and typically managed through an institution's EHS program. The primary recommended methods include:

  • Licensed Hazardous Waste Collection: Arrange for pickup by a licensed hazardous waste disposal company. This is the most common and recommended practice in a laboratory setting.[3][4][6]

  • Controlled Incineration: The material may be sent to a specialized facility for high-temperature incineration with flue gas scrubbing to break down the stable fluorine-carbon bonds.[2][6]

  • Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill that has controls to prevent leaching into the environment.[2]

  • Deep Well Injection: Injecting the waste deep underground into geologically stable formations.[2]

Experimental Protocol: Post-Reaction Waste Management

This protocol outlines the steps for managing this compound waste following its use as a solvent in a chemical reaction.

Methodology:

  • Reaction Quenching: Once the chemical reaction is complete, quench the reaction mixture according to your specific experimental procedure. This may involve the addition of water or an aqueous solution.

  • Phase Separation: If an aqueous phase is present, transfer the entire mixture to a separatory funnel. Allow the layers to separate. This compound is denser than water and will form the bottom layer.

  • Waste Segregation:

    • Drain the lower this compound layer into a designated hazardous waste container labeled "this compound Waste (Liquid)."

    • Drain the upper aqueous layer into a separate hazardous waste container labeled "Aqueous Waste with trace this compound." Do not dispose of this down the drain, as it is contaminated.

  • Rinsing: Rinse the reaction vessel and separatory funnel with a small amount of a suitable solvent (e.g., acetone). Dispose of this rinse solvent into a designated "Halogenated Solvent Waste" container.

  • Solid Waste: Dispose of any used filter paper, drying agents, or other solids that have come into contact with this compound into the designated "this compound Waste (Solid)" container.

  • Container Sealing and Storage: Securely cap all hazardous waste containers. Store them in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

Disposal Workflow Diagram

Perfluorocyclohexane_Disposal_Workflow start This compound Waste Generated (Liquid or Solid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain DO NOT Dispose Down Drain start->no_drain segregate Segregate Waste ppe->segregate liquid_waste Collect in Designated Liquid Waste Container segregate->liquid_waste Liquid solid_waste Collect in Designated Solid Waste Container segregate->solid_waste Solid label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name liquid_waste->label_waste solid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Final Disposal by Licensed Vendor (e.g., Incineration, Landfill) contact_ehs->disposal

Caption: Decision workflow for proper this compound waste disposal.

References

Personal protective equipment for handling Perfluorocyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Perfluorocyclohexane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. It is a colorless and odorless liquid that is chemically stable and resistant to thermal degradation[3].

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield is recommended when there is a risk of splashing[4].
Skin Protection GlovesChemical impermeable gloves. Nitrile gloves provide good short-term protection[1][4]. Always inspect gloves before use[5].
Protective ClothingFire/flame resistant and impervious clothing or a lab coat should be worn. Ensure it is buttoned and fits properly[1][4].
FootwearClosed-toe and closed-heel shoes made of a chemical-resistant material[4].
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area[1][2].

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and exposure.

Handling:

  • Ventilation: Always use this compound in a well-ventilated area or outdoors[1][6].

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2][6].

  • Avoid Contact: Avoid contact with skin and eyes. Avoid breathing mist, gas, or vapors[1][6].

  • Ignition Sources: Keep away from heat, sparks, and open flames[2].

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][5].

  • Incompatibilities: Store away from strong oxidizing agents[2].

  • Labeling: Ensure all containers are clearly labeled.

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Emergency SituationFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][5].
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[1][5].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][2][5].
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Contain the spill and collect it with a non-combustible absorbent material. Place in a suitable, closed container for disposal[1][6].
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary[1][5].

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

  • Waste Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1][5]. This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[5].

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill[5].

  • Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[1].

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Dispense this compound in a fume hood C->D E Keep container tightly closed when not in use D->E F Avoid generating mists or vapors D->F K In case of spill, evacuate, ventilate, and contain D->K Spill L Follow First-Aid measures for exposure D->L Exposure G Decontaminate work surfaces E->G F->G H Dispose of waste in a labeled, sealed container G->H I Remove and dispose of gloves H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.